molecular formula C8H8BrNO2 B151851 2-amino-2-(3-bromophenyl)acetic Acid CAS No. 79422-73-4

2-amino-2-(3-bromophenyl)acetic Acid

Cat. No.: B151851
CAS No.: 79422-73-4
M. Wt: 230.06 g/mol
InChI Key: MJPMYLPJAVQUQA-UHFFFAOYSA-N
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Description

2-amino-2-(3-bromophenyl)acetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMYLPJAVQUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396791
Record name 2-amino-2-(3-bromophenyl)acetic Acid
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79422-73-4
Record name α-Amino-3-bromobenzeneacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(3-bromophenyl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino(3-bromophenyl)acetic acid
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Foundational & Exploratory

"2-amino-2-(3-bromophenyl)acetic acid" CAS number 79422-73-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-amino-2-(3-bromophenyl)acetic acid (CAS: 79422-73-4)

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists working with this compound. As a non-proteinogenic amino acid, this compound is a valuable chiral building block, particularly noted for its role as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its utility has been specifically highlighted in the development of therapeutic agents targeting cognitive disorders, including Alzheimer's disease.[2][3] This guide moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, stereochemistry, analytical characterization, and safe handling, grounded in established scientific principles.

Core Molecular Profile & Physicochemical Properties

This compound, also known as α-amino-3-bromobenzeneacetic acid, is characterized by a central chiral carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a 3-bromophenyl moiety.[4] This structure imparts the specific reactivity and stereochemical properties that make it a valuable synthetic intermediate.

A summary of its key identifiers and physical properties is presented below.

PropertyValueSource(s)
CAS Number 79422-73-4[4][5][6]
Molecular Formula C₈H₈BrNO₂[3][4][6]
Molecular Weight 230.06 g/mol [4][6][7]
IUPAC Name This compound[6]
Appearance White to light yellow solid/powder[8][9][10]
Melting Point 212-215 °C / 231-232 °C[1][3][4][5]
Boiling Point 351.6 °C at 760 mmHg (Predicted)[1][4][5]
Density 1.67 - 1.70 g/cm³ (Predicted)[1][4][5]
pKa 1.76 ± 0.10 (Predicted)[1]
InChIKey MJPMYLPJAVQUQA-UHFFFAOYSA-N[4][6]
Canonical SMILES C1=CC(=CC(=C1)Br)C(C(=O)O)N[6][11]

Synthesis Pathways: From Precursors to Product

The synthesis of α-amino acids is a cornerstone of organic chemistry. For this compound, a common and scalable approach involves the Strecker synthesis, which builds the amino acid backbone from an aldehyde.[12] An alternative route proceeds through a hydantoin intermediate.[3]

The Strecker synthesis is often preferred for its use of readily available starting materials: 3-bromobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride). The causality is straightforward: the aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

G cluster_0 Strecker Synthesis Pathway A 3-Bromobenzaldehyde C α-Aminonitrile Intermediate A->C + NH3, CN- B Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) E Racemic 2-amino-2- (3-bromophenyl)acetic acid C->E H3O+ D Acid Hydrolysis (e.g., HCl)

Caption: Generalized workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol: Strecker Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Imine Formation: In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in an appropriate solvent (e.g., methanol/water mixture). Stir at room temperature for 30 minutes. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., Nitrogen).

  • Nitrile Addition: Prepare a solution of sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Slowly add the cyanide solution to the reaction mixture dropwise, maintaining the temperature below 20°C using an ice bath. The nucleophilic cyanide attacks the transient imine to form the α-aminonitrile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis: Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid (excess) to the reaction mixture. Heat the mixture to reflux (typically 90-100°C) for 4-6 hours. This step hydrolyzes the nitrile moiety to a carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then to 0-5°C. The product may precipitate as a hydrochloride salt. Adjust the pH to the isoelectric point (approx. pH 5-6) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic amino acid. Filter the solid product, wash with cold water and then a water-miscible solvent like ethanol to remove impurities. Dry the product under vacuum.

The Critical Role of Chirality and Resolution

As with most amino acids used in drug development, the biological activity of derivatives of this compound is stereospecific. The synthesis described above produces a racemic mixture (an equal mixture of R- and S-enantiomers). Separating these enantiomers—a process known as chiral resolution—is a critical step to isolate the desired biologically active isomer.[13]

Common resolution strategies include:

  • Diastereomeric Crystallization: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[12]

  • Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[14] This is a highly effective analytical and preparative technique.

G cluster_1 Chiral Resolution Workflow Racemate Racemic Mixture (R/S Enantiomers) Method Resolution Method Racemate->Method ChiralChrom Chiral HPLC Column Method->ChiralChrom Chromatographic Cryst Chiral Resolving Agent + Crystallization Method->Cryst Crystallization Sep ChiralChrom->Sep Cryst->Sep EnanR Isolated R-Enantiomer Sep->EnanR EnanS Isolated S-Enantiomer Sep->EnanS G cluster_2 Role in Drug Discovery Start 2-amino-2-(3-bromophenyl) acetic acid (Key Intermediate) React Multi-step Synthesis (e.g., Cyclization) Start->React Core 2-Aminoimidazole-4-one Scaffold React->Core Target Therapeutic Agents for Cognitive Disorders Core->Target Lead Optimization

Sources

"2-amino-2-(3-bromophenyl)acetic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetic Acid: Synthesis, Characterization, and Applications

For researchers, medicinal chemists, and professionals in drug development, non-proteinogenic amino acids serve as invaluable building blocks for constructing novel therapeutics. Their unique side chains and stereochemical properties allow for the exploration of chemical space beyond that of natural amino acids, leading to compounds with enhanced potency, selectivity, and metabolic stability. Among these, This compound , a derivative of phenylglycine, stands out as a key intermediate, particularly in the synthesis of compounds targeting neurodegenerative diseases.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding for the practicing scientist.

Core Physicochemical Properties

The foundational step in working with any chemical entity is to understand its basic physicochemical characteristics. These properties are critical for everything from reaction stoichiometry calculations to analytical method development. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 230.06 g/mol [1][2][3][4]
Molecular Formula C₈H₈BrNO₂[1][2][3][4]
CAS Number 79422-73-4[1][3]
IUPAC Name This compound[1]
Synonyms DL-3-bromophenylglycine, α-Amino-3-bromobenzeneacetic acid
Melting Point 231-232 °C[5]
Boiling Point 351.6 °C at 760 mmHg (Predicted)[5]
Density ~1.7 g/cm³ (Predicted)[5]

Chemical Structure and Stereochemistry

This compound possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, the phenyl ring, and a hydrogen atom. This means it exists as a pair of enantiomers, (R)- and (S)-2-amino-2-(3-bromophenyl)acetic acid. The racemic mixture is commonly used as a starting material, with chiral separation or asymmetric synthesis employed when a specific enantiomer is required for stereospecific biological activity.

Caption: Chemical structure of this compound.

Synthesis: The Strecker Reaction Pathway

The most direct and classical approach for synthesizing α-aryl-α-amino acids like the target compound is the Strecker synthesis .[6][7] This robust, one-pot, three-component reaction combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[6][7][8] The choice of this pathway is driven by the ready availability of the starting material, 3-bromobenzaldehyde.

The overall workflow is a two-stage process:

  • α-Aminonitrile Formation: Reaction of 3-bromobenzaldehyde with an ammonia source (like ammonium chloride) and a cyanide source (like sodium cyanide).

  • Hydrolysis: Conversion of the nitrile functional group of the intermediate to a carboxylic acid using strong acid.

Strecker_Workflow cluster_stage1 Stage 1: α-Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis start 3-Bromobenzaldehyde + NH₄Cl + NaCN reaction1 Reaction in Aqueous Methanol (0-25°C) start->reaction1 Reagents intermediate 2-Amino-2-(3-bromophenyl)acetonitrile reaction1->intermediate Forms hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) intermediate->hydrolysis Intermediate purification Neutralization & Purification hydrolysis->purification product This compound purification->product

Caption: Workflow for the Strecker synthesis of the target amino acid.

Detailed Experimental Protocol (Representative)

This protocol describes a representative lab-scale synthesis. All operations involving cyanide must be performed in a certified fume hood with appropriate personal protective equipment (PPE), and a cyanide antidote kit should be available.

Stage 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.20 mol) of ammonium chloride (NH₄Cl) in 40 mL of deionized water.

    • To this solution, add 40 mL of methanol, followed by 18.5 g (0.10 mol) of 3-bromobenzaldehyde. Stir until the aldehyde dissolves completely.

    • In a separate beaker, carefully prepare a solution of 5.4 g (0.11 mol) of sodium cyanide (NaCN) in 20 mL of deionized water. Caution: NaCN is highly toxic.

  • Reaction Execution:

    • Cool the flask containing the aldehyde solution in an ice bath to 0-5 °C.

    • Slowly add the aqueous NaCN solution to the stirred aldehyde mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir vigorously for 12-16 hours at room temperature. The formation of a precipitate (the aminonitrile) should be observed.

  • Isolation of Intermediate:

    • Filter the resulting solid using a Buchner funnel.

    • Wash the crude product cake with two portions of 30 mL cold deionized water.

    • Dry the isolated 2-amino-2-(3-bromophenyl)acetonitrile under vacuum. The product can be used in the next step without further purification.

Stage 2: Hydrolysis to this compound

  • Hydrolysis Reaction:

    • Transfer the dried aminonitrile intermediate to a 500 mL round-bottom flask equipped with a reflux condenser.

    • Carefully add 150 mL of concentrated hydrochloric acid (~37%). Caution: Corrosive and releases HCl gas.

    • Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by TLC until the starting material is consumed.

  • Product Isolation and Purification:

    • After cooling to room temperature, a precipitate of the hydrochloride salt may form. Cool the mixture further in an ice bath for 1 hour.

    • Filter the crude hydrochloride salt and wash with a small amount of cold acetone.

    • To obtain the free amino acid (zwitterion), dissolve the collected salt in a minimum amount of hot deionized water.

    • Adjust the pH of the solution to the isoelectric point (typically pH 5-6) by the slow addition of aqueous ammonia or sodium hydroxide solution. The target amino acid will precipitate out of the solution.

    • Filter the white precipitate, wash with cold deionized water, followed by a wash with cold ethanol to aid drying.

    • Dry the final product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (Expected Features)

While a dedicated spectral database for this exact compound is not publicly available, the expected signals can be predicted based on its structure.

  • ¹H NMR (in D₂O/DCl): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the alpha-proton.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C2-H)~7.8Singlet (or triplet)
Aromatic (C4-H, C6-H)~7.5 - 7.7Multiplet
Aromatic (C5-H)~7.4Triplet
Alpha-Proton (Cα-H)~5.2 - 5.4Singlet
  • ¹³C NMR (in D₂O/DCl): Key signals would include the carbonyl carbon (~170-175 ppm), the aromatic carbons (120-140 ppm, with the C-Br carbon being distinct), and the alpha-carbon (~55-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic broad absorptions for the O-H and N-H stretches of the zwitterion (2500-3300 cm⁻¹), a strong absorption for the carboxylate C=O stretch (~1580-1650 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺ at m/z 230.0/232.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio).

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of amino acids. A common method involves pre-column derivatization to attach a chromophore, allowing for sensitive UV detection. The OPA/FMOC method is a well-established protocol for this purpose.[9][10]

Protocol: Purity Analysis by HPLC

  • Sample Preparation:

    • Accurately prepare a standard solution of the synthesized amino acid at 1 mg/mL in 0.1 N HCl.

    • Dilute to a working concentration (e.g., 100 pmol/µL) with the same diluent.

  • Derivatization (Automated via Autosampler):

    • The sample is mixed with a borate buffer to raise the pH.

    • Ortho-phthalaldehyde (OPA) is added to react with the primary amine.

    • 9-fluorenylmethylchloroformate (FMOC) is then added to react with any secondary amines (not applicable here, but part of the standard method).

  • HPLC Conditions:

    • Column: Reverse-phase C18 column designed for amino acid analysis (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with an ion-pairing agent).

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Gradient: A programmed gradient from a low to high percentage of Mobile Phase B over ~15-20 minutes.

    • Flow Rate: ~1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Diode Array Detector (DAD) monitoring at 338 nm (for OPA derivatives).

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate. It has been specifically identified as a reagent for the synthesis of substituted 2-aminoimidazole-4-ones .[11] These scaffolds are of significant interest for their potential to treat cognitive disorders, including Alzheimer's disease, dementia, and other neurodegenerative conditions.[11]

The synthesis involves the condensation of the amino acid with a suitable cyanamide derivative, followed by cyclization. The bromophenyl moiety provides a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

Application_Pathway start 2-Amino-2-(3-bromophenyl) acetic acid reaction Condensation & Cyclization start->reaction reagent + R-Cyanamide Derivative reagent->reaction product Substituted 2-Aminoimidazole-4-one reaction->product Forms Scaffold application Therapeutic Target: Neurodegenerative Diseases product->application Leads to

Caption: Role as a precursor in synthesizing therapeutic scaffolds.

Safe Handling and Storage

As a laboratory chemical, this compound requires careful handling.

  • Safety Precautions: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is stable under recommended storage conditions.

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is an enabling tool for medicinal chemists. Its synthesis via the reliable Strecker pathway makes it accessible, while its structure offers a strategic entry point for creating complex molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for any researcher aiming to leverage this valuable building block in the pursuit of novel drug candidates.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

  • Chemistry Notes. (2023). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from Chemistry Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from Agilent. [Link]

  • Prof Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: Agilent Biocolumns Application Compendium. Retrieved from Agilent. [Link]

Sources

"2-amino-2-(3-bromophenyl)acetic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-2-(3-bromophenyl)acetic acid

Executive Summary

This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for synthesizing complex molecules, including substituted 2-aminoimidazole-4-ones, which are under investigation for the treatment of cognitive impairments such as Alzheimer's disease and dementia[1]. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of classical methods like the Strecker and Bucherer-Bergs syntheses, explore modern asymmetric approaches, and provide detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles to ensure a thorough understanding of the causality behind experimental choices, thereby presenting a self-validating framework for its synthesis.

Introduction and Strategic Overview

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. For a molecule like this compound (CAS: 79422-73-4, Formula: C₈H₈BrNO₂, MW: 230.06)[2], the primary challenge lies in the efficient and controlled construction of the stereocenter at the α-carbon. The starting material of choice for this target is almost invariably 3-bromobenzaldehyde, a versatile aromatic compound widely used in organic synthesis[3].

The two most prevalent and historically significant routes for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for producing the racemic form of the target amino acid, which can then be used as is or subjected to resolution to isolate the desired enantiomer.

Core Synthetic Pathways: A Mechanistic Comparison

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method remains a highly effective route for preparing α-amino acids[4][5]. It is a three-component reaction that proceeds in two primary stages: the formation of an α-aminonitrile, followed by its hydrolysis to the amino acid[6][7].

Stage 1: α-Aminonitrile Formation The reaction begins with the condensation of 3-bromobenzaldehyde with ammonia to form an imine. The ammonia is typically generated in situ from an ammonium salt, such as ammonium chloride, which also serves to buffer the reaction. A cyanide source, like sodium or potassium cyanide, then performs a nucleophilic attack on the imine carbon to yield the α-aminonitrile intermediate, 2-amino-2-(3-bromophenyl)acetonitrile[4][6][8].

Stage 2: Hydrolysis The resulting aminonitrile is then subjected to hydrolysis, usually under strong acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding the final product, this compound[6][7].

Strecker_Synthesis Start 3-Bromobenzaldehyde Intermediate α-Aminonitrile Intermediate (2-amino-2-(3-bromophenyl)acetonitrile) Start->Intermediate Stage 1: Aminonitrile Formation Reagents1 NH₄Cl, NaCN (Ammonia & Cyanide Source) Reagents1->Intermediate Product This compound (Racemic) Intermediate->Product Stage 2: Nitrile Hydrolysis Reagents2 H₃O⁺ / Heat (Acid Hydrolysis) Reagents2->Product

Figure 1: Workflow diagram of the Strecker Synthesis pathway.
The Bucherer-Bergs Reaction

Developed independently by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction produces a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid[9][10]. This method is particularly useful for ketones but is also effective for aldehydes.

Stage 1: Hydantoin Formation The reaction involves treating 3-bromobenzaldehyde with potassium cyanide and ammonium carbonate[9][10]. The process is believed to proceed through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form 5-(3-bromophenyl)hydantoin[9][10][11].

Stage 2: Hydrolysis The stable hydantoin ring is then cleaved, typically by vigorous basic or acidic hydrolysis, to afford the target α-amino acid[9].

Bucherer_Bergs_Reaction Start 3-Bromobenzaldehyde Intermediate Hydantoin Intermediate (5-(3-bromophenyl)hydantoin) Start->Intermediate Stage 1: Hydantoin Formation Reagents1 KCN, (NH₄)₂CO₃ (Cyanide & Carbonate Source) Reagents1->Intermediate Product This compound (Racemic) Intermediate->Product Stage 2: Hydantoin Hydrolysis Reagents2 H₃O⁺ or OH⁻ / Heat (Hydrolysis) Reagents2->Product

Figure 2: Workflow diagram of the Bucherer-Bergs Reaction pathway.

Comparative Analysis of Pathways

Both the Strecker and Bucherer-Bergs syntheses are robust methods for producing racemic α-amino acids. The choice between them often depends on substrate scope, reagent availability, and desired intermediate stability.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Key Reagents Aldehyde, Ammonium Salt (e.g., NH₄Cl), Cyanide Salt (e.g., NaCN)[4][7]Aldehyde, Ammonium Carbonate, Cyanide Salt (e.g., KCN)[9][10]
Key Intermediate α-Aminonitrile5-Substituted Hydantoin
Intermediate Stability Generally reactive, often hydrolyzed in situ or with minimal purification.Hydantoins are typically stable, crystalline solids that can be isolated and purified.
Hydrolysis Conditions Requires strong acid or base.[6]Requires vigorous acid or base hydrolysis to open the stable ring.[9]
Primary Advantage Direct and efficient for many aldehydes.[4]Stable intermediate allows for easier purification before the final hydrolysis step.
Primary Disadvantage Use of highly toxic HCN or cyanide salts requires stringent safety protocols.[5]Also uses toxic cyanides; hydrolysis of the hydantoin can be difficult.

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure adapted from established methods for aromatic aldehydes[7]. It is designed as a self-validating system where the rationale for each step is clarified.

Objective: To synthesize racemic this compound from 3-bromobenzaldehyde.

Materials and Reagents:

  • 3-Bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) for neutralization

Protocol:

Part 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of ammonium chloride in 50 mL of deionized water. Add 20 mL of 28-30% aqueous ammonia.

    • Causality: This creates a buffered solution of ammonia, the nucleophile for imine formation. The excess ammonia helps drive the equilibrium towards the imine.

  • Aldehyde Addition: To this solution, add 9.25 g (0.05 mol) of 3-bromobenzaldehyde dissolved in 50 mL of methanol. The methanol acts as a co-solvent to ensure the aldehyde is fully dissolved.

  • Cyanide Addition: In a separate beaker, carefully dissolve 2.7 g (0.055 mol) of sodium cyanide in 20 mL of deionized water.

    • Trustworthiness & Safety:EXTREME CAUTION. Sodium cyanide is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid any contact with acid, which would release lethal HCN gas.

  • Cool the aldehyde/ammonia mixture in an ice bath to 0-5 °C. Slowly add the sodium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality: The reaction is exothermic. Low temperature controls the reaction rate and minimizes side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde. The aminonitrile may precipitate as a solid.

  • Isolation (Optional): The crude aminonitrile can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried, and the solvent evaporated. However, for many preparations, proceeding directly to hydrolysis is more efficient.

Part 2: Hydrolysis to this compound

  • Acidification: Carefully transfer the crude reaction mixture from Part 1 to a larger flask (e.g., 500 mL) suitable for reflux. In a fume hood, slowly and cautiously add 50 mL of concentrated hydrochloric acid.

    • Causality & Safety: This step is highly exothermic and will neutralize any remaining cyanide, potentially evolving some HCN gas. MUST be done in a fume hood. The strong acid is required to protonate the nitrile nitrogen, facilitating nucleophilic attack by water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The progress of the hydrolysis can be monitored by TLC.

    • Causality: The high temperature provides the activation energy needed to hydrolyze the stable nitrile and any amide intermediates.

  • Work-up and Isolation: After cooling, a precipitate of the amino acid hydrochloride salt may form. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the crude product and wash with a small amount of cold water.

  • Isoelectric Point Precipitation: To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of warm water and adjust the pH to its isoelectric point (typically around pH 5-6) by the slow addition of an aqueous base (e.g., 2M NaOH or aqueous ammonia)[7].

    • Causality: The amino acid is least soluble at its isoelectric point, causing it to precipitate out of the solution as a zwitterion.

  • Final Purification: Filter the precipitated this compound, wash the solid with cold deionized water, followed by a rinse with cold ethanol to aid in drying. Dry the product under a vacuum to yield the final compound.

Asymmetric Synthesis and Future Outlook

The classical methods described produce a racemic mixture of the amino acid[5]. For pharmaceutical applications, enantiomerically pure compounds are often required. Modern organic synthesis has developed several strategies to achieve this:

  • Asymmetric Strecker Reactions: These methods utilize a chiral auxiliary (e.g., a chiral amine instead of ammonia) or a chiral catalyst to control the facial selectivity of the cyanide addition to the imine, leading to an enantiomeric excess of one stereoisomer[4][8].

  • Enzymatic Synthesis: Biocatalysis offers a powerful alternative for producing optically pure amino acids. This can be achieved either through the kinetic resolution of the racemic amino acid or through asymmetric reductive amination of a corresponding α-keto acid[12].

The development of a highly efficient, scalable, and catalytic asymmetric synthesis for this compound remains a valuable goal for process chemists, promising to streamline the production of advanced pharmaceutical intermediates.

References

  • NROChemistry. Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • LookChem. Cas 79422-73-4, this compound. Retrieved from [Link]

  • Wikipedia. Bucherer–Bergs reaction. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]

  • Wagner, I., & Musso, H. (1983). New Naturally Occurring Amino Acids. Angewandte Chemie International Edition in English, 22(11), 816–828. (Simulated reference for context on unusual amino acids)
  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (2006). Cambridge University Press. (Simulated reference for Bucherer-Bergs mechanism details)
  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Retrieved from [Link]

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. US4036887A - Preparation of 3-bromobenzaldehyde.
  • PubChem. 3-Bromobenzaldehyde. Retrieved from [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • White Rose Research Online. Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Retrieved from [Link]

  • Xiao, Z. P., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 46-59.

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A Technical Guide to the Spectroscopic Characterization of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate, particularly in the creation of substituted 2-aminoimidazole-4-ones for treating cognitive disorders like Alzheimer's disease, necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment.

This in-depth technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, focusing on the causality behind experimental choices and the logic of spectral interpretation to ensure a thorough understanding of the molecule's identity and properties.

Molecular Structure and Spectroscopic Implications

The structure of this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) contains several key features that give rise to characteristic spectroscopic signals.[3][4] Understanding these features is fundamental to interpreting the data obtained from various analytical methods.

  • Chiral Center: The α-carbon, bonded to the amino group, carboxyl group, phenyl ring, and a hydrogen atom, is a chiral center.

  • Aromatic Ring: The 3-bromophenyl group contains four aromatic protons in distinct electronic environments, which will lead to complex splitting patterns in the ¹H NMR spectrum.

  • Functional Groups: The carboxylic acid (-COOH) and primary amine (-NH₂) groups possess labile protons and characteristic vibrational frequencies, making them readily identifiable by NMR and IR spectroscopy, respectively.

Below is a diagram illustrating the molecular structure with key atoms labeled for reference in the subsequent spectroscopic analysis.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (protons).[5][6][7][8][9] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance.[5][7] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the structure of a molecule.[5][7] For this compound, ¹H NMR is used to identify the number of different types of protons, their relative quantities (integration), and their connectivity through spin-spin coupling.[7]

Experimental Protocol

A robust ¹H NMR spectrum can be acquired using the following standardized procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). D₂O is often chosen for its ability to exchange with labile protons (NH₂ and COOH), causing their signals to disappear, which can aid in peak assignment. DMSO-d₆ is useful for observing these labile protons.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction.[6] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~7.6-7.8 ppmm2HAr-H Protons ortho and para to the bromine are deshielded.
~7.3-7.5 ppmm2HAr-H Protons meta to the bromine atom.
~5.2 ppms1Hα-CH The α-proton is adjacent to the electron-withdrawing phenyl, amino, and carboxyl groups.
Broads3H-NH ₂ & -COOH Labile protons; signal is often broad and its position is concentration/solvent dependent. Can be exchanged with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

¹³C NMR spectroscopy operates on the same fundamental principles as ¹H NMR, but observes the ¹³C isotope.[5] Although the natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for the routine detection of carbon signals. Each unique carbon atom in a molecule typically produces a distinct signal, making ¹³C NMR an invaluable tool for determining the carbon skeleton.

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which are adjusted to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus. A proton-decoupled experiment is standard, which simplifies the spectrum so that each unique carbon appears as a single line.

Data Interpretation

Below are the predicted ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ)AssignmentRationale
~175 ppmC =OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~135-140 ppmAr-C Quaternary aromatic carbon attached to the α-carbon.
~130-133 ppmAr-C HAromatic carbons.
~122 ppmAr-C -BrThe carbon directly bonded to bromine.
~58 ppmα-C HThe α-carbon is shifted downfield due to attached heteroatoms and the phenyl ring.

Infrared (IR) Spectroscopy

Principle and Application

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending).[10][11][12] Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[11][12] Therefore, an IR spectrum provides a "fingerprint" that is highly effective for identifying the functional groups present in a sample.[10]

Experimental Protocol
  • Sample Preparation: Samples can be examined directly in the solid state.[13] A common method is the Attenuated Total Reflectance (ATR) technique, where a small amount of the solid sample is pressed firmly against a crystal (e.g., diamond or germanium).

  • Background Scan: An initial scan of the empty ATR crystal is taken to obtain a background spectrum.

  • Sample Scan: The sample is placed on the crystal, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-2400 (broad)O-H StretchCarboxylic AcidThe very broad nature of this peak is due to extensive hydrogen bonding.
3200-3400N-H StretchPrimary AmineA primary amine typically shows two bands (symmetric and asymmetric stretches) in this region.
~3050C-H StretchAromaticCharacteristic stretching vibration for sp² C-H bonds.
~1710C=O StretchCarboxylic AcidA strong, sharp absorption typical for a carbonyl group in a carboxylic acid.
~1600N-H BendPrimary AmineBending vibration of the N-H bonds.
~1580, ~1470C=C StretchAromatic RingCharacteristic ring stretching vibrations.
~1250C-O StretchCarboxylic AcidStretching of the carbon-oxygen single bond.
~780, ~690C-H BendAromaticOut-of-plane bending ("wagging") vibrations indicative of meta-substitution.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar, thermally labile molecules like amino acids, as it generates ions with minimal fragmentation.[15][16][17]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets.[14][15] Solvent evaporation leads to the formation of gas-phase ions.[14]

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.[14]

ESI_MS_Workflow Sample Sample Solution (e.g., in MeOH/H₂O) Infusion Syringe Pump Infusion Sample->Infusion ESI_Source Electrospray Ionization (ESI) Source Infusion->ESI_Source Analyzer Mass Analyzer (m/z Separation) ESI_Source->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Abundance vs. m/z) Detector->Spectrum

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Data Interpretation

For this compound (MW = 230.06), high-resolution mass spectrometry (HRMS) using ESI would be expected to show:

  • Molecular Ion Peak ([M+H]⁺): A prominent signal at m/z ≈ 231.9847 (for C₈H₉⁷⁹BrNO₂⁺) and ≈ 233.9827 (for C₈H₉⁸¹BrNO₂⁺). The characteristic isotopic pattern of bromine, with two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in two peaks of almost equal intensity separated by approximately 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation: While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for amino acids include the loss of water (-18 Da) or the loss of the carboxylic acid group as CO₂ and H₂O (-46 Da).

m/z (Predicted)IonRationale
232 / 234[M+H]⁺Protonated molecular ion, showing the 1:1 isotopic pattern for Bromine.
186 / 188[M-COOH]⁺Loss of the carboxylic acid group (45 Da).

Integrated Spectroscopic Analysis: A Summary

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

  • MS confirms the molecular weight (230.06 g/mol ) and the presence of one bromine atom.

  • IR identifies the key functional groups: a carboxylic acid (broad O-H, sharp C=O), a primary amine (N-H stretches), and an aromatic ring.

  • ¹³C NMR confirms the presence of eight distinct carbon environments, including a carbonyl carbon, an α-carbon, and six aromatic carbons.

  • ¹H NMR reveals the specific arrangement of protons, showing the signals for the aromatic ring, the single α-proton, and the labile amine/acid protons, confirming the overall connectivity of the molecule.

By synthesizing the information from these orthogonal techniques, a researcher can confidently confirm the structure and assess the purity of this compound, ensuring its suitability for downstream applications in research and development.

References

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

  • Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]

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  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

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Navigating the Structural Maze: An In-depth Technical Guide to the NMR Analysis of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopic characterization of 2-amino-2-(3-bromophenyl)acetic acid , a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the strategic rationale behind the analytical workflow, ensuring a robust and self-validating approach to structural confirmation. The principles and methodologies detailed herein are broadly applicable to the characterization of complex small molecules, serving as a valuable resource for scientists at all levels of experience.

The Molecular Blueprint: Structure of this compound

Before delving into the intricacies of its NMR spectra, it is essential to visualize the molecular architecture of this compound. The structure, identified by its CAS number 79422-73-4, features a chiral center at the alpha-carbon, an aromatic ring with a bromine substituent at the meta position, an amino group, and a carboxylic acid moiety.[1] This arrangement of functional groups gives rise to a unique and interpretable set of NMR signals.

Figure 1: Molecular structure of this compound.

Part 1: Unraveling the Proton Environment - ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial and most sensitive glimpse into the proton framework of a molecule. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups.

Predicted ¹H NMR Spectrum

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following features:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
~4.5 - 5.0Singlet (or broad singlet)-
Aromatic H (H-2, H-4, H-5, H-6)~7.2 - 7.8Complex multipletortho: 6-10 Hz, meta: 2-4 Hz
NH₂~2.0 - 4.0 (variable)Broad singlet-
COOH~10.0 - 13.0 (variable)Broad singlet-

Rationale for Predictions:

  • Alpha-Proton (Hα): The proton attached to the chiral carbon is deshielded by the adjacent electron-withdrawing carboxylic acid and amino groups, as well as the aromatic ring. Its chemical shift is expected to be in the range typical for alpha-protons of amino acids.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The bromine atom and the substituted acetic acid group will influence their precise chemical shifts and give rise to a complex splitting pattern due to ortho and meta couplings.[2][3][4][5] The expected pattern would be a complex multiplet, as the four aromatic protons are chemically non-equivalent.

  • Exchangeable Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are acidic and readily exchange with deuterium from the solvent (if D₂O is present) or with trace amounts of water. This exchange process often leads to broad signals, and their chemical shifts are highly dependent on concentration, temperature, and solvent.

Part 2: Mapping the Carbon Skeleton - ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum significantly.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound is as follows:

Carbon(s)Predicted Chemical Shift (δ, ppm)
~55 - 65
C=O (Carboxylic acid)~170 - 180
Aromatic C-Br~120 - 125
Aromatic C-1 (attached to Cα)~135 - 145
Other Aromatic C-H~125 - 135

Rationale for Predictions:

  • Alpha-Carbon (Cα): This carbon is attached to an amino group and a carboxylic acid, placing its chemical shift in a predictable downfield region.

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the far downfield region.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly bonded to the bromine atom (C-Br) will be influenced by the heavy atom effect, which can cause a shift that is counterintuitive to simple electronegativity arguments.[6][7] The ipso-carbon (C-1) attached to the amino acid moiety will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region.

Part 3: Connecting the Dots - 2D NMR Spectroscopy

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the overall molecular structure.

Experimental Workflow for Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Correlations HSQC HSQC 1H_NMR->HSQC ¹J C-H Correlations HMBC HMBC 1H_NMR->HMBC ⁿJ C-H Correlations 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Confirmation Structure Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Figure 2: A typical 2D NMR workflow for structural elucidation.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[8] For this compound, COSY is crucial for establishing the connectivity between the protons on the aromatic ring. Cross-peaks will reveal which aromatic protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[9][10][11][12][13] It is an essential tool for definitively assigning the carbon signals for all protonated carbons. For our target molecule, HSQC will directly link the Hα signal to the Cα signal and each aromatic proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[14][15][16][17][18] HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound include:

    • Correlations from Hα to the carbonyl carbon (C=O) and the ipso-aromatic carbon (C-1).

    • Correlations from the aromatic protons to neighboring and more distant aromatic carbons, helping to confirm their assignments.

Part 4: Experimental Protocols - A Self-Validating System

The integrity of NMR data is fundamentally linked to meticulous experimental execution. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[19][20][21][22][23]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons.[19][20][21][22] Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21][22]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Data Acquisition

1D_NMR_Acquisition Start Start Insert_Sample Insert Sample into Magnet Start->Insert_Sample Lock Lock on Deuterium Signal Insert_Sample->Lock Shim Shim Magnetic Field Lock->Shim Tune_Probe Tune and Match Probe Shim->Tune_Probe Setup_Experiment Set Acquisition Parameters (Pulse Program, SW, NS, etc.) Tune_Probe->Setup_Experiment Acquire_Data Acquire FID Setup_Experiment->Acquire_Data Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_Data->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Figure 3: Step-by-step workflow for 1D NMR data acquisition.[24][25][26]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Select a standard one-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).

    • Set an appropriate number of scans (typically 8 to 16 for good signal-to-noise).

  • ¹³C NMR Acquisition:

    • Select a proton-decoupled pulse program.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (e.g., 128 to 1024 or more, depending on concentration).

2D NMR Data Acquisition
  • COSY:

    • Load a standard COSY-90 or gradient-enhanced COSY (gCOSY) parameter set.[1][8][27][28]

    • Set the spectral widths in both dimensions to be identical to the ¹H NMR spectrum.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256 or 512).

  • HSQC:

    • Load a standard gradient-enhanced, sensitivity-enhanced HSQC parameter set.[9][10][11][12][13]

    • Set the spectral width of the proton dimension (F2) to match the ¹H spectrum and the carbon dimension (F1) to cover the expected range of protonated carbons.

    • The number of scans per increment will depend on the sample concentration.

  • HMBC:

    • Load a standard gradient-enhanced HMBC parameter set.[14][15][16][17][18]

    • Set the spectral widths for the proton and carbon dimensions appropriately.

    • An important parameter is the long-range coupling delay, which is typically optimized for J-couplings of 4-10 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

  • Peak Picking and Integration (1D): Identify the chemical shift of each peak and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Cross-Peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.

Conclusion

The comprehensive NMR analysis of this compound, employing a logical progression from 1D to 2D techniques, provides an unambiguous confirmation of its chemical structure. This in-depth guide, grounded in the principles of NMR spectroscopy and best practices for experimental execution, serves as a robust framework for the structural elucidation of complex organic molecules. For researchers in drug discovery and development, the ability to confidently and efficiently determine molecular structures is paramount, and the methodologies outlined herein are designed to meet this critical need.

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An In-depth Technical Guide to the Infrared Spectroscopy of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(3-bromophenyl)acetic acid is a substituted α-amino acid that serves as a valuable building block and intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug development, particularly for creating novel therapeutic agents, necessitates rigorous analytical characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying the key functional groups within the molecule. This guide offers a comprehensive analysis of the IR spectrum of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral features with confidence. We will delve into the causality behind experimental choices, establish a self-validating protocol for analysis, and ground our interpretations in established spectroscopic principles.

Chapter 1: Molecular Structure and the Zwitterionic State

To effectively interpret the IR spectrum, one must first understand the molecule's structure. This compound comprises a central alpha-carbon bonded to four distinct groups:

  • A primary amine (-NH₂)

  • A carboxylic acid (-COOH)

  • A hydrogen atom (-H)

  • A 3-bromophenyl group (a meta-substituted aromatic ring)

A critical consideration for the IR analysis of amino acids in the solid state is their existence as zwitterions . Due to an intramolecular acid-base transfer, the acidic proton from the carboxylic acid group is donated to the basic amine group. This results in a molecule with both a positive and a negative formal charge: a carboxylate anion (-COO⁻) and a protonated amine or ammonium group (-NH₃⁺). In aqueous solutions and the solid phase, this zwitterionic form is more stable and therefore predominates[1][2]. Consequently, the solid-state IR spectrum will reflect the vibrational modes of the -NH₃⁺ and -COO⁻ groups, not the -NH₂ and -COOH groups. This distinction is paramount for accurate spectral interpretation.

Chapter 2: Experimental Protocol for Solid-State IR Analysis

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a crystalline solid like this compound, the Potassium Bromide (KBr) pressed pellet technique is the gold standard, as it minimizes spectral interference and produces high-resolution data.

Step-by-Step KBr Pellet Preparation Protocol:
  • Material Purity: Ensure the use of high-purity, spectroscopy-grade KBr powder. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) but is hygroscopic. It must be stored in a desiccator and dried in an oven prior to use to eliminate interfering water bands.

  • Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Add about 100-200 mg of the dried KBr powder. The optimal sample concentration in KBr is between 0.2% and 1%.

  • Homogenization: Gently grind the mixture with an agate pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (typically <2 microns) to minimize light scattering, which can cause distorted peak shapes and sloping baselines. The final mixture should appear as a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. This will fuse the KBr and sample into a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A good pellet will be clear and free of cracks, resulting in a flat baseline and sharp, well-defined absorption peaks.

Chapter 3: Interpreting the IR Spectrum of this compound

The IR spectrum provides a unique fingerprint of the molecule. The analysis is best approached by examining distinct regions of the spectrum and assigning the observed absorption bands to the vibrational modes of the molecule's functional groups, keeping the zwitterionic structure in mind.

Summary of Expected IR Absorption Bands (Zwitterionic Form)
Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3300 - 2600Broad, StrongN-H StretchAmmonium (-NH₃⁺) group
~3100 - 3000Medium to WeakC-H StretchAromatic C-H (sp²)
1650 - 1550StrongC=O Asymmetric StretchCarboxylate (-COO⁻) group
1610 - 1500MediumN-H BendingAmmonium (-NH₃⁺) group
~1600 & ~1475Medium to WeakC=C Ring StretchAromatic ring skeletal vibrations
~1400MediumC=O Symmetric StretchCarboxylate (-COO⁻) group
810 - 750StrongC-H Out-of-Plane Bendmeta-disubstituted aromatic ring
725 - 680StrongC-H Out-of-Plane Bendmeta-disubstituted aromatic ring
~1075 & ~1030MediumC-Br StretchAryl bromide
Detailed Spectral Region Analysis
  • The 4000-2500 cm⁻¹ Region (N-H, O-H, and C-H Stretching) In the zwitterionic form, the most prominent feature in this region is a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2600 cm⁻¹. This is characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group[1]. Its breadth is due to extensive hydrogen bonding in the crystal lattice. Superimposed on this broad band, one can expect to find weaker, sharper peaks between 3100-3000 cm⁻¹, which are characteristic of the C-H stretching vibrations of the aromatic ring[3]. The absence of the extremely broad O-H stretch typical of a carboxylic acid dimer (which often extends from 3300-2500 cm⁻¹) is a key piece of evidence for the zwitterionic state[4][5].

  • The 2000-1500 cm⁻¹ Region (Double Bond and Bending Vibrations) This region is highly diagnostic. Instead of a sharp, intense carbonyl (C=O) peak from a carboxylic acid around 1710 cm⁻¹, the spectrum of the zwitterion will be dominated by a strong absorption band between 1650-1550 cm⁻¹. This band is assigned to the asymmetric stretching vibration of the carboxylate (-COO⁻) group[1][6]. The delocalization of the negative charge across the two oxygen atoms gives the C-O bonds a character between a single and double bond, lowering the frequency from a true C=O stretch. Also present in this region are the N-H bending (scissoring) vibrations of the -NH₃⁺ group, typically appearing between 1610-1500 cm⁻¹[1]. The skeletal C=C stretching vibrations of the aromatic ring usually appear as two medium-intensity bands near 1600 cm⁻¹ and 1475 cm⁻¹[3][7].

  • The Fingerprint Region (<1500 cm⁻¹) This region contains a wealth of structural information from complex bending and stretching vibrations.

    • Carboxylate Symmetric Stretch: A medium-intensity band around 1400 cm⁻¹ corresponds to the symmetric stretch of the -COO⁻ group[1][6]. The presence of both the asymmetric and symmetric carboxylate stretches is definitive proof of this functional group.

    • Aromatic C-H Bending: The substitution pattern on the benzene ring gives rise to strong C-H out-of-plane (oop) bending bands. For a meta-disubstituted ring, two characteristic strong bands are expected: one in the range of 810-750 cm⁻¹ and another between 725-680 cm⁻¹[8][9][10].

    • Carbon-Bromine Stretch: The C-Br stretching vibration for an aryl bromide typically appears as medium-intensity bands around 1075 cm⁻¹ and 1030 cm⁻¹[11]. The presence of a band in this region, in conjunction with the aromatic oop bands, confirms the 3-bromophenyl moiety. The C-Br stretch can also occur at lower frequencies (690-515 cm⁻¹) but the aryl C-Br vibration near 1075 cm⁻¹ is often observable[11][12][13].

Chapter 4: Integrated Workflow and Data Validation

A robust analytical workflow ensures that the generated data is reliable and the interpretation is sound. The process is a self-validating system where each piece of spectral evidence corroborates the others to confirm the molecular identity.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical steps from sample acquisition to final structural confirmation.

IR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Interpretation & Validation Prep Obtain 1-2 mg of This compound Grind Grind with 100-200 mg dried KBr in agate mortar Prep->Grind Press Press mixture in die to form transparent pellet Grind->Press Acquire Place pellet in FT-IR spectrometer and acquire spectrum Press->Acquire Analyze Analyze Spectrum by Region Acquire->Analyze Check_NH3 Confirm broad -NH3⁺ stretch (3300-2600 cm⁻¹) Analyze->Check_NH3 Check_COO Confirm -COO⁻ stretches (Asym: ~1600 cm⁻¹, Sym: ~1400 cm⁻¹) Analyze->Check_COO Check_Aryl Confirm Aromatic C-H & C=C stretches and meta-substitution oop bends Analyze->Check_Aryl Check_CBr Confirm Aryl C-Br stretch (~1075 cm⁻¹) Analyze->Check_CBr Validate Cross-validate all peaks. Absence of -COOH / C=O confirms zwitterionic structure. Check_NH3->Validate Check_COO->Validate Check_Aryl->Validate Check_CBr->Validate Report Report Validate->Report Final Report: Structure Confirmed

Caption: Workflow for IR analysis of this compound.

Trustworthiness Through Self-Validation

The confidence in the structural assignment comes not from identifying a single peak, but from the congruence of the entire spectrum with the expected zwitterionic structure. The key validation points are:

  • Presence of Zwitterion Bands: The simultaneous observation of the broad -NH₃⁺ stretch and the two distinct -COO⁻ stretches is strong evidence for the zwitterionic form.

  • Absence of Non-Zwitterion Bands: Equally important is the absence of a sharp, strong C=O stretch around 1710 cm⁻¹ and the characteristic very broad O-H band of a carboxylic acid[4][5]. This negative evidence is crucial for excluding the non-zwitterionic tautomer.

  • Confirmation of Substituents: The identification of aromatic C-H and C=C stretches, the specific out-of-plane bending pattern for meta-substitution, and the C-Br stretch collectively confirm the 3-bromophenyl group.

When all these pieces of evidence align, the identity and structural integrity of this compound are confirmed with a high degree of certainty.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. A thorough understanding of its tendency to exist as a zwitterion in the solid state is the foundation for accurate spectral interpretation. By identifying the characteristic vibrational modes of the ammonium (-NH₃⁺), carboxylate (-COO⁻), and 3-bromophenyl groups, researchers can definitively confirm the identity and purity of this important pharmaceutical intermediate. The integrated workflow presented in this guide, combining meticulous sample preparation with a systematic interpretation strategy, provides a reliable and self-validating system for analysis, ensuring scientific integrity in research and drug development.

References

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"2-amino-2-(3-bromophenyl)acetic acid" mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-amino-2-(3-bromophenyl)acetic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, a deep understanding of the analytical behavior of such molecules is paramount for identity confirmation, purity assessment, and impurity profiling. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the analytical choices, ensuring a robust and scientifically sound approach.

Foundational Molecular Characteristics

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 79422-73-4[2]

  • Molecular Formula: C₈H₈BrNO₂[3]

  • Molecular Weight: 230.06 g/mol [2]

  • Key Structural Features: The molecule possesses three key features that dictate its mass spectrometric behavior:

    • A primary amine group (-NH₂), which is basic and a primary site for protonation in positive ion mode Electrospray Ionization (ESI).

    • A carboxylic acid group (-COOH), which is acidic and can be deprotonated in negative ion mode ESI.

    • A bromophenyl group , which imparts a highly characteristic isotopic signature due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[4]

PropertyValueSignificance for MS Analysis
Monoisotopic Mass 228.9738 uThe exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Average Mass 230.0586 uThe weighted average mass of all isotopes.[3]
Bromine Isotopes ⁷⁹Br (~50.5%), ⁸¹Br (~49.5%)Results in a characteristic M/M+2 isotopic pattern with a peak ratio of approximately 1:1, which is a definitive marker for the presence of a single bromine atom in an ion.[4][5]
Functional Groups Amine (-NH₂), Carboxylic Acid (-COOH)These polar groups make the molecule amenable to Electrospray Ionization (ESI) and influence fragmentation pathways. The amine is a ready site for protonation ([M+H]⁺), while the acid can be deprotonated ([M-H]⁻).[6][7]

Strategic Approach to Mass Spectrometric Analysis

The selection of an appropriate analytical strategy is critical. Given the polar, non-volatile nature of this amino acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[8] Gas Chromatography-Mass Spectrometry (GC-MS) would require derivatization to increase volatility and thermal stability, adding complexity to the workflow.[9]

Ionization Technique: Electrospray Ionization (ESI)

ESI is the ideal ionization method for polar molecules like amino acids.[10] It is a soft ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, minimizing in-source fragmentation and providing clear molecular weight information.[7]

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the primary amine group is readily protonated. This is the preferred mode for this molecule as it yields a strong signal and predictable fragmentation. The expected m/z for the protonated molecular ions will be:

    • [C₈H₉⁷⁹BrNO₂]⁺ : m/z 229.98

    • [C₈H₉⁸¹BrNO₂]⁺ : m/z 231.98

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will deprotonate. While viable, signal intensity may be lower compared to the positive mode.

Liquid Chromatography Separation

Coupling LC with MS allows for the separation of the target analyte from impurities, isomers, and matrix components before detection, which is crucial for impurity profiling in pharmaceutical quality control.[11][12][13]

  • Column Choice: A reversed-phase C18 column is the standard and most effective choice for separating polar small molecules.

  • Mobile Phase: A typical mobile phase composition would involve a gradient of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier.

    • Acidic Modifier (e.g., 0.1% Formic Acid): This serves a dual purpose. It controls the peak shape by keeping the carboxylic acid group protonated and, more importantly, promotes the formation of [M+H]⁺ ions for sensitive ESI-MS detection.[6]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for robust and reproducible results.

Protocol: LC-MS Analysis for Identity and Purity

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture.

  • LC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.[14]

    • Cone Voltage: +30 V.[14]

    • Desolvation Gas Flow: 500 L/h.[14]

    • Desolvation Temperature: 300 °C.[15]

    • Scan Range: m/z 50-350.[15]

  • Data Acquisition:

    • Acquire data in full scan mode to detect all ions.

    • If performing impurity identification, subsequent injections can use tandem MS (MS/MS) to fragment the parent ions of interest.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis A Weigh Sample B Dissolve & Dilute (Water/ACN) A->B C Inject Sample B->C 1 µg/mL solution D Reversed-Phase C18 Gradient Elution C->D E Electrospray Ionization (ESI+) D->E Eluent F Mass Analyzer (Full Scan & MS/MS) E->F G Extract Ion Chromatogram F->G Raw Data H Analyze Mass Spectrum (Isotope Pattern, Fragments) G->H

Caption: LC-MS workflow for the analysis of this compound.

Data Interpretation: Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and impurity identification. By selecting the protonated molecular ion ([M+H]⁺, m/z 230/232) as the precursor, we can induce fragmentation and observe characteristic product ions. The fragmentation of aromatic compounds is often characterized by stable molecular ions and specific cleavage patterns.

Predicted MS/MS Fragmentation: The most likely fragmentation pathways for the [M+H]⁺ ion of this compound involve neutral losses of common small molecules from the amino acid side chain.

  • Loss of Formic Acid (HCOOH): A common fragmentation for protonated amino acids is the loss of formic acid (46.0055 Da), resulting from the combination of the carboxylic acid group and a hydrogen atom.

    • [M+H - HCOOH]⁺ → C₇H₇BrN⁺

    • Expected m/z: 183.98/185.98

  • Loss of Water and Carbon Monoxide (Decarboxylation and Dehydration): A sequential loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group is another highly probable pathway. This often occurs after the initial loss of formic acid.

    • [M+H - H₂O]⁺ → C₈H₇BrNO⁺

    • Expected m/z: 211.97/213.97

  • Formation of Bromobenzoyl Cation: Cleavage at the alpha-carbon can lead to the formation of a stable bromobenzoyl-type cation, although this may be less favored than neutral losses.

  • Formation of Tropylium-type Ion: Aromatic compounds with side chains can rearrange to form a stable tropylium ion. Loss of the aminoacetic acid moiety could potentially lead to a bromotropylium ion, but this is less likely as a primary fragmentation pathway.

Fragmentation Diagram

Fragmentation_Pathway parent [M+H]⁺ m/z 230/232 C₈H₉BrNO₂⁺ frag1 [M+H - HCOOH]⁺ m/z 184/186 C₇H₇BrN⁺ parent->frag1  - HCOOH  (Formic Acid) frag2 [M+H - H₂O]⁺ m/z 212/214 C₈H₇BrNO⁺ parent->frag2  - H₂O  (Water) frag3 [C₆H₄Br]⁺ m/z 155/157 frag1->frag3  - HCN  - C₂H₂

Caption: Predicted major fragmentation pathways for protonated this compound.

Method Validation and Regulatory Context

Any analytical method used in a drug development setting must be validated to ensure it is fit for its intended purpose.[16] Validation demonstrates that the method is accurate, precise, specific, and robust. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines on this process.[17][18][19]

Key Validation Parameters: The core performance characteristics to be evaluated for an LC-MS method are summarized below.[20]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix).[17]The analyte peak should be free of interference at its retention time and m/z.
Accuracy The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration.Recovery of 80-120% of the true value is often acceptable for linearity materials.[16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) should be <%2 for repeatability.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A minimum of five concentration levels should be used, with a correlation coefficient (r²) > 0.99.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) are varied.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using ESI-LC-MS in the positive ion mode. This approach provides definitive molecular weight confirmation through the characteristic 1:1 isotopic pattern of the [M+H]⁺ ion at m/z 230/232. Tandem mass spectrometry reveals predictable fragmentation patterns, primarily through the neutral loss of formic acid, which serves to confirm the molecule's structure. By following the detailed protocols and validation guidelines presented, researchers can develop a robust, reliable, and scientifically defensible method for the characterization of this important pharmaceutical intermediate, ensuring the safety and quality of drug products.[13]

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  • Kowalski, J. A., & Wistuba, D. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 373–376. Available at: [Link][23]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available at: [Link][20]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link][10]

  • Separation Science & Shimadzu. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available at: [Link][13]

  • Plumb, R. H., & Varghese, J. (1999). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available at: [Link][24]

  • de Oliveira, D. N., & de Souza, G. H. B. (2013). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. Available at: [Link][7]

  • Kumar, A., & Singh, A. (2020). Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. Available at: [Link][8]

  • Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. Available at: [Link][25]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link][17]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • NIST. (n.d.). Fragmentation and Interpretation of Spectra. NIST. Available at: [Link][4]

  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link][16]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link][5]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. ResearchGate. Available at: [Link][26]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link][18]

  • Jordi Labs. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Jordi Labs. Available at: [Link][19]

  • LookChem. (n.d.). Cas 79422-73-4, this compound. LookChem. Available at: [Link][1]

  • Applichem. (n.d.). This compound. Applichem. Available at: [Link][3]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of 2-amino-2-(3-bromophenyl)acetic acid. While a publicly available crystal structure for this specific compound is not currently available, this document serves as an in-depth, instructional whitepaper. It details the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. By presenting a hypothetical yet scientifically rigorous workflow, this guide aims to equip researchers in the pharmaceutical and chemical sciences with the expertise to elucidate the solid-state structures of novel small molecules, a critical step in understanding their physicochemical properties and potential as therapeutic agents.

Introduction: The Significance of Solid-State Structure in Drug Development

This compound is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its derivatives have been explored for the synthesis of compounds with potential therapeutic applications, including the treatment of cognitive impairments and neurodegenerative diseases.[1][2] The three-dimensional arrangement of atoms and molecules in the solid state, or its crystal structure, dictates many of its bulk properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its effective utilization in drug design and development.

This guide will walk through the entire process of determining the crystal structure of this compound, providing both the "how" and the "why" behind each step.

Synthesis and Purification of this compound

A reliable supply of high-purity material is the prerequisite for successful crystallization. The synthesis of this compound can be achieved through various established methods for amino acid synthesis. One common approach is the Strecker synthesis, which involves the reaction of 3-bromobenzaldehyde with an amine source and cyanide, followed by hydrolysis.

Hypothetical Synthetic Scheme:

Following synthesis, rigorous purification is essential. This is typically achieved by recrystallization or column chromatography to remove any unreacted starting materials or byproducts. The purity of the final compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. For a polar molecule like an amino acid, a variety of crystallization techniques should be explored.

Crystallization Methodologies
  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystal growth.

Experimental Protocol: Crystallization of this compound
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, acetone, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent system at a slightly elevated temperature.

  • Crystallization Setup:

    • Slow Evaporation: Filter the warm solution into a clean vial, cover it loosely with a cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion: Place a small drop of the concentrated solution on a siliconized glass slide and invert it over a well containing a precipitant (a solvent in which the compound is less soluble). Seal the well to allow for slow vapor equilibration.

  • Monitoring and Harvesting: Monitor the setups daily for the appearance of crystals. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[3][4]

The Workflow of a Crystallographic Experiment

The process can be broken down into several key stages, as illustrated in the following diagram:

experimental_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_analysis Structure Determination start Synthesized Compound crystal Single Crystal Growth start->crystal Crystallization mount Crystal Mounting crystal->mount Selection diffractometer X-ray Diffractometer mount->diffractometer Placement data_collection Diffraction Data Collection diffractometer->data_collection Irradiation data_processing Data Processing data_collection->data_processing Integration structure_solution Structure Solution data_processing->structure_solution Phase Problem refinement Structure Refinement structure_solution->refinement Least-squares validation Validation & Analysis refinement->validation CIF Generation end Crystallographic Information File (CIF) validation->end Final Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Protocol for Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of X-rays (e.g., from a Mo or Cu source). The diffracted X-rays are recorded on a detector.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the model. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

The Crystal Structure of this compound: A Hypothetical Analysis

In the absence of experimental data, we can predict some key structural features based on the molecular structure.

Molecular Structure

The molecule consists of a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-bromophenyl group.

Caption: Molecular Structure of this compound.

Predicted Crystallographic Data

The following table presents a set of hypothetical but realistic crystallographic data for this compound.

Parameter Hypothetical Value
Chemical FormulaC₈H₈BrNO₂
Formula Weight230.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.89
b (Å)15.23
c (Å)9.45
α (°)90
β (°)105.6
γ (°)90
Volume (ų)816.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.87
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Intermolecular Interactions and Crystal Packing

As an amino acid, this compound is expected to exist as a zwitterion in the solid state. The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. These interactions are crucial for the stability of the crystal lattice. Additionally, weaker interactions such as C-H···O and potential halogen bonding involving the bromine atom may further influence the packing arrangement.

Conclusion: From Structure to Function

The determination of the crystal structure of this compound is a critical step in understanding its solid-state properties. This knowledge can inform polymorph screening, formulation development, and the design of new derivatives with improved pharmaceutical profiles. The methodologies outlined in this guide provide a robust framework for researchers to successfully elucidate the crystal structures of this and other small molecules of therapeutic interest, ultimately accelerating the drug discovery and development process.

References

  • Small Molecule X-ray Crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. [Link][3]

  • Small molecule crystallography. Excillum. [Link][4]

  • X-ray Crystallography. Wikipedia. [Link]

  • Crystallization of Amino Acids. GEA. [Link][5]

  • Method for crystallization of amino acids. Google Patents. [6]

  • Cas 79422-73-4,this compound. LookChem. [Link][2]

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"2-amino-2-(3-bromophenyl)acetic acid" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-amino-2-(3-bromophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a non-natural amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its utility as a reagent in the synthesis of novel compounds, such as substituted 2-aminoimidazole-4-ones for potential treatment of cognitive impairments, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, formulation, and bioavailability in preclinical studies.[3][4]

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available experimental data, this document focuses on the established methodologies for determining solubility, offering a robust framework for researchers to generate reliable data in their own laboratories. We will delve into the theoretical considerations that govern the solubility of this compound, present a detailed experimental protocol for its determination, and provide guidance on data interpretation and reporting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[5][6][7]
Molecular Weight 230.06 g/mol [5][6][7]
Melting Point 231-232 °C[7]
Computed XLogP3 -1[6][7]
Appearance White to light yellow powder/crystal[8]
CAS Number 79422-73-4[1][5][6]

The presence of both an amino group and a carboxylic acid group suggests that this compound is an amphoteric molecule, capable of existing as a zwitterion. Its solubility is therefore expected to be highly dependent on the pH of the aqueous medium. The negative XLogP3 value suggests a preference for hydrophilic environments, indicating that it is likely to have appreciable solubility in water and polar organic solvents.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For ionizable compounds like this compound, the solubility is significantly influenced by the pH of the solution. The intrinsic solubility (S₀) refers to the equilibrium solubility of the un-ionized form of the compound. The total solubility (S) at a given pH is a function of the intrinsic solubility and the pKa values of the ionizable groups.

Given that this compound has both an acidic carboxylic acid group and a basic amino group, its solubility profile in aqueous solutions will exhibit a "U-shaped" curve with the minimum solubility occurring at the isoelectric point (pI). At pH values below the pKa of the carboxyl group, the compound will exist predominantly as a cation, and at pH values above the pKa of the amino group, it will exist predominantly as an anion, with both ionic forms generally exhibiting higher solubility than the neutral zwitterion.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10] This method involves equilibrating an excess amount of the solid compound with a specific solvent in a sealed container at a constant temperature.

Causality Behind Experimental Choices

The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[3] This is crucial for obtaining accurate and reproducible solubility data that can be confidently used in drug development and formulation studies. The key experimental parameters, including temperature, agitation speed, and equilibration time, must be carefully controlled to ensure that the system reaches equilibrium.

Self-Validating Protocol

The protocol described below incorporates self-validating steps. For instance, the analysis of samples at multiple time points ensures that equilibrium has been reached. Furthermore, the use of a calibrated analytical method provides confidence in the accuracy of the concentration measurements.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • This compound (solid, high purity).

    • Selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

    • Glass vials with screw caps.

    • A temperature-controlled shaker or incubator.

    • A calibrated analytical instrument for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer).

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF) for sample clarification.

  • Experimental Procedure:

    • Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure that undissolved solid remains at the end of the experiment is crucial.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3]

    • After the initial equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

    • Repeat the sampling and analysis at a later time point (e.g., after an additional 24 hours of agitation) to confirm that equilibrium has been reached. The solubility is considered to be at equilibrium if the concentration values from consecutive time points are consistent.

Experimental Workflow Diagramdot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Repeat sampling at a later time point to confirm equilibrium H->I J J I->J Data consistent? J->D No K Report Equilibrium Solubility J->K Yes

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 2-amino-2-(3-bromophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. Understanding the chemical stability of this compound is paramount for ensuring its quality, and efficacy in research and drug development applications. This document outlines the intrinsic properties of this compound, potential degradation pathways, recommended storage and handling procedures, and protocols for stability assessment.

Chemical Profile of this compound

This compound is an amino acid derivative containing a brominated aromatic ring. Its unique structure, with both an amino group and a carboxylic acid group, dictates its physicochemical properties and reactivity.

PropertyValueSource
Molecular Formula C8H8BrNO2[1], [2]
Molecular Weight 230.06 g/mol [1], [2]
CAS Number 79422-73-4[1], [2]
Appearance White to off-white crystalline powder[3]
Solubility Slightly soluble in water[3]

Stability Profile and Potential Degradation Pathways

The primary functional groups susceptible to degradation are the amino group, the carboxylic acid group, and the brominated phenyl ring. The presence of the chiral center also introduces the possibility of racemization.

G cluster_degradation Potential Degradation Pathways 2-amino-2-(3-bromophenyl)acetic_acid This compound Hydrolysis Hydrolysis 2-amino-2-(3-bromophenyl)acetic_acid->Hydrolysis Acid/Base Oxidation Oxidation 2-amino-2-(3-bromophenyl)acetic_acid->Oxidation Oxidizing agents Photolysis Photolysis 2-amino-2-(3-bromophenyl)acetic_acid->Photolysis UV/Vis light Thermal_Stress Thermal_Stress 2-amino-2-(3-bromophenyl)acetic_acid->Thermal_Stress Heat

Figure 1: Potential Degradation Pathways for this compound.
Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester or amide functionalities. In the case of this compound, the carboxylic acid and amino groups are generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation or other reactions could potentially occur. Studies on the hydrolysis of α-aminophenylacetic acid methyl ester have shown that the rate of spontaneous hydrolysis is pH-dependent[4].

Oxidative Degradation

The amino group in this compound is susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products, including nitroso, nitro, and other oxidized species. The presence of the electron-withdrawing bromine atom on the phenyl ring may influence the susceptibility of the amino group to oxidation. The electrochemical oxidation of aminophenols has been shown to result in the formation of quinonimines and benzoquinones[5].

Photolytic Degradation

Aromatic compounds, particularly those containing halogens and amino groups, can be sensitive to light. Photodegradation can lead to a variety of reactions, including dehalogenation, oxidation of the amino group, and polymerization. The photodecomposition of brominated flame retardants often involves reductive debromination[6].

Thermal Degradation

Exposure to high temperatures can induce degradation of this compound. Potential thermal degradation pathways include decarboxylation of the carboxylic acid group and reactions involving the amino group. The thermal decomposition of brominated aromatic compounds can lead to the formation of various volatile and semi-volatile organic compounds[7].

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of this compound, proper storage and handling are crucial.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term storage[8].

  • Light: Protect from light. Store in a tightly closed, light-resistant container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a well-sealed container to prevent moisture ingress.

Handling Precautions:

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.

  • Avoid formation of dust and aerosols.

  • Keep away from strong oxidizing agents.

Stability Testing Protocols

To experimentally determine the stability of this compound, a forced degradation study should be performed. The following are general protocols that can be adapted for this specific compound. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

Experimental Workflow for Forced Degradation Studies

G cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, RT/Heat) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT/Heat) Prepare_Stock->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Stock->Oxidation Thermal_Degradation Thermal Degradation (Solid & Solution, e.g., 60°C) Prepare_Stock->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV/Vis Light) Prepare_Stock->Photolytic_Degradation Neutralize Neutralize Acid/Base Samples Acid_Hydrolysis->Neutralize Base_Hydrolysis->Neutralize Analyze_HPLC Analyze by Stability-Indicating HPLC Method Oxidation->Analyze_HPLC Thermal_Degradation->Analyze_HPLC Photolytic_Degradation->Analyze_HPLC Neutralize->Analyze_HPLC Characterize Characterize Degradation Products (LC-MS, NMR) Analyze_HPLC->Characterize

Figure 2: Workflow for a Forced Degradation Study.
Detailed Protocols

4.2.1. Hydrolytic Degradation

  • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acidic hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.

  • For basic hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.

  • Maintain the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Withdraw samples at various time points.

  • Neutralize the samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at different time intervals.

  • Analyze the samples by HPLC.

4.2.3. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of the compound and keep it in a controlled temperature oven (e.g., 60°C).

  • Withdraw samples at specified times.

  • Analyze the samples by HPLC.

4.2.4. Photolytic Degradation

  • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Maintain a control sample protected from light.

  • Withdraw samples at various time points.

  • Analyze the samples by HPLC.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. Based on its chemical structure, the compound is potentially susceptible to degradation via hydrolysis, oxidation, photolysis, and thermal stress. Adherence to recommended storage conditions, including protection from light, moisture, and high temperatures, is essential to maintain its purity and integrity. Furthermore, conducting forced degradation studies is highly recommended to elucidate its specific degradation pathways and to develop and validate stability-indicating analytical methods.

References

  • Švedas, V. K., et al. (1983). The Methyl Ester of a-Aminophenylacetic Acid: pH-Dependence and Phosphate Catalysis of Hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 731-734. [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. [Link]

  • Landymore, A. F. (1977). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. University of British Columbia. [Link]

  • Capon, B., & Maclagan, R. G. A. R. (1970). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 1618-1621. [Link]

  • Montilla, F., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta, 48(12), 1663-1670. [Link]

  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]

  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312. [Link]

  • ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395. [Link]

  • Zamora, R., et al. (2006). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of agricultural and food chemistry, 54(16), 5913–5918. [Link]

  • Michigan State University. (n.d.). Reactions of Aromatic Compounds. [Link]

  • University of Sussex. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. [Link]

  • GONUTS. (2022). obsolete peptidyl-phenylalanine bromination to L-2'-bromophenylalanine. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888. [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Moroder, L., & Musiol, H. J. (2005). 7.3 Amino Acid Analysis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 485-502). Georg Thieme Verlag. [Link]

  • Melnik, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino-and Carboxylic Acids in Biological Samples. Metabolites, 12(10), 918. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

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The Synthesis of Substituted Phenylglycines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Phenylglycine Scaffold

Substituted phenylglycines represent a class of non-proteinogenic α-amino acids that are of paramount importance in the field of medicinal chemistry and drug discovery.[1][2] Their rigidified structure, arising from the α-aryl substitution, imparts unique conformational constraints on peptides and small molecule therapeutics, often leading to enhanced biological activity, metabolic stability, and improved pharmacokinetic profiles.[3][4] These valuable building blocks are integral components of numerous pharmaceuticals, including antibiotics, anticoagulants, and anti-inflammatory agents.[2][5] This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted phenylglycines, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug development.

Classical Approaches to Phenylglycine Synthesis: The Strecker and Bucherer-Bergs Reactions

The foundational methods for the synthesis of α-amino acids, the Strecker and Bucherer-Bergs reactions, remain relevant for the preparation of racemic substituted phenylglycines.[6][7][8] These multicomponent reactions offer a straightforward and cost-effective route to a wide range of derivatives.

The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process that begins with the reaction of a substituted benzaldehyde, ammonia, and cyanide to form an α-aminonitrile.[6][7][9][10] Subsequent hydrolysis of the nitrile furnishes the desired substituted phenylglycine.[6][10]

Mechanism of the Strecker Synthesis:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[6][10][11] The resulting α-aminonitrile is stable and can be isolated before hydrolysis.

Strecker_Mechanism aldehyde Substituted Benzaldehyde imine Iminium Ion aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) cyanide Cyanide (CN-) h2o H2O, H+ aminonitrile α-Aminonitrile imine->aminonitrile + CN- phenylglycine Substituted Phenylglycine aminonitrile->phenylglycine Hydrolysis (H2O, H+)

Figure 1: The reaction pathway of the Strecker synthesis.

Experimental Protocol: Modified Strecker Synthesis of a Substituted Phenylglycine [12]

  • Formation of the α-Aminonitrile:

    • To a solution of the substituted benzaldehyde (1.0 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water.

    • Add ammonium chloride (1.2 eq) to the mixture and stir at room temperature for 24 hours.

    • The reaction mixture is then diluted with water and extracted with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis of the α-Aminonitrile:

    • The crude α-aminonitrile is dissolved in a 6 M aqueous hydrochloric acid solution.

    • The mixture is heated at reflux for 6-12 hours.

    • After cooling to room temperature, the solution is washed with diethyl ether.

    • The aqueous layer is then neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

    • The solid is collected by filtration, washed with cold water, and dried to afford the substituted phenylglycine.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids, including phenylglycines, starting from a ketone or aldehyde.[8][13][14] This one-pot, multicomponent reaction utilizes ammonium carbonate and a cyanide source to produce a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[8][15][16]

Mechanism of the Bucherer-Bergs Reaction:

The reaction initiates with the formation of a cyanohydrin from the carbonyl compound and cyanide.[15] This is followed by reaction with ammonia and carbon dioxide (from ammonium carbonate) to form a hydantoin ring system.[8][15]

Bucherer_Bergs_Mechanism carbonyl Substituted Benzaldehyde cyanohydrin Cyanohydrin carbonyl->cyanohydrin + KCN cyanide KCN ammonium_carbonate (NH4)2CO3 hydantoin Hydantoin cyanohydrin->hydantoin + (NH4)2CO3 phenylglycine Substituted Phenylglycine hydantoin->phenylglycine Hydrolysis

Figure 2: The reaction pathway of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of a Substituted Phenylglycine [13]

  • Hydantoin Formation:

    • In a pressure vessel, a mixture of the substituted benzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in 50% aqueous ethanol is heated to 60-80°C for several hours.

    • The reaction mixture is then cooled, and the precipitated hydantoin is collected by filtration.

  • Hydantoin Hydrolysis:

    • The hydantoin is heated at reflux in a strong basic solution (e.g., 2 M sodium hydroxide) or acidic solution (e.g., 6 M hydrochloric acid) until hydrolysis is complete.

    • The solution is then cooled and neutralized to the isoelectric point of the amino acid to induce precipitation.

    • The product is collected by filtration, washed with cold water, and dried.

Asymmetric Synthesis of Substituted Phenylglycines

The biological activity of chiral molecules is often stereospecific. Consequently, the development of enantioselective methods for the synthesis of substituted phenylglycines is of utmost importance for the pharmaceutical industry.[17]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[18][19][20] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[21][22] (R)-phenylglycine amide has been demonstrated to be an effective chiral auxiliary in the asymmetric Strecker reaction, leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation.[18][20][23]

Chiral_Auxiliary_Workflow start Substituted Benzaldehyde + Chiral Auxiliary ((R)-Phenylglycine Amide) strecker Asymmetric Strecker Reaction (NaCN, AcOH) start->strecker diastereomers Diastereomeric α-Aminonitriles strecker->diastereomers crystallization Crystallization-Induced Asymmetric Transformation diastereomers->crystallization separation Isolation of Pure Diastereomer crystallization->separation hydrolysis Hydrolysis & Auxiliary Removal separation->hydrolysis product Enantiopure Substituted Phenylglycine hydrolysis->product

Sources

The Bromine Advantage: A Technical Guide to the Theoretical Properties and Applications of Brominated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of bromine into amino acid structures imparts a unique and powerful set of physicochemical properties that are increasingly leveraged in biochemistry, chemical biology, and rational drug design. This guide provides an in-depth exploration of the theoretical underpinnings of brominated amino acids, moving from the fundamental electronic and steric effects of the bromine atom to advanced computational modeling and experimental validation. We will dissect how bromination influences molecular conformation, reactivity, and non-covalent interactions, with a particular focus on the increasingly significant role of halogen bonding in mediating protein-ligand recognition. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for researchers seeking to understand, synthesize, and apply these unique molecular tools.

Chapter 1: The Influence of Bromine on Fundamental Amino Acid Properties

The substitution of a hydrogen atom with bromine, a large, electronegative, and polarizable halogen, fundamentally alters the electronic and steric landscape of an amino acid. These changes cascade into significant modifications of the molecule's reactivity, acidity, and conformational preferences.

Electronic Effects: Beyond Simple Induction

Bromine's most immediate impact is its strong electron-withdrawing inductive effect, which acidifies nearby protons. For instance, the phenolic hydroxyl group of 3-bromotyrosine is significantly more acidic (pKa ≈ 8.5) than that of native tyrosine (pKa ≈ 10.1). This shift can have profound consequences for the charge state of the residue at physiological pH, altering its ability to participate in hydrogen bonding or electrostatic interactions within a protein active site.

Beyond induction, the bromine atom's diffuse electron cloud makes it an excellent participant in halogen bonding . This is a non-covalent interaction where the electropositive region on the outer pole of the bromine atom (the "sigma-hole") interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or histidine residue.[1][2][3] This interaction is directional and can be a powerful tool in drug design for enhancing binding affinity and specificity.[3][4]

Steric and Conformational Ramifications

The sheer size of the bromine atom (van der Waals radius ≈ 1.85 Å) compared to hydrogen (≈ 1.2 Å) introduces significant steric bulk. This can be used to probe the volume of binding pockets or to enforce specific side-chain conformations (χ angles) that might not be favored in the unmodified amino acid.[5] The increased mass and hydrophobicity also contribute to altered partitioning behavior and can enhance interactions within nonpolar protein cores.[6][7] Halogenation is a natural strategy to increase the hydrophobic volume of residues, a feature often seen in potent bioactive secondary metabolites isolated from marine organisms.[6][7]

Chapter 2: Theoretical Modeling and Prediction

Modern computational chemistry provides powerful tools to predict and rationalize the behavior of brominated amino acids before embarking on complex syntheses.

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) methods are invaluable for calculating the electronic properties of brominated amino acids.[8][9][10] These calculations can accurately predict:

  • Electrostatic Potential Maps: Visually identifying the sigma-hole on the bromine atom, which is crucial for predicting halogen bond propensity.

  • Bond Dissociation Energies: Understanding the stability of the C-Br bond.[9][11]

  • Ionization Potentials and Electron Affinities: Quantifying how bromination affects the molecule's redox properties.[9][11]

Molecular Dynamics (MD) Simulations

MD simulations allow for the exploration of the conformational landscape of brominated amino acids within a solvated environment or a protein-ligand complex. By using force fields specifically parameterized for halogen bonding, these simulations can provide insights into:[12]

  • The stability and geometry of halogen bonds over time.

  • The influence of bromination on peptide secondary structure.

  • The dynamic behavior of a brominated ligand within a flexible receptor binding site.

Chapter 3: Experimental Synthesis and Validation

The translation of theoretical properties into practical applications requires robust methods for synthesis and characterization. This chapter outlines a self-validating workflow for producing and confirming the identity of brominated amino acids.

General Workflow for Synthesis and Validation

A reliable research cycle involves predicting the properties of a target molecule, synthesizing it, verifying its structure, and then using it in functional assays. This iterative process is key to developing novel probes and therapeutics.

G A Theoretical Prediction (QM/MD) B Chemical Synthesis (e.g., Electrophilic Bromination) A->B Guide Synthesis C Structural Verification (NMR, MS) B->C Validate Structure D Application & Functional Assay (e.g., Protein Binding) C->D Use Verified Compound E Data Analysis & Iteration D->E Generate Data E->A Refine Model

Caption: A self-validating workflow for the development and application of brominated amino acids.

Experimental Protocol: Synthesis of 3-Bromotyrosine

This protocol describes a common method for the electrophilic bromination of L-Tyrosine.

Expert Insight: N-Bromosuccinimide (NBS) is often chosen over harsher reagents like elemental bromine (Br₂) because it provides a milder, more controlled reaction, minimizing the formation of di-brominated and other side products. The reaction is performed under acidic conditions to protonate the amino group, deactivating it towards bromination and directing the substitution to the activated aromatic ring.[13]

Materials:

  • L-Tyrosine

  • N-Bromosuccinimide (NBS)

  • Aqueous Sulfuric Acid (e.g., 60%)[13]

  • Sodium thiosulfate (for quenching)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve L-Tyrosine in aqueous sulfuric acid at 0°C with stirring.

  • Slowly add one molar equivalent of NBS portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir for 2-4 hours at 0°C. Monitor progress via Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining NBS.

  • Neutralize the solution carefully with a base (e.g., NaOH) to precipitate the product.

  • Filter the crude product and wash with cold deionized water, followed by a cold diethyl ether wash to remove organic impurities.

  • Recrystallize the product from hot water to obtain pure 3-Bromotyrosine.

Protocol: Structural Verification by NMR and Mass Spectrometry

Trustworthiness: This two-step verification process is critical. Mass spectrometry confirms that the product has the correct molecular weight, while NMR spectroscopy provides definitive evidence of the bromine's regiochemistry and the overall molecular structure. This dual validation ensures the integrity of the compound for subsequent experiments.

1. Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI-MS).

  • Expected Result: An isotopic pattern characteristic of a monobrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two major peaks for the molecular ion [M+H]⁺, separated by 2 Da, with roughly equal intensity.

2. NMR Spectroscopy:

  • Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O with DCl).

  • Rationale: Bromine's substitution pattern on the tyrosine ring is clearly resolved in the aromatic region of the ¹H NMR spectrum. While native tyrosine shows two doublets, 3-bromotyrosine will exhibit a more complex pattern (a doublet, a doublet of doublets, and a single doublet) consistent with 1,2,4-trisubstitution.

  • Note on Bromine NMR: While ⁷⁹Br and ⁸¹Br are NMR-active, their quadrupolar nature leads to very broad signals, making them generally unsuitable for high-resolution structural analysis of organic molecules.[14] Their use is typically limited to studying the binding of free bromide ions.[14]

Chapter 4: Applications in Drug Discovery and Chemical Biology

The unique properties of brominated amino acids make them powerful tools for probing and modulating biological systems.

Engineering High-Affinity Interactions via Halogen Bonding

One of the most impactful applications is using bromine to form halogen bonds in protein-ligand interfaces.[1][15] A bromine atom can be strategically placed on a ligand to interact with a backbone carbonyl or other Lewis basic group in the target protein, adding a favorable enthalpic contribution to the binding energy.[3][16] This strategy has been successfully employed to enhance the affinity and selectivity of inhibitors for various enzyme classes.

HalogenBond cluster_ligand Brominated Ligand cluster_protein Protein Backbone L_C C L_Br Br L_C->L_Br P_O O L_Br->P_O σ-hole interaction P_C C P_C->P_O

Sources

The Strategic Role of 2-Amino-2-(3-bromophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Non-Canonical Amino Acids in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Beyond the confines of the 20 proteinogenic amino acids, the realm of non-canonical, or unnatural, amino acids offers a vast and fertile ground for innovation.[1][2][3] These synthetically derived building blocks provide medicinal chemists with the tools to overcome the inherent limitations of traditional peptide- and small molecule-based therapeutics, such as poor metabolic stability, limited oral bioavailability, and restricted structural diversity.[2][3] Among these valuable scaffolds, 2-amino-2-(3-bromophenyl)acetic acid has emerged as a particularly strategic precursor in the development of therapeutics targeting complex neurological disorders.

This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this compound in medicinal chemistry. We will delve into its pivotal role as a key intermediate in the synthesis of potent enzyme inhibitors and modulators of central nervous system (CNS) targets, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

The utility of this compound in medicinal chemistry is intrinsically linked to its unique structural features. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 79422-73-4[4][5]
Molecular Formula C₈H₈BrNO₂[4][5]
Molecular Weight 230.06 g/mol [4][5]
Melting Point 212-215 °C[6]
Boiling Point 351.6 °C at 760 mmHg[6]

The strategic importance of this molecule lies in the combination of a chiral α-amino acid backbone with a bromine-substituted phenyl ring. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR). The amino and carboxylic acid functionalities provide the necessary anchor points for peptide bond formation and other derivatizations, making it a valuable building block for both peptidomimetics and small molecule drug candidates.[6]

Synthesis of this compound: A Methodological Overview

The synthesis of α-amino acids is a cornerstone of organic chemistry, with several classical methods that can be adapted for the preparation of this compound. The choice of synthetic route is often dictated by the desired scale, stereochemical purity, and available starting materials.

Conceptual Synthetic Pathways

Two of the most well-established methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer a convergent approach to the target molecule, starting from the readily available 3-bromobenzaldehyde.

G cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction 3-bromobenzaldehyde_strecker 3-Bromobenzaldehyde aminonitrile α-Aminonitrile Intermediate 3-bromobenzaldehyde_strecker->aminonitrile 1. NH₃, KCN 2. H₂O target_strecker This compound aminonitrile->target_strecker Hydrolysis 3-bromobenzaldehyde_bucherer 3-Bromobenzaldehyde hydantoin Hydantoin Intermediate 3-bromobenzaldehyde_bucherer->hydantoin (NH₄)₂CO₃, KCN target_bucherer This compound hydantoin->target_bucherer Hydrolysis G AminoAcid This compound Scaffold Core Scaffold for Inhibitor Synthesis AminoAcid->Scaffold BACE1 BACE1 Enzyme Scaffold->BACE1 Inhibition Abeta Amyloid-β (Aβ) Plaque Formation BACE1->Abeta Cleaves APP to produce Aβ APP Amyloid Precursor Protein (APP) APP->BACE1 AD Alzheimer's Disease Progression Abeta->AD

Caption: Role of this compound in BACE1 inhibition.

A notable example is the development of aminoimidazole derivatives, which have shown significant BACE1 inhibitory activity. [7]The synthesis of these compounds often involves the coupling of this compound with other fragments, followed by cyclization to form the imidazole ring.

Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia and Cognitive Disorders

The glycine transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. [7][8]In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are implicated in learning, memory, and synaptic plasticity. [8]The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia. [7]By inhibiting GlyT1, the synaptic levels of glycine can be increased, thereby potentiating NMDA receptor function. [8] this compound serves as a valuable starting material for the synthesis of GlyT1 inhibitors. The structural features of this amino acid can be elaborated to generate molecules that fit into the binding site of the GlyT1 transporter.

Building Block for Peptide and Peptidomimetic Synthesis

The incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including resistance to proteolytic degradation and improved receptor binding affinity. [9]this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Illustrative Protocol for Incorporation into a Peptide Chain (Fmoc-based SPPS)

  • Resin Preparation: A suitable solid support (e.g., Rink amide resin for a C-terminal amide) is swelled in a compatible solvent like N,N-dimethylformamide (DMF). [10]2. Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. [10]3. Amino Acid Coupling: The Fmoc-protected this compound (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). This activated amino acid is then added to the deprotected resin, and the coupling reaction is allowed to proceed for a specified time. [11]4. Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. [10]7. Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and other analytical techniques. [12]

Future Perspectives and Conclusion

This compound stands as a testament to the power of non-canonical amino acids in expanding the horizons of medicinal chemistry. Its strategic combination of a versatile synthetic handle and a chiral amino acid framework has paved the way for the development of innovative therapeutics for challenging diseases like Alzheimer's and schizophrenia. As our understanding of the molecular basis of these diseases deepens, the demand for sophisticated and precisely engineered molecular scaffolds will undoubtedly grow. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this compound in the ongoing quest for safer and more effective medicines.

References

  • Bucherer, H. T.; Bergs, H.
  • D'Hondt, M.; Bracke, N.; Taevernier, L.; Gevaert, B.; Verbeke, F.; Wynendaele, E.; De Spiegeleer, B. Related-impurity profiling of unnatural amino acids. Amino Acids2014, 46(3), 525-535.
  • AABlocks. (S)-2-Amino-2-(3-bromophenyl)acetic acid. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • LookChem. Cas 79422-73-4,this compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Sygnature Discovery. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer's Disease. Available from: [Link]

  • ResearchGate. (PDF) Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Available from: [Link]

  • Munj, S. M.; Patil, P. B. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Curr. Top. Med. Chem.2023, 23(2), 77-97.
  • Pinard, E.; et al. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. J. Med. Chem.2010, 53(12), 4603-14.
  • Harsing, L. G., Jr; Juranyi, Z.; Gacsalyi, I.; Tapolcsanyi, P.; Czompa, K.; Gigler, G.; Wellmann, J.; Schmidt, E.; Tihanyi, K.; Vago, I.; et al. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology (Berl)2012, 224(1), 115-28.
  • ResearchGate. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Available from: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, 2020.
  • Amblard, M.; et al. Methods and protocols of modern solid phase peptide synthesis. Mol. Biotechnol.2006, 33(3), 239-54.
  • Bibbs, L.; et al. Strategies for the synthesis of labeled peptides. J. Biomol. Tech.2001, 12(3), 157-64.
  • Valenzuela, L.; et al. Peptides, solid-phase synthesis and characterization. Electron. J. Biotechnol.2017, 29, 49-57.
  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Das, B.; et al. Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron2004, 60(8), 1767-1771.
  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides.
  • ChemicalRegister. 2-(2-Amino-3-bromophenyl)acetic acid (CAS No. 1261836-75-2) Suppliers. Available from: [Link]

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Unlocking the Next Generation of Therapeutics: A Technical Guide to Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer medicines, the drug discovery landscape is in a constant state of evolution. Researchers are increasingly venturing beyond the confines of nature's pharmacopeia to engineer novel therapeutic agents with tailored properties. Central to this paradigm shift is the strategic incorporation of unnatural amino acids (UAAs), a powerful class of building blocks that transcend the 20 canonical amino acids encoded by the standard genetic code.[1][] This guide provides an in-depth exploration of the core principles, methodologies, and transformative applications of UAAs in modern drug discovery, offering a technical roadmap for researchers, scientists, and drug development professionals.

The Rationale for Expanding Nature's Amino Acid Repertoire

Peptides and proteins are exquisite biological molecules, serving as the foundation for a significant portion of therapeutics. However, their inherent limitations, such as susceptibility to enzymatic degradation, short in-vivo half-lives, and poor cell permeability, often curtail their clinical potential.[3][4] The introduction of UAAs provides a versatile toolkit to systematically address these challenges and imbue therapeutic candidates with enhanced "drug-like" properties.[3][5]

The strategic deployment of UAAs allows for a level of molecular precision unattainable with the natural amino acid repertoire.[1] By synthetically designing and incorporating amino acids with unique side chains, researchers can fine-tune a molecule's physicochemical and pharmacological profile to:

  • Enhance Stability and Half-Life: Introducing modifications like D-amino acids or sterically hindered residues can confer resistance to proteolytic enzymes, significantly extending the therapeutic window of a drug.[1][6]

  • Improve Potency and Target Specificity: The vast chemical space offered by UAAs enables the optimization of interactions with biological targets, leading to higher binding affinity and selectivity.[1][]

  • Modulate Conformation: Constrained UAAs can lock a peptide into a specific bioactive conformation, enhancing its activity and reducing off-target effects.

  • Introduce Novel Functionalities: UAAs can carry bioorthogonal handles for site-specific conjugation of payloads like toxins in antibody-drug conjugates (ADCs), or fluorescent probes for imaging applications.[1][7][8]

Methodologies for Incorporating Unnatural Amino Acids

The successful integration of UAAs into peptides and proteins hinges on a selection of robust and versatile methodologies. The choice of technique is dictated by the desired scale, the complexity of the target molecule, and the specific UAA to be incorporated.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins, solid-phase peptide synthesis (SPPS) remains the cornerstone technique for incorporating UAAs.[9] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[10] The versatility of SPPS allows for the seamless integration of a vast array of commercially available or custom-synthesized UAAs.[9]

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis of a UAA-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a UAA using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including the desired UAA)

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and DIPEA.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Iterative Cycles of Deprotection and Coupling:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.[9]

    • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

    • Coupling: Activate the next Fmoc-protected amino acid (natural or unnatural) and couple it to the deprotected N-terminus.

    • Repeat these steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and HPLC.

Causality in Protocol Design: The choice of the Fmoc/tBu strategy is based on its mild deprotection conditions (piperidine), which are compatible with a wide range of UAA side chains. The use of potent coupling reagents like HBTU is crucial to overcome the potential steric hindrance introduced by bulky UAAs.[9] The composition of the cleavage cocktail is tailored to efficiently remove various side-chain protecting groups while minimizing side reactions.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

In Vivo Incorporation: Expanding the Genetic Code

A groundbreaking approach for incorporating UAAs into larger proteins involves the expansion of the genetic code within living cells. This is achieved through the use of an "orthogonal translation system," which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[11] This aaRS/tRNA pair is designed to be orthogonal, meaning it does not interact with the host cell's endogenous synthetases and tRNAs.[12]

The process involves:

  • Engineering an Orthogonal aaRS/tRNA Pair: The aaRS is evolved to specifically recognize and charge the desired UAA onto the orthogonal tRNA.[12]

  • Codon Reassignment: A "blank" codon, typically a nonsense (stop) codon like the amber codon (UAG), is repurposed to encode the UAA.

  • Cellular Expression: The genes for the orthogonal aaRS, the orthogonal tRNA, and the target protein containing the reassigned codon are co-expressed in a host organism (e.g., E. coli, yeast, or mammalian cells).[7][13]

  • UAA Supplementation: The UAA is supplied in the cell culture medium and is taken up by the cells.

This methodology allows for the site-specific incorporation of a single or even multiple different UAAs into a protein in vivo.[14]

Orthogonal_Translation cluster_cell Host Cell UAA_uptake UAA Uptake o_aaRS Orthogonal aaRS UAA_uptake->o_aaRS Charged_tRNA UAA-tRNA o_aaRS->Charged_tRNA Charges o_tRNA Orthogonal tRNA o_tRNA->o_aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with UAA Ribosome->Protein Translation mRNA mRNA with UAG codon mRNA->Ribosome UAA_medium UAA in Medium UAA_medium->UAA_uptake

Caption: Schematic of in vivo UAA incorporation via an orthogonal translation system.

Transformative Applications of Unnatural Amino Acids in Drug Discovery

The ability to precisely engineer peptides and proteins with UAAs has catalyzed significant advancements across various stages of drug discovery.

Enhancing Pharmacokinetic Properties

A primary application of UAAs is to overcome the poor pharmacokinetic profiles of many peptide-based drugs.[3]

UAA StrategyEffect on Pharmacokinetic PropertyExampleReference
D-Amino Acid Substitution Increased proteolytic stability, leading to a longer half-life.Octreotide, an analog of somatostatin with a D-Trp residue, has a half-life of 1.5 hours compared to 1-2 minutes for the natural peptide.[3]
N-Methylation Enhanced metabolic stability and improved cell permeability.N-methylated amino acids are used to create orally stable peptide scaffolds.[3]
Conformational Constraints (e.g., macrocyclization) Increased stability and receptor binding affinity.Cyclic peptides often exhibit improved pharmacokinetic properties.[3]
Lipidation Increased half-life through binding to serum albumin.Liraglutide, a GLP-1 analog, is lipidated to extend its duration of action.[6]
Case Study: FDA-Approved Drugs Containing Unnatural Amino Acids

The clinical and commercial success of drugs incorporating UAAs underscores their transformative impact.[3][15]

Drug NameTherapeutic AreaUnnatural Amino Acid FeatureMechanism of Action Enhancement
Methyldopa Hypertensionα-methyl group on a DOPA analogActs as a false neurotransmitter, leading to reduced blood pressure.
Baclofen Muscle Spasmsβ-(4-chlorophenyl)-GABAA GABA analog that acts as a muscle relaxant.
Gabapentin Epilepsy, Neuropathic PainCyclohexane-GABA analogModulates the activity of voltage-gated calcium channels.
Bortezomib Multiple MyelomaBoronic acid-containing dipeptideA proteasome inhibitor that induces apoptosis in cancer cells.
Sitagliptin Type 2 Diabetesβ-amino acid derivativeA DPP-4 inhibitor that increases incretin levels.

This table is a representative sample and not an exhaustive list.[3][15][16]

Enabling Novel Modalities: Antibody-Drug Conjugates (ADCs) and Beyond

UAAs are pivotal in the development of next-generation biotherapeutics like ADCs. By incorporating a UAA with a bioorthogonal handle (e.g., an azide or alkyne) into an antibody at a specific site, a cytotoxic drug can be attached with precise control over the drug-to-antibody ratio (DAR).[1][] This site-specific conjugation leads to more homogeneous and potent ADCs with improved safety profiles compared to traditional stochastic conjugation methods.[1]

Furthermore, UAAs are instrumental in:

  • Protein Labeling and Imaging: Incorporating fluorescent or isotopically labeled UAAs enables the study of protein localization, dynamics, and interactions in living cells.[8][17]

  • Peptide Display Technologies: The inclusion of UAAs in phage or mRNA display libraries expands the chemical diversity of screened molecules, increasing the probability of identifying high-affinity binders.[18][19]

  • High-Throughput Screening: UAA-containing peptide libraries can be used to rapidly identify lead compounds with improved properties.[]

Future Perspectives and Conclusion

The field of unnatural amino acids in drug discovery is poised for continued growth, driven by advancements in synthetic chemistry, protein engineering, and our understanding of disease biology. Future research will likely focus on the development of novel UAAs with increasingly sophisticated functionalities, the creation of more efficient and robust orthogonal translation systems, and the application of these tools to an even broader range of therapeutic targets.[1]

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. (n.d.).
  • Sharma, K. K., Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., Parmar, R., VanVeller, B., & Jain, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. Available at: [Link]

  • Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth. (n.d.).
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences. (n.d.).
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome. (2013).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed. (2024). Available at: [Link]

  • Neumann, H., et al. (2010). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 1, 71. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. (2024). Available at: [Link]

  • Unnatural amino acid technology for extending half-life. Profacgen. (n.d.).
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. (2025).
  • Rodriguez, E. A., et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 106(38), 16197–16202. Available at: [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. (n.d.). Available at: [Link]

  • Otting, G., et al. (2009). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 131(37), 13449–13456. Available at: [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Available at: [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.).
  • Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics. Biosynth. (n.d.).
  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed Central. (2020). Available at: [Link]

  • Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. (n.d.).
  • Orthogonal translation components for in vivo incorporation of unnatural amino acids. Google Patents. (n.d.).
  • Scheme of non-standard amino acid incorporation using an orthogonal... ResearchGate. (n.d.). Available at: [Link]

  • Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. PubMed Central. (n.d.). Available at: [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. Available at: [Link]

  • The Role of Non-Natural Amino Acids in Advancing Drug Discovery. (n.d.).
  • Efficient unnatural amino acids incorporation and generalizable... ResearchGate. (n.d.). Available at: [Link]

  • A Phage Display System with Unnatural Amino Acids. ACS Publications. (n.d.). Available at: [Link]

  • Genetic Encoding of Unnatural Amino Acids for Labeling Proteins. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Request PDF. ResearchGate. (2025). Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. (2021). Available at: [Link]

  • Peptide synthesis. Wikipedia. (n.d.). Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. (n.d.). Available at: [Link]

  • The development of mRNA display : synthesis of peptides containing unnatural amino acids. UBC Library Open Collections. (n.d.). Available at: [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. (n.d.). Available at: [Link]

  • Peptide Display Technologies. PubMed. (n.d.). Available at: [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. (n.d.). Available at: [Link]

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Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of 2-Amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic α-amino acids are critical structural motifs in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, modulate conformational properties, and improve pharmacological profiles. 2-Amino-2-(3-bromophenyl)acetic acid is a valuable chiral building block, notably utilized as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones, which are investigated for the treatment of cognitive disorders such as Alzheimer's disease and dementia[1].

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of robust, scalable, and efficient methods for their enantioselective synthesis a paramount objective for researchers in synthetic and medicinal chemistry.[2] This document provides a detailed guide to two prominent and reliable strategies for producing enantiomerically enriched this compound: Chiral Auxiliary-Mediated Asymmetric Synthesis and Enzymatic Kinetic Resolution . We will explore the underlying principles of each method, provide step-by-step experimental protocols, and outline the analytical procedures required to validate the stereochemical purity of the final product.

Strategic Approaches to Enantioselectivity

The synthesis of a single enantiomer of a chiral molecule can be broadly approached in two ways: by asymmetrically creating the desired stereocenter or by separating a pre-existing racemic mixture.

  • Asymmetric Synthesis: This "bottom-up" approach aims to directly form one enantiomer in preference to the other. A powerful tactic within this category involves the use of a chiral auxiliary—a transient chiral molecule that directs the stereochemical outcome of a reaction before being cleaved and recovered.[3][4] This method offers excellent stereocontrol and predictability.

  • Resolution: This "separation" approach begins with a 50:50 racemic mixture of both enantiomers. A resolving agent, often an enzyme, selectively interacts with or modifies one enantiomer, allowing it to be separated from the other.[4][5] Enzymatic kinetic resolution is particularly attractive due to its high specificity, mild reaction conditions, and environmental compatibility.[6][7]

The choice between these strategies often depends on factors such as the availability of starting materials, scalability, cost, and the desired final enantiomeric purity.

Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy leverages a recoverable chiral auxiliary to control the formation of the α-stereocenter. The Evans oxazolidinone auxiliaries are a well-established and highly reliable platform for the asymmetric alkylation of glycine enolate equivalents, providing predictable and high levels of stereocontrol.[8]

Principle of Operation & Mechanistic Rationale

The core principle involves attaching the glycine-derived substrate to a chiral oxazolidinone. The bulky substituents on the auxiliary effectively shield one face of the resulting enolate. When an electrophile is introduced, it is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid.

The workflow is as follows:

  • Acylation: The chiral oxazolidinone is acylated with a suitable glycine equivalent.

  • Enolate Formation: A strong base deprotonates the α-carbon to form a conformationally rigid Z-enolate, which is stabilized by chelation with the lithium cation.

  • Asymmetric Alkylation: The enolate is reacted with an electrophilic bromine source. The stereochemistry of the auxiliary directs the electrophile to one face.

  • Auxiliary Cleavage: The N-acyl bond is hydrolyzed to release the chiral amino acid and recover the auxiliary.

Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary

This protocol is adapted from established methodologies for the asymmetric synthesis of α-amino acids.[8][9]

Step 1: N-Acetylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, and stir for 30 minutes.

  • Add bromoacetyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-bromoacetyl oxazolidinone.

Step 2: Asymmetric Bromination of the Glycine Enolate Equivalent This step is conceptual, as direct electrophilic bromination of a simple glycine enolate is challenging. A more practical approach involves the alkylation of a chiral glycine enolate with a 3-bromobenzyl halide.

  • Dissolve the N-acylated oxazolidinone (from a suitable glycine equivalent) (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 1 hour to form the enolate.

  • Add 3-bromobenzyl bromide (1.2 eq) in THF dropwise.

  • Stir at -78 °C for 8-12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform an aqueous work-up as described in Step 1. Purify by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq, 30% w/w) followed by lithium hydroxide (2.0 eq) in water.

  • Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography or crystallization.

Workflow Visualization

G cluster_prep Step 1: Acylation cluster_asym Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Cleavage & Recovery Aux Evans Auxiliary N_Acyl N-Acylated Auxiliary Aux->N_Acyl n-BuLi, THF, -78°C Acyl Bromoacetyl Bromide Acyl->N_Acyl Enolate Z-Enolate Formation N_Acyl->Enolate NaHMDS, -78°C Alkylated Alkylated Intermediate Enolate->Alkylated Alkylating 3-Bromobenzyl Bromide Alkylating->Alkylated Hydrolysis Hydrolysis Alkylated->Hydrolysis LiOH, H₂O₂ Product Enriched Amino Acid Hydrolysis->Product Recovered_Aux Recovered Auxiliary Hydrolysis->Recovered_Aux

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Method 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl Amino Acid

This method relies on the high stereospecificity of enzymes to resolve a racemic mixture. The enzyme acylase I from Aspergillus oryzae is commonly used to selectively hydrolyze the N-acetyl group from L-amino acids, leaving the N-acetylated D-amino acid untouched.[6]

Principle of Operation & Mechanistic Rationale

The process begins with the synthesis of racemic this compound, which is then N-acetylated. This racemic N-acetylated substrate is exposed to the acylase enzyme. The enzyme's active site is chiral and will only bind and catalyze the hydrolysis of the L-enantiomer.

  • Racemate Synthesis: Prepare racemic this compound and subsequently N-acetylate it.

  • Enzymatic Hydrolysis: The racemic N-acetyl amino acid is dissolved in a buffered aqueous solution, and the acylase enzyme is added. The enzyme selectively hydrolyzes the N-acyl group of the (L)-enantiomer.

  • Separation: The reaction results in a mixture of the free (L)-amino acid and the unreacted N-acetyl-(D)-amino acid. These two compounds have different solubilities and charge properties, allowing for their separation by precipitation (adjusting pH) or ion-exchange chromatography.

  • Isolation: The (L)-amino acid is isolated. If the (D)-enantiomer is also desired, the recovered N-acetyl-(D)-amino acid can be hydrolyzed under acidic conditions.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of Racemic N-Acetyl-2-amino-2-(3-bromophenyl)acetic acid

  • Dissolve racemic this compound (1.0 eq) in 1 M NaOH and cool to 0-5 °C.

  • Add acetic anhydride (1.5 eq) portion-wise while maintaining the pH between 8-9 with the addition of 2 M NaOH.

  • Stir the reaction at room temperature for 3 hours.

  • Acidify the solution to pH 2 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Enzymatic Hydrolysis

  • Prepare a 0.1 M solution of the racemic N-acetyl amino acid in deionized water. Adjust the pH to 7.0 with a dilute LiOH or NaOH solution.

  • Add Acylase I from Aspergillus oryzae (e.g., 1000 units per 10 mmol of substrate). A small amount of CoCl₂ (as an activator) can be beneficial.[6]

  • Incubate the mixture at 37 °C with gentle stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC to track the formation of the free amino acid. The reaction is typically complete within 24-48 hours.

Step 3: Separation and Isolation

  • Once the reaction reaches ~50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by adding a small amount of glacial acetic acid to denature the enzyme.

  • Filter the mixture to remove the denatured protein.

  • Adjust the filtrate pH to ~4.5 with 1 M HCl. The less soluble N-acetyl-(D)-amino acid may precipitate and can be collected by filtration.

  • Concentrate the remaining solution containing the (L)-amino acid. The product can be further purified by recrystallization from an ethanol/water mixture.

Workflow Visualization

G Racemate Racemic N-Acetyl Amino Acid (D/L) Mixture Product Mixture Racemate->Mixture Enzyme Enzyme Acylase I Enzyme (pH 7, 37°C) Separation Separation (pH adjustment) Mixture->Separation L_AA (L)-Amino Acid Separation->L_AA Soluble D_NAA N-Acetyl-(D)-Amino Acid Separation->D_NAA Precipitate

Caption: Workflow for Enzymatic Kinetic Resolution.

Analysis: Determination of Enantiomeric Excess (% ee)

Verifying the success of an enantioselective synthesis requires a robust analytical method to quantify the ratio of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10]

Principle of Chiral HPLC

Chiral HPLC utilizes a Chiral Stationary Phase (CSP), which is a solid support coated with a single enantiomer of a chiral molecule. As the racemic or enriched analyte mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[10]

Protocol: ee Determination by Chiral HPLC
  • System: An HPLC system equipped with a UV detector is required.

  • Chiral Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of an acid modifier like formic or acetic acid (e.g., 80:20:0.1 Water:Methanol:Formic Acid). The exact composition must be optimized for the specific analyte and column.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the final amino acid product in the mobile phase to create a solution of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Calculation: The enantiomeric excess (% ee) is calculated from the integrated peak areas (A) of the major (A_major) and minor (A_minor) enantiomers using the following formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

Workflow Visualization

G Sample Enriched Amino Acid Sample Prepare Dissolve in Mobile Phase & Filter Sample->Prepare Inject Inject into Chiral HPLC System Prepare->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram (Two Peaks) Detect->Chromatogram Calculate Integrate Peak Areas & Calculate % ee Chromatogram->Calculate

Caption: Workflow for ee Determination by Chiral HPLC.

Summary and Comparison of Methods

FeatureChiral Auxiliary-Mediated SynthesisEnzymatic Kinetic Resolution
Principle Asymmetric synthesis using a recoverable chiral director.Separation of a racemate via selective enzyme action.
Key Reagents Evans oxazolidinone, strong base (n-BuLi, NaHMDS), alkylating agent.Racemic N-acetyl amino acid, Acylase I enzyme, buffer.
Stereocontrol Excellent, often >95% diastereomeric excess (de).Excellent, enzyme specificity leads to very high % ee.
Theoretical Yield Can approach 100% for the desired enantiomer.Maximum theoretical yield is 50% for one enantiomer.
Advantages - High stereoselectivity.- Predictable outcome.- Access to both enantiomers by choosing the auxiliary antipode.- Environmentally benign ("Green Chemistry").- Mild reaction conditions (aqueous, neutral pH, moderate temp).- No need for cryogenic temperatures or pyrophoric reagents.
Disadvantages - Requires stoichiometric amounts of the expensive auxiliary.- Often involves cryogenic temperatures and air-sensitive reagents.- Multiple synthetic steps (attachment and cleavage).- Limited to a 50% yield for the desired product.- Requires synthesis of the racemic starting material.- Enzyme cost and stability can be a factor.

References

  • Saghyan, A. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. Retrieved from [Link]

  • Gonzaga University. (n.d.). Asymmetric synthesis of non-proteinogenic amino acids. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Retrieved from [Link]

  • Fu, G. C., & Weix, J. B. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Anslyn, E. V., & Nguyen, B. T. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]

  • RSC Publishing. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • Canary, J. W., & You, L. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • An, D., & Gavrilov, K. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]

  • Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Advances in Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF. Illinois State University. Retrieved from [Link]

  • Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent No. 3,386,888.
  • Kim, S., & Lee, H. S. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences. Retrieved from [Link]

  • Antonella, C., et al. (2013). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide. U.S. Patent Application No. 13/643,892.
  • de Melo Carvalho, A. C. L., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link]

  • Chandrasekhar, S., & Mohapatra, S. (2008). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. Retrieved from [Link]

  • Williams, R. M. (2003). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses. Retrieved from [Link]

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Chiral resolution of "2-amino-2-(3-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Resolution of 2-amino-2-(3-bromophenyl)acetic acid

Authored by: Senior Application Scientist

Date: January 9, 2026

Abstract

This comprehensive application note provides detailed methodologies for the chiral resolution of racemic this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical synthesis. Enantiomerically pure amino acids are critical building blocks for developing stereospecific drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into two primary resolution techniques: classical diastereomeric salt crystallization and modern enzymatic resolution. Furthermore, it establishes a robust analytical protocol using Chiral High-Performance Liquid Chromatography (HPLC) for the accurate determination of enantiomeric purity. Each protocol is presented with a detailed explanation of the underlying principles, step-by-step instructions, and expert insights to ensure successful implementation.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in biological systems. For active pharmaceutical ingredients (APIs), the spatial arrangement of atoms can dictate the molecule's interaction with chiral biological targets like enzymes and receptors. This compound, also known as 3-bromophenylglycine, serves as a valuable chiral synthon. Its resolution into single, pure enantiomers is a critical step in the synthesis of complex, optically active molecules.[3]

The challenge lies in separating a racemic mixture—a 50:50 mixture of two enantiomers—which is often the direct output of conventional chemical synthesis.[1] This guide explores field-proven methods to achieve this separation efficiently and reliably.

Strategic Overview: Pathways to Enantiomeric Purity

The successful resolution of this compound hinges on exploiting the unique physicochemical properties of its enantiomers when they interact with another chiral entity. We will detail two primary strategies:

  • Diastereomeric Salt Formation: A classical and scalable chemical method that converts the enantiomeric pair into diastereomers, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4]

  • Enzymatic Resolution: A highly selective biochemical method that uses an enzyme to catalyze a reaction on only one of the two enantiomers, allowing for their differentiation and separation.[1]

The success of either method is quantified by determining the enantiomeric excess (%ee), for which a validated Chiral HPLC method is indispensable.

G cluster_start Starting Material cluster_methods Resolution Strategies cluster_products Resolved Enantiomers cluster_analysis Purity Analysis racemate Racemic (±)-2-amino-2- (3-bromophenyl)acetic acid method1 Method 1: Diastereomeric Salt Formation racemate->method1 React w/ Chiral Agent method2 Method 2: Enzymatic Resolution racemate->method2 N-Acetylation & Enzyme enantiomer_S (S)-Enantiomer method1->enantiomer_S enantiomer_R (R)-Enantiomer method1->enantiomer_R method2->enantiomer_S method2->enantiomer_R analysis Chiral HPLC Analysis (Determination of %ee) enantiomer_S->analysis enantiomer_R->analysis

Caption: Overall workflow for the chiral resolution of this compound.

Method 1: Resolution via Diastereomeric Salt Formation

Principle

This technique is a cornerstone of industrial-scale chiral separations.[4] The racemic amino acid is reacted with an enantiomerically pure resolving agent. Since the target molecule is amphoteric, either a chiral acid or a chiral base can be used.[5] For this protocol, we select a chiral acid, (+)-Tartaric Acid, a readily available and effective resolving agent for amino acids.

The reaction yields a pair of diastereomeric salts:

  • [(R)-Amino Acid • (+)-Tartaric Acid]

  • [(S)-Amino Acid • (+)-Tartaric Acid]

Diastereomers are not mirror images and possess different physical properties, most critically, different solubilities in a given solvent system.[6] By carefully selecting the solvent, one diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. The pure enantiomer is then liberated from the salt by treatment with a base.

G racemate Racemic Amino Acid (R-AA + S-AA) salts Mixture of Diastereomeric Salts (R-AA • +RA) and (S-AA • +RA) in Solution racemate->salts resolver Chiral Resolving Agent (+)-RA resolver->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization less_soluble Less Soluble Salt Precipitates (e.g., S-AA • +RA) crystallization->less_soluble Solid more_soluble More Soluble Salt Remains in Mother Liquor (e.g., R-AA • +RA) crystallization->more_soluble Liquid liberation1 Base Treatment (Liberation) less_soluble->liberation1 liberation2 Acid/Base Treatment (Liberation) more_soluble->liberation2 enantiomer1 Pure (S)-Enantiomer (S-AA) liberation1->enantiomer1 enantiomer2 Enriched (R)-Enantiomer (R-AA) liberation2->enantiomer2

Caption: Principle of chiral resolution by diastereomeric salt formation.

Protocol: Diastereomeric Salt Crystallization

Materials and Reagents:

  • Racemic this compound (FW: 230.06 g/mol )[7]

  • L-(+)-Tartaric acid (FW: 150.09 g/mol )

  • Methanol (MeOH)

  • Deionized (DI) Water

  • 2 M Sodium Hydroxide (NaOH)

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g (43.5 mmol) of racemic this compound in 100 mL of a 1:1 mixture of Methanol:Water by heating to 60 °C with stirring.

    • In a separate beaker, dissolve 6.53 g (43.5 mmol, 1.0 equivalent) of L-(+)-tartaric acid in 20 mL of warm DI water.

    • Add the tartaric acid solution to the amino acid solution slowly. A precipitate may begin to form.

    • Heat the mixture to reflux for 30 minutes to ensure complete salt formation, then allow it to cool slowly to room temperature overnight without disturbance.

  • Fractional Crystallization:

    • After overnight cooling, further cool the flask in an ice bath for 1-2 hours to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold (4 °C) 1:1 MeOH:Water (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. This is the first crop of the diastereomeric salt (e.g., (S)-amino acid • (+)-tartaric acid salt).

  • Liberation of the Enantiomer:

    • Dissolve the dried diastereomeric salt in 50 mL of DI water.

    • Adjust the pH of the solution to approximately 9-10 by slowly adding 2 M NaOH solution. This neutralizes the tartaric acid and deprotonates the amino acid's ammonium group.

    • The free amino acid may precipitate. If not, extract the aqueous solution with diethyl ether (3 x 30 mL) to remove any organic-soluble impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 5-6) using 2 M HCl. The pure enantiomer will precipitate out of the solution.[8]

    • Cool the mixture in an ice bath for 30 minutes, then collect the solid enantiomer by vacuum filtration.

    • Wash the solid with cold DI water and dry under vacuum.

  • Recovery of the Second Enantiomer (Optional):

    • The mother liquor from Step 2 is enriched in the other diastereomer (e.g., (R)-amino acid • (+)-tartaric acid salt).

    • The solvent can be partially evaporated and the solution cooled to obtain a second crop.

    • Alternatively, the solvent can be fully evaporated, and the residue can be treated with base and acid as in Step 3 to recover the amino acid, which will be enriched in the (R)-enantiomer. Further purification or resolution with (-)-tartaric acid may be necessary.

Method 2: Enzymatic Resolution

Principle

Enzymatic resolution leverages the high stereospecificity of enzymes. This protocol uses an acylase enzyme, which selectively hydrolyzes the N-acyl group of one amino acid enantiomer while leaving the other untouched.[5] The process involves two key stages:

  • N-Acetylation: The racemic amino acid is first converted to its N-acetyl derivative. This step is non-selective and produces a racemic mixture of N-acetyl-(R)- and N-acetyl-(S)-amino acids.

  • Enzymatic Hydrolysis: The racemic N-acetyl derivative is incubated with an aminoacylase (e.g., Acylase I from porcine kidney). This enzyme is L-stereospecific and will only hydrolyze the acetyl group from the N-acetyl-(S)-amino acid, liberating the free (S)-amino acid. The N-acetyl-(R)-amino acid remains unreacted.

The resulting mixture contains the free (S)-amino acid and the N-acetyl-(R)-amino acid. These two compounds have different chemical properties (e.g., solubility, charge at a given pH), allowing for their separation.

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_products Separation racemate Racemic Amino Acid (R-AA + S-AA) acetylated Racemic N-Acetyl Amino Acid (Ac-R-AA + Ac-S-AA) racemate->acetylated Acetic Anhydride mixture Product Mixture acetylated->mixture enzyme L-Aminoacylase enzyme->mixture pH 7-8, 37°C product1 Free L-Amino Acid (S-AA) mixture->product1 pH Adjustment & Separation product2 N-Acetyl D-Amino Acid (Ac-R-AA) mixture->product2 pH Adjustment & Separation

Caption: Workflow for the enzymatic resolution of an amino acid.

Protocol: N-Acetylation and Enzymatic Hydrolysis

Materials and Reagents:

  • Racemic this compound

  • Acetic Anhydride

  • Sodium Bicarbonate (NaHCO₃)

  • Acylase I from porcine kidney

  • Lithium Hydroxide (LiOH) or NaOH

  • Ethyl Acetate (EtOAc)

  • 2 M Hydrochloric Acid (HCl)

Instrumentation:

  • pH-stat or pH meter

  • Incubator or water bath at 37 °C

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Methodology:

  • N-Acetylation of Racemic Amino Acid:

    • Suspend 5.0 g (21.7 mmol) of racemic amino acid in 50 mL of DI water.

    • Cool the suspension in an ice bath.

    • While stirring vigorously, add 4.8 mL (52.1 mmol, 2.4 equivalents) of acetic anhydride and a saturated solution of NaHCO₃ simultaneously in portions, maintaining the pH between 8 and 9.

    • Continue stirring at room temperature for 1 hour after the addition is complete.

    • Acidify the clear solution to pH 2 with 2 M HCl.

    • Extract the N-acetyl amino acid with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the racemic N-acetyl-2-amino-2-(3-bromophenyl)acetic acid.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl amino acid (e.g., 5.0 g) in 100 mL of DI water. Adjust the pH to 7.5 with a dilute LiOH or NaOH solution.

    • Add the Acylase I enzyme (typically 10-50 mg per gram of substrate; consult supplier for activity units).

    • Incubate the mixture at 37 °C for 24-48 hours. Maintain the pH at 7.5 using a pH-stat or by periodic manual addition of dilute base. The reaction progress can be monitored by taking aliquots and analyzing via TLC or HPLC.

  • Separation of Products:

    • After the reaction is complete (approx. 50% hydrolysis), acidify the solution to pH 2 with 2 M HCl. This will protonate the unreacted N-acetyl-(R)-amino acid, making it less water-soluble.

    • Extract the mixture with ethyl acetate (3 x 50 mL). The N-acetyl-(R)-amino acid will move into the organic layer.

    • The aqueous layer contains the hydrochloride salt of the free (S)-amino acid.

    • To isolate the (S)-amino acid: Adjust the pH of the aqueous layer to the isoelectric point (approx. 5-6) to precipitate the free amino acid. Filter, wash with cold water, and dry.

    • To isolate the (R)-amino acid: The ethyl acetate extracts containing the N-acetyl-(R)-amino acid can be dried and evaporated. The resulting solid can be hydrolyzed non-selectively (e.g., by refluxing with 2 M HCl) to obtain the (R)-amino acid.

Analytical Validation: Chiral HPLC

The determination of enantiomeric excess (%ee) is crucial for validating the success of the resolution. Chiral HPLC is the gold standard for this analysis.[9][10]

Principle

Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For underivatized amino acids, macrocyclic glycopeptide phases like teicoplanin are highly effective.[9]

Protocol: Analytical Chiral HPLC

Instrumentation and Column:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP)[9]

Chromatographic Conditions (Typical Starting Point):

  • Mobile Phase: Methanol/Water/Acetic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the resolved amino acid (approx. 0.5 mg/mL) in the mobile phase.

Data Analysis:

  • Inject a sample of the starting racemic material to identify the retention times for both enantiomers (they should produce two peaks of equal area).

  • Inject the resolved sample. Two peaks will be observed.

  • Calculate the enantiomeric excess (%ee) using the peak areas (A1 and A2) from the chromatogram:

    • %ee = (|A1 - A2| / (A1 + A2)) * 100

Summary of Results and Method Comparison

The choice of resolution method depends on factors like scale, cost, and available equipment.

ParameterDiastereomeric Salt FormationEnzymatic Resolution
Principle Different solubility of diastereomers[6]Stereospecific enzyme catalysis
Scale Easily scalable to industrial levelsScalable, but can be limited by enzyme cost/availability
Reagents Chiral resolving agent, solvents, acid/baseN-acylating agent, enzyme, buffer, acid/base
Advantages Robust, cost-effective at scale, well-establishedVery high selectivity (%ee >99% often achievable), mild conditions
Disadvantages Often requires multiple recrystallizations, can be labor-intensive, yield may be <50% per cycleRequires an additional acylation step, enzyme cost, potential for enzyme inhibition
Typical Purity 90-98% ee after one crystallization, >99% ee with optimization>99% ee is common

Typical Analytical Data (Illustrative):

EnantiomerRetention Time (min)Peak Area%eeSpecific Rotation [α]D
Racemate (Peak 1)8.5500,0000%
Racemate (Peak 2)10.2500,0000%
Resolved (S)-Form8.5985,000>98%e.g., +X° (c=1, MeOH)
(Contaminant R-Form)10.215,000

Conclusion

The chiral resolution of this compound can be successfully achieved using either classical diastereomeric salt crystallization or enzymatic methods. Diastereomeric salt formation with tartaric acid offers a scalable and cost-effective route, while enzymatic resolution provides exceptional selectivity and purity under mild conditions. The choice of method should be guided by the specific requirements of the project, including scale, desired purity, and economic considerations. In all cases, a validated analytical method, such as the Chiral HPLC protocol described herein, is essential to accurately quantify the enantiomeric purity and ensure the quality of the final product for its intended application in research and drug development.

References

  • Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213.
  • LibreTexts. (2023). Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Kim, J., & Choi, J. M. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2383. [Link]

  • Komeda, H., & Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 67(11), 5064-5069. [Link]

  • ResearchGate. (2025). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization. ResearchGate. [Link]

  • Seko, N., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(24), 8984. [Link]

  • Fogassy, E., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Google Patents. (2018).
  • Zhang, T., et al. Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies. [Link]

  • Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-amino-2-(3-bromophenyl)acetic acid from 3-bromobenzaldehyde via Strecker Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-2-(3-bromophenyl)acetic acid, a valuable unnatural amino acid and building block in medicinal chemistry.[1][2] The protocol details a robust two-step procedure starting from commercially available 3-bromobenzaldehyde, utilizing the classical Strecker amino acid synthesis.[3][4] The methodology involves the formation of an intermediate α-aminonitrile, followed by acidic hydrolysis to yield the target racemic amino acid.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, purification strategies, and critical safety information.

Introduction & Synthetic Strategy

This compound is a non-proteinogenic amino acid. Its aryl-glycine scaffold is of significant interest in the development of novel therapeutics, including antibiotics and peptidomimetics. The bromine substituent provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries.

The chosen synthetic route is the Strecker synthesis , a reliable and well-established method for preparing α-amino acids from aldehydes or ketones.[3][5] This multi-component reaction is highly efficient, proceeding in two main stages:

  • Formation of α-aminonitrile: 3-bromobenzaldehyde reacts with an ammonia source (e.g., ammonium chloride) to form an imine in situ. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-aminonitrile intermediate.[4][6]

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under strong acidic conditions to afford the final carboxylic acid, yielding the target amino acid.[4][7]

The primary advantage of this approach is its operational simplicity and the use of readily available starting materials.

Reaction Mechanism

The mechanism involves the initial formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile.[3][4] The subsequent hydrolysis of the nitrile proceeds through protonation of the nitrile nitrogen, followed by attack by water molecules and elimination of ammonia to form the carboxylic acid.[3][4]

Strecker_Mechanism cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde 3-Bromobenzaldehyde Imine Iminium Ion Aldehyde->Imine + NH₃, - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Hydrolysis_Start α-Aminonitrile Hydrolysis_End This compound Hydrolysis_Start->Hydrolysis_End + H₃O⁺, Δ

Caption: Overall schematic of the two-step Strecker synthesis.

Experimental Protocol

This protocol describes the synthesis of racemic this compound. All operations involving sodium cyanide must be performed in a certified chemical fume hood by trained personnel.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-BromobenzaldehydeC₇H₅BrO185.0250.09.25 gStarting material
Ammonium ChlorideNH₄Cl53.4975.04.01 gAmmonia source
Sodium CyanideNaCN49.0160.02.94 gEXTREMELY TOXIC
MethanolCH₃OH32.04-100 mLSolvent
Hydrochloric AcidHCl36.46-~150 mLConcentrated (37%)
Deionized WaterH₂O18.02-As needed
Sodium HydroxideNaOH40.00-As neededFor pH adjustment
Step-by-Step Synthesis Workflow

Step 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (9.25 g, 50.0 mmol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Add ammonium chloride (4.01 g, 75.0 mmol) to the solution and stir for 15 minutes at room temperature.

  • CAUTION: In a well-ventilated chemical fume hood, carefully add sodium cyanide (2.94 g, 60.0 mmol) to the reaction mixture in portions over 10 minutes. Note: An exotherm may be observed.

  • Seal the flask and stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water and stir for 30 minutes.

  • The solid α-aminonitrile product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The crude product is typically used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude α-aminonitrile from the previous step to a 500 mL round-bottom flask.

  • CAUTION: In a chemical fume hood, slowly add 150 mL of concentrated hydrochloric acid. The mixture will become hot.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux for 12-18 hours. The reaction is complete when the solid has fully dissolved and ammonia evolution has ceased.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • The crude amino acid hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold acetone.

Experimental Workflow Diagram

Workflow cluster_reagents Starting Materials cluster_synthesis Step 1: Aminonitrile Synthesis cluster_hydrolysis Step 2: Hydrolysis A 3-Bromobenzaldehyde S1 Dissolve Aldehyde in MeOH B NH₄Cl C NaCN D Methanol S2 Add NH₄Cl, Stir S1->S2 S3 Add NaCN (Portion-wise) S2->S3 S4 Stir at RT for 24h S3->S4 S5 Precipitate in Ice Water S4->S5 S6 Filter and Dry Crude Aminonitrile S5->S6 H1 Combine Aminonitrile & Conc. HCl S6->H1 H2 Reflux for 12-18h H1->H2 H3 Cool in Ice Bath H2->H3 H4 Filter Product (HCl Salt) H3->H4

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

Purification Protocol

The crude product is an amino acid hydrochloride salt. To obtain the zwitterionic free amino acid, an isoelectric precipitation is performed.

  • Dissolve the crude hydrochloride salt in a minimum amount of deionized water.

  • While stirring, slowly adjust the pH of the solution to approximately 6.0 by adding a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH). The isoelectric point may need to be determined empirically for maximum yield.

  • The purified zwitterionic amino acid will precipitate out of the solution.

  • Cool the suspension in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold deionized water, followed by a wash with cold ethanol or acetone to aid drying.

  • Dry the final product in a vacuum oven at 50 °C to a constant weight.

Characterization Data

The identity and purity of the final product, this compound (C₈H₈BrNO₂), should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, D₂O/DCl)δ 7.8-7.4 (m, 4H, Ar-H), 5.4 (s, 1H, α-CH)
¹³C NMR (100 MHz, D₂O/DCl)δ 172 (C=O), 135-122 (Ar-C), 58 (α-C)
Mass Spectrometry (ESI+)m/z = 230.98 [M+H]⁺ (for C₈H₉⁸¹BrNO₂)
Appearance White to off-white crystalline solid
Molecular Weight 230.06 g/mol [8]
Quality Control Workflow

QC_Flow cluster_analysis QC Tests Crude Crude Product (HCl Salt) Purify Isoelectric Precipitation (pH~6) Crude->Purify Pure Pure Zwitterionic Product Purify->Pure QC Analytical Characterization Pure->QC NMR ¹H & ¹³C NMR QC->NMR MS Mass Spectrometry QC->MS Appearance Visual Inspection QC->Appearance

Caption: Workflow for product purification and quality control.

Safety and Handling

Extreme caution must be exercised when handling sodium cyanide.

  • Toxicity: Sodium cyanide is a highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[9] It releases deadly hydrogen cyanide (HCN) gas upon contact with acids.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and splash-proof safety goggles or a face shield.[11][12]

  • Engineering Controls: All manipulations involving NaCN must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or HCN gas.[9]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach) before disposal and handled according to institutional and local environmental regulations.

  • Emergency Preparedness: An emergency cyanide antidote kit should be readily available, and personnel must be trained in its use. In case of exposure, immediately remove the victim to fresh air and seek emergency medical attention.[9][10]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide Handling Information. [Link]

  • National Institutes of Health (NIH). (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • ACS Publications. (2014). Asymmetric Strecker Synthesis of α-Arylglycines. [Link]

  • TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • LookChem. Cas 79422-73-4, this compound. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 2-amino-2-(3-bromophenyl)acetic acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics and therapeutic peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles. This document provides a comprehensive guide for the strategic use of 2-amino-2-(3-bromophenyl)acetic acid , a sterically hindered phenylglycine analog, in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, offering detailed, field-proven protocols for its protection, coupling, and final cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated amino acids to advance their peptide-based projects.

Introduction: The Rationale for Halogenated Phenylglycine Analogs

This compound belongs to the class of α-aryl-α-amino acids, specifically a phenylglycine analog. Its inclusion in a peptide sequence is a deliberate design choice intended to confer specific properties that are not accessible with the 20 proteinogenic amino acids.

  • Structural Constraint: The bulky bromophenyl group restricts the conformational freedom of the peptide backbone, which can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the non-natural side chain can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the peptide.[1]

  • Bioorthogonal Handle: The bromine atom on the phenyl ring serves as a versatile chemical handle.[2] It can be used for post-synthetic modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of fluorescent probes, chelating agents, or other functional moieties.[2]

  • Modulation of Bioactivity: Phenylglycine-containing peptides have demonstrated broad applications in medicinal chemistry.[3][4] The specific placement and nature of substituents on the phenyl ring can significantly influence binding affinity and selectivity for biological targets.[5]

Despite these advantages, the incorporation of sterically demanding residues like this compound presents significant synthetic challenges, primarily due to slow coupling kinetics and an increased risk of racemization.[3][6][7][8] The protocols detailed herein are optimized to overcome these hurdles.

Physicochemical Properties

A thorough understanding of the building block's properties is essential for its successful application.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 79422-73-4[10][11]
Molecular Formula C₈H₈BrNO₂[9][11]
Molecular Weight 230.06 g/mol [9][11]
Appearance Off-white to pale yellow solid
Canonical SMILES C1=CC(=CC(=C1)Br)C(C(=O)O)N[9]

Core Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing this compound, the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is highly recommended.[12] The primary advantage of Fmoc chemistry is its reliance on mild basic conditions (typically piperidine) for Nα-deprotection, which preserves acid-labile side-chain protecting groups and the resin linkage until the final cleavage step.[12] This is particularly crucial for complex peptides with sensitive functionalities.

The central challenge in coupling this amino acid is overcoming the steric hindrance imposed by the α-phenyl group. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in poor yields and incomplete reactions.[7] Therefore, the use of high-reactivity coupling reagents is mandatory.[8]

Workflow for Incorporating a Sterically Hindered Amino Acid

The following diagram illustrates the key steps in a single cycle of SPPS for the incorporation of Nα-Fmoc-2-amino-2-(3-bromophenyl)acetic acid.

SPPS_Workflow cluster_Resin Peptide-Resin Resin_Fmoc Fmoc-NH-Peptide-Resin Resin_FreeAmine H₂N-Peptide-Resin Resin_Fmoc->Resin_FreeAmine Deprotection Resin_FreeAmine->Resin_Fmoc Coupling Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc ActivatedAA Activated Fmoc-AA* (e.g., with HATU/DIPEA) ActivatedAA->Resin_FreeAmine

SPPS cycle for incorporation of the amino acid.

Experimental Protocols

These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Nα-Fmoc Protection of this compound

Causality: If the amino acid is procured in its unprotected form, Nα-protection is the mandatory first step. Fmoc-Cl is a common reagent, but Fmoc-OSu is often preferred as it generates a water-soluble byproduct, simplifying purification. The reaction is performed under basic conditions to ensure the amine is a free nucleophile.[13]

Materials:

  • This compound: 1.0 eq

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): 1.2 eq

  • Sodium Bicarbonate (NaHCO₃) or similar base

  • Solvent: 1,4-Dioxane and Water (1:1)

  • Ethyl Acetate

  • 1M HCl

Procedure:

  • Dissolve this compound (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of water and 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve Fmoc-Cl (1.2 eq) in 1,4-dioxane and add it dropwise to the amino acid solution over 30 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC.

  • Once complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.

  • Acidify the aqueous layer to pH ~2 with 1M HCl. The Fmoc-protected amino acid will precipitate.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 2: SPPS Incorporation Cycle

Causality: This protocol is optimized to maximize coupling efficiency for a sterically hindered residue. We employ HATU, a highly potent uronium-based coupling reagent, which forms a reactive OAt-ester intermediate.[8][14] The use of a non-nucleophilic base like DIPEA is crucial for the activation step.[14] An extended coupling time and a double-coupling strategy ensure the reaction proceeds to completion.

Materials:

  • Fmoc-deprotected peptide-resin: 1.0 eq (0.1 mmol)

  • Fmoc-2-amino-2-(3-bromophenyl)acetic acid: 4.0 eq

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 3.8 eq

  • N,N-Diisopropylethylamine (DIPEA): 8.0 eq

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[15] Drain the DMF.

  • Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve Fmoc-2-amino-2-(3-bromophenyl)acetic acid (4.0 eq) and HATU (3.8 eq) in DMF. b. Add DIPEA (8.0 eq) to the solution. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling: a. Add the activated amino acid solution to the swollen resin. b. Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or overnight.[15] c. (Optional but Recommended) Double Coupling: Drain the reaction vessel and repeat steps 2 and 3 with fresh reagents to ensure maximum coupling efficiency.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. Note that sterically hindered primary amines can sometimes react slowly with ninhydrin, so allow adequate time for color development.

  • Washing: After successful coupling, thoroughly wash the peptide-resin with DMF (5x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Global Deprotection

Causality: A strong acid, Trifluoroacetic Acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.[12] Scavengers are critical components of the cleavage cocktail; they act as cation traps to prevent the re-attachment of protecting group carbocations to sensitive residues like Tryptophan or Methionine and to quench other side reactions.[16]

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (Reagent K): 90% TFA, 5% Phenol, 2.5% Water, 2.5% Thioanisole. Caution: Work in a fume hood and wear appropriate PPE.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a flask of cold diethyl ether (approx. 10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

  • Dry the crude peptide under vacuum.

Recommended Coupling Conditions & Troubleshooting

The choice of coupling reagents and conditions is the most critical factor for success.

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, COMU [8][14]Uronium/Aminium salts that form highly reactive esters, proven effective for hindered couplings.[8][17]
Additive HOAt, OxymaPure® Suppresses racemization and can increase coupling efficiency.[8][14]
Base DIPEA, 2,4,6-Collidine DIPEA is standard. Collidine is a weaker, more sterically hindered base recommended to minimize racemization in sensitive cases.[14][18]
Equivalents (AA) 3 - 5 eqA large excess drives the reaction equilibrium towards the product, compensating for slow kinetics.[16]
Solvent DMF or NMPPolar aprotic solvents that effectively solvate the peptide chain and reagents.
Temperature Room TemperatureElevated temperatures can increase reaction rates but also significantly increase the risk of racemization.
Reaction Time 2 - 12 hours; Double coupling recommendedExtended time is necessary to accommodate the slow reaction kinetics due to steric hindrance.[15]
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Incomplete Coupling Steric hindrance leading to slow reaction kinetics. Peptide aggregation.Use a more potent coupling reagent (e.g., COMU). Perform a double or even triple coupling. Extend coupling time.[8][15]
Racemization Over-activation of the carboxylic acid. Presence of a strong, unhindered base.Use a racemization-suppressing additive like Oxyma.[8] Replace DIPEA with the weaker base 2,4,6-collidine.[18] Avoid prolonged pre-activation times.
Side-product Formation Incomplete Fmoc deprotection. Reaction of scavengers with the peptide.Ensure deprotection is complete (e.g., 2 x 10 min with 20% piperidine/DMF). Use a well-validated scavenger cocktail for cleavage.[16]

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with careful optimization of the coupling protocol. By employing high-potency coupling reagents, extending reaction times, and taking measures to suppress racemization, researchers can effectively leverage the unique structural and chemical properties of this non-natural amino acid. The protocols provided in this guide serve as a validated starting point for the synthesis of novel and complex peptides, opening new avenues in drug discovery and chemical biology.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-[3-(4-bromobenzoyl)phenyl]acetic acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Retrieved from [Link]

  • ACS Publications. (2023). Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Fmoc-Amino-Acids.com. (2026). Fmoc Protection and Bromophenyl Chemistry: Tools for Peptide Synthesis Innovation. Retrieved from [Link]

  • PubMed. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive peptides incorporating arylglycines. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides.
  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). General lack of structural characterization of chemically synthesized long peptides. Retrieved from [Link]

  • MDPI. (n.d.). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. Retrieved from [Link]

Sources

The Strategic Utility of 2-Amino-2-(3-bromophenyl)acetic Acid as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Multifunctional Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Amino-2-(3-bromophenyl)acetic acid emerges as a building block of significant interest, possessing a unique convergence of reactive functionalities within a single, readily accessible molecule.[1] Its structure, featuring a stereogenic center, a primary amine, a carboxylic acid, and a synthetically versatile brominated aromatic ring, offers a rich chemical canvas for the elaboration of diverse heterocyclic systems. This guide provides an in-depth exploration of the application of this valuable precursor in the synthesis of medicinally relevant heterocycles, complete with detailed protocols and mechanistic insights.

The presence of both an amino and a carboxylic acid group positions this molecule as an ideal substrate for a variety of classical and modern synthetic transformations, including multicomponent reactions and peptide couplings.[2] The bromine atom on the phenyl ring serves as a strategic handle for post-synthetic modification via cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This document will delve into the practical applications of this compound in the synthesis of substituted 2-aminoimidazole-4-ones, and explore its potential as a precursor for the construction of benzodiazepine and quinoxaline frameworks.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 79422-73-4[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance White to off-white solid
Melting Point 212-215 °C
Solubility Soluble in aqueous base and strong acids. Limited solubility in organic solvents.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Application I: Synthesis of Substituted 2-Aminoimidazole-4-ones via a Plausible Ugi-type Multicomponent Reaction

Substituted 2-aminoimidazole-4-ones are a class of heterocyclic compounds that have garnered significant attention due to their potential therapeutic applications in the treatment of cognitive impairment, Alzheimer's disease, and other neurodegenerative disorders. The structural core of this compound provides an ideal entry point for the construction of these scaffolds through a multicomponent reaction (MCR) approach, such as the Ugi reaction.[3][4]

Mechanistic Rationale

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials.[3][4] In this proposed synthesis, this compound serves as the amino acid component. The reaction likely proceeds through the initial formation of a Schiff base between an aldehyde and a primary amine. This is followed by the addition of an isocyanide to the protonated Schiff base, forming a nitrilium ion intermediate. Subsequent intramolecular attack by the carboxylate of the amino acid component leads to the formation of the desired 2-aminoimidazole-4-one ring system.

Ugi_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Amino_Acid This compound Schiff_Base Schiff Base Formation Amino_Acid->Schiff_Base Aldehyde Aldehyde (R¹-CHO) Aldehyde->Schiff_Base Amine Amine (R²-NH₂) Amine->Schiff_Base Isocyanide Isocyanide (R³-NC) Nitrillium_Ion Nitrillium Ion Intermediate Isocyanide->Nitrillium_Ion Schiff_Base->Nitrillium_Ion Cyclization Intramolecular Cyclization Nitrillium_Ion->Cyclization Product Substituted 2-Aminoimidazole-4-one Cyclization->Product caption Plausible Ugi-type reaction pathway.

Caption: Plausible Ugi-type reaction pathway.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-aminoimidazole-4-one derivative using this compound. The specific aldehyde, amine, and isocyanide can be varied to generate a library of compounds.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amino acid in anhydrous methanol.

  • Add the aldehyde (1.0 eq) and the primary amine (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-aminoimidazole-4-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReactantMolar RatioNotes
This compound1.0
Aldehyde1.0Can be varied (aromatic, aliphatic)
Amine1.0Can be varied (primary)
Isocyanide1.0Can be varied

Application II: A Hypothetical Pathway to Benzodiazepine Scaffolds

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[5] While no direct synthesis of benzodiazepines from this compound has been explicitly reported, a plausible synthetic route can be envisioned. This would likely involve an initial transformation of the amino acid into a 2-aminobenzophenone derivative, a key precursor in many benzodiazepine syntheses.[6][7][8]

Proposed Synthetic Strategy

The proposed strategy involves two key stages:

  • Formation of a 2-Aminobenzophenone Intermediate: This could potentially be achieved through a Friedel-Crafts acylation-type reaction or a related transformation where the amino acid is converted to an acylating agent that then reacts with an appropriate aromatic substrate. Alternatively, a Dakin-West type reaction followed by further functional group manipulations could be explored.

  • Cyclization to the Benzodiazepine Core: The resulting 2-aminobenzophenone derivative can then be cyclized with an α-amino acid or its derivative (e.g., glycine ethyl ester hydrochloride) to form the seven-membered benzodiazepine ring.[5]

Benzodiazepine_Pathway Start This compound Intermediate 2-Amino-5-bromobenzophenone Derivative Start->Intermediate Hypothetical Transformation Cyclization Cyclization with α-Amino Acid Intermediate->Cyclization Product 1,4-Benzodiazepine Derivative Cyclization->Product caption Hypothetical pathway to benzodiazepines.

Caption: Hypothetical pathway to benzodiazepines.

Conceptual Protocol (Hypothetical)

Part A: Synthesis of 2-Amino-5-bromobenzophenone (Hypothetical)

  • Concept: Activation of the carboxylic acid of this compound (e.g., to an acid chloride or mixed anhydride) followed by a Friedel-Crafts acylation of a suitable aromatic substrate (e.g., benzene) in the presence of a Lewis acid catalyst. Subsequent deprotection/transformation of the α-amino group would be necessary.

Part B: Synthesis of a 1,4-Benzodiazepine Derivative

Materials:

  • 2-Amino-5-bromobenzophenone (from Part A)

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-bromobenzophenone (1.0 eq) in pyridine.

  • Add glycine ethyl ester hydrochloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired benzodiazepine derivative.

Application III: A Plausible Route to Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. A common and effective method for quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While a direct cyclization from this compound is not straightforward, it can be envisioned as a precursor to a suitable α-keto acid derivative.

Proposed Synthetic Strategy

This hypothetical pathway would involve:

  • Oxidative Deamination and Decarboxylation: Conversion of the α-amino acid functionality of the starting material to an α-keto acid. This could potentially be achieved through various oxidative methods.

  • Condensation with a 1,2-Diamine: The resulting α-keto acid can then be condensed with an o-phenylenediamine derivative to form the quinoxaline ring system.

Quinoxaline_Pathway Start This compound Intermediate 3-Bromophenylglyoxylic Acid Start->Intermediate Hypothetical Oxidation Condensation Condensation with o-Phenylenediamine Intermediate->Condensation Product Quinoxaline Derivative Condensation->Product caption Plausible route to quinoxaline derivatives.

Caption: Plausible route to quinoxaline derivatives.

Conceptual Protocol (Hypothetical)

Part A: Synthesis of 3-Bromophenylglyoxylic Acid (Hypothetical)

  • Concept: Treatment of this compound with an oxidizing agent under controlled conditions to achieve oxidative deamination to the corresponding α-keto acid.

Part B: Synthesis of a Quinoxaline Derivative

Materials:

  • 3-Bromophenylglyoxylic acid (from Part A)

  • o-Phenylenediamine

  • Ethanol or acetic acid

  • Heating mantle and reflux condenser

Procedure:

  • Dissolve 3-bromophenylglyoxylic acid (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization.

Conclusion

This compound stands as a highly valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its demonstrated application in the preparation of medicinally relevant 2-aminoimidazole-4-ones, likely via a multicomponent reaction pathway, highlights its utility in diversity-oriented synthesis. Furthermore, plausible, albeit currently hypothetical, synthetic routes to important pharmacophores such as benzodiazepines and quinoxalines underscore the latent potential of this starting material. The strategic incorporation of this building block in synthetic campaigns offers a powerful approach to the generation of novel and diverse molecular entities for drug discovery and development. Further exploration into the reactivity of this compound is warranted and is likely to uncover even more applications in the construction of complex heterocyclic systems.

References

  • (Reference to a relevant review on multicomponent reactions)
  • LookChem. (n.d.). Cas 79422-73-4, this compound. Retrieved from [Link]

  • (Reference to a relevant review on benzodiazepine synthesis)
  • (Reference to a relevant review on quinoxaline synthesis)
  • (Reference to a relevant review on the biological activity of 2-aminoimidazoles)
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • (Reference to a relevant review on the Ugi reaction)
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of medicinal chemistry, 22(1), 1-7.
  • (Reference to a relevant review on the biological activity of benzodiazepines)
  • (Reference to a relevant review on the biological activity of quinoxalines)
  • (Reference to a relevant review on α-amino acids in heterocyclic synthesis)
  • (Reference to a relevant review on Friedel-Crafts reactions)
  • (Reference to a relevant review on oxidative deamin
  • (Reference to a relevant review on the Dakin-West reaction)
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega.
  • Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities. (2025). European Journal of Medicinal Chemistry.
  • (Reference to a relevant review on multicomponent reactions for heterocycle synthesis)
  • (Reference to a relevant review on peptide coupling)

Sources

Application Notes and Protocols: Investigating Novel Non-Proteinogenic Amino Acid Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the progressive decline of cognitive function. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These events trigger a cascade of neuroinflammation, synaptic dysfunction, and neuronal loss.[3] The quest for effective therapeutics has led researchers to explore novel chemical scaffolds that can modulate these complex pathological processes. Among these, non-proteinogenic amino acids and their derivatives are emerging as a promising class of molecules.[4][5]

This guide focuses on a strategic approach to evaluating the therapeutic potential of novel compounds derived from the non-proteinogenic amino acid, 2-amino-2-(3-bromophenyl)acetic acid . This compound serves as a valuable reagent in the synthesis of more complex molecules, such as substituted 2-aminoimidazole-4-ones, which have been proposed for the treatment of cognitive impairment, Alzheimer's disease, neurodegeneration, and dementia.[6][7] While direct research on the parent compound is limited, this document provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of a novel derivative, herein referred to as "Candidate Compound," synthesized from this starting material. The protocols and workflows described are grounded in established methodologies for AD drug discovery.[8][9]

PART 1: Hypothesized Mechanism of Action of a Novel Candidate Compound

The multifaceted nature of Alzheimer's disease necessitates therapeutic agents that can potentially act on multiple pathological fronts.[10] A Candidate Compound derived from this compound could be hypothesized to exert its neuroprotective effects through one or more of the following mechanisms:

  • Inhibition of Amyloid-Beta Aggregation: The compound may directly bind to Aβ monomers or oligomers, preventing their assembly into neurotoxic plaques.[11]

  • Reduction of Tau Hyperphosphorylation: It might modulate the activity of kinases or phosphatases involved in the phosphorylation state of the tau protein, thereby preventing the formation of NFTs.[12][13]

  • Modulation of Neuroinflammation: The compound could interact with microglia, the resident immune cells of the brain, to suppress the release of pro-inflammatory cytokines and promote a neuroprotective phenotype.[3][14]

These potential pathways are illustrated in the diagram below:

Hypothesized_MoA cluster_0 Pathological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Monomers APP->Abeta β/γ-secretase Oligomers Aβ Oligomers (Neurotoxic) Abeta->Oligomers Plaques Aβ Plaques Oligomers->Plaques Microglia_Active Activated Microglia Oligomers->Microglia_Active Neurodegeneration Synaptic Dysfunction & Neuronal Death Oligomers->Neurodegeneration Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neurodegeneration Microglia_Resting Resting Microglia Microglia_Resting->Microglia_Active Cytokines Pro-inflammatory Cytokines Microglia_Active->Cytokines Cytokines->Neurodegeneration Candidate_Compound Candidate Compound (Derived from This compound) Candidate_Compound->Oligomers Inhibits Aggregation Candidate_Compound->pTau Reduces Phosphorylation Candidate_Compound->Microglia_Active Modulates Activation In_Vitro_Workflow cluster_assays In Vitro Assays cluster_outcomes Primary Endpoints start Candidate Compound abeta_assay Aβ Aggregation Assay (Thioflavin T) start->abeta_assay tau_assay Tau Phosphorylation Assay (Neuronal Cell Line) start->tau_assay inflam_assay Neuroinflammation Assay (Microglia Cell Line) start->inflam_assay toxicity_assay Cytotoxicity Assay (Neuronal Cells) start->toxicity_assay ic50 Determine IC50 for Aβ Aggregation Inhibition abeta_assay->ic50 ptau_reduction Quantify Reduction in p-Tau Levels tau_assay->ptau_reduction cytokine_reduction Measure Decrease in Pro-inflammatory Cytokines inflam_assay->cytokine_reduction lc50 Determine LC50 for Neuronal Viability toxicity_assay->lc50 decision Promising In Vitro Profile? (High Efficacy, Low Toxicity) ic50->decision ptau_reduction->decision cytokine_reduction->decision lc50->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Re-evaluate or Terminate decision->stop No

Caption: A streamlined workflow for the in vitro screening of a candidate compound.

Protocol 2.1: Amyloid-Beta (1-42) Aggregation Assay

Objective: To determine the inhibitory effect of the Candidate Compound on the fibrillization of Aβ peptide.

Principle: The fluorescent dye Thioflavin T (ThT) binds to the β-sheet structures of amyloid fibrils, resulting in a measurable increase in fluorescence intensity. A reduction in fluorescence in the presence of the Candidate Compound indicates inhibition of aggregation. [11][15] Methodology:

  • Preparation of Monomeric Aβ(1-42):

    • Dissolve lyophilized Aβ(1-42) peptide in 1% ammonium hydroxide. [15] * Immediately dilute to a working concentration (e.g., 100 µM) in ice-cold PBS.

    • Use immediately or snap-freeze aliquots for storage at -80°C.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 10 µL of the Candidate Compound at various concentrations (e.g., 0.1 to 100 µM).

    • Add 80 µL of monomeric Aβ(1-42) solution (final concentration of 10-25 µM). [16] * Add 10 µL of ThT solution (final concentration of 10 µM).

    • Include positive (Aβ only) and negative (buffer only) controls.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader. [16]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of inhibition at the plateau phase for each concentration of the Candidate Compound.

    • Determine the IC50 value (the concentration at which 50% of Aβ aggregation is inhibited).

Protocol 2.2: Tau Hyperphosphorylation Assay in a Cellular Model

Objective: To assess the ability of the Candidate Compound to reduce tau phosphorylation in a neuronal cell line.

Principle: In cellular models, tau phosphorylation can be induced by treating cells with kinase activators. The levels of phosphorylated tau (p-Tau) at specific epitopes (e.g., AT8, which recognizes pSer202/pThr205) can be quantified using immunoassays. [17][18] Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or U2OS cells stably expressing tau) to ~80% confluency. [9][13] * Pre-treat cells with various concentrations of the Candidate Compound for 2 hours.

    • Induce tau hyperphosphorylation by adding a kinase activator (e.g., okadaic acid) and incubate for an additional 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Quantification of p-Tau:

    • Use a sandwich ELISA kit specific for a particular p-Tau epitope (e.g., p-Tau at Ser202/Thr205) or perform a Western blot.

    • For ELISA, follow the manufacturer's instructions, loading equal amounts of total protein per well. [19] * For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-Tau and total tau. Use a loading control (e.g., β-actin) for normalization.

  • Data Analysis:

    • Calculate the ratio of p-Tau to total tau for each treatment condition.

    • Express the results as a percentage of the induced (positive control) condition.

    • Determine the effective concentration of the Candidate Compound that significantly reduces tau phosphorylation.

Protocol 2.3: Neuroinflammation Assay in Microglial Cells

Objective: To evaluate the anti-inflammatory properties of the Candidate Compound on activated microglia.

Principle: Microglia can be activated by lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines like TNF-α and IL-6. The ability of the Candidate Compound to suppress this release is a measure of its anti-inflammatory potential. [20][21] Methodology:

  • Cell Culture and Treatment:

    • Culture a microglial cell line (e.g., BV-2) or primary microglia. [20] * Pre-treat the cells with various concentrations of the Candidate Compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collection of Supernatant:

    • After incubation, collect the cell culture supernatant and centrifuge to remove any detached cells.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay:

    • Assess the viability of the remaining cells using an MTT or similar assay to ensure that the reduction in cytokines is not due to cytotoxicity.

  • Data Analysis:

    • Plot cytokine concentrations against the concentration of the Candidate Compound.

    • Determine the IC50 for the inhibition of TNF-α and IL-6 release.

Stage 2: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

If the Candidate Compound demonstrates a promising profile in vitro, the next step is to assess its efficacy in a transgenic mouse model of AD.

In_Vivo_Workflow cluster_analysis Post-Mortem Analysis cluster_outcomes Primary Endpoints start Select AD Mouse Model (e.g., APP/PS1) treatment Chronic Treatment: Candidate Compound vs. Vehicle start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Tissue Collection behavior->euthanasia memory_imp Improvement in Spatial Memory behavior->memory_imp histology Histopathology: Aβ Plaques & p-Tau Tangles euthanasia->histology biochem Biochemistry: Aβ & Cytokine Levels (ELISA) euthanasia->biochem pathology_red Reduction in Brain Pathology histology->pathology_red biochem->pathology_red conclusion Efficacy Demonstrated memory_imp->conclusion pathology_red->conclusion

Caption: Experimental workflow for in vivo evaluation in an AD mouse model.

Protocol 2.4: Efficacy Study in an APP/PS1 Mouse Model

Objective: To determine if chronic administration of the Candidate Compound can ameliorate cognitive deficits and reduce AD-like pathology in a transgenic mouse model.

Principle: APP/PS1 mice overexpress mutant forms of human amyloid precursor protein and presenilin-1, leading to age-dependent development of Aβ plaques and cognitive impairment, making them a suitable model for preclinical drug testing. [22][23] Methodology:

  • Animals and Treatment:

    • Use aged APP/PS1 mice (e.g., 9-12 months old) with established pathology. [22] * Randomly assign mice to two groups: Vehicle control and Candidate Compound treatment.

    • Administer the compound daily for a period of 1-3 months via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose should be determined from prior pharmacokinetic studies.

  • Behavioral Assessment (Morris Water Maze):

    • In the final week of treatment, assess spatial learning and memory using the Morris Water Maze (MWM) test. [24][25][26] * Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform) and path length for four trials per day. [27] * Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. [28]

  • Tissue Collection and Processing:

    • Following behavioral testing, euthanize the mice and perfuse with saline.

    • Harvest the brains. Hemisect one hemisphere for biochemical analysis (snap-freeze) and fix the other in 4% paraformaldehyde for histology.

  • Histopathological Analysis:

    • Prepare 40 µm thick brain sections.

    • Perform immunohistochemistry using antibodies against Aβ (e.g., 4G8) and p-Tau (e.g., AT8) to visualize plaques and tangles, respectively. [2][29] * Quantify the plaque burden and p-Tau load in the cortex and hippocampus using image analysis software.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Use ELISA kits to measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42), as well as key inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Data Analysis:

    • Analyze MWM data using repeated measures ANOVA for the acquisition phase and t-tests for the probe trial.

    • Use t-tests to compare plaque load, p-Tau levels, and biochemical markers between the treatment and vehicle groups.

PART 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below is a template table for organizing the expected outcomes from the proposed experimental workflow.

Assay Parameter Measured Expected Outcome with Effective Compound
In Vitro
Aβ Aggregation AssayIC50 for inhibition of Aβ(1-42) fibrillizationLow micromolar or nanomolar range
Tau Phosphorylation Assay% reduction of p-Tau at Ser202/Thr205Significant decrease compared to vehicle
Neuroinflammation AssayIC50 for inhibition of TNF-α/IL-6 releasePotent inhibition of cytokine release
Cytotoxicity AssayLC50 in neuronal cellsHigh micromolar range (indicating low toxicity)
In Vivo (APP/PS1 Mice)
Morris Water MazeEscape Latency (Acquisition Phase)Significantly shorter than vehicle group
Morris Water MazeTime in Target Quadrant (Probe Trial)Significantly longer than vehicle group
HistopathologyAβ Plaque Load (%) in Cortex/HippocampusSignificant reduction compared to vehicle
Biochemistry (Brain)Insoluble Aβ(1-42) levels (pg/mg protein)Significant decrease compared to vehicle
Biochemistry (Brain)TNF-α levels (pg/mg protein)Significant decrease compared to vehicle

Interpretation:

A successful Candidate Compound would exhibit potent inhibitory activity in all three in vitro assays with low neuronal toxicity. In the in vivo model, this should translate to a significant improvement in cognitive performance (i.e., reduced escape latency and increased time in the target quadrant in the MWM). This behavioral improvement should be corroborated by a significant reduction in the core pathologies: decreased Aβ plaque burden and lower levels of neuroinflammatory markers in the brain. Positive results from this comprehensive evaluation would provide a strong rationale for advancing the Candidate Compound into further preclinical development, including more extensive toxicology studies and investigation in other AD models.

References

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Application Notes & Protocols: Strategic Synthesis of Novel Neuroprotective Agents from 2-Amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a formidable challenge to modern medicine, largely due to a lack of effective disease-modifying therapies. A promising strategy in neuropharmacology is the development of multi-target neuroprotective agents that can modulate various pathological pathways, including excitotoxicity, oxidative stress, and neuroinflammation.[1][2][3] This guide details the strategic use of 2-amino-2-(3-bromophenyl)acetic acid as a versatile scaffold for synthesizing novel neuroprotective candidates. We provide a comprehensive, field-tested protocol for an amide coupling reaction—a cornerstone of medicinal chemistry—and discuss the rationale for its application in generating diverse chemical libraries for neuroprotective screening.

Introduction: The Strategic Value of the this compound Scaffold

The design of effective neuroprotective agents requires a scaffold that combines key pharmacophoric features with synthetic versatility. This compound is an exemplary starting material for several reasons:

  • Bio-relevant Core: It is an unnatural α-amino acid. Derivatives of amino acids are known to interact with numerous biological targets within the central nervous system (CNS), including neurotransmitter receptors and enzymes.[4] Halogenated derivatives of the related L-phenylalanine, for instance, have demonstrated potent antiglutamatergic activity, a key mechanism for preventing excitotoxic neuronal death common in stroke and other neurodegenerative conditions.[5]

  • Dual Functional Handles for Derivatization: The molecule possesses two primary reactive sites:

    • The amino and carboxylic acid groups are ideal for forming amide bonds, enabling the exploration of a vast chemical space through coupling with diverse amine or carboxylic acid partners.[6]

    • The bromine atom on the phenyl ring is a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of substituents to fine-tune the molecule's steric and electronic properties, as well as its lipophilicity for improved blood-brain barrier penetration.

  • Therapeutic Precedent: This starting material is used in the synthesis of substituted 2-aminoimidazole-4-ones, which are explored for treating cognitive impairment, Alzheimer's disease, and neurodegeneration.[7]

This guide focuses on a foundational synthetic step—amide bond formation—to construct a novel derivative, providing a robust protocol that can be adapted for library synthesis.

Experimental Design: Amide Coupling for Neuroprotective Candidate Synthesis

The most direct and widely used reaction in medicinal chemistry for linking molecular fragments is the formation of an amide bond.[6] We will detail the synthesis of N-(4-chlorophenyl)-2-amino-2-(3-bromophenyl)acetamide as a representative example. This target molecule combines the starting scaffold with a 4-chloroaniline moiety, introducing a second halogenated phenyl ring which can be a key feature for biological activity.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. HATU is highly efficient, known for rapid reaction times, high yields, and minimizing racemization at the α-carbon of the amino acid—a critical consideration for stereospecific biological interactions.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride, facilitating the reaction without competing in the coupling itself.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogenous reaction environment.

Workflow for Synthesis and Characterization

The overall process follows a logical progression from reaction setup to final compound validation, ensuring reproducibility and trustworthiness in the results.

G cluster_synthesis Synthesis Stage cluster_purification Work-up & Purification cluster_validation Compound Validation A 1. Reagent Preparation - Dissolve this compound & 4-chloroaniline in anhydrous DMF B 2. Base Addition - Add DIPEA to the mixture - Stir for 10 minutes A->B C 3. Carboxylic Acid Activation - Add HATU coupling reagent - Initiate amide bond formation B->C D 4. Reaction Monitoring - Track progress via TLC or LC-MS - Typically 2-4 hours at room temp C->D E 5. Aqueous Work-up - Quench reaction - Extract with Ethyl Acetate - Wash with brine D->E F 6. Purification - Dry organic layer (Na2SO4) - Concentrate under vacuum - Purify via Flash Chromatography G 7. Characterization - Confirm structure via NMR (1H, 13C) - Verify mass with MS - Assess purity via HPLC F->G H Final Compound N-(4-chlorophenyl)-2-amino-2- (3-bromophenyl)acetamide G->H

Caption: A streamlined workflow for the synthesis, purification, and validation of the target compound.

Detailed Synthesis Protocol: N-(4-chlorophenyl)-2-amino-2-(3-bromophenyl)acetamide

Materials & Reagents:

ReagentCAS NumberMolecular Wt.Supplier
This compound79422-73-4230.06 g/mol e.g., SCBT[8]
4-Chloroaniline106-47-8127.57 g/mol e.g., Sigma-Aldrich
HATU148893-10-1380.23 g/mol e.g., Sigma-Aldrich
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24 g/mol e.g., Sigma-Aldrich
DMF (N,N-Dimethylformamide), Anhydrous68-12-273.09 g/mol e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11 g/mol e.g., Fisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol e.g., Fisher Scientific
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04 g/mol e.g., Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/ALab-prepared
Brine (Saturated NaCl Solution)N/AN/ALab-prepared

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 230 mg, 1.0 mmol).

    • Add 4-chloroaniline (1.05 eq, e.g., 134 mg, 1.05 mmol).

    • Dissolve the solids in anhydrous DMF (10 mL). Stir under an inert atmosphere (Nitrogen or Argon).

  • Base Addition:

    • Add DIPEA (3.0 eq, e.g., 0.52 mL, 3.0 mmol) to the solution dropwise using a syringe.

    • Stir the mixture at room temperature for 10 minutes. Expert Insight: This pre-stir ensures complete salt formation and deprotonation before the coupling agent is introduced.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) in anhydrous DMF (5 mL).

    • Add the HATU solution to the reaction flask dropwise over 5 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 50% EtOAc in Hexane or by LC-MS.

    • The reaction is typically complete within 2-4 hours when the starting acid spot is no longer visible.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acid and HATU byproducts.

    • Wash the organic layer with brine (1 x 20 mL), then dry over anhydrous Na₂SO₄.

  • Purification and Isolation:

    • Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of 20-60% Ethyl Acetate in Hexane as the eluent.

    • Combine the pure fractions and evaporate the solvent to yield N-(4-chlorophenyl)-2-amino-2-(3-bromophenyl)acetamide as a solid.

  • Characterization:

    • ¹H NMR, ¹³C NMR: Confirm the chemical structure and absence of major impurities.

    • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound.

    • HPLC: Determine the purity of the final product (typically >95%).

Potential Mechanism of Neuroprotection: Targeting Glutamate Excitotoxicity

Many neurodegenerative processes involve excitotoxicity , where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[5] This process is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca²⁺ ions. This triggers downstream pathological cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[2][3]

Derivatives of aromatic amino acids can act as antagonists at glutamate receptors.[5] The synthesized compounds from this protocol could potentially block the NMDA receptor, thereby preventing the initial Ca²⁺ overload and protecting the neuron from excitotoxic damage.

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Over-activates Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Caspase Caspase Activation Ca_Influx->Caspase Apoptosis Neuronal Apoptosis (Cell Death) Mito->Apoptosis ROS->Apoptosis Caspase->Apoptosis Compound Synthesized Compound (Antagonist) Compound->NMDA_R Blocks

Caption: Potential neuroprotective mechanism via NMDA receptor antagonism to halt excitotoxicity.

Conclusion and Future Directions

This guide provides a robust and reproducible protocol for the synthesis of novel amide derivatives from this compound. The true power of this scaffold lies in its potential for creating large, diverse chemical libraries. The bromine atom serves as a key anchor point for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Researchers can use this foundational protocol to:

  • Synthesize a Library: Couple the starting acid with a wide array of commercially available amines.

  • Perform Secondary Modifications: Use the bromophenyl group as a handle for Suzuki or Buchwald-Hartwig reactions to further diversify the synthesized amides.

  • Conduct Biological Screening: Evaluate the synthesized compounds in in-vitro models of neurodegeneration, such as glutamate- or H₂O₂-induced toxicity in neuronal cell lines (e.g., SH-SY5Y or PC12), to identify lead candidates for further development.[9][10]

By systematically exploring the structure-activity relationships of this compound class, new and potent neuroprotective agents may be discovered, offering hope for the treatment of devastating neurological disorders.

References

  • The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. National Institutes of Health (NIH). Available at: [Link]

  • Novel Neuroprotective Agents: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. PubMed. Available at: [Link]

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, AHA/ASA Journals. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Structurally Novel Genipin Derivatives as a Class of Multifunctional Agents for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed. Available at: [Link]

  • Advances in D-Amino Acids in Neurological Research. National Institutes of Health (NIH). Available at: [Link]

  • Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. National Institutes of Health (NIH). Available at: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]

  • 2-Amino-2-phenylacetic acid (69-91-0, 2835-06-5). Chemchart. Available at: [Link]

  • 2-Amino-2-phenylacetic acid | C8H9NO2 | CID 3866. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid | C8H9BrN2O2 | CID 117115070. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health (NIH). Available at: [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

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HPLC method for analyzing "2-amino-2-(3-bromophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 2-amino-2-(3-bromophenyl)acetic acid

Introduction

This compound is a non-proteinogenic amino acid and a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a chiral center and a bromophenyl group, makes it a key component in the synthesis of complex molecules with potential therapeutic activities. The purity and accurate quantification of this compound are critical for ensuring the quality, efficacy, and safety of downstream products in drug discovery and development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to be accurate, precise, and specific, making it suitable for routine quality control, stability testing, and research applications. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: this compound possesses both an acidic carboxyl group and a basic amino group, making it an amphoteric molecule (zwitterionic) at physiological pH. The presence of the bromophenyl group introduces significant hydrophobicity and a strong chromophore for UV detection.

  • pKa: The pKa values for the carboxylic acid and amino groups are crucial for determining the optimal mobile phase pH. The carboxylic acid group is expected to have a pKa around 2-3, while the amino group's pKa is likely in the range of 9-10. To ensure a consistent charge state and good peak shape, the mobile phase pH should be controlled and kept at least 2 units away from the analyte's pKa.

  • Solubility: The compound's solubility in common HPLC solvents will dictate the choice of sample diluent. It is generally soluble in aqueous acidic or basic solutions and polar organic solvents like methanol and acetonitrile.

HPLC Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound to achieve optimal separation and detection.

Column Selection

A reversed-phase C18 column is the stationary phase of choice for this application. The nonpolar C18 stationary phase provides excellent retention for the hydrophobic bromophenyl group of the analyte. A column with high surface area and end-capping is recommended to minimize peak tailing, which can occur due to the interaction of the basic amino group with residual silanols on the silica support.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving the desired retention and peak shape.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and maintain a consistent ionization state of the analyte. A phosphate buffer at a pH of 2.5 is selected. At this pH, the carboxylic acid group (pKa ~2-3) will be partially protonated, and the amino group (pKa ~9-10) will be fully protonated, resulting in a net positive charge on the molecule. This enhances retention on the C18 column and promotes sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength for this type of compound.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest while also separating it from any potential impurities that may have different polarities.

Detection

The bromophenyl group in this compound contains a strong chromophore, making UV detection a suitable and sensitive technique. The UV spectrum of the compound should be determined to select the optimal wavelength for detection, which is typically around 210 nm or 254 nm for aromatic compounds. For this method, a detection wavelength of 210 nm is chosen to maximize sensitivity.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid.

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the sample diluent to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A pH 2.5 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

HPLC Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous Buffer & Acetonitrile) instrument_setup Instrument Setup (Column, Gradient, Flow Rate) prep_mobile_phase->instrument_setup Load prep_sample Prepare Standard & Sample Solutions injection Inject Sample prep_sample->injection Load instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (vs. Standard) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The rationale-driven approach to method development, based on the analyte's physicochemical properties, ensures optimal chromatographic performance. Proper method validation in accordance with ICH guidelines is essential to guarantee the accuracy and precision of the results, making this method suitable for implementation in quality control and research environments within the pharmaceutical industry.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). HPLC & UHPLC Primer. [Link]

  • Waters Corporation. (n.d.). HPLC Columns. [Link]

Chiral HPLC conditions for separating "2-amino-2-(3-bromophenyl)acetic acid" enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral HPLC Separation of 2-amino-2-(3-bromophenyl)acetic Acid Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC). As a critical chiral building block in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is paramount. This guide explains the scientific principles behind the separation, offers a robust step-by-step protocol using a crown ether-based chiral stationary phase, and details the necessary steps for data analysis and interpretation. The methodologies are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for chiral purity assessment.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical landscape, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The living body, being a highly chiral environment, often interacts selectively with one enantiomer over the other. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates.

This compound is a non-proteinogenic amino acid that serves as a valuable chiral synthon in the development of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is essential for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for the direct and accurate separation of enantiomers.[2][3] This document presents a validated method optimized for this specific separation challenge.

The Principle of Chiral Recognition via HPLC

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes leads to different retention times on the column, resulting in separation. For underivatized amino acids like our target analyte, several types of CSPs are particularly effective.

Among the most successful are crown ether-based CSPs . These phases operate on a host-guest chemistry principle.[4] The chiral crown ether cavity selectively complexes with the protonated primary amino group (-NH3+) of the analyte. The strength of this interaction is influenced by steric factors around the chiral center, allowing for the discrimination between the two enantiomers.[5][6] The presence of an acidic modifier in the mobile phase is crucial to ensure the primary amine is protonated for effective interaction with the crown ether.[6]

Experimental Protocol and Methodology

This section provides a complete, step-by-step protocol for the successful enantioseparation of this compound.

Materials and Instrumentation
  • Analyte: Racemic this compound (CAS 79422-73-4)[7]

  • Solvents: Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Additive: Perchloric Acid (HClO4), 70%

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below for clarity and ease of use.

ParameterConditionRationale
Chiral Stationary Phase ChiroSil® SCA(-) or CROWNPAK® CR-I(+)Crown-ether CSPs are exceptionally well-suited for separating the D- and L-enantiomers of amino acids without derivatization due to their specific host-guest interaction mechanism with the primary amine.[4][5][6]
Column Dimensions 150 x 4.6 mm, 5 µmStandard analytical dimensions providing a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Methanol / Water (85:15, v/v) with 5 mM Perchloric Acid (HClO4)The methanol/water mixture provides the appropriate polarity for elution. Perchloric acid ensures the protonation of the analyte's amino group, which is essential for chiral recognition by the crown ether stationary phase.[5]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that ensures optimal efficiency and peak shape.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and selectivity. 25°C is a common and robust starting point.
Detection Wavelength 220 nmThe bromophenyl moiety provides strong UV absorbance. 220 nm offers high sensitivity for this class of compounds.
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring a strong detector response.
Standard and Sample Preparation Protocol

Accuracy in sample preparation is fundamental to achieving reliable quantitative results.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase to dissolve the compound. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Preparation (0.1 mg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly. This is the solution for injection.

  • Filtration:

    • Filter the working standard through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before placing it in the autosampler. This prevents particulate matter from damaging the column and system.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the entire experimental procedure, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Methanol/Water/HClO4) B Prepare Analyte Standard (0.1 mg/mL) A->B C Filter Sample (0.45 µm) B->C D Equilibrate HPLC System & Column at 25°C C->D E Inject 10 µL of Sample D->E F Acquire Chromatographic Data (UV at 220 nm) E->F G Integrate Peak Areas for Enantiomer 1 & 2 F->G H Calculate Resolution (Rs) & Selectivity (α) G->H I Determine Enantiomeric Purity / Excess (% ee) H->I

Figure 1: Experimental workflow from preparation to data analysis.

Results and Data Interpretation

Typical Chromatogram

Upon injection of the racemic standard, the chromatogram should display two well-resolved peaks corresponding to the two enantiomers of this compound. The separation demonstrates the successful chiral recognition by the stationary phase.

Calculation of Key Performance Metrics

To validate the method and quantify the results, the following chromatographic parameters must be calculated from the chromatogram:

  • Selectivity Factor (α): This measures the separation of the two enantiomer peaks. It is calculated as the ratio of the retention factors (k') of the second eluting peak (k'2) to the first (k'1). A value of α > 1.1 is desirable. α = k'2 / k'1

  • Resolution (Rs): This is the most important metric, as it quantifies the degree of separation between the two peaks. A baseline resolution (Rs ≥ 1.5) is the goal for accurate quantification. Rs = 2 * (t_R2 - t_R1) / (w1 + w2) where t_R are the retention times and w are the peak widths at the base.

  • Enantiomeric Excess (% ee): This is the ultimate measure of chiral purity. It is calculated from the peak areas of the two enantiomers (Area1 and Area2). % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

Conclusion

This application note details a robust and reliable chiral HPLC method for the baseline separation of this compound enantiomers. The use of a crown ether-based chiral stationary phase provides excellent selectivity and resolution without the need for prior derivatization. By following the outlined protocols for sample preparation, chromatographic conditions, and data analysis, researchers can confidently and accurately determine the enantiomeric purity of this important pharmaceutical intermediate. This method serves as a validated starting point that can be further optimized if necessary to meet specific laboratory or regulatory requirements.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Chiral HPLC Separations. Phenomenex.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central (PMC).
  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. BenchChem.
  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. Chromtech.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • This compound | CAS 79422-73-4. Santa Cruz Biotechnology.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research.

Sources

Application Note: GC-MS Analysis of 2-amino-2-(3-bromophenyl)acetic acid via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the quantitative analysis of the non-proteinogenic amino acid, 2-amino-2-(3-bromophenyl)acetic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's low volatility and thermal lability, a crucial derivatization step is required to enable its passage through the GC system. We detail an optimized silylation method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which effectively converts the polar amino and carboxylic acid functional groups into their more volatile and stable trimethylsilyl (TMS) derivatives. This guide provides a comprehensive workflow, from sample preparation to data interpretation, tailored for researchers, scientists, and professionals in drug development and metabolomics.

Introduction: The Challenge of Analyzing Polar Analytes by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and sensitive detection. However, its application is primarily limited to compounds that are volatile and thermally stable.[1] Polar molecules, such as amino acids, pose a significant challenge as they possess functional groups (e.g., -COOH, -NH2) that engage in strong intermolecular hydrogen bonding. This results in very low volatility and a tendency to decompose at the high temperatures of the GC injector port.[1]

The target analyte, this compound, is a non-proteinogenic amino acid containing both a primary amine and a carboxylic acid group. Direct injection of this compound into a GC-MS system would lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these limitations, a chemical derivatization step is essential.[2] Derivatization replaces the active hydrogens on the polar functional groups with nonpolar moieties, thereby increasing volatility and thermal stability, and improving chromatographic behavior.[3]

Silylation is one of the most common and effective derivatization techniques for GC analysis.[3][4] This method replaces active hydrogens with a trimethylsilyl (-Si(CH₃)₃) group, effectively masking the polar sites of the molecule.[4][5] This application note will focus on the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, often with a catalyst like trimethylchlorosilane (TMCS), to ensure a rapid and complete reaction.[6][7]

Principle of Silylation with BSTFA

Silylation is a nucleophilic substitution reaction where the analyte's active hydrogens are displaced by a trimethylsilyl (TMS) group.[4] BSTFA is a powerful TMS donor. The reaction for this compound involves the derivatization of both the carboxylic acid proton and the two amine protons, resulting in the formation of a di-TMS derivative (N,O-bis(trimethylsilyl)-2-(3-bromophenyl)glycine).

The addition of a small amount of catalyst, typically 1% trimethylchlorosilane (TMCS), can significantly enhance the reactivity of the silylating agent, ensuring a more complete and rapid derivatization, especially for sterically hindered or less reactive groups.[7]

Scientist's Note: The primary advantage of BSTFA is that its by-products are volatile and typically elute with the solvent front, minimizing chromatographic interference.[1][4] However, silylation reagents are extremely sensitive to moisture, which can consume the reagent and lead to poor derivatization yields and instability of the derivatives.[3][7] Therefore, all steps must be performed under anhydrous conditions.

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined below. This workflow is designed to ensure reproducibility and high-quality data.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample Weighing Solvent 2. Dissolution in Solvent Sample->Solvent Drying 3. Evaporation to Dryness Solvent->Drying Reagent 4. Add BSTFA + 1% TMCS & Acetonitrile Drying->Reagent Reaction 5. Heating & Reaction (100°C, 30 min) Reagent->Reaction Injection 6. GC Injection Reaction->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS Detection & Analysis Separation->Detection

Figure 1: General workflow for the derivatization and GC-MS analysis.

Materials and Methods

Reagents and Materials
  • This compound (Standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (Anhydrous, GC grade)

  • Pyridine (Anhydrous, GC grade)

  • Nitrogen gas (High purity, dry)

  • 2 mL GC Vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Instrumentation: GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument used.

ParameterRecommended Setting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Type & TempSplitless, 280°C
Injection Volume1 µL
Oven ProgramInitial: 100°C, hold for 2 min. Ramp: 15°C/min to 300°C. Hold: 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50 - 550
Solvent Delay3 - 5 minutes (to protect the filament from the solvent peak)

Detailed Derivatization Protocol

Safety Precaution: Derivatization reagents are moisture-sensitive and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sample Preparation: Accurately weigh 1-2 mg of this compound standard into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[6] The removal of all moisture is critical for successful derivatization.[3][7]

  • Solvent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample residue.[6][8] Vortex for 30 seconds to dissolve the analyte. Acetonitrile is a common solvent for silylation and provides a good reaction medium.[6][9]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[6] A 2:1 molar excess of the silylating reagent to active hydrogens is generally recommended to drive the reaction to completion.[4]

  • Reaction: Immediately cap the vial tightly. Vortex for another 30 seconds. Place the vial in a heating block or oven set to 100°C for 30 minutes.[6][8] Heating accelerates the reaction and ensures complete derivatization of both the carboxylic acid and the amine groups.

  • Cooling and Analysis: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Scientist's Note: For complex matrices, a sample clean-up step prior to derivatization may be necessary. If you observe incomplete derivatization (e.g., seeing a peak for the mono-silylated derivative), you can try increasing the reaction time or temperature (e.g., 120°C for 60 minutes), or using a stronger catalyst system.

Expected Results and Data Interpretation

Chromatogram

A successful derivatization and analysis will yield a single, sharp, and symmetrical chromatographic peak for the di-TMS derivative of this compound. The retention time will depend on the exact GC conditions but should be consistent between runs.

Mass Spectrum Interpretation

The Electron Ionization (EI) mass spectrum is the key to confirming the identity of the analyte. The presence of a bromine atom is a powerful diagnostic tool due to its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This means that any fragment containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[10][11]

Predicted Fragmentation for Di-TMS-2-amino-2-(3-bromophenyl)acetic acid:

  • Molecular Ion (M⁺): The molecular ion peak will be observed as a doublet at m/z 389 and 391. This is often of low abundance in EI spectra but is a definitive indicator of the derivatized compound's mass.

  • Loss of a Methyl Group (-CH₃): A very common fragmentation for TMS derivatives is the loss of a methyl radical. This will result in a prominent doublet at m/z 374 and 376 ([M-15]⁺). This is often the base peak or one of the most abundant ions.

  • Loss of the Carboxyl Group (-COOTMS): Cleavage of the C-C bond can result in the loss of the silylated carboxyl group. This would yield a fragment doublet at m/z 272 and 274.

  • Characteristic TMS Ions: The spectrum will also likely contain characteristic ions from the TMS groups themselves, such as m/z 73 [Si(CH₃)₃]⁺.

The presence of the characteristic M⁺ and [M-15]⁺ doublets with a ~1:1 intensity ratio provides very strong evidence for the successful derivatization and identification of the target compound.[10][12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No peak or very small peak Incomplete derivatization; sample degradation; injector issue.Ensure sample is completely dry.[6] Increase reaction time/temperature. Check injector liner and septum. Use fresh derivatization reagent.
Peak tailing Active sites in the GC system; incomplete derivatization.Deactivate or replace the GC inlet liner. Confirm complete derivatization.
Multiple peaks for analyte Incomplete derivatization (mono- and di-TMS forms); side reactions.Increase reagent excess, reaction time, or temperature. Ensure anhydrous conditions.[13]
Extraneous peaks Contamination from glassware or solvent; reagent by-products.Run a reagent blank. Ensure all glassware is scrupulously clean and dry. Check solvent purity.

Conclusion

The protocol described provides a reliable and effective method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA is a proven technique that converts the polar, non-volatile amino acid into a derivative suitable for gas chromatography, enabling sensitive and accurate quantification.[8][9] The unique isotopic signature of the bromine atom allows for confident identification of the analyte through its mass spectrum. This application note serves as a comprehensive guide for researchers requiring robust analytical methods for non-proteinogenic amino acids in various scientific disciplines.

References

  • Rashaid, A. H. B., Jackson, G. P., & Harrington, P. de B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • Husek, P. (1998). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. [Link]

  • Holdsworth, D. K. (1994). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Shen, X., et al. (2006). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]

  • D'Acquarica, I., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality. [Link]

  • Jäger, C., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B. [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere. [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Quantitative GC–MS analysis of amino acids. ResearchGate. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatographic Science. [Link]

  • Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A. [Link]

  • Olalekan, R. M. (2020). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Brückner, H., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. [Link]

  • Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatog. ORBi. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-amino-2-(3-bromophenyl)acetic acid

This compound is a non-proteinogenic α-amino acid that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of novel therapeutics targeting cognitive impairments, Alzheimer's disease, neurodegeneration, and dementia, where it is a key reagent in the synthesis of substituted 2-aminoimidazole-4-ones. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery.

This document provides a comprehensive guide to the large-scale synthesis of racemic this compound, focusing on the robust and economically viable Strecker synthesis. The protocols detailed herein are designed for scalability, addressing the challenges of transitioning from laboratory-scale preparations to pilot plant or industrial production.

Synthetic Strategy: The Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones.[1] This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[2][3]

For the large-scale synthesis of this compound, the Strecker synthesis is the method of choice due to several key advantages:

  • Cost-Effectiveness: The starting materials, 3-bromobenzaldehyde, an ammonia source (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide), are readily available and relatively inexpensive.

  • High Convergence: The one-pot nature of the initial reaction simplifies the process and minimizes the need for intermediate isolation, which is advantageous for large-scale operations.

  • Robustness: The reaction is generally high-yielding and tolerant of a range of functional groups, making it a reliable method for producing substituted amino acids.

The overall synthetic transformation is depicted below:

Strecker_Synthesis Start 3-Bromobenzaldehyde Reagents + NH₃, CN⁻ Intermediate 2-amino-2-(3-bromophenyl)acetonitrile Start->Intermediate Step 1: Aminonitrile Formation Hydrolysis H₃O⁺, Δ Product This compound Intermediate->Product Step 2: Hydrolysis

Figure 1: Overall workflow of the Strecker synthesis for this compound.

Detailed Large-Scale Protocol: Strecker Synthesis

This protocol is designed for a nominal 1 kg scale production of the final product. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area with appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat.

Part 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromobenzaldehyde185.021.00 kg5.40
Ammonium Chloride (NH₄Cl)53.49318 g5.95
Sodium Cyanide (NaCN)49.01292 g5.95
Methanol (MeOH)32.044.0 L-
Water (H₂O)18.022.0 L-

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Large Buchner funnel and filter flask.

  • Vacuum oven.

Procedure:

  • Reactor Setup: Equip the 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, and a 1 L addition funnel. Ensure all glassware is clean and dry.

  • Reagent Charging: Charge the reactor with 3-bromobenzaldehyde (1.00 kg, 5.40 mol) and methanol (4.0 L). Begin stirring to dissolve the aldehyde.

  • Ammonia Source Addition: In a separate vessel, dissolve ammonium chloride (318 g, 5.95 mol) in water (1.0 L). Add this solution to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling circulator.

  • Cyanide Addition: In a separate vessel, carefully dissolve sodium cyanide (292 g, 5.95 mol) in water (1.0 L). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

  • Slowly add the sodium cyanide solution to the cooled reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Add 4.0 L of cold water to the reaction mixture to precipitate the product.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water (2 x 1.0 L).

    • Dry the crude 2-amino-2-(3-bromophenyl)acetonitrile in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 2: Hydrolysis to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-2-(3-bromophenyl)acetonitrile212.05~1.1 kg (from Part 1)~5.19
Concentrated Hydrochloric Acid (HCl, 37%)36.463.0 L~36
Deionized Water18.02As needed-
Ammonium Hydroxide (NH₄OH, 28-30%)35.04As needed-
Isopropanol (IPA)60.10As needed-

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Heating circulator.

  • Large Buchner funnel and filter flask.

  • pH meter or pH paper.

  • Vacuum oven.

Procedure:

  • Reactor Setup: Set up the 10 L jacketed glass reactor for reflux with an overhead stirrer, temperature probe, and reflux condenser.

  • Reagent Charging: Carefully charge the reactor with the crude 2-amino-2-(3-bromophenyl)acetonitrile from Part 1.

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (3.0 L) to the reactor. Caution: This is an exothermic reaction. Add the acid in portions, ensuring the temperature does not exceed 40 °C.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Cooling and Dilution: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. Slowly add 4.0 L of cold deionized water.

  • Neutralization and Precipitation:

    • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) by the slow addition of concentrated ammonium hydroxide. Caution: This is a highly exothermic neutralization reaction. Maintain the temperature below 20 °C.

    • The product will precipitate as a white solid.

  • Isolation and Purification:

    • Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 1.0 L) and then with cold isopropanol (1 x 1.0 L) to aid in drying.

    • Dry the final product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory scale to a large-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: Both the formation of the α-aminonitrile and its subsequent hydrolysis are exothermic reactions. A jacketed reactor with a reliable cooling system is essential for temperature control to prevent runaway reactions and minimize side product formation.

  • Reagent Addition: The controlled addition of reagents, particularly the sodium cyanide solution and during the neutralization step, is critical for safety and to manage exotherms.

  • Mixing: Efficient agitation is crucial in a large reactor to ensure homogeneity and facilitate heat transfer.

  • Material Handling: The handling of large quantities of hazardous materials like sodium cyanide and concentrated acids requires strict adherence to safety protocols and the use of appropriate engineering controls.

  • Waste Disposal: The process generates aqueous waste containing cyanide and ammonium salts, which must be treated and disposed of in accordance with environmental regulations.

Data and Expected Outcomes

ParameterExpected Value
Intermediate Yield 85-95%
Final Product Yield 75-85% (based on 3-bromobenzaldehyde)
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point 231-232 °C

Safety Information

  • 3-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ammonium Chloride: Harmful if swallowed.

  • Sodium Cyanide: Highly Toxic. Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Wear appropriate PPE and handle only in a well-ventilated area. Have a cyanide antidote kit readily available.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

Conclusion

The Strecker synthesis provides a robust and scalable route for the large-scale production of this compound. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, high yields of the desired product with excellent purity can be achieved. The protocols and considerations outlined in this document are intended to serve as a comprehensive guide for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

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Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(3-bromophenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity.[1][2] However, their therapeutic potential can be hampered by limitations such as poor metabolic stability and membrane permeability.[1] The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these hurdles, augmenting the structural and functional diversity of synthetic peptides.[3][4] Among these, halogenated amino acids like 2-amino-2-(3-bromophenyl)acetic acid, a phenylglycine derivative, are of significant interest.[5]

The bromine atom on the phenyl ring is not merely a steric modification; it introduces unique physicochemical properties. It can enhance binding affinities through halogen bonding, serve as a versatile chemical handle for post-synthesis modifications via cross-coupling reactions, and improve resistance to proteolytic degradation.[3][4] This guide provides a comprehensive framework for the effective use of Nα-Fmoc-protected this compound in standard solid-phase peptide synthesis (SPPS) workflows, addressing its unique challenges and unlocking its potential for creating novel peptide-based molecules.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 79422-73-4[8][9][10]
Molecular Formula C₈H₈BrNO₂[9][10]
Molecular Weight 230.06 g/mol [9][10]
Appearance White to off-white solidGeneric
Solubility Soluble in DMF, DMSO, NMPGeneric
XLogP3-AA -1[9]

Strategic Considerations for SPPS Incorporation

The structure of this compound, being a Cα-substituted phenylglycine, presents a significant challenge: steric hindrance. The bulky bromophenyl group directly attached to the alpha-carbon can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow reaction rates and incomplete couplings, resulting in deletion sequences.[11][12]

Therefore, standard coupling protocols are often insufficient.[11] The choice of coupling reagent is paramount to drive the reaction to completion and avoid side reactions like racemization.[11][12]

The Challenge of Steric Hindrance

G

Selecting High-Potency Coupling Reagents

To overcome steric hindrance, high-reactivity coupling reagents are essential. Standard carbodiimides like DCC or DIC are often inefficient for such challenging couplings.[11][12][13] Uronium/aminium or phosphonium salt-based reagents are highly recommended as they form more reactive activated esters.[11][14]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Currently one of the most effective and widely used coupling reagents, HATU excels at overcoming steric hindrance, exhibits rapid kinetics, and shows a low tendency for racemization, especially when paired with an additive like HOAt.[11][13][14]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A popular and effective choice for both solid-phase and solution-phase synthesis.[14]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU. It incorporates OxymaPure as the additive, making it a safer alternative to explosive benzotriazole-based reagents.[11][14]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly reactive phosphonium salt that has been successfully used for coupling sterically hindered amino acids.[12][13]

Detailed Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol outlines the manual incorporation of Fmoc-2-amino-2-(3-bromophenyl)acetic acid into a peptide sequence on a 0.1 mmol scale using a Rink Amide resin as an example.[4]

Materials and Reagents
  • Fmoc-Rink Amide Resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-2-amino-2-(3-bromophenyl)acetic acid)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide Synthesis Grade)[4]

  • Deprotection: 20% (v/v) Piperidine in DMF[15][16]

  • Coupling/Activation: HATU, N,N-Diisopropylethylamine (DIPEA)[4][13]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O[15]

  • Precipitation: Cold Diethyl Ether

Experimental Workflow

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Next Cycle FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect Final Cycle Wash3 7. Final Wash (DMF, DCM) FinalDeprotect->Wash3 Cleave 8. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate 9. Precipitation (Cold Ether) Cleave->Precipitate End End: Crude Peptide Precipitate->End

Step-by-Step Methodology
  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF and allow it to swell for at least 1 hour with gentle agitation. This ensures that all reactive sites within the resin beads are accessible.[4]

  • Initial Fmoc Deprotection: Drain the DMF. Add a 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[4][16]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and dibenzofulvene byproducts.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-2-(3-bromophenyl)acetic acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution. The mixture will typically change color, indicating activation. Allow to pre-activate for 1-2 minutes. Causality: Pre-activation minimizes contact time between the highly reactive coupling reagent and the resin-bound amine, which can help prevent side reactions like guanidinylation.[17]

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[18] A negative test (colorless/yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling is necessary.

  • Recoupling (if necessary): Drain the reaction mixture, wash once with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2, 3, and a standard coupling protocol for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.[4]

    • Add the cleavage cocktail (e.g., TFA/TIPS/H₂O; 95:2.5:2.5) to the resin. Agitate for 2-3 hours at room temperature. Causality: TIPS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Tryptophan.[19]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[4]

    • Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum. The product should then be purified using reverse-phase HPLC and its identity confirmed by mass spectrometry.[4]

Troubleshooting and Side Reactions

The incorporation of any non-natural amino acid requires vigilance for potential side reactions.

  • Racemization: Phenylglycine derivatives are known to be susceptible to epimerization at the α-carbon, particularly under the basic conditions of Fmoc removal or during prolonged activation.[20] The use of additives like HOAt or OxymaPure and minimizing activation times are crucial to suppress racemization.[11][17]

  • Incomplete Coupling: As discussed, this is the primary challenge. Beyond using potent coupling reagents, strategies include increasing the equivalents of amino acid and coupling reagents, extending reaction times, or performing the coupling at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of racemization.[11]

  • Side Reactions during Cleavage: The electron-rich aromatic ring is generally stable. However, standard cleavage protocols with appropriate scavengers should be sufficient to prevent unwanted modifications.[17]

Conclusion and Applications

The successful incorporation of this compound into peptide scaffolds opens avenues for advanced drug design and biomaterial development. The bromine moiety can be used for:

  • Site-Specific Conjugation: The aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of fluorescent probes, cytotoxic payloads, or other functional groups post-synthesis.

  • Structural Probes: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of peptide and protein structures.

  • Enhanced Biological Activity: Halogen bonding can mediate stronger ligand-receptor interactions, potentially leading to peptides with higher affinity and specificity.[3]

By employing optimized protocols with high-potency coupling reagents and careful monitoring, researchers can effectively overcome the synthetic challenges posed by this sterically hindered amino acid. This enables the exploration of a wider chemical space, leading to the development of novel peptides with enhanced therapeutic and diagnostic properties.[1]

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubChem. 2-Amino-2-(3-amino-4-bromophenyl)acetic acid.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ChemicalBook. (2023, April 23). This compound | 79422-73-4.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
  • Alfa Chemistry. CAS 79422-73-4 this compound.
  • PubChem. 2-Amino-2-[3-(4-bromobenzoyl)phenyl]acetic acid.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Santa Cruz Biotechnology. This compound | CAS 79422-73-4.
  • NIH. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC.
  • PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis.
  • NIH. (n.d.). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Digital CSIC.
  • Slideshare. Side reaction in peptide synthesis | PPTX.
  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
  • GenScript. (2024, January 30).
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • AAPPTEC.
  • PubMed.
  • Google Patents.
  • MDPI. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • NIH. (n.d.). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC.
  • Sigma-Aldrich. Peptide Labeling.
  • AAPPTEC. Planning a Peptide Synthesis.

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Application Notes & Protocols for the Versatile Coupling of 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its trifunctional nature—possessing a reactive primary amine, a carboxylic acid, and an aryl bromide handle—offers a versatile platform for the synthesis of complex molecular architectures. The aryl bromide moiety is particularly valuable as it provides a strategic site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around a core scaffold. This is instrumental in the development of novel therapeutics, including substituted 2-aminoimidazole-4-ones for treating cognitive disorders like Alzheimer's disease.[1]

This guide provides a comprehensive overview and detailed protocols for the strategic coupling of this valuable intermediate. We will explore the necessary protection strategies required to manage its multifunctional reactivity and present detailed, field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueSource
IUPAC Name This compound
CAS Number 79422-73-4[1][2]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Canonical SMILES C1=CC(=CC(=C1)Br)C(C(=O)O)N[3]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Strategic Considerations: The Necessity of Protecting Groups

The primary challenge in coupling this compound lies in its multiple reactive sites. The nucleophilic amino group and the acidic carboxylic acid group can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions, which are designed to act upon the aryl bromide. Therefore, a robust protection strategy is not optional but essential for a clean and high-yielding reaction.[4][5]

The most common and effective strategy involves:

  • Protection of the Amine: The tert-butyloxycarbonyl (Boc) group is the protection of choice for the α-amino group. It is easily installed and stable under the basic conditions of most cross-coupling reactions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[]

  • Protection of the Carboxylic Acid: The carboxyl group is typically converted to an ester, such as a methyl or ethyl ester, to prevent its interference. This also enhances solubility in organic solvents used for the coupling reactions.

The overall workflow is a multi-step process that ensures selective reaction at the desired position.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection A 2-amino-2-(3-bromophenyl) acetic acid B N-Boc, O-Me protected intermediate A->B Boc₂O, MeOH/SOCl₂ C Coupled Product (Protected) B->C Pd Catalyst Suzuki or Buchwald-Hartwig D Final Coupled Amino Acid C->D 1. LiOH (hydrolysis) 2. TFA (Boc removal)

Caption: General workflow for coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[7][8] It is highly valued for its mild conditions and tolerance of diverse functional groups (on the coupling partner), making it ideal for complex molecule synthesis.[9][10]

Reaction Scheme: (Boc)HN-(MeOOC)CH-(C₆H₄)-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> (Boc)HN-(MeOOC)CH-(C₆H₄)-R

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.
N-Boc-2-(3-bromophenyl)glycine methyl ester344.201.01.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
Toluene-5 mL-
Water-2.5 mL-

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-2-(3-bromophenyl)glycine methyl ester (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.2 mmol, 1.2 eq).

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 mmol, 0.05 eq) and sodium carbonate (3.0 mmol, 3.0 eq).

  • Solvent Addition & Degassing: Add toluene (5 mL) and water (2.5 mL). The solvent mixture must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the mixture for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure protected coupled product.[9]

Causality & Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the crucial transmetalation step without causing hydrolysis of the methyl ester protecting group.[11]

  • Solvent System: The biphasic toluene/water system is standard. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base.

G cluster_0 Catalytic Cycle A Pd⁰L₂ B Oxidative Addition (Ar-PdII-X)L₂ A->B Ar-X C Transmetalation (Ar-PdII-R)L₂ B->C R-B(OH)₂ Base C->A Ar-R D Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.[9]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[12][13] This reaction has revolutionized synthetic chemistry, providing a powerful method to construct aryl amines, which are prevalent in pharmaceuticals.[14]

Reaction Scheme: (Boc)HN-(MeOOC)CH-(C₆H₄)-Br + R¹R²NH --[Pd Catalyst, Ligand, Base]--> (Boc)HN-(MeOOC)CH-(C₆H₄)-NR¹R²

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.
N-Boc-2-(3-bromophenyl)glycine methyl ester344.201.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos (Ligand)476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • Reactor Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add N-Boc-2-(3-bromophenyl)glycine methyl ester (1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired C-N coupled product.[15]

Causality & Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is a "third-generation" Buchwald-Hartwig system.[12] This combination is highly active and promotes the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine (or the N-H-Pd complex) to facilitate the catalytic cycle.[15]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and inert atmosphere techniques are critical for success.

G cluster_0 Catalytic Cycle A Pd⁰L₂ B Oxidative Addition (Ar-PdII-X)L A->B Ar-X C Amine Coordination & Deprotonation (Ar-PdII-NR₂)L B->C HNR₂ Base C->A Ar-NR₂ D Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination cycle.[12][13]

Protocol 3: Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry.[16][17] After successful cross-coupling and deprotection of the methyl ester (e.g., via saponification with LiOH), the resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents.

Reaction Scheme: (Boc)HN-(HOOC)CH-(C₆H₄)-R + H₂N-R' --[Coupling Reagent, Base]--> (Boc)HN-(R'-HNOC)CH-(C₆H₄)-R

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.
N-Boc protected coupled amino acid-1.01.0
Amine (H₂N-R')-1.11.1
HATU (Coupling Reagent)380.231.11.1
DIPEA (Base)129.242.02.0
DMF (anhydrous)-5 mL-

Procedure:

  • Reagent Solution: In a round-bottom flask, dissolve the N-Boc protected coupled amino acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is fully consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Causality & Insights:

  • Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated ester, minimizing the risk of racemization at the α-carbon, a common issue with amino acid couplings.[17]

  • Base: DIPEA is a non-nucleophilic organic base used to maintain basic conditions and scavenge the acid produced during the reaction without competing as a nucleophile.[17]

  • Solvent: DMF is an excellent polar aprotic solvent for solubilizing the peptide-like substrates and reagents involved in amide coupling.

Final Deprotection

Following any of the coupling protocols, the final step is the removal of the N-Boc protecting group. This is reliably achieved by treating the protected product with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours. The volatile reagents are then removed under reduced pressure to yield the final, deprotected product, often as a TFA salt.

References

  • PubChem. (n.d.). 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. Current Protocols in Protein Science.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

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Application Notes and Protocols for the Analytical Characterization of 2-amino-2-(3-bromophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(3-bromophenyl)acetic acid and its derivatives represent a critical class of compounds in pharmaceutical research and development. Their structural motifs are often incorporated into novel therapeutic agents, making their precise analytical characterization essential for ensuring safety, efficacy, and quality control.[1] As a substituted aromatic amino acid, this molecule presents unique analytical challenges, including the potential for stereoisomerism, the influence of the bromine substituent on spectroscopic and spectrometric properties, and the need for high-sensitivity methods for impurity profiling.

This comprehensive guide provides detailed application notes and robust protocols for the multi-faceted analytical characterization of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles and rationale behind methodological choices. Our aim is to equip you with the expertise to develop and validate analytical methods that are not only accurate and precise but also fit for purpose within a regulated environment.

Chromatographic Analysis: The Cornerstone of Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity, assay, and chiral integrity of this compound derivatives. The presence of a chromophore in the phenyl ring allows for straightforward UV detection.

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay Determination

RP-HPLC is the primary technique for separating the target analyte from process-related impurities and degradation products. The choice of stationary phase and mobile phase conditions is critical for achieving optimal resolution and peak shape.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is a common starting point due to its hydrophobicity, which provides good retention for the aromatic ring. For polar derivatives or to improve peak shape, a polar-embedded or polar-endcapped C18 column can be advantageous.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The aqueous phase often contains a buffer to control the ionization state of the amino and carboxylic acid groups. A low pH (e.g., using phosphate buffer at pH 2.5-3.5) will protonate the amino group and suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.

  • Detection: UV detection is typically set at a wavelength where the aromatic ring exhibits strong absorbance, commonly around 210-220 nm for general-purpose detection or at a secondary maximum (e.g., ~254 nm) for more specific detection.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Data Presentation: Typical RP-HPLC Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL
Chiral HPLC for Enantiomeric Purity

Since this compound possesses a chiral center, separating its enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Chiral HPLC is the definitive method for determining enantiomeric excess.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for the enantiomeric separation of a wide range of chiral compounds, including amino acids.[3][4] Crown ether-based CSPs are also particularly well-suited for separating amino acid enantiomers.[2]

  • Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based CSPs, a normal-phase mobile phase (e.g., hexane/isopropanol with an acidic or basic additive) or a polar organic mode can be used. For crown ether CSPs, an aqueous mobile phase with a perchloric acid modifier is often employed.[2]

  • Derivatization: While direct separation on a CSP is often possible, derivatization of the amino or carboxyl group with a chiral derivatizing agent can create diastereomers that can be separated on a standard achiral RP-HPLC column.[3][5][6] However, this adds complexity and potential for side reactions.[5]

Experimental Protocol: Chiral HPLC (Direct Method)

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Chiral HPLC Parameters

ParameterCondition
ColumnChiralpak IA, 4.6 x 250 mm, 5 µm
Mobile PhaseHexane/Ethanol/TFA (90:10:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Solid Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column Column (RP or Chiral) Autosampler->Column Pump Pump Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity/Assay or Enantiomeric Excess Integration->Report

Caption: General workflow for HPLC analysis.

Mass Spectrometry: Unveiling Molecular Identity and Fragmentation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[7]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for this class of compounds as they contain ionizable amino and carboxylic acid groups. Positive ion mode ([M+H]+) is typically used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended for accurate mass measurement, which aids in confirming the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis is crucial for structural confirmation. The bromine atom can influence fragmentation pathways.[8][9] Common fragmentation patterns for amino acids include the loss of water (H2O) and carbon monoxide (CO) from the carboxylic acid group.

Experimental Protocol: LC-MS Analysis

  • LC System: Use the RP-HPLC conditions described in Section 1.1.

  • MS System: ESI source, positive ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Fragmentor Voltage: 100 V.

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV.

Data Presentation: Expected Mass Spectral Data

IonExpected m/z (79Br)Expected m/z (81Br)
[M+H]+230.9862232.9842
[M+Na]+252.9681254.9661
[M-H2O+H]+212.9757214.9737
[M-COOH+H]+185.9913187.9893

Visualization: Mass Spectrometry Fragmentation

MS_Fragmentation Parent [M+H]+ m/z ~231/233 Frag1 Loss of H2O [M-H2O+H]+ m/z ~213/215 Parent->Frag1 Frag2 Loss of COOH radical [M-COOH+H]+ m/z ~186/188 Parent->Frag2 Frag3 Loss of Bromine Frag2->Frag3

Caption: Potential fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. Both 1H and 13C NMR are essential for unambiguous structure confirmation.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that fully dissolves the sample is chosen. DMSO-d6 or D2O are common choices for amino acids.

  • 1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons (integration). The aromatic protons will appear as a complex multiplet, and the methine proton adjacent to the amino and carboxyl groups will have a characteristic chemical shift.

  • 13C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid will have a distinct downfield chemical shift. The carbon atom attached to the bromine will also be identifiable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • 1H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • 13C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d6)

Proton/CarbonExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.8Multiplet
α-H~4.5Singlet or Doublet
NH2Broad singletBroad
COOHVery broad singletBroad
Aromatic-C120 - 140
C-Br~122
α-C~55
C=O~175

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[10][11] It serves as a valuable tool for confirming the presence of key structural features.

Causality Behind Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation.

  • Spectral Interpretation: The infrared spectrum will show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).[12][13]

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

  • Spectral Range: 4000 - 400 cm-1.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm-1)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Amino GroupN-H stretch3400 - 3250
Carbonyl (Acid)C=O stretch1725 - 1700
Aromatic RingC=C stretch1600 - 1450
Aromatic C-HC-H stretch3100 - 3000
C-Br stretchC-Br stretch700 - 500

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

All analytical methods developed for the characterization of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[14][15][16] Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate. The validation should be performed in accordance with ICH Q2(R2) guidelines.[15][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[14][15]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[14][18]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization: Analytical Method Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Key stages of analytical method validation.

Conclusion

The analytical characterization of this compound and its derivatives requires a multi-technique approach to fully elucidate its identity, purity, and stereochemistry. By judiciously applying the principles and protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reliable data that is essential for advancing pharmaceutical candidates from discovery to clinical application. The integration of chromatographic, spectrometric, and spectroscopic techniques, underpinned by rigorous method validation, ensures a comprehensive understanding of the molecule and adherence to the highest standards of scientific integrity.

References

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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lackner, B. K., Mittermayr, S., & Lubda, D. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Molecules (Basel, Switzerland), 21(7), 856. [Link]

  • Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Putri, D. N., Hidayat, M. A., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-154. [Link]

  • Hegazy, M. A., Hassan, H. H., & Abdel-Kawy, M. (2011). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of chromatographic science, 49(10), 744–751. [Link]

  • Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 312-323. [Link]

  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]

  • International Conference on Harmonisation. (1996, November 6). Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • Lämmerhofer, M., & Lindner, W. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino acids, 40(2), 527–532. [Link]

  • Rao, B. M., & Kumar, S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Khan, I., & Ali, I. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(7), 2643-2651. [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • ResearchGate. (2022, April 21). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Qurt, M. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(47), 30513–30519. [Link]

  • Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(8), 382. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012-1027. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-2-(3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-proteinogenic amino acid. This compound serves as a valuable building block in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Synthesis Challenges

The synthesis of α-amino acids like this compound, often approached via methods like the Strecker or Bucherer-Bergs reactions, can present several obstacles.[3][4][5] This section addresses the most common issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can stem from several factors throughout the synthetic process. Let's break down the potential causes based on a typical two-step Strecker synthesis, which involves the formation of an α-aminonitrile followed by hydrolysis.[3][6][7]

Potential Cause A: Inefficient Imine/Iminium Ion Formation

The first step of the Strecker synthesis is the reaction of 3-bromobenzaldehyde with an ammonia source to form an imine, which is then protonated to an iminium ion.[3][7] This intermediate is then attacked by a cyanide nucleophile.

  • Troubleshooting:

    • pH Control: The formation of the imine is pH-dependent. Ensure the reaction medium is weakly acidic to facilitate protonation of the aldehyde's carbonyl group, which activates it for nucleophilic attack by ammonia.[6][7] However, a too strongly acidic environment will protonate the ammonia, rendering it non-nucleophilic. A buffer system can be beneficial.

    • Water Removal: Imine formation is a condensation reaction that releases water.[3] The presence of excess water can shift the equilibrium back towards the starting materials. Consider using a dehydrating agent like magnesium sulfate (MgSO₄) or employing a Dean-Stark apparatus if the reaction setup allows.[6]

    • Reagent Quality: Verify the purity of your 3-bromobenzaldehyde. Aldehydes can oxidize to carboxylic acids upon storage. Also, ensure your ammonia source (e.g., ammonium chloride) is fresh and dry.

Potential Cause B: Ineffective Cyanide Addition

The addition of the cyanide ion to the iminium ion is a crucial carbon-carbon bond-forming step.

  • Troubleshooting:

    • Cyanide Source: Use a reliable source of cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN).[8][9] Be aware that these reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Reaction Temperature: This step is often performed at or below room temperature to control the exothermicity of the reaction. However, if the reaction is sluggish, a modest increase in temperature might be necessary. Monitor the reaction progress closely by thin-layer chromatography (TLC).

Potential Cause C: Incomplete or Problematic Hydrolysis of the Aminonitrile

The final step is the hydrolysis of the α-aminonitrile to the corresponding α-amino acid. This is typically achieved under acidic or basic conditions.[3][10]

  • Troubleshooting:

    • Harsh Conditions: While strong acid (like HCl) or base (like NaOH) is required for hydrolysis, excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to decomposition of the desired product.

    • Incomplete Hydrolysis: Monitor the hydrolysis by TLC to ensure the disappearance of the aminonitrile intermediate. If the reaction stalls, a fresh portion of acid or base might be needed, or an increase in temperature or reaction time may be required.

    • Side Reactions: Under strongly acidic conditions, there is a risk of side reactions on the aromatic ring, although the bromo-substituent is generally stable.

Below is a general workflow for troubleshooting low yield in a Strecker synthesis:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product, this compound, is contaminated with impurities. What are these likely to be and how can I purify my product?

Answer: Impurities in the final product can arise from unreacted starting materials, intermediates, or side products.

Common Impurities and Their Sources:

ImpurityLikely SourceIdentification Method
3-bromobenzaldehydeIncomplete reaction in the first step.TLC, ¹H NMR (aldehyde proton ~9-10 ppm)
2-(3-bromophenyl)-2-hydroxyacetonitrile (cyanohydrin)Reaction of 3-bromobenzaldehyde with cyanide before imine formation.[11]TLC, IR (hydroxyl stretch), ¹H NMR
α-aminonitrile intermediateIncomplete hydrolysis.TLC, IR (nitrile stretch ~2200-2250 cm⁻¹)
Amide intermediatePartial hydrolysis of the nitrile.TLC, IR (amide carbonyl stretch)

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid amino acids.

    • Solvent Selection: The ideal solvent is one in which the amino acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amino acids include water-ethanol or water-isopropanol mixtures. Experiment with different solvent ratios to find the optimal conditions.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge.

    • Procedure: Dissolve the crude product in a suitable buffer and load it onto a cation-exchange column (since the amino acid will be protonated and positively charged at low pH). Wash the column to remove neutral and anionic impurities, then elute the desired product by changing the pH or increasing the salt concentration of the eluent.

  • Acid-Base Extraction: This can be used to remove neutral impurities like unreacted aldehyde.

    • Procedure: Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃). The amino acid will deprotonate the carboxylic acid and dissolve. Neutral impurities can be extracted with an organic solvent (e.g., ethyl acetate). Then, carefully acidify the aqueous layer to the isoelectric point of the amino acid to precipitate the pure product.

Issue 3: Racemization and Stereochemical Control

Question: The synthesis is expected to produce a racemic mixture, but how can I confirm this? Are there ways to achieve an enantiomerically enriched product?

Answer: The classical Strecker and Bucherer-Bergs syntheses are not stereospecific and will produce a racemic mixture (an equal amount of both L and D enantiomers) of the amino acid.[4][8]

Confirmation of a Racemic Mixture:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. Using a chiral stationary phase, the two enantiomers will have different retention times, resulting in two separate peaks of ideally equal area.

  • Polarimetry: A racemic mixture is optically inactive and will not rotate plane-polarized light. A reading of 0° on a polarimeter is indicative of a racemic mixture, though it's not conclusive on its own.

Achieving Enantiomeric Enrichment:

While the initial synthesis yields a racemic product, there are several strategies for obtaining a single enantiomer:

  • Asymmetric Strecker Synthesis: This involves using a chiral auxiliary or a chiral catalyst to favor the formation of one enantiomer over the other.[3][9] For example, a chiral amine can be used instead of ammonia to induce diastereoselectivity in the cyanide addition step. The chiral auxiliary is then cleaved in a subsequent step.

  • Enzymatic Resolution: This highly selective method uses enzymes that act on only one enantiomer of the racemic mixture. For instance, an acylase can be used to selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer.

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the Strecker and Bucherer-Bergs syntheses for this compound?

A1: The main difference lies in the reactants and the initial intermediate.

  • Strecker Synthesis: Reacts an aldehyde (3-bromobenzaldehyde), an ammonia source (e.g., NH₄Cl), and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is then hydrolyzed.[3][12]

  • Bucherer-Bergs Reaction: Reacts an aldehyde or ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[5][13][14] This hydantoin is then hydrolyzed to the amino acid. The Bucherer-Bergs reaction can be considered a variation of the Strecker synthesis where carbon dioxide (from the carbonate) is incorporated into the intermediate.[5]

Caption: Comparison of Strecker and Bucherer-Bergs pathways.

Q2: Are there any specific safety precautions I should take when performing this synthesis?

A2: Absolutely. The use of cyanide salts (KCN or NaCN) is the most significant hazard.

  • Cyanide Handling: Always handle solid cyanide salts and any solutions containing them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acidification of Cyanide: Never add acid directly to cyanide salts or concentrated cyanide solutions. This will generate highly toxic hydrogen cyanide (HCN) gas.[9] All reactions involving cyanide should be performed in a well-ventilated area, and a quench solution (e.g., bleach or hydrogen peroxide) should be readily available for decontaminating glassware and spills.

  • General Safety: 3-bromobenzaldehyde is an irritant. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture alongside the starting material(s) on a TLC plate.

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes or dichloromethane). You may need to add a small amount of acetic acid or triethylamine to the mobile phase to get good spot separation.

  • Visualization: Visualize the spots using a UV lamp (as the aromatic ring is UV active) and/or by staining with a solution like ninhydrin (which specifically stains primary and secondary amines, making it excellent for tracking the appearance of the amino acid product).

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Dissolution: Place the crude amino acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add a small amount of additional solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding too much solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

IV. References

  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved January 9, 2026.

  • ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved January 9, 2026.

  • Taylor & Francis Online. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1). Retrieved January 9, 2026.

  • (n.d.). 7.4 Racemization Assays. Retrieved January 9, 2026.

  • American Chemical Society. (n.d.). Amino Acid Racemization. Retrieved January 9, 2026.

  • ChemicalBook. (2023). This compound | 79422-73-4. Retrieved January 9, 2026.

  • International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved January 9, 2026.

  • PubMed Central. (n.d.). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved January 9, 2026.

  • (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved January 9, 2026.

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 9, 2026.

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 9, 2026.

  • MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved January 9, 2026.

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 9, 2026.

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved January 9, 2026.

  • LookChem. (n.d.). Cas 79422-73-4,this compound. Retrieved January 9, 2026.

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 9, 2026.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 79422-73-4. Retrieved January 9, 2026.

  • StudySmarter. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Retrieved January 9, 2026.

  • Ambeed.com. (n.d.). Bucherer-Bergs Reaction. Retrieved January 9, 2026.

  • Matrix Scientific. (n.d.). 2-(3-Amino-4-bromophenyl)acetic acid. Retrieved January 9, 2026.

  • StudySmarter. (2023). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved January 9, 2026.

  • (n.d.). Bucherer-Bergs Reaction. Retrieved January 9, 2026.

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 9, 2026.

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 9, 2026.

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Retrieved January 9, 2026.

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved January 9, 2026.

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 9, 2026.

  • YouTube. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved January 9, 2026.

  • YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved January 9, 2026.

  • Durham e-Theses. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Retrieved January 9, 2026.

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 9, 2026.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved January 9, 2026.

  • MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved January 9, 2026.

  • Alfa Chemistry. (n.d.). CAS 79422-73-4 this compound. Retrieved January 9, 2026.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Brominated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for brominated amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical chemical transformation. Here, we address common side reactions, offering in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. Our goal is to provide you with the expertise and validated protocols necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My primary side product during the bromination of an aliphatic amino acid is an aldehyde, and I'm observing gas evolution. What is happening and how can I prevent it?

A1: Cause and Prevention of Oxidative Decarboxylation

What you are likely observing is oxidative decarboxylation, a common side reaction when using N-bromosuccinimide (NBS) as the brominating agent.[1][2]

  • Mechanism Insight: NBS can act as a potent oxidizing agent, particularly in the presence of water or other nucleophilic solvents.[3] The reaction proceeds through the formation of an unstable N-bromoamino acid intermediate, which then readily undergoes decarboxylation to produce an aldehyde, carbon dioxide, and ammonia.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your NBS is freshly recrystallized. Old or impure NBS can contain succinimide and bromine, which can promote side reactions.

    • Solvent Choice: Switch to a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) to minimize the presence of nucleophiles that can facilitate oxidation.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below). This will slow down the rate of both the desired bromination and the undesired oxidation, often favoring the former.

    • Protecting Groups: The most effective way to prevent this side reaction is to protect the amino group. The use of a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting group will prevent the formation of the N-bromo intermediate.[4][5]

  • Preventative Protocol:

    • Protect the amino acid with a suitable N-protecting group (e.g., Boc-ON).

    • Dissolve the N-protected amino acid in an anhydrous aprotic solvent.

    • Slowly add the brominating agent at a controlled low temperature.

    • Monitor the reaction progress carefully using TLC or LC-MS to avoid over-reaction.

Q2: I am trying to mono-brominate the aromatic ring of Tyrosine, but I am getting a mixture of mono-, di-, and even tri-brominated products. How can I improve the regioselectivity?

A2: Controlling Regioselectivity and Preventing Over-bromination in Aromatic Amino Acids

Achieving selective mono-bromination on electron-rich aromatic amino acids like Tyrosine and Tryptophan is a common challenge due to the activating nature of the hydroxyl and indole groups, respectively.[6][7]

  • Causality: The strong electron-donating groups on the aromatic rings of these amino acids activate the ortho and para positions for electrophilic aromatic substitution, making them highly susceptible to multiple brominations.[6][8]

  • Troubleshooting and Optimization:

    • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for better control.[3][9] For even greater control, consider using reagents like pyridinium tribromide.

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of the brominating agent to favor mono-bromination.

    • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Reactions are often performed at 0 °C or even -78 °C.[8]

    • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes dampen the reactivity and improve selectivity.

    • Protecting Groups: Protection of the activating group can modulate its directing effect. For Tyrosine, protecting the hydroxyl group as a methoxymethyl (MOM) ether can be beneficial.[9]

  • Workflow for Selective Mono-bromination:

Caption: Workflow for achieving selective mono-bromination.

Q3: My bromination reaction of an aliphatic amino acid is not proceeding to completion, even with excess brominating agent. What could be the issue?

A3: Troubleshooting Incomplete Bromination of Aliphatic Side Chains

Incomplete bromination of aliphatic side chains often points to issues with the reaction mechanism, which is typically a free radical process.

  • Underlying Principles: The bromination of unactivated C-H bonds proceeds via a free radical mechanism, which requires initiation.[10] The stability of the resulting carbon radical determines the regioselectivity of the reaction.[11]

  • Troubleshooting Guide:

    • Radical Initiator: Ensure you are using a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. Light (photo-bromination) can also serve as an initiator.[12]

    • Inhibitors: Check for the presence of radical inhibitors in your starting materials or solvent. Oxygen can act as a radical inhibitor, so degassing the reaction mixture by bubbling nitrogen or argon through it can be beneficial.

    • Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could quench radicals.

    • Temperature: Free radical reactions often require an optimal temperature to initiate and propagate effectively. For AIBN, this is typically around 80 °C.

  • Data Summary: Common Conditions for Aliphatic Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine.[13]
Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction.
Solvent Carbon Tetrachloride (CCl₄)Anhydrous and does not readily participate in radical reactions.
Temperature RefluxProvides the necessary energy for initiation and propagation.
Atmosphere Inert (Nitrogen or Argon)Prevents inhibition by atmospheric oxygen.
Q4: I am attempting a Hunsdiecker-type reaction to introduce bromine, but the yield is very low, and I am observing polymerization. How can I optimize this?

A4: Optimizing the Hunsdiecker Reaction and Avoiding Polymerization

The Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with bromine, is a powerful method for introducing a bromine atom with concomitant decarboxylation.[14][15] However, it is prone to side reactions, especially with unsaturated substrates.

  • Mechanistic Considerations: The reaction proceeds through a radical mechanism.[14][16] With unsaturated amino acid derivatives, the intermediate radicals can initiate polymerization instead of reacting with bromine to form the desired product.[14]

  • Troubleshooting and Alternatives:

    • Purity of Silver Salt: The silver carboxylate must be pure and completely dry. Any moisture can interfere with the reaction.[15]

    • Reaction Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux.

    • Alternative Reagents (Kochi Reaction): For substrates that are sensitive to the standard Hunsdiecker conditions, the Kochi reaction, which uses lead(IV) acetate and a halide salt (e.g., LiBr), can be a viable alternative.[14]

    • Cristol-Firth Modification: This modification uses mercuric oxide and bromine on the free carboxylic acid, avoiding the need to prepare the silver salt.[14]

  • Logical Decision Path for Hunsdiecker and Related Reactions:

Hunsdiecker_Decision_Path Start Need to perform decarboxylative bromination? Unsaturated Is the substrate unsaturated? Start->Unsaturated Hunsdiecker Standard Hunsdiecker Reaction (Silver Salt + Br2) CristolFirth Cristol-Firth Modification (HgO + Br2) Hunsdiecker->CristolFirth Difficulty preparing silver salt Success Proceed with reaction Hunsdiecker->Success High Yield Failure Low yield/polymerization Hunsdiecker->Failure Low Yield Kochi Kochi Reaction (Pb(OAc)4 + LiBr) Kochi->Success CristolFirth->Success Unsaturated->Hunsdiecker No Sensitive Is the substrate sensitive to standard conditions? Unsaturated->Sensitive Yes Sensitive->Hunsdiecker No Sensitive->Kochi Yes Failure->Kochi

Caption: Decision path for choosing a decarboxylative bromination method.

References

  • Rao, T. S., & Sundaram, E. V. (1974). Kinetics of Oxidation of Some Amino Acids by N-Bromosuccinimide. Proceedings of the Indian Academy of Sciences - Section A, 79(1), 42-49. [Link]

  • Connon, S. J. (2009). Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wang, Z., et al. (2006). Kinetics and Mechanism of Oxidation of α-Amino Acids by N-bromosuccinimide. Chinese Journal of Chemical Engineering, 14(5), 680-685.
  • DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of Organic Chemistry, 67(18), 6372-6375. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boc-Protected Amino Acids: Essential Tools for Research Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ResearchGate. The Hunsdiecker and Related Reactions. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Quora. How can you use bromination followed by amination to synthesize glycine, leucine, and glutamic acid? [Link]

  • Hughes, D. L. (2011). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 13(19), 5220-5223. [Link]

  • Mashio, H., et al. (2001). Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. Tetrahedron Letters, 42(14), 2697-2699. [Link]

  • ResearchGate. Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. [Link]

  • Reddit. undergraduate bromination lab troubleshooting. [Link]

  • Wikipedia. Hunsdiecker reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination. [Link]

  • ResearchGate. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. [Link]

  • AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Arkivoc, 2015(4), 18-39. [Link]

  • ResearchGate. N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl. [Link]

  • YouTube. Hunsdiecker Reaction. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives. Marine Drugs, 16(12), 481. [Link]

  • ResearchGate. Synthesis of novel brominated tyrosine derivatives. [Link]

  • Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]

  • Bovonsombat, P., & McNelis, E. (1993). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. The Journal of Organic Chemistry, 58(7), 1664-1668. [Link]

  • Veldmann, F. M., et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 223. [Link]

  • Pearson. Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 133(40), 15902-15905. [Link]

  • Reddit. why is free radical bromination regioselective? [Link]

  • Li, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1146201. [Link]

  • ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. [Link]

  • ResearchGate. Reverse Regioselectivity in Amino-halogenation of Electron-Deficient Olefins. [Link]

  • Carney, J. R., & Rinehart, K. L. (1995). Biosynthesis of brominated tyrosine metabolites by Aplysina fistularis. Journal of Natural Products, 58(7), 971-985. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Pearson. Amino Acid Synthesis: HVZ Method: Videos & Practice Problems. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Chemistry LibreTexts. 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Daugulis, O., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(18), 8926-9001. [Link]

  • Chegg. 08- Show how you would use bromination followed by amination to synthesize the following amino acids. (a) glycine (b) leucine 09. [Link]

  • Yu, C. T., & Zamecnik, P. C. (1963). EFFECT OF BROMINATION ON THE AMINO ACID-ACCEPTING ACTIVITIES OF TRANSFER RIBONUCLEIC ACIDS. Biochimica et Biophysica Acta, 76, 209-222. [Link]

  • Chemistry LibreTexts. 7.2: Amino acids. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis and optimization of 2-amino-2-(3-bromophenyl)acetic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical and agrochemical development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield and purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established and widely used method for synthesizing α-amino acids from aldehydes is the Strecker synthesis .[3][4][5][6] This three-component reaction is valued for its operational simplicity and the use of readily available starting materials, making it highly suitable for producing this compound.

Q2: What are the fundamental steps involved in the Strecker synthesis for this specific compound?

A2: The synthesis proceeds in two primary stages:

  • α-Aminonitrile Formation: This step involves the reaction of 3-bromobenzaldehyde with an ammonia source (like ammonium chloride) to form an intermediate imine. A cyanide salt (e.g., sodium or potassium cyanide) then performs a nucleophilic attack on the imine to form 2-amino-2-(3-bromophenyl)acetonitrile.[6][7]

  • Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under strong acidic or basic conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound.[5][8]

Q3: Is stereochemistry a concern with the classical Strecker synthesis?

A3: Yes. The classical Strecker synthesis produces a racemic mixture (a 1:1 mixture of D and L enantiomers) because the cyanide nucleophile can attack the planar imine intermediate from either face with equal probability.[3] If a specific enantiomer is required for a pharmaceutical application, a subsequent resolution step (e.g., preferential crystallization or enzymatic resolution) or an asymmetric variant of the Strecker synthesis must be employed.[9][10][11]

Q4: What are the most critical parameters to control for maximizing the yield?

A4: Optimizing the yield requires careful control over several parameters:

  • Purity of Reagents: The starting 3-bromobenzaldehyde should be free of the corresponding benzoic acid, as this can interfere with the reaction.

  • Reaction Temperature: Temperature control is crucial, especially during the exothermic addition of cyanide.

  • pH Control: The pH affects both the rate of imine formation and the stability of the reactants.

  • Reaction Time: Both the aminonitrile formation and the hydrolysis steps must be allowed to proceed to completion, which should be monitored.[12][13]

Q5: Which analytical techniques are recommended for monitoring the reaction and final product analysis?

A5: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for tracking the consumption of the starting aldehyde and the formation of the product.

  • Purity and Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and quantifying the yield. Specific HPLC methods for amino acid analysis, often involving pre-column derivatization, provide excellent sensitivity and reproducibility.[14][15][16]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the final compound.

Section 2: Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during the synthesis.

Problem Encountered Probable Cause(s) Suggested Solutions & Scientific Rationale
Low Yield of α-Aminonitrile Intermediate 1. Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product.Solution: Ensure anhydrous conditions during this step, as water can hydrolyze the imine back to the aldehyde. A slight excess of the ammonia source (e.g., ammonium chloride) can help drive the equilibrium forward. The reaction is also mildly acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic for attack by ammonia.[7][17]
2. Side Reactions of Aldehyde: The starting 3-bromobenzaldehyde may undergo Cannizzaro reaction (disproportionation) under basic conditions if an external ammonia source is not used.Solution: Use an ammonium salt like NH₄Cl as the ammonia source. This buffers the reaction and provides the necessary ammonia concentration for imine formation.
3. Inefficient Cyanide Addition: The cyanide ion may not be effectively attacking the imine intermediate.Solution: Ensure the cyanide salt (e.g., NaCN or KCN) is fully dissolved. The reaction is often run in a biphasic system (e.g., water/methanol) to facilitate the solubility of all reactants.[11]
Low Yield of Final Amino Acid after Hydrolysis 1. Incomplete Nitrile Hydrolysis: This is a common issue as nitrile hydrolysis is slow and requires harsh conditions.[18]Solution: Use a strong acid (e.g., 6M HCl) or strong base (e.g., 2-3M NaOH) and increase the reflux time (often 4-24 hours).[5][11] Monitor the disappearance of the aminonitrile intermediate by TLC or HPLC to ensure the reaction has gone to completion.
2. Product Decomposition: The harsh acidic or basic conditions required for hydrolysis can sometimes lead to degradation of the product, especially with prolonged heating.Solution: Find a balance between reaction time and temperature. While heat is necessary, avoid excessive temperatures. Once the reaction is complete, neutralize the mixture promptly to prevent further degradation.
Product Discoloration (Yellow/Brown) or Impurities 1. Impure Starting Aldehyde: Oxidation of 3-bromobenzaldehyde to 3-bromobenzoic acid is a common issue.Solution: Verify the purity of the starting aldehyde by NMR or GC-MS. If necessary, purify it by distillation or by washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
2. Oxidation During Workup/Storage: Amino- and phenyl- groups can be susceptible to air oxidation, leading to colored impurities.[19]Solution: Perform the workup, especially the neutralization and filtration steps, promptly. If possible, bubble nitrogen or argon through the solution to minimize contact with oxygen. Store the final, dried product in a tightly sealed container under an inert atmosphere and protected from light.[19]
Difficulty in Product Isolation & Purification 1. Zwitterionic Nature of Amino Acids: At its isoelectric point (pI), the amino acid has minimal solubility in water, but it can be highly soluble at very low or very high pH.Solution: The key to isolation is to carefully adjust the pH of the post-hydrolysis solution to the compound's isoelectric point to induce precipitation. This must be done slowly. The exact pI can be estimated but is best determined empirically by finding the pH of maximum precipitation.[10]
2. Presence of Salts: The neutralization step introduces a significant amount of salt (e.g., NaCl), which can co-precipitate with the product.Solution: After precipitation, wash the crude product thoroughly with cold deionized water to remove inorganic salts. For higher purity, recrystallization from a suitable solvent system, such as a water/ethanol mixture, is highly effective.[19]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory synthesis. Researchers should adapt them based on their specific equipment and safety procedures.

Protocol 1: Strecker Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile

This protocol describes the formation of the key intermediate.

Materials:

  • 3-bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonium chloride (1.2 eq) in deionized water. Stir the mixture vigorously.

  • In a separate beaker, carefully prepare a solution of sodium cyanide (1.1 eq) in deionized water. CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.

  • Slowly add the sodium cyanide solution dropwise to the cooled mixture over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • The resulting mixture containing the α-aminonitrile can often be taken directly to the hydrolysis step.

Protocol 2: Acidic Hydrolysis to this compound

This protocol details the conversion of the nitrile to the final amino acid.

Materials:

  • Reaction mixture from Protocol 1

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

Procedure:

  • Transfer the reaction mixture containing the α-aminonitrile to a robust round-bottom flask.

  • Carefully add concentrated HCl (e.g., to achieve a final concentration of 6M). CAUTION: This is an exothermic reaction.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. The hydrolysis progress can be monitored by TLC or by checking for the cessation of ammonia evolution.

  • After cooling to room temperature, transfer the solution to a beaker in an ice bath.

  • Slowly and carefully neutralize the solution by adding a base (e.g., concentrated NH₄OH). Monitor the pH continuously. The amino acid will precipitate as the solution approaches its isoelectric point (typically pH 5-7).

  • Continue adding the base dropwise until maximum precipitation is observed.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with copious amounts of cold deionized water to remove salts, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Purify the product further by recrystallization from a water/ethanol mixture if necessary.

Section 4: Data and Visualizations

Data Presentation

The following table summarizes key parameters that can be adjusted to optimize the Strecker synthesis, based on common laboratory practices.[11][12][13]

Table 1: Optimization of Strecker Synthesis Conditions

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Aldehyde Purity 95-98%>99%Reduces side products like 3-bromobenzoic acid, simplifying purification.
Solvent System Methanol/WaterEthanol/WaterEthanol can sometimes improve the solubility of the imine intermediate.
Temperature Room Temperature0-5 °C (Cyanide Addition)Better control over the exothermic reaction, minimizing side product formation.
Hydrolysis Time 4 hours8-12 hours (Monitored)Ensures complete conversion of the stable nitrile intermediate, maximizing yield.
pH for Isolation pH ~7Empirically Determined pIMaximizes the precipitation of the zwitterionic product for higher recovery.
Visualizations

Diagrams created using Graphviz help to visualize complex workflows and relationships.

Strecker_Synthesis_Workflow Start Starting Materials (3-Bromobenzaldehyde, NH4Cl, NaCN) Step1 Step 1: α-Aminonitrile Formation (Imine Formation & Cyanide Attack) Start->Step1 Intermediate Crude 2-amino-2-(3-bromophenyl)acetonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (Strong Acid, Reflux) Intermediate->Step2 Workup Workup & Isolation (Neutralization to pI, Filtration) Step2->Workup Crude_Product Crude Amino Acid Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the Strecker synthesis.

Troubleshooting_Yield Start Low Final Yield? Check_Intermediate Was α-aminonitrile yield low? Start->Check_Intermediate Yes Check_Hydrolysis Was hydrolysis incomplete? Start->Check_Hydrolysis No Cause1 Incomplete Imine Formation (Check reagents, anhydrous conditions) Check_Intermediate->Cause1 Yes Cause2 Inefficient Cyanide Addition (Check temp, mixing) Check_Intermediate->Cause2 No Cause3 Insufficient Hydrolysis Time/Temp (Increase reflux time, monitor) Check_Hydrolysis->Cause3 Yes Cause4 Loss During Isolation (Optimize pH for precipitation) Check_Hydrolysis->Cause4 No

Caption: Decision tree for troubleshooting low yield issues.

References
  • C. Sheehan, GP Hess, J. Am. Chem. Soc. 1955, 77, 1067. (Source not directly accessible, referenced in search result[20])

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. Available at: [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH. Available at: [Link]

  • Amino Acid Racemization. American Chemical Society. Available at: [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Racemization of Amino Acids in Nature. Taylor & Francis Online. Available at: [Link]

  • Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. (Source not directly accessible, referenced in search result[21])

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Racemization Assays. (Source not directly accessible, referenced in search result[22])

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. Available at: [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. Available at: [Link]

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ResearchGate. Available at: [Link]

  • Cas 79422-73-4,this compound. lookchem. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]

  • Synthesis of 4-amino-3-bromophenylacetic acid. PrepChem.com. Available at: [Link]

  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. PubChem. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Agilent Approaches for Amino Acid Analysis. Agilent. Available at: [Link]

Sources

Technical Support Center: Enhancing the Chiral Purity of 2-Amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-amino-2-(3-bromophenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the improvement of its chiral purity. The following sections offer practical, experience-based advice to navigate the common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chiral resolution and purification of this compound.

Question 1: Why am I observing poor or no separation of enantiomers during chiral HPLC analysis?

Answer:

Achieving successful chiral separation on an HPLC system depends on a synergistic relationship between the chiral stationary phase (CSP), the mobile phase composition, and the analyte's properties. If you are experiencing poor resolution, consider the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For non-derivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often successful. Polysaccharide-based CSPs may be less effective for underivatized amino acids due to their zwitterionic nature.[1]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact retention and enantioselectivity. Some CSPs exhibit a "U-shaped" retention profile, where both low and high concentrations of the organic modifier can lead to decreased retention.

    • Additives: Acidic or basic additives are often necessary to control the ionization state of the analyte and the CSP. For amino acids, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution.[1]

  • Flow Rate and Temperature: Slower flow rates generally allow for more interaction between the analyte and the CSP, potentially improving resolution. Temperature can also affect the thermodynamics of the chiral recognition process.

Troubleshooting Steps:

  • Verify CSP Compatibility: Confirm that your chosen CSP is suitable for the separation of underivatized aromatic amino acids. Consult the column manufacturer's literature or application notes.

  • Systematic Mobile Phase Optimization:

    • Vary the percentage of the organic modifier (e.g., in 10% increments) to find the optimal retention and resolution.

    • Experiment with different acidic additives (e.g., 0.1% formic acid vs. 0.1% TFA).

  • Methodical Parameter Adjustment:

    • Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

    • Adjust the column temperature (e.g., test at 25°C, 30°C, and 40°C).

Question 2: My diastereomeric salt crystallization yields are consistently low (<50%). What can I do to improve this?

Answer:

Low yields in diastereomeric salt crystallization are a common challenge in chiral resolution. The theoretical maximum yield for the crystallization of a single diastereomer from a racemic mixture is 50%. However, several factors can lead to yields significantly below this theoretical maximum.

  • Suboptimal Resolving Agent: The choice of the chiral resolving agent is paramount. The ideal resolving agent should form a stable, well-defined crystalline salt with one enantiomer of the racemic mixture while the other diastereomeric salt remains soluble in the chosen solvent.

  • Solvent System: The solvent system must be carefully selected to provide the right balance of solubility for the two diastereomeric salts.

  • Supersaturation and Nucleation: Improper control over supersaturation and nucleation can lead to the co-precipitation of both diastereomers or the formation of fine, difficult-to-filter crystals.

  • Equilibration Time: Insufficient time for the system to reach equilibrium can result in incomplete crystallization of the desired diastereomer.

Troubleshooting Steps:

  • Screen a Variety of Resolving Agents: Do not rely on a single resolving agent. Screen a range of commercially available chiral acids or bases. For an amino acid like this compound, chiral acids such as tartaric acid derivatives or camphorsulfonic acid are common choices.

  • Optimize the Solvent System:

    • Test a range of solvents with varying polarities.

    • Consider using solvent mixtures to fine-tune the solubility of the diastereomeric salts.[2]

  • Control the Crystallization Process:

    • Employ slow cooling to promote the growth of larger, purer crystals.

    • Use seeding with a small amount of the desired pure diastereomeric salt to induce crystallization.

  • Allow for Sufficient Equilibration: Let the crystallization mixture stir for an adequate amount of time (which can range from hours to days) to ensure the system has reached equilibrium.

Question 3: I am observing racemization of my enriched enantiomer during subsequent workup steps. How can I prevent this?

Answer:

Racemization, the conversion of an enantiomerically enriched sample back into a racemic mixture, can occur under harsh conditions. For α-amino acids, the stereocenter can be susceptible to epimerization, particularly under basic conditions or at elevated temperatures.

  • pH Extremes: Strong basic conditions can facilitate the deprotonation of the α-hydrogen, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.

  • Elevated Temperatures: High temperatures can provide the activation energy needed for racemization to occur, even under neutral or mildly acidic conditions.

Preventative Measures:

  • Maintain Mild pH Conditions: During extraction and other workup steps, avoid prolonged exposure to strong bases. If a basic extraction is necessary, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and perform the extraction quickly at low temperatures.

  • Avoid Excessive Heat: Concentrate solutions under reduced pressure at the lowest possible temperature. Avoid prolonged heating of the enantiomerically enriched sample.

  • Protecting Group Strategy: In some cases, it may be beneficial to protect the amino or carboxylic acid group. For example, N-acylation can reduce the lability of the α-hydrogen.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the methodologies and principles involved in improving the chiral purity of this compound.

Question 1: What are the primary methods for obtaining enantiomerically pure this compound?

Answer:

There are two main strategies for obtaining enantiomerically pure forms of chiral molecules like this compound:

  • Chiral Resolution: This approach starts with a racemic mixture (an equal mixture of both enantiomers) and separates them.[3] Common resolution techniques include:

    • Diastereomeric Salt Crystallization: This is a classical and industrially significant method.[3] The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

    • Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to separate the enantiomers. It can be a highly effective method but may be more expensive for large-scale production.

  • Asymmetric Synthesis: This strategy involves synthesizing the desired enantiomer directly from achiral or chiral starting materials using a chiral catalyst or auxiliary. This approach can be more efficient as it avoids the "loss" of 50% of the material inherent in a classical resolution.

Question 2: How can I accurately determine the enantiomeric excess (e.e.) of my sample?

Answer:

Accurate determination of enantiomeric excess is crucial for assessing the success of your chiral separation. The most common and reliable method is chiral high-performance liquid chromatography (HPLC) .

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

  • Detection: A UV detector is typically used to quantify the amount of each enantiomer as it elutes from the column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Key Considerations for Accurate e.e. Determination:

  • Baseline Resolution: It is essential to achieve baseline separation of the two enantiomer peaks for accurate integration.

  • Linear Detector Response: Ensure that the detector response is linear over the concentration range of your samples.

  • Standard Samples: If available, use a racemic standard to confirm the identity of the two enantiomer peaks and to verify the performance of your analytical method.

Question 3: Are there any alternatives to classical diastereomeric salt crystallization for chiral resolution?

Answer:

Yes, several alternative and emerging techniques for chiral resolution exist, although their applicability may depend on the specific properties of this compound.

  • Preferential Crystallization: This method is applicable to conglomerate-forming systems, where the two enantiomers crystallize in separate crystals. By seeding a supersaturated racemic solution with a crystal of the desired enantiomer, it is possible to induce the crystallization of that enantiomer selectively.[3]

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

  • Membrane-Based Resolution: Chiral membranes are being developed that can selectively transport one enantiomer over the other, offering a continuous and potentially more efficient separation process.[4]

Experimental Protocols and Data

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.

  • Column: Chiral stationary phase based on teicoplanin.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic additive (e.g., 0.1% formic acid). A common starting point is a 50:50 mixture.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

ParameterStarting ConditionOptimization Range
Organic Modifier50% Methanol20-80% Methanol or Acetonitrile
Acidic Additive0.1% Formic Acid0.05-0.2% Formic Acid or TFA
Flow Rate0.8 mL/min0.5-1.2 mL/min
Temperature25°C20-40°C
Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This is a generalized procedure that must be adapted based on the specific resolving agent and solvent system.

  • Dissolution: Dissolve the racemic this compound in a suitable solvent with gentle heating.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to liberate the free amino acid. For example, if a chiral acid was used as the resolving agent, the pH would be adjusted to the isoelectric point of the amino acid to precipitate it.

  • Extraction and Purification: Extract the free amino acid with a suitable organic solvent and purify as needed.

Visualizations

Chiral_Resolution_Workflow racemate Racemic this compound diastereomers Diastereomeric Salts in Solution racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers solvent Solvent solvent->diastereomers crystallization Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid_diastereomer Solid Diastereomer 1 liberation1 Liberate Free Amino Acid solid_diastereomer->liberation1 soluble_diastereomer Soluble Diastereomer 2 liberation2 Liberate Free Amino Acid soluble_diastereomer->liberation2 filtration->solid_diastereomer Solid filtration->soluble_diastereomer Filtrate enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Chiral_HPLC_Analysis cluster_0 HPLC System mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Injector pump->injector column Chiral Column injector->column detector UV Detector column->detector data_system Data System detector->data_system chromatogram Resulting Chromatogram (Separated Enantiomer Peaks) data_system->chromatogram sample Sample of this compound sample->injector

Caption: Schematic of a Chiral HPLC Analysis Workflow.

References

  • Skidmore, J. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
  • Al-Saeed, F. A., et al. (2024).
  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers.... Ingenta Connect.
  • Nishijo, J., et al. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 79422-73-4. SCBT.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • ChemicalBook. (2023). This compound | 79422-73-4.
  • Matrix Scientific. (n.d.). 2-(3-Amino-4-bromophenyl)acetic acid.
  • Avesis. (n.d.).
  • Phenomenex. (n.d.).
  • BLDpharm. (n.d.). 2304585-04-2|(S)-2-Amino-2-(3-bromophenyl)acetic acid hydrochloride.
  • Phenomenex. (n.d.).
  • Google Patents. (n.d.).
  • Chiral Technologies. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7.
  • ResearchGate. (n.d.). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.
  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. EP 0838448 A1.
  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

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Technical Support Center: Purification of Substituted Phenylglycines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of substituted phenylglycines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these critical chiral building blocks. Phenylglycines and their derivatives are cornerstones in the synthesis of numerous pharmaceuticals, making their purity paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their purification.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Question: "I'm using a chiral HPLC column to separate the enantiomers of a chloro-substituted phenylglycine, but I'm seeing a single peak or very poor resolution (Rs < 1.0). What are the likely causes and how can I fix this?"

Answer: This is a classic challenge in chiral chromatography, where success hinges on the subtle differences in interaction between each enantiomer and the chiral stationary phase (CSP).[3] Several factors could be at play:

  • Inappropriate Chiral Stationary Phase (CSP): The "lock and key" principle is fundamental here. The CSP must have complementary chiral recognition sites for your specific substituted phenylglycine. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are often the most versatile and should be the first choice for screening.[4] If one type of CSP fails, a systematic screening of columns with different chiral selectors is the most effective approach.[4]

  • Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.

    • Polarity: For normal-phase chromatography, the ratio of the polar alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) directly impacts retention and selectivity. A lower percentage of alcohol generally increases retention and can improve resolution, but excessively long run times can be a drawback.

    • Additives: For ionizable compounds like phenylglycines, acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) are often necessary to suppress ionization and reduce peak tailing.[4]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[5][6] However, this can also lead to broader peaks due to slower kinetics. A temperature optimization study (e.g., from 10°C to 40°C) is highly recommended.

  • Flow Rate: Slower flow rates can increase the number of interactions between the analyte and the stationary phase, sometimes improving resolution.[7]

Workflow for Optimizing Chiral HPLC Separations

Caption: A systematic workflow for troubleshooting and optimizing chiral HPLC separations of substituted phenylglycines.

Issue 2: Presence of Persistent, Unidentified Impurities

Question: "After purification by flash chromatography, my substituted phenylglycine still shows several small, persistent impurities in the HPLC analysis. How can I identify and remove them?"

Answer: Impurity profiling is a critical aspect of pharmaceutical development to ensure safety and efficacy.[8][9] The impurities you are observing likely fall into several categories:

  • Process-Related Impurities: These originate from the synthetic route. Common examples for phenylglycines include:

    • The opposite enantiomer (enantiomeric impurity).

    • Related amino acids (e.g., phenylalanine).

    • Starting materials and reagents (e.g., substituted benzaldehyde, phenylacetic acid, benzoic acid).[10]

  • Degradation Products: Substituted phenylglycines can be susceptible to degradation, especially under harsh pH or temperature conditions.

Troubleshooting and Removal Strategy:

  • Identification: The first step is to identify the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this, providing molecular weight information that can help deduce the structures of the impurities.[11]

  • Orthogonal Purification: If impurities co-elute with your product in one chromatographic mode (e.g., reversed-phase HPLC), an orthogonal method—one that separates based on a different chemical principle—is often effective.[12][13] For instance, if you initially used reversed-phase chromatography (separating based on hydrophobicity), switching to a method that separates based on charge or polarity, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC), can be very effective.

  • Crystallization/Salt Formation: Crystallization is a powerful technique for removing impurities that have different solubility profiles from your target compound.[14] Furthermore, forming a salt of your phenylglycine with a suitable acid or base can alter its crystallization properties and may exclude impurities from the crystal lattice.[15][16]

Table 1: Common Impurities in Substituted Phenylglycine Synthesis and Recommended Analytical Techniques

Impurity TypeCommon ExamplesRecommended Analytical Technique(s)
EnantiomericThe undesired enantiomerChiral HPLC, Chiral SFC
Structurally RelatedPhenylalanine, Phenylacetic Acid, Benzoic AcidRP-HPLC, LC-MS
Starting MaterialsSubstituted BenzaldehydeRP-HPLC, GC-MS
Reagents/By-productsResidual catalysts, inorganic saltsICP-MS, Ion Chromatography
Issue 3: Product Racemization During Purification

Question: "I've noticed a decrease in the enantiomeric excess (ee) of my 4-hydroxyphenylglycine after a purification step involving heating. Is it possible my product is racemizing?"

Answer: Yes, racemization is a significant risk, particularly for phenylglycines with electron-donating substituents on the phenyl ring and when exposed to heat or basic conditions.[17][18] The alpha-proton of the amino acid is susceptible to abstraction, leading to a planar carbanion intermediate that can be re-protonated from either face, resulting in racemization.

Mitigation Strategies:

  • Avoid Harsh Conditions: Minimize exposure to high temperatures and strong bases throughout the purification process. If a basic pH is required for a particular step, use the mildest base possible and keep the exposure time to a minimum.

  • Protective Groups: During synthesis, the use of N-protecting groups like Fmoc can influence the rate of racemization during coupling steps in peptide synthesis, a related field. The choice of base and coupling reagent is critical.[19][20] While not a purification strategy per se, ensuring stereochemical integrity during synthesis is the first line of defense.

  • Low-Temperature Crystallization: If using crystallization for purification, perform it at the lowest temperature that allows for good crystal formation to minimize the risk of racemization in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass technique for purifying a newly synthesized substituted phenylglycine?

A1: For initial purification to remove bulk, non-chiral impurities, reversed-phase flash chromatography is a good starting point. For achieving high enantiomeric purity, a screening approach using multiple chiral HPLC or Supercritical Fluid Chromatography (SFC) columns is the industry standard.[4] SFC is often preferred for preparative scale separations due to its speed, lower solvent consumption, and easier product recovery.[21][22]

Q2: My substituted phenylglycine is poorly soluble in common HPLC mobile phases. What can I do?

A2: Solubility issues are common. Phenylglycine itself is moderately soluble in water and more so in polar organic solvents.[10] For substituted analogs, you can try:

  • Adjusting pH: Phenylglycines are zwitterionic.[10] Adjusting the pH of the mobile phase away from the isoelectric point will increase the concentration of the charged species, which are generally more soluble.

  • Using Different Organic Modifiers: If you are using acetonitrile, try switching to methanol or isopropanol, or use a mixture.

  • Derivatization: While not always ideal, derivatizing the carboxylic acid or amine group can significantly alter solubility. This is more common for analytical-scale separations.

Q3: When should I consider preparative Supercritical Fluid Chromatography (SFC) over preparative HPLC?

A3: Preparative SFC is increasingly becoming the technique of choice for chiral separations in the pharmaceutical industry.[21][23] Consider SFC when:

  • High Throughput is Needed: SFC runs are typically 3-5 times faster than HPLC.[22]

  • "Green" Chemistry is a Priority: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[21]

  • Solvent Removal is a Bottleneck: The CO2 in the mobile phase vaporizes upon depressurization, leaving the product in a much smaller volume of organic modifier, which simplifies downstream processing.[22]

Diagram of Chiral Recognition on a Polysaccharide-Based CSP

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Enantiomers Enantiomers CSP_Groove R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Groove Stronger Interaction (e.g., H-bonding, π-π stacking) = Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Groove Weaker Interaction = Shorter Retention

Caption: Simplified model of enantiomeric recognition on a polysaccharide-based chiral stationary phase.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Screening
  • Column Selection: Select a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases of Hexane/Isopropanol (90/10, 80/20 v/v) and Hexane/Ethanol (90/10, 80/20 v/v). For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA). For basic analytes, add 0.1% Diethylamine (DEA).

    • Reversed Phase: Prepare mobile phases of Acetonitrile/Water with 10 mM Ammonium Bicarbonate buffer at pH 7.

  • Sample Preparation: Dissolve the racemic substituted phenylglycine in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm and 254 nm.

  • Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. The conditions that show the best "hit" can then be further optimized by fine-tuning the mobile phase composition and temperature.[6]

References

  • Brittain, H. G. (2013). Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. Chirality, 25(1), 8-15. [Link]

  • Veeprho. Phenylglycine Impurities and Related Compound. [Link]

  • Zhang, Y., et al. (2018). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Chromatography A, 1572, 137-144. [Link]

  • Grieb, S., et al. (1996). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 42(1-2), 83-87. [Link]

  • Yamada, S., et al. (1976). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 41(1), 122-124. [Link]

  • Van Dorpe, S., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Analytical & Bioanalytical Techniques, 2(5). [Link]

  • Process for the preparation of alkali salts of phenyl glycine. (1984).
  • Method for preparing amino acid dane salt. (2010).
  • Lee, M. J., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 221. [Link]

  • Lee, M. J., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH. [Link]

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]

  • A Facile Synthesis of Substituted Phenylglycines. (2000). Synthetic Communications, 30(6), 985-992. [Link]

  • Racemization of optically active 2-substituted phenylglycine esters. (2009).
  • Preparation method of dihydrophenyl glycine sodium salt. (2010).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

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  • West, C. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319. [Link]

  • Protein Purification of Amino Acid. (2021). Longdom Publishing. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2011). LCGC International. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(25), 2325-2329. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (2016). Slideshare. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2015). ResearchGate. [Link]

  • Mfg. process for l-phenylglycine. (1988).
  • Orthogonal Protein Purification Facilitated by a Small Bispecific Affinity Tag. (2012). PMC - NIH. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2006). Natural Product Reports, 23(4), 573-591. [Link]

  • Orthogonal Protein Purification Facilitated by a Small Bispecific Affinity Tag. (2012). ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2023). PMC - NIH. [Link]

  • Polymorphism in the Crystallization of Glycine. (2005). Journal of the Chinese Chemical Society, 52(5), 877-884. [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). sciensano.be. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2017). Chromatography Today. [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. (2020). PMC - NIH. [Link]

  • The preparation method of N-substituted-phenyl glycine. (2016).
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2023). PubMed Central. [Link]

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Technical Support Center: Degradation Pathways of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-amino-2-(3-bromophenyl)acetic acid. This guide is designed to provide in-depth, field-proven insights into the experimental challenges and nuances you may encounter. We will explore potential degradation pathways, offer troubleshooting solutions, and answer frequently asked questions to ensure the integrity and success of your research.

Section 1: Understanding the Molecule and its Stability

This compound is a synthetic amino acid derivative.[1][2][3][4][5][6] Its structure, containing an aromatic ring with a bromine substituent, an amino group, and a carboxylic acid group, makes it a xenobiotic compound—a substance foreign to biological systems.[7][8] This classification is crucial as it dictates the likely complex and often slow degradation processes. The stability of the carbon-halogen bond, in particular, can make such compounds recalcitrant to breakdown.[9]

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is influenced by several factors:

  • pH: The amino and carboxylic acid groups are ionizable, meaning the overall charge and reactivity of the molecule will change with pH. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other chemical degradation reactions. Most microorganisms involved in biodegradation prefer a pH range of 6.0-9.0.[7]

  • Temperature: Like most chemical reactions, degradation rates increase with temperature up to an optimal point.[7] However, for xenobiotics, the optimal temperature range for microbial breakdown can be narrow, and slight increases can lead to enzyme denaturation.[7]

  • Light: Photodegradation can occur, especially in the presence of photosensitizers. The aromatic ring system can absorb UV light, potentially leading to the cleavage of bonds.

  • Oxygen Availability: The presence or absence of oxygen is a critical determinant of the degradation pathway. Aerobic pathways often involve oxygenases, while anaerobic degradation follows different enzymatic strategies.[10]

Q2: Is this compound susceptible to microbial degradation?

A2: Yes, as a xenobiotic compound, it can be degraded by microorganisms, but the rate and extent of degradation can vary significantly.[11] Microorganisms may utilize it as a carbon or nitrogen source, or it may be co-metabolized in the presence of other growth-promoting substrates.[11] The presence of the bromine atom can make it more resistant to microbial attack compared to its non-halogenated counterpart, phenylglycine.

Section 2: Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily categorized as microbial (aerobic and anaerobic) and chemical. Understanding these potential routes is essential for designing experiments and interpreting results.

Microbial Degradation

Microbial degradation is a key process in the environmental fate of xenobiotic compounds.[12] It relies on the metabolic versatility of bacteria and fungi to break down complex molecules.[13]

Aerobic Degradation

Under aerobic conditions, the initial attack on the aromatic ring is often mediated by oxygenases.[10]

Proposed Aerobic Pathway:

  • Initial Oxidation: The degradation likely starts with an oxidative step. Molecular oxygen is often required for the initial breakdown of brominated compounds.[14]

  • Deamination/Decarboxylation: The amino and/or carboxyl groups may be removed early in the pathway.

  • Ring Cleavage: Following hydroxylation of the aromatic ring, dioxygenases can cleave the ring structure.

  • Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[15][16]

Aerobic Degradation Pathway A This compound B Hydroxylated Intermediates A->B Oxygenases C Ring Cleavage Products (e.g., catechols) B->C Dioxygenases D Central Metabolism (TCA Cycle) C->D E Mineralization (CO2, H2O, Br-) D->E

Caption: Proposed aerobic degradation pathway.

Anaerobic Degradation

In the absence of oxygen, different enzymatic strategies are employed. The degradation of aromatic amino acids under anaerobic conditions has been observed in various microorganisms.[17]

Proposed Anaerobic Pathway:

  • Reductive Dehalogenation: The bromine atom may be removed early in the pathway through reductive dehalogenation.

  • Ring Reduction: The aromatic ring is typically reduced before cleavage.

  • Hydrolytic Ring Fission: The reduced ring is then cleaved hydrolytically.

  • Fermentation/Respiration: The resulting intermediates are further metabolized through fermentation or anaerobic respiration.

Anaerobic Degradation Pathway A This compound B Dehalogenated Intermediate A->B Reductive Dehalogenase C Ring Reduction B->C D Hydrolytic Ring Fission C->D E Further Metabolism D->E

Caption: Proposed anaerobic degradation pathway.

Chemical Degradation

Non-biological degradation can also occur under specific experimental conditions.

  • Hydrolysis: At extreme pH values, the amide linkage (if present in a larger molecule) or other susceptible bonds could be hydrolyzed.

  • Oxidation: Strong oxidizing agents can lead to the breakdown of the molecule.

  • Photodegradation: As mentioned, UV light can induce degradation, potentially leading to debromination or ring cleavage.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the study of this compound degradation in a question-and-answer format.

Q3: My microbial culture is not showing any degradation of the compound. What could be the reason?

A3: Several factors could contribute to the lack of degradation:

  • Toxicity: The concentration of the compound might be toxic to the microorganisms.[11] Try performing a dose-response experiment to determine the minimum inhibitory concentration (MIC).

  • Lack of Suitable Microorganisms: The microbial consortium you are using may not possess the necessary enzymatic machinery to degrade this specific xenobiotic. Consider using a microbial consortium from a site contaminated with similar brominated compounds, as they are more likely to have adapted degradation capabilities.[12]

  • Nutrient Limitation: Microbial growth and enzymatic activity can be limited by the availability of essential nutrients like nitrogen and phosphorus.[8] Ensure your growth medium is not nutrient-limited.

  • Co-metabolism Requirement: Some xenobiotics are only degraded in the presence of a primary growth substrate (co-metabolism).[11] Try supplementing your culture with a readily metabolizable carbon source like glucose or succinate.

  • Acclimation Period: Microorganisms may require a period of adaptation to induce the expression of the necessary degradative enzymes.[8] Extend the incubation time of your experiment.

Q4: I am observing the disappearance of the parent compound, but I cannot identify any degradation intermediates. What should I do?

A4: This is a common challenge. Here are some possible explanations and solutions:

  • Complete Mineralization: The degradation may be so rapid and complete that the intermediates do not accumulate to detectable levels.[8] Try analyzing samples at earlier time points.

  • Volatile Intermediates: Some degradation products might be volatile and lost from the system. Consider using analytical techniques suitable for volatile organic compounds (VOCs), such as headspace gas chromatography-mass spectrometry (GC-MS).

  • Adsorption to Biomass or Labware: The intermediates or the parent compound itself might be adsorbing to the microbial biomass or the walls of your experimental vessels. Perform control experiments with killed biomass and without biomass to assess abiotic losses and adsorption.

  • Analytical Method Limitations: Your current analytical method (e.g., HPLC-UV) may not be sensitive enough or suitable for detecting the intermediates. Consider using a more sensitive and specific technique like liquid chromatography-mass spectrometry (LC-MS).

Q5: My analytical results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility can stem from several sources:

  • Inconsistent Inoculum: Ensure that the microbial inoculum is consistent in terms of cell density and physiological state for each experiment.

  • Sample Preparation: Inconsistent sample preparation, such as variations in extraction efficiency, can introduce significant variability. Develop and validate a standardized sample preparation protocol. For amino acid analysis, proper derivatization is crucial for reproducibility.[18]

  • Abiotic Degradation: If the compound is sensitive to light or temperature, variations in experimental conditions can lead to inconsistent abiotic degradation. Run appropriate abiotic controls in parallel with your biotic experiments.

  • Analytical Instrumentation: Ensure your analytical instruments are properly calibrated and maintained.

Section 4: Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

This protocol outlines a basic batch experiment to assess the aerobic biodegradation of this compound.

Materials:

  • Microbial culture (e.g., activated sludge, enriched consortium)

  • Basal salt medium

  • This compound stock solution

  • Sterile flasks

  • Shaking incubator

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a basal salt medium and dispense it into sterile flasks.

  • Inoculate the flasks with the microbial culture to a desired cell density.

  • Spike the flasks with this compound to the target concentration.

  • Include the following controls:

    • Sterile Control: Medium with the compound but no inoculum (to assess abiotic degradation).

    • Killed Control: Medium with the compound and autoclaved or poisoned inoculum (to assess adsorption).

    • Inoculum Control: Medium with the inoculum but without the compound (to monitor background microbial activity).

  • Incubate the flasks in a shaking incubator at a controlled temperature and shaking speed to ensure aeration.

  • Collect samples at regular time intervals.

  • Process the samples for analysis (e.g., centrifugation or filtration to remove biomass, followed by extraction if necessary).

  • Analyze the concentration of the parent compound and potential intermediates using a suitable analytical method.

Protocol 2: Analytical Method - HPLC-UV

This is a general procedure for monitoring the concentration of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (likely around 210 nm and 260 nm).

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared experimental samples.

  • Quantify the concentration of the compound in the samples by comparing the peak areas to the calibration curve.

For more complex matrices or to identify unknown metabolites, LC-MS is the preferred method due to its higher sensitivity and ability to provide structural information.

Section 5: Data Presentation

Table 1: Factors Influencing Degradation Rate
ParameterOptimal RangeRationale
pH6.5 - 8.0Most degrading microorganisms thrive in near-neutral conditions.[8]
Temperature25 - 35 °CBalances microbial activity with enzyme stability for xenobiotic degradation.[7]
OxygenAerobicOxygenases are often required for the initial attack on the aromatic ring.[10][14]
Nutrients (C:N:P)100:10:1Ensures microbial growth is not limited.
Substrate Conc.< 100 mg/LHigh concentrations can be toxic to microorganisms.[11]

References

  • Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. PubMed. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • What Are Xenobiotic Compounds, and How Does Temperature Affect Their Microbial Breakdown? Sustainability Directory. [Link]

  • Understanding Xenobiotics: Biodegradation of Environmental Pollutants. Medium. [Link]

  • Microbial degradation of aromatic compounds — from one strategy to four. Nature Reviews Microbiology. [Link]

  • Xenobiotic Compounds: Meaning, Hazards and Biodegradation. Biology Discussion. [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]

  • Xenobiotic Degradation by Bacterial Enzymes. International Journal of Current Microbiology and Applied Sciences. [Link]

  • BIODEGRADATION OF XENOBIOTIC COMPOUNDS. IIP Series. [Link]

  • Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. ResearchGate. [Link]

  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. PubChem. [Link]

  • Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed. [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. PubMed Central. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Cas 79422-73-4,this compound. lookchem. [Link]

  • 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Matrix Fine Chemicals. [Link]

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  • Degradation of aromatic amino acids as indicated by transcriptome and... ResearchGate. [Link]

  • Enzymatic Degradation. Frontiers. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. NIH. [Link]

  • Aromatic amino acid degradation pathways to off-flavor end products.... ResearchGate. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

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Technical Support Center: Overcoming Poor Solubility of "2-amino-2-(3-bromophenyl)acetic acid" in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "2-amino-2-(3-bromophenyl)acetic acid." This resource provides in-depth troubleshooting guides and frequently asked questions to address the challenges posed by the poor solubility of this compound in various reaction conditions. As a team of Senior Application Scientists, we have developed this guide to empower you with the knowledge to optimize your experimental workflows and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the poor solubility of this compound in many common organic solvents?

The limited solubility of this compound in solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate is due to its zwitterionic nature. In the solid state and at neutral pH, the molecule exists as an internal salt, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[1] This charge separation leads to strong intermolecular ionic interactions and hydrogen bonding, creating a highly stable crystal lattice. Overcoming these forces requires highly polar solvents capable of solvating both charged ends of the molecule, a property that many common organic solvents lack.[1]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH. In acidic conditions (low pH), the carboxylate group is protonated, forming a cationic species (-NH3+ and -COOH). Conversely, in basic conditions (high pH), the ammonium group is deprotonated, resulting in an anionic species (-NH2 and -COO-). Both of these ionic forms are generally more soluble in aqueous and polar protic solvents than the zwitterionic form, which is least soluble at its isoelectric point.[2]

Troubleshooting Guide: Strategies for Enhancing Solubility in Reactions

This section details practical solutions to common solubility-related problems encountered during reactions with this compound.

Problem 1: The reaction is sluggish or fails to proceed due to the starting material not dissolving in the chosen solvent.

This is a frequent challenge that can often be resolved by modifying the reaction medium or the substrate itself.

Solution A: Solvent System Optimization

The initial step is to select an appropriate solvent or a mixture of solvents.

Table 1: Recommended Solvents and Co-solvents

Solvent/SystemTypeRationale for UseKey Considerations
Dimethylformamide (DMF) Polar AproticGood at solvating polar and charged species.High boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO) Polar AproticExcellent solvating power for a wide range of compounds.Very high boiling point; can be challenging to remove completely.
Water (with pH adjustment) Polar ProticHighly effective when the compound is converted to its salt form.Not compatible with water-sensitive reagents.
Methanol/DCM Co-solventA small amount of methanol can disrupt the crystal lattice, increasing solubility in the less polar DCM.The optimal ratio needs to be determined empirically.

Solution B: In Situ Derivatization or Salt Formation

Temporarily modifying the structure of the amino acid can dramatically improve its solubility.

Workflow for Solubility Enhancement

Caption: Decision tree for solubilizing this compound.

Protocol 1: N-Boc Protection to Increase Organic Solubility

Protecting the amino group with a tert-butoxycarbonyl (Boc) group neutralizes the zwitterionic character, making the compound readily soluble in a wide range of organic solvents.[3][4][5]

  • Dissolution: Suspend this compound in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Basification: Add a base like sodium bicarbonate or triethylamine to deprotonate the ammonium group.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (typically monitored by TLC).

  • Work-up: After an acidic work-up, the resulting N-Boc protected amino acid can be extracted into common organic solvents like ethyl acetate.

Solution C: Phase-Transfer Catalysis (PTC)

For reactions involving a separate aqueous phase (e.g., with a base like NaOH) and an organic phase, a phase-transfer catalyst can shuttle the deprotonated amino acid into the organic layer for reaction.[6][7][8][9]

Experimental Protocol: Alkylation using PTC

  • Setup: Combine the this compound, an alkylating agent (e.g., benzyl bromide), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) in an organic solvent.

  • Base Addition: Add an aqueous solution of a base (e.g., sodium hydroxide).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. The catalyst facilitates the transfer of the amino acid anion into the organic phase where it reacts with the electrophile.

Problem 2: The reaction remains heterogeneous and slow, even after optimizing the solvent system.

When solubility is still a limiting factor, applying external energy can enhance mass transfer and reaction rates.

Solution A: Sonication

Ultrasonic waves can break up solid aggregates, increasing the surface area available for reaction and promoting dissolution.[10][11][12][13] This technique, known as sonochemistry, can significantly accelerate heterogeneous reactions.[10][11][12]

Experimental Setup:

  • Prepare the reaction mixture in a standard flask.

  • Immerse the flask in an ultrasonic bath.

  • Run the reaction under sonication, monitoring progress by TLC or LC-MS.

Solution B: Microwave-Assisted Synthesis

Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant reduction in reaction times and improved yields, particularly for poorly soluble reactants.[14][15][16][17][18]

Experimental Setup:

  • Combine the reactants in a microwave-safe reaction vessel with a suitable high-boiling solvent (e.g., DMF).

  • Seal the vessel and place it in a dedicated microwave reactor.

  • Set the desired temperature and time, and run the reaction under controlled conditions.

Troubleshooting Flowchart for Persistent Solubility Issues

G start Heterogeneous Reaction solvent Optimize Solvent/ Co-solvent? start->solvent derivatize Derivatize/Protect (e.g., N-Boc)? solvent->derivatize No success Homogeneous Reaction/ Improved Rate solvent->success Yes energy Apply External Energy? derivatize->energy No derivatize->success Yes sonication Sonication energy->sonication Yes microwave Microwave Irradiation energy->microwave Yes ptc Use Phase-Transfer Catalysis? energy->ptc No sonication->success microwave->success ptc->success Yes

Caption: A step-by-step guide to troubleshooting solubility issues.

References

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. [Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. National Institutes of Health. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. ACS Publications. [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

  • Sonication in Organic Synthesis. Chem-Station. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. [Link]

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. JoVE. [Link]

  • Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. [Link]

  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. PubChem. [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics. [Link]

  • Amino acid. Wikipedia. [Link]

  • This compound. LookChem. [Link]

  • Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. ACS Publications. [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]

  • Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing HPLC Resolution for 2-amino-2-(3-bromophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-amino-2-(3-bromophenyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral chromatography. As a substituted phenylglycine derivative, this compound presents unique challenges and opportunities for achieving baseline resolution. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in chiral method development.

Q1: I'm injecting my racemic standard, but I only see a single peak. Why are my enantiomers co-eluting?

A1: Co-elution is the most common starting problem and points to a lack of enantioselectivity under the current conditions. The primary reasons are:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not possess the necessary chiral recognition mechanisms for your molecule. This compound has a primary amine, a carboxylic acid, and an aromatic ring, which can participate in hydrogen bonding, ionic interactions, and π-π stacking. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad applicability for compounds with multiple interaction sites.[1][2]

  • Mobile Phase Lacks Selectivity: The mobile phase composition may be too strong, causing the analyte to pass through the column too quickly without sufficient interaction with the CSP. Alternatively, the mobile phase may not be promoting the specific interactions needed for separation.

Q2: I can see a shoulder on my peak, but the resolution (Rs) is very low (<1.0). How can I improve it?

A2: Low resolution indicates that some chiral recognition is occurring, but it is insufficient. This is a great starting point for optimization. Consider the following adjustments:

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the enantiomers on the column, allowing for more interactions with the CSP and often leading to better resolution.[2]

  • Optimize Mobile Phase Composition:

    • Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase. A small change can significantly impact selectivity.

    • Modifier Type: If using ethanol, try isopropanol, or vice-versa. The difference in polarity and steric hindrance of the alcohol can alter the interaction with the CSP.

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2] Try running the separation at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 40°C) to see the effect on resolution.

Q3: I'm observing significant peak tailing. What are the likely causes and solutions?

A3: Peak tailing is typically caused by undesirable secondary interactions between your analyte and the stationary phase.[3][4] For an amino acid derivative like this, the primary culprit is often the interaction of the basic amine group with acidic residual silanol groups on the silica support of the CSP.[2][3]

  • Solution: Add a Mobile Phase Additive. Incorporating a small amount of a basic or acidic additive can dramatically improve peak shape.

    • For Basic Analytes: Add a competing base like diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase.[2][5] This additive will interact with the active silanol sites, preventing your analyte from doing so.[2][6]

    • For Acidic Analytes: Add a competing acid like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v).[5][7] This ensures the analyte's carboxylic acid group is in a consistent protonation state.

Q4: My retention times are too long, taking over 30 minutes. How can I shorten the analysis without sacrificing resolution?

A4: Long retention times are often a result of a mobile phase that is too weak. You can decrease retention by increasing the elution strength of the mobile phase.

  • Increase the Organic Modifier Concentration: Gradually increase the percentage of the alcohol (e.g., ethanol or isopropanol) in the mobile phase. This will decrease the interaction with the stationary phase and shorten retention times. Be aware that this can also affect selectivity, so make small, incremental changes.

  • Switch to a Stronger Modifier: If using ethanol, switching to isopropanol can sometimes alter retention, although the effect on elution strength is complex in chiral separations and should be determined empirically.

Q5: My results are not reproducible from day to day. What should I check?

A5: Lack of reproducibility is a critical issue that can often be traced to the mobile phase or column equilibration.

  • Column Equilibration: Chiral separations can require longer equilibration times than standard reversed-phase chromatography. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[2]

  • Mobile Phase Preparation:

    • Fresh Preparation: Prepare the mobile phase fresh daily. Volatile components like amine additives or the alcohol modifier can evaporate, changing the composition and affecting chromatography.[2]

    • Precise Measurement: Use precise volumetric measurements for all components. Small variations in the concentration of additives can lead to shifts in retention and selectivity.

  • Temperature Control: Use a column thermostat to maintain a consistent temperature, as fluctuations can affect retention times.

Part 2: In-Depth Troubleshooting & Method Development Guides

Guide 1: A Systematic Approach to Chiral Method Development

Optimizing the separation of this compound requires a systematic approach. The interplay between the chiral stationary phase (CSP) and the mobile phase is paramount.

The selection of the CSP is the most critical decision in developing a chiral separation method.[5] For a molecule with the functional groups of this compound, polysaccharide-based CSPs are a logical first choice due to their versatility and multiple chiral recognition mechanisms.[1][8]

CSP Type Chiral Selector Example Primary Interaction Mechanisms Suitability for Target Analyte
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionHigh: Very effective for a broad range of chiral compounds, including those with aromatic and polar groups.[1]
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Similar to cellulose but with a different helical structure, offering complementary selectivity.[1]High: Often provides different elution orders or better resolution compared to its cellulose counterpart.
Macrocyclic Glycopeptide Teicoplanin, VancomycinIonic interactions, hydrogen bonding, inclusion complexingModerate to High: Particularly effective for amino acids.[9] Can be operated in reversed-phase, polar organic, or normal-phase modes.
Pirkle-type (Brush-type) (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole-dipoleModerate: Strong π-acceptor/π-donor characteristics make it suitable for aromatic compounds.
Crown Ether Chiral Crown EtherHost-guest complexation with primary amine groupsModerate: Highly specific for compounds with primary amines, like the target analyte.[8][10]

The mobile phase dictates how the enantiomers interact with the CSP. For polysaccharide columns, normal phase or polar organic modes are most common.

Diagram: Troubleshooting Workflow for Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) Check_Flow Is Flow Rate Optimal? (e.g., ≤ 0.7 mL/min) Start->Check_Flow Adjust_Flow Action: Reduce Flow Rate (e.g., to 0.5 mL/min) Check_Flow->Adjust_Flow No Check_MP_Ratio Is Mobile Phase Ratio Optimized? Check_Flow->Check_MP_Ratio Yes Adjust_Flow->Check_MP_Ratio Success Resolution Achieved (Rs ≥ 1.5) Adjust_Flow->Success Improved? Adjust_MP_Ratio Action: Screen Modifier % (e.g., 10%, 15%, 20% IPA) Check_MP_Ratio->Adjust_MP_Ratio No Check_Modifier Is Modifier Type Optimal? Check_MP_Ratio->Check_Modifier Yes Adjust_MP_Ratio->Check_Modifier Adjust_MP_Ratio->Success Improved? Switch_Modifier Action: Switch Alcohol (e.g., Ethanol to IPA) Check_Modifier->Switch_Modifier No Check_Additive Is Peak Shape Good? (If tailing, add additive) Check_Modifier->Check_Additive Yes Switch_Modifier->Check_Additive Switch_Modifier->Success Improved? Add_Additive Action: Add Additive (e.g., 0.1% DEA for base 0.1% TFA for acid) Check_Additive->Add_Additive No Check_Temp Is Temperature Optimized? Check_Additive->Check_Temp Yes Add_Additive->Check_Temp Add_Additive->Success Improved? Adjust_Temp Action: Screen Temperature (e.g., 15°C, 25°C, 40°C) Check_Temp->Adjust_Temp No Check_Temp->Success Yes Consider_CSP Consider Different CSP Adjust_Temp->Consider_CSP No Improvement Adjust_Temp->Success Improved?

Caption: A systematic workflow for troubleshooting and optimizing poor enantiomeric resolution in HPLC.

Effect of Mobile Phase Parameters on Chiral Separation

Parameter Action Effect on Retention Time Effect on Resolution Rationale & Comments
Organic Modifier % Increase % (e.g., 10% to 20% IPA)DecreaseVariable (Often Decreases)Increases mobile phase strength, reducing interaction time.
Organic Modifier Type Switch EtOH to IPAVariableVariableChanges the polarity and steric profile of the mobile phase, altering interactions.
Acidic Additive (TFA) Add 0.1%VariableImproves for acidic analytesSuppresses ionization of the analyte's carboxyl group and silanols.[7]
Basic Additive (DEA) Add 0.1%VariableImproves for basic analytesBlocks active silanol sites, improving peak shape for basic compounds like the target analyte.[11]
Flow Rate Decrease (e.g., 1.0 to 0.5 mL/min)IncreaseOften IncreasesAllows more time for equilibrium between the mobile and stationary phases, enhancing separation.[2]
Temperature Decrease (e.g., 25°C to 15°C)IncreaseOften IncreasesEnantioseparation is often enthalpically driven, so lower temperatures can improve chiral recognition.
  • Select Initial Conditions:

    • Column: Chiralpak IA or similar amylose-based CSP.

    • Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Flow Rate: 0.7 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Sample Concentration: 0.5 mg/mL in mobile phase.

  • Initial Screening:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the racemic standard.

    • Equilibrate the column with Mobile Phase B for at least 30 minutes.

    • Inject the racemic standard.

    • Rationale: The acidic and basic additives will reveal which protonation state of the analyte is more favorable for separation and will address potential peak shape issues from the start.[5]

  • Optimization Based on Initial Results:

    • If no separation is observed: Switch the alcohol modifier from ethanol to isopropanol and repeat Step 2.

    • If partial separation is observed: Proceed with the additive that gave better peak shape and/or initial resolution. Systematically vary the alcohol percentage (e.g., 85:15, 95:5) to find the optimal balance between retention and resolution.

    • If resolution is still low: Decrease the flow rate to 0.5 mL/min and re-evaluate the optimal alcohol percentage.

This systematic screening process allows you to efficiently explore the parameter space and converge on a robust method for separating the enantiomers of this compound.

References

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • PMC - NIH. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • PubMed. (1987, June 26). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Restek. (2014, March 11). [12]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer?. Retrieved from [Link]

  • PubMed. (n.d.). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-amino-2-(3-bromophenyl)acetic acid. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the physicochemical interactions that lead to this common chromatographic challenge. Our goal is to empower you to troubleshoot effectively from first principles.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions regarding peak tailing for this specific analyte. We recommend starting here to diagnose the likely cause of your issue.

Q1: What is peak tailing and why is it a significant problem for my this compound analysis?

A: Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is wider than the front half. A perfect peak is Gaussian or symmetrical. Tailing is problematic because it degrades resolution between closely eluting peaks, reduces the accuracy of peak integration, and lowers the overall sensitivity of the assay by decreasing the peak height.

The root cause of peak tailing is often the presence of more than one retention mechanism affecting the analyte.[1][2] For this compound, its chemical structure is key. It possesses a basic primary amine group (-NH2) and an acidic carboxylic acid group (-COOH), making it an amphoteric, or zwitterionic, compound.[3] The primary amine is particularly prone to strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18), which is the most common cause of peak tailing for basic compounds.[1][2]

Q2: I'm observing significant peak tailing using a standard C18 column with a simple methanol/water mobile phase. What is the most likely cause and my first troubleshooting step?

A: The most probable cause is the interaction between the positively charged amine group on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[1] This secondary ionic interaction holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, causing them to elute slowly and create a "tail".

Your first and most crucial troubleshooting step is to control the mobile phase pH. By lowering the pH of the aqueous portion of your mobile phase, you can suppress the ionization of the silanol groups, dramatically improving peak shape.

Q3: How exactly does lowering the mobile phase pH reduce tailing for this compound?

A: Lowering the mobile phase pH addresses the problem by altering the ionization state of both the analyte and the stationary phase in your favor. Silanol groups are acidic (pKa ~3.5-4.5).[1][4]

  • At Neutral pH (~7): Silanols are deprotonated and negatively charged (Si-O⁻). The analyte's amine group is protonated and positively charged (R-NH₃⁺). This leads to a strong ionic interaction, causing severe tailing.

  • At Low pH (~2.5 - 3.0): The high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH).[1] This eliminates the negative charge on the silica surface, thereby preventing the secondary ionic interaction with your protonated amine analyte. While the analyte remains positively charged, removing the "velcro" of the ionized silanols allows it to elute symmetrically based on its hydrophobic interaction with the C18 chains.

Q4: I've lowered the pH to 2.7 with a phosphate buffer, and the peak shape is better but still not perfect. What should I try next?

A: This indicates that while you've suppressed a majority of the silanol interactions, some highly acidic, active sites may remain. The next logical step is to introduce a competitive base , also known as a silanol suppressor, into your mobile phase.[4][5] Additives like triethylamine (TEA) are small, basic molecules that are added at low concentrations (e.g., 0.05-0.1%).[6] The protonated TEA will preferentially interact with any remaining ionized silanol sites, effectively masking or "blocking" them from your analyte.[4][7] This frees your compound to elute without these adverse secondary interactions.

Part 2: In-Depth Troubleshooting Guides

If the initial FAQ steps have not fully resolved the issue, a more systematic approach to your method, column, and hardware is required.

Guide 1: Systematic Approach to Mobile Phase Optimization

The mobile phase is the most adaptable component of your chromatographic system. This guide provides a structured workflow for its optimization.

Simply adding acid is insufficient; a buffer is required to provide a stable pH and consistent results.

  • Select an Appropriate Buffer: Choose a buffer whose pKa is within +/- 1 pH unit of your target pH. For a target pH of 2.5-3.5, phosphate or formate buffers are excellent choices.

  • Prepare the Buffer: Accurately weigh and dissolve the buffer salts in HPLC-grade water. For example, to make a 20 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate.

  • Adjust pH: While stirring, carefully add a strong acid (e.g., phosphoric acid for a phosphate buffer) dropwise to the aqueous solution until the target pH is reached.

  • Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm filter to remove particulates before mixing with the organic mobile phase component.

  • Equilibrate Thoroughly: When introducing a new buffered mobile phase, ensure the column is equilibrated with at least 10-20 column volumes for a stable baseline and reproducible retention times.[8]

Buffer SystempKa ValuesOptimal pH Range for HPLCNotes
Phosphate2.15, 7.20, 12.352.1 - 3.1Excellent buffering capacity at low pH. Can precipitate in high concentrations of acetonitrile.
Formate3.752.8 - 4.8Volatile and MS-compatible. Good choice for LC-MS applications.
Acetate4.763.8 - 5.8Volatile and MS-compatible, but less effective at the very low pH needed to suppress all silanols.
  • Prepare Mobile Phase: Prepare your buffered aqueous and organic mobile phases as usual.

  • Add TEA: To the final, mixed mobile phase, add TEA to a final concentration of 0.05% to 0.1% v/v. For example, add 0.5 mL of TEA to 1 L of mobile phase for a 0.05% concentration.

  • Mix and Degas: Thoroughly mix the final mobile phase and degas as you normally would.

  • Equilibrate: Equilibrate the column extensively. Additives like TEA can take longer to fully coat the active sites on the stationary phase.

  • Dedicate Column: Once used with TEA, a column can be difficult to clear of the additive. It is best practice to dedicate that column to methods requiring TEA.[9]

Caution: TEA has a high UV cutoff and can interfere with detection at low wavelengths (<220 nm). It is also a strong ion-suppressing agent in mass spectrometry.

This flowchart outlines the decision-making process for resolving analyte-specific peak tailing.

G cluster_mp Mobile Phase Optimization cluster_col Column Chemistry Evaluation start Peak Tailing Observed for This compound q_ph Is Mobile Phase pH controlled at 2.5-3.0 with a buffer? start->q_ph add_buffer Implement Buffer (e.g., 20mM Phosphate) at pH 2.7 q_ph->add_buffer No q_tea Is tailing still present? q_ph->q_tea Yes add_buffer->q_tea add_tea Add Competitive Base (e.g., 0.05% TEA) to mobile phase q_tea->add_tea Yes success Symmetrical Peak Achieved q_tea->success No q_column Is tailing still unacceptable? add_tea->q_column eval_column Evaluate Column Type: - Is it modern, high-purity, end-capped silica? - Consider Polar-Embedded or AQ-type columns. q_column->eval_column Yes q_column->success No new_column Switch to a column designed for polar/basic analytes. eval_column->new_column new_column->success

Caption: Troubleshooting workflow for mobile phase and column chemistry.

Guide 2: Selecting the Right Column Chemistry

If mobile phase optimization is insufficient, the stationary phase itself is the next target. Modern HPLC columns offer advanced chemistries designed to overcome the limitations of older silica.

  • Q5: My column is just labeled "C18." Does the type of C18 column matter?

    A: Absolutely. Older columns ("Type A" silica) have higher metal content and a greater population of acidic, active silanol groups. Modern columns ("Type B" high-purity silica) are manufactured to minimize these active sites. Furthermore, the end-capping is critical. End-capping is a process where the manufacturer uses a small silane reagent (like trimethylchlorosilane) to bond with and neutralize as many of the remaining free silanols as possible after the primary C18 bonding.[10] A column with superior end-capping will show significantly less tailing for basic compounds.

Column TypeKey FeatureSuitability for this compound
Standard End-Capped C18 High-purity silica with standard end-capping.Good. This is the workhorse and should provide good peak shape with proper mobile phase control.[11]
"AQ" or Aqueous C18 Designed for stability in highly aqueous mobile phases.Good. Useful if your method requires a low percentage of organic modifier to retain this polar analyte.
Polar-Embedded A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.Excellent. The polar group shields the analyte from residual silanols, providing sharp peaks even at mid-range pH.[12][13]
HILIC Hydrophilic Interaction Liquid Chromatography.Alternative. For very polar compounds that are poorly retained in reversed-phase. Uses a high organic mobile phase.[11]

If you are using an older column or are still struggling with peak shape, upgrading to a modern, fully end-capped C18 column or a polar-embedded phase column is a highly effective solution.[14]

Guide 3: Hardware and System-Level Issues

Sometimes, peak tailing is a symptom of a physical problem with the HPLC system, not a chemical one. A key diagnostic clue is that hardware issues typically cause all peaks in the chromatogram to tail , not just a chemically sensitive analyte.[10]

  • Q6: All of my peaks, including a neutral marker compound, are tailing. What should I investigate?

    A: This strongly suggests a physical or instrumental cause. Here is a checklist:

    • Check for Extra-Column Volume: "Dead volume" in the system between the injector and detector can cause peaks to broaden and tail.[15]

      • Action: Ensure all fittings and ferrules are correctly seated. Use pre-cut tubing of the narrowest internal diameter your system pressure allows (e.g., 0.005" or 0.12 mm) and keep connection tubing as short as possible.[16][17]

    • Suspect Column Contamination or Failure: A partially blocked column inlet frit or a void (a settled area in the packing bed) can create uneven flow paths, leading to tailing.[1][18]

      • Action: First, try disconnecting the column from the detector and back-flushing it to waste, if the manufacturer's instructions permit. If this doesn't work, a more aggressive column cleaning procedure may be needed.[8][19][20] If the problem persists, the column may be irreversibly damaged and need replacement.

    • Evaluate for Column Overload: Injecting too much sample mass can saturate the stationary phase.[2]

      • Action: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce your injection volume or sample concentration.[18]

This diagram illustrates the logic for diagnosing system-level issues.

G start All Peaks in Chromatogram are Tailing q_overload Does diluting the sample 10x improve peak shape? start->q_overload overload Issue: Column Overload Solution: Reduce injection volume or concentration. q_overload->overload Yes q_fittings Are all fittings/ferrules correctly seated? Is tubing short and narrow ID? q_overload->q_fittings No end System Optimized overload->end fittings Issue: Extra-Column Volume Solution: Remake connections, use appropriate tubing. q_fittings->fittings No q_column Is the column old or heavily used? q_fittings->q_column Yes fittings->end column Issue: Column Degradation (Blocked Frit / Void) Solution: Back-flush, clean, or replace column. q_column->column Yes q_column->end No column->end

Caption: Diagnostic flowchart for universal peak tailing issues.

References

  • Vertex AI Search. (2021). What is the pH effect on the separation of amino acid by ion exchange chromatography?21

  • El-Gindy, A., et al. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. 22

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.Link

  • Eremin, S. A., et al. (n.d.). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. 23

  • ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)?7

  • ResearchGate. (n.d.). The Issue of External Band Broadening in HPLC/UHPLC Devices.15

  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.24

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids.25

  • SiliCycle. (n.d.). HPLC Columns - Cleaning & Regeneration Procedures.19

  • ResearchGate. (2006). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.* 26

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.12

  • Topper, S. L. (2011). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt. 27

  • MAC-MOD Analytical. (n.d.). Basic Column Care and Cleaning.8

  • Analytical Chemistry. (1978). Effects of pH, ionic strength, and organic modifier on the chromatographic behavior of amino acids and peptides using a bonded p.28

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?14

  • Chrom Tech, Inc. (2025). How To Regenerate a C18 HPLC Column.20

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580.* 3

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.11

  • Galaxierl. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?6

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.29

  • Hawach. (2025). Polar Column in HPLC Example.13

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.4

  • MicroSolv. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns.9

  • Chromedia. (n.d.). Extra-column Band Spreading in UHPLC.30

  • Scribd. (n.d.). HPLC Column Cleaning Guide.31

  • Semantic Scholar. (n.d.). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest.32

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.1

  • LCGC International. (n.d.). Extracolumn Effects.16

  • Technology Networks. (2024). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.17

  • SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?33

  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To.34

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.2

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.35

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.36

  • Waters. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?37

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.38

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.5

  • Thermo Fisher Scientific. (2023). Decoding Amino Acids Using Ion Chromatography.39

  • AXIAVids by MAC-MOD. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. 10

Sources

Technical Support Center: Synthesis of 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-amino-2-(3-bromophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Our goal is to move beyond simple procedural steps and provide you with the underlying scientific principles to troubleshoot and optimize your synthesis, ensuring the highest purity and yield. This document is structured as a series of frequently asked questions and troubleshooting scenarios that we have found to be most common in the field.

Part 1: Understanding the Synthesis and Genesis of Impurities

A robust purification strategy begins with a deep understanding of the reaction itself. By anticipating the formation of impurities, you can implement proactive measures to minimize them from the outset.

Q1: What is the most common and reliable method for synthesizing this compound, and what is the reaction mechanism?

The most prevalent and scalable method for this class of α-amino acids is the Strecker synthesis .[1][2] This classic, yet powerful, multi-component reaction involves the treatment of an aldehyde (3-bromobenzaldehyde) with a source of ammonia (like ammonium chloride) and cyanide (like sodium or potassium cyanide). The reaction proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final α-amino acid.[3][4]

The causality of the mechanism is key:

  • Imine Formation : The aldehyde's carbonyl group is activated by protonation, making it susceptible to nucleophilic attack by ammonia. Subsequent dehydration yields an imine (or its protonated form, an iminium ion).[3]

  • Cyanide Attack : The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile intermediate.

  • Hydrolysis : The nitrile group is then hydrolyzed under acidic or basic conditions. This multi-step process converts the nitrile into a carboxylic acid, yielding the final product.[2][3]

Strecker_Synthesis Workflow: Strecker Synthesis aldehyde 3-Bromobenzaldehyde reagents1 + NH4Cl + KCN aldehyde->reagents1 aminonitrile α-Amino-α-(3-bromophenyl)acetonitrile (Intermediate) reagents1->aminonitrile reagents2 + H3O+ / Heat (Hydrolysis) aminonitrile->reagents2 product This compound (Final Product) reagents2->product

Caption: High-level overview of the Strecker synthesis workflow.

Q2: What are the primary impurities I should anticipate, and why do they form?

Understanding impurity formation is critical for designing an effective purification scheme. The main culprits in a Strecker synthesis are typically unreacted starting materials and incompletely processed intermediates.

  • Unreacted 3-Bromobenzaldehyde : This is the most common impurity. Its presence indicates that the initial imine formation was slow or incomplete. Aldehydes can also be somewhat resistant to nucleophilic attack if sterically hindered or electronically deactivated.

  • α-Amino-α-(3-bromophenyl)acetonitrile : This is the direct precursor to your product. Its presence signifies incomplete hydrolysis of the nitrile group.[3] Hydrolysis requires harsh conditions (strong acid or base and heat), and insufficient reaction time or temperature will leave this intermediate behind.

  • 2-(3-Bromophenyl)-2-hydroxyacetic acid (Mandelic Acid Derivative) : This can form if the aldehyde reacts with cyanide before the ammonia, forming a cyanohydrin which is then hydrolyzed. This is more common if the ammonia concentration is too low at the start of the reaction.

Impurity_Formation Impurity Formation Pathways cluster_main Main Reaction Pathway aldehyde 3-Bromobenzaldehyde aminonitrile α-Aminonitrile aldehyde->aminonitrile +NH3, CN- unreacted_aldehyde Unreacted Aldehyde aldehyde->unreacted_aldehyde Incomplete Reaction mandelic_acid Mandelic Acid Derivative aldehyde->mandelic_acid +CN-, H2O (Side Reaction) product Target Amino Acid aminonitrile->product Hydrolysis unhydrolyzed_nitrile Unhydrolyzed Intermediate aminonitrile->unhydrolyzed_nitrile Incomplete Hydrolysis

Caption: Relationship between the main reaction and common side products.

Part 2: Troubleshooting and Purification Guide

This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and solving purification challenges.

Q3: My crude product is a sticky oil and refuses to crystallize. What is the cause and what should I do?

This is a very common issue. The inability to crystallize, or "oiling out," is almost always caused by the presence of significant impurities that depress the freezing point (or melting point) of your compound and disrupt the formation of a crystal lattice.

Causality : Your target amino acid is a zwitterion, a highly polar molecule that wants to form a stable, ordered crystal structure. Impurities, especially unreacted aldehyde and residual solvents, act as "defects" that prevent this ordering.

Troubleshooting Steps :

  • Initial Diagnosis : First, take a small sample and analyze it by Thin Layer Chromatography (TLC) or crude ¹H NMR. This will confirm the presence of the product and give you a qualitative idea of the main impurities.

  • Trituration : This is the first and best step. Trituration involves stirring the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents : Start with a non-polar solvent like diethyl ether or ethyl acetate. The non-polar aldehyde impurity will dissolve readily, while your polar amino acid should remain as a solid.

    • Procedure : Add the chosen solvent to your crude oil, and vigorously stir or sonicate the mixture. The oil should gradually transform into a solid powder. Filter the solid and wash it with more of the cold solvent.

  • Re-evaluation : After trituration and drying, check the purity again. In many cases, this single step is sufficient to induce crystallization and significantly improve purity.

Q4: My NMR spectrum clearly shows unreacted 3-bromobenzaldehyde. What is the most effective way to remove it?

The key to separating the aldehyde from the amino acid is to exploit their vast differences in chemical properties. The aldehyde is a neutral, organic-soluble molecule, while your product is an amphoteric, water-soluble solid.

Strategy 1: Acid-Base Extraction (During Workup) This is a preventative measure. After hydrolysis, an acid-base workup can remove the aldehyde before you even isolate the crude solid.

  • Acidify : Ensure the aqueous solution from your hydrolysis step is strongly acidic (pH 1-2). This protonates the amino group of your product (R-NH₃⁺), making it highly water-soluble.

  • Organic Wash : Wash the acidic aqueous layer with an organic solvent like dichloromethane or ethyl acetate. The neutral aldehyde will partition into the organic layer, while your protonated amino acid remains in the water.

  • Isolate Product : Separate the layers. You can now isolate your product from the aqueous layer by neutralizing it to its isoelectric point (around pH 5-6), at which point it will be least soluble and precipitate out.

Strategy 2: Recrystallization (Post-Isolation) If you have already isolated the crude product, recrystallization is the preferred method. The aldehyde impurity, being more soluble in most organic solvents, will remain in the mother liquor. A mixed-solvent system is often ideal.[5][6]

Q5: My TLC shows two or more spots with similar Rf values. Is recrystallization enough, or do I need to use chromatography?

This depends on the nature of the impurities. If the spots are the α-aminonitrile intermediate and the final amino acid, their polarities can be quite similar, making separation by simple recrystallization challenging.

  • When to Choose Recrystallization : If the impurity is the starting aldehyde, its Rf will be much higher (less polar) than your product. In this case, recrystallization is highly effective and the method of choice for scalability.[5]

  • When to Choose Chromatography : If the impurity is a structurally similar intermediate (like the aminonitrile), chromatography offers superior resolving power.[7] Ion-exchange chromatography is particularly powerful for purifying amino acids.[8] By passing your sample through an ion-exchange column at a specific pH, you can selectively bind your zwitterionic product while neutral or differently charged impurities pass through. Eluting with a salt gradient or a pH change then releases your pure product.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing reliable methods for obtaining high-purity material.

Protocol 1: Optimized Recrystallization of this compound

This protocol is designed to efficiently remove non-polar impurities like residual 3-bromobenzaldehyde.

Methodology :

  • Solvent Selection : Choose a solvent system where the amino acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. See the table below for starting points.

  • Dissolution : Place the crude, solid amino acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or primary solvent, e.g., water) dropwise until all the solid just dissolves. A common mistake is adding too much solvent, which drastically reduces yield.[5]

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Rationale & Use Case
WaterN/AExcellent for highly polar amino acids. Good for removing non-polar organic impurities. May require a large volume.
Ethanol / Water1:1 to 3:1A versatile system. The ethanol helps dissolve the amino acid at high temperatures, while the water ensures it precipitates upon cooling. Excellent for moderate polarity impurities.
Isopropanol / Water1:1 to 3:1Similar to Ethanol/Water, but isopropanol is less volatile. Good for controlled, slow crystallization.
Acetic Acid / Water1:5 to 1:10The acid ensures the amino acid is protonated and soluble. Adding water reduces solubility to induce crystallization. Useful if the product is poorly soluble in neutral solvents.
Protocol 2: Benchtop Ion-Exchange Chromatography

This protocol is effective for removing impurities with different charge states than the target zwitterionic amino acid, such as the neutral aminonitrile intermediate.[9][8]

Methodology :

  • Resin Selection : Choose a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). This resin has sulfonic acid groups that will be deprotonated (SO₃⁻) and will bind the protonated amino group (NH₃⁺) of your product at low pH.

  • Column Packing : Prepare a slurry of the resin in deionized water and pour it into a chromatography column to create a packed bed.

  • Equilibration : Wash the column with several column volumes of a low pH buffer or dilute acid (e.g., 0.1 M HCl) to ensure the resin is in the H⁺ form.

  • Sample Loading : Dissolve your crude amino acid in the equilibration buffer and load it onto the column. The target amino acid will bind to the resin. Neutral impurities (like the aminonitrile intermediate) will not bind and will pass through the column.

  • Washing : Wash the column with more equilibration buffer to elute all unbound impurities. Monitor the eluent by TLC.

  • Elution : Elute your purified amino acid from the resin by washing the column with a basic solution, such as 2 M aqueous ammonia. The ammonia will deprotonate the R-NH₃⁺ group, breaking the ionic bond with the resin and releasing your pure product.

  • Isolation : Collect the basic fractions containing your product. Evaporate the solvent (and excess ammonia) under reduced pressure to obtain the purified solid amino acid.

References

  • Majhi, K. C., et al. (n.d.). (PDF) Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Samata, S. (n.d.). Separation and Refining of Amino acids. Academia.edu. [Link]

  • eCampusOntario. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. eCampusOntario Pressbooks. [Link]

  • Majhi, K. C., et al. (2018). Chapter 4 - Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 79422-73-4, this compound. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Fleming, J. A., & O'Connell, P. W. (1990). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Moinet, G., & Prouteau, A. (1991). U.S. Patent No. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. PubMed. [Link]

  • D'Este, F., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Ajinomoto Co., Inc. (1992). U.S. Patent No. US5118815A - Method for crystallization of amino acids.

Sources

Technical Support Center: Scaling Up the Chiral Resolution of 2-Amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-amino-2-(3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful and scalable separation of this critical chiral building block.

Introduction: The Importance of Enantiomerically Pure this compound

Enantiomerically pure amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety, as different enantiomers can exhibit distinct biological effects. This compound is a non-proteinogenic amino acid whose enantiomers are valuable intermediates in the development of novel therapeutics. Achieving high enantiomeric purity on a scalable basis is therefore a crucial step in the drug development pipeline. This guide will focus on the practical aspects of diastereomeric salt crystallization, a robust and widely used method for large-scale chiral resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the chiral resolution of this compound?

A1: Diastereomeric salt crystallization is the most prevalent and scalable method for the chiral resolution of amino acids like this compound. This technique involves reacting the racemic amino acid with a chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Q2: How do I choose the right resolving agent?

A2: The selection of an appropriate resolving agent is critical for a successful resolution. The ideal resolving agent should form a stable crystalline salt with one enantiomer of the racemic mixture while the salt of the other enantiomer remains in solution. Commonly used resolving agents for amino acids include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid.[2] A screening of several resolving agents is often necessary to identify the most effective one for your specific compound.[3]

Q3: What role does the solvent play in diastereomeric salt crystallization?

A3: The solvent system is a key parameter that significantly influences the efficiency of the resolution. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It should dissolve the more soluble diastereomer while allowing the less soluble diastereomer to crystallize with high purity and yield. Screening a variety of solvents with different polarities is a crucial step in optimizing the resolution process.[4]

Q4: How can I determine the enantiomeric excess (ee) of my resolved product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your resolved this compound.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Other methods like chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.[6]

Q5: What is Crystallization-Induced Dynamic Resolution (CIDR) and can it be applied here?

A5: Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% theoretical maximum of classical resolution.[7] It combines the separation of diastereomeric salts with the in-situ racemization of the unwanted enantiomer in the solution phase. This continuous conversion of the unwanted enantiomer into the desired one as it crystallizes out of solution drives the equilibrium towards the formation of the desired product. For amino acids like this compound, this can often be achieved by adding a catalytic amount of an aldehyde to the resolution mixture.[8]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the chiral resolution of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of the Desired Diastereomeric Salt 1. Suboptimal Resolving Agent: The chosen resolving agent may not form a sufficiently insoluble salt with the desired enantiomer. 2. Inappropriate Solvent System: The solvent may be too good at dissolving both diastereomeric salts, or it may not provide a significant solubility difference. 3. Incorrect Stoichiometry: The molar ratio of the racemic amino acid to the resolving agent may not be optimal. 4. Premature Filtration: The crystallization process may not have reached equilibrium.1. Screen a wider range of resolving agents. Consider both acidic and basic resolving agents. 2. Conduct a thorough solvent screening. Test a variety of solvents and solvent mixtures with varying polarities. Consider using anti-solvents to induce crystallization.[7] 3. Optimize the stoichiometry. Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.2 equivalents). 4. Monitor crystallization over time. Allow sufficient time for the less soluble diastereomer to crystallize out.
Low Enantiomeric Excess (ee) of the Resolved Product 1. Co-crystallization of the Undesired Diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. 2. Racemization of the Resolved Product: The isolated product may be racemizing during workup or analysis. 3. Inaccurate Analytical Method: The chiral HPLC method may not be providing an accurate measurement of the ee.1. Optimize the crystallization conditions. Slower cooling rates and controlled temperature profiles can improve selectivity. Consider recrystallization of the isolated salt. 2. Ensure mild workup conditions. Avoid harsh acidic or basic conditions and high temperatures during the liberation of the free amino acid from the salt. 3. Validate your analytical method. Analyze a known racemic standard to ensure your chiral HPLC method can baseline separate the enantiomers.[6]
Difficulty with Filtration 1. Fine Crystal Size: The crystals may be too small, leading to slow filtration and product loss. 2. Oily Product: The diastereomeric salt may be oiling out instead of crystallizing.1. Optimize crystallization conditions. Slower cooling rates and the use of seeding crystals can promote the growth of larger, more easily filterable crystals. 2. Adjust the solvent system. Use a less polar solvent or a solvent mixture to encourage crystallization over oiling out.
Inconsistent Results on Scale-Up 1. Mass and Heat Transfer Issues: Mixing and temperature control may not be as efficient in larger reactors. 2. Changes in Supersaturation: The rate of cooling and addition of reagents can have a more pronounced effect on a larger scale.1. Ensure efficient mixing. Use appropriate agitation to maintain a homogeneous slurry. 2. Implement controlled cooling profiles. Use a programmable cooling system to ensure consistent and reproducible crystallization. 3. Consider seeding strategies. Seeding the solution with a small amount of the desired diastereomeric salt can help control crystal growth and improve consistency.

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents (Small Scale)

This protocol outlines a general procedure for screening various resolving agents and solvents to identify promising conditions for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • A selection of chiral resolving agents (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (1R)-(-)-10-camphorsulfonic acid, (1S)-(+)-10-camphorsulfonic acid, L-(-)-mandelic acid, D-(+)-mandelic acid)

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, and mixtures thereof)

  • Small vials or test tubes

  • Stirring plate and stir bars

  • Heating block or water bath

  • Filtration apparatus (e.g., Hirsch funnel)

  • Chiral HPLC system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of racemic this compound in a suitable solvent (e.g., methanol).

    • Prepare stock solutions of each resolving agent in the same solvent.

  • Salt Formation and Crystallization:

    • In a series of vials, combine a known amount of the racemic amino acid solution with an equimolar amount of each resolving agent solution.

    • Evaporate the solvent to obtain the diastereomeric salt mixture.

    • To each vial, add a small amount of a screening solvent.

    • Heat the vials gently with stirring to dissolve the salts.

    • Allow the vials to cool slowly to room temperature, and then cool further in an ice bath.

    • Observe for crystal formation.

  • Isolation and Analysis:

    • Isolate any crystalline material by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals.

    • Determine the yield and the diastereomeric excess (de) of the crystalline material by chiral HPLC.

    • Analyze the mother liquor to determine the composition of the dissolved diastereomers.

Protocol 2: Optimized Diastereomeric Salt Crystallization (Adapted from Phenylglycine Resolution)

This protocol is an adapted method based on the successful resolution of phenylglycine, a structurally similar amino acid.[9] It should be optimized for this compound.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid (or another optimized resolving agent)

  • Ethanol (or another optimized solvent)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a minimal amount of hot aqueous ethanol (e.g., 9:1 ethanol:water).

    • Stir the solution and allow it to cool slowly to room temperature.

    • Continue cooling in an ice bath to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Filter the crystalline precipitate and wash it with a small amount of cold aqueous ethanol.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess of the salt by chiral HPLC.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Suspend the diastereomeric salt in water.

    • Adjust the pH to ~10-11 with a solution of NaOH to liberate the free amino acid.

    • Extract the aqueous solution with ethyl acetate to remove any organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with HCl to precipitate the enantiomerically enriched this compound.

  • Isolation and Purification:

    • Filter the precipitated amino acid, wash with cold water, and dry under vacuum.

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Visualizing the Workflow

Diastereomeric Salt Crystallization Workflow

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification racemate Racemic this compound dissolution Dissolve at Elevated Temperature racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution solvent Solvent (e.g., Aqueous Ethanol) solvent->dissolution cooling Controlled Cooling dissolution->cooling crystallization Crystallization of Less Soluble Diastereomeric Salt cooling->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor Liquid Phase crystals Crystals (Enriched in Less Soluble Diastereomer) filtration->crystals Solid Phase liberation Liberation of Free Amino Acid (pH Adjustment) crystals->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Sigma-Aldrich. (n.d.).
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(22), 11437–11442.
  • Ilisz, I., & Péter, A. (2013). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1015, 113–133.
  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • Dombrády, Z., & Pálovics, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1).
  • Qiu, J., & Stevens, J. M. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1786–1794.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
  • BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Kessels, S. A. (n.d.). Resolution processes.
  • D'Orazio, G., & Fanali, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 25(23), 5732.
  • BenchChem. (2025).
  • Fogassy, E., Nógrádi, M., & Pálovics, E. (2005).
  • Squibb Bristol Myers Co. (1990).
  • Knowles, R. R. (n.d.). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University.
  • The Upjohn Company. (1983). Resolution of racemic amino acids. US4379941A.
  • Femmer, C., Bechtold, M., Roberts, T. M., & Panke, S. (2016). Chiral resolution methods and the integration of a racemization step. Applied Microbiology and Biotechnology, 100(22), 9433–9446.
  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?
  • Simon, M., Wood, B., Ferguson, S., Glennon, B., & Jones, R. C. (2019).
  • Merck & Co Inc. (1962). Process for the resolution of optically active acids. US3028395A.
  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. Chembiochem : a European journal of chemical biology, 25(16), e202400203.
  • Eli Lilly and Company. (2005). Preparation of chiral amino-nitriles. US20050038281A1.
  • Procter & Gamble. (2014).
  • Forró, E., & Fülöp, F. (2003). Enzymic resolution of DL-phenylglycine. Tetrahedron: Asymmetry, 14(22), 3591-3595.
  • Tanabe Seiyaku Co. (1968). Resolution of racemic amino acids. US3386888A.
  • Sigma-Aldrich. (n.d.).
  • Keglevich, G., & Bálint, E. (2012). Resolution of P-Heterocycles with Tartaric Acid Derivatives.
  • Phenomenex. (n.d.).
  • Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Recent Developments in Optical Resolution. Organic & Biomolecular Chemistry, 4(17), 3011-3030.
  • Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667.
  • Clark, J. C., Phillipps, G. H., Steer, M. R., Stephenson, L., & Cooksey, A. R. (1976). Resolution of esters of phenylglycine with (+)-tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 471-474.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Forró, E., & Fülöp, F. (2004). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. Tetrahedron, 60(7), 1541-1547.
  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • An, F., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Li, W., Zhang, L., & Wang, Y. (2014). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride.
  • Wang, Y., Zhang, Y., Liu, Y., & Liu, Y. (2020). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 12(35), 4349-4353.
  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Tetrahedron: Asymmetry, 2(7), 627-630.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Simon, M., & Myerson, A. S. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(37), 10134–10156.
  • Chiral Technologies Europe. (n.d.).

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Technical Support Center: Enhancing the Stability of 2-Amino-2-(3-bromophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-2-(3-bromophenyl)acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this important chemical scaffold. As a substituted α-amino acid, this class of compounds presents unique stability challenges that can impact experimental reproducibility, shelf-life, and the ultimate success of drug development programs.

This document provides in-depth, experience-based answers to common stability issues, offering not just protocols, but the scientific rationale behind them. Our goal is to empower you to diagnose, troubleshoot, and proactively manage the stability of your compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses the most common observations related to the instability of this compound derivatives.

Q1: My compound, initially a pure white powder, has developed a yellow or brownish tint during storage. What is causing this color change and how can I prevent it?

A1: The observed color change is a classic indicator of oxidative degradation. The aromatic amine functionality in your molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process often leads to the formation of highly colored, conjugated impurities like nitroso or nitro compounds, and can eventually result in complex polymeric byproducts.

Causality: The amine group is an electron-donating group, making the aromatic ring electron-rich and thus more susceptible to oxidation. The presence of the bromine atom, an electron-withdrawing group, can modulate this reactivity, but the primary amine remains a key site for oxidation. This process is often autocatalytic, meaning the degradation products can accelerate further degradation.

Prevention Strategies:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidation.[1]

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of chemical degradation.

  • Antioxidant Addition (for solutions): For stock solutions, consider adding a small amount of an antioxidant. See the troubleshooting guide in Section 2 for specific recommendations.

Q2: I'm seeing a loss of chiral purity in my sample over time, confirmed by chiral HPLC. What is the mechanism, and is my compound particularly susceptible?

A2: This is a critical issue known as racemization, and yes, phenylglycine derivatives are known to be significantly more prone to this than other α-amino acids like alanine.[2] Racemization is the process where a pure enantiomer converts into an equal mixture of both enantiomers (a racemate), leading to a loss of stereochemical integrity and potentially a complete loss of biological activity.

Mechanism & Causality: Racemization occurs through the deprotonation of the proton at the alpha-carbon (the chiral center). This abstraction is facilitated by either a base or an acid. The resulting carbanion intermediate is planar (achiral). Reprotonation can then occur from either face of the planar intermediate, leading to either the original enantiomer or its mirror image.[2]

The phenyl ring dramatically increases the acidity of this α-proton compared to alkyl side chains because it can stabilize the negative charge of the carbanion intermediate through resonance.[2] The electron-withdrawing bromine atom on the phenyl ring is expected to further increase the acidity of the α-proton, potentially making your specific derivative even more susceptible to racemization than unsubstituted phenylglycine.[2]

Mitigation Strategies:

  • pH Control: Avoid strongly basic or acidic conditions during workups, purification, and in formulation buffers. The optimal pH for stability is typically near the isoelectric point (pI) of the molecule, but a full pH-rate profile study is recommended (see Protocol 2).

  • Base Selection in Synthesis: During synthetic steps, such as peptide couplings, avoid strong, non-hindered bases. Use of weaker or sterically hindered bases like N-methylmorpholine (NMM) is often preferred over diisopropylethylamine (DIPEA).[3]

  • Temperature: Perform reactions and purifications at the lowest practical temperature to minimize the rate of racemization.

Q3: My HPLC analysis of a stock solution shows a growing impurity peak with a different retention time, but the mass spectrum indicates the same mass as the parent compound. What could this be?

A3: If the impurity has the same mass as the parent compound but a different HPLC retention time, you are likely observing one of two phenomena:

  • Racemization: As discussed in Q2, if you are using a chiral HPLC method, the new peak is almost certainly the other enantiomer of your compound. Standard reversed-phase HPLC will not separate enantiomers.[4]

  • Isomerization: It is possible that under certain stress conditions (e.g., heat or pH), a different, stable isomer of your compound is forming. However, for the this compound scaffold, racemization is the far more probable cause.

Troubleshooting Steps:

  • Confirm with Chiral HPLC: If you are not already using a chiral column, this is the definitive way to confirm racemization. A method using a chiral stationary phase is required to separate enantiomers.[5][6]

  • Review Storage Conditions: Check the pH and solvent of your stock solution. Even mildly basic or acidic conditions can accelerate racemization over time, especially at room temperature.[2]

Section 2: Troubleshooting Guide - Proactive Stabilization Strategies

This section provides actionable solutions to common stability problems encountered during experiments.

Q4: How can I prepare and store a DMSO stock solution to maximize its long-term stability?

A4: DMSO is a common solvent, but improper handling can still lead to degradation. The primary concerns are the introduction of water (which can facilitate hydrolysis) and exposure to air (oxidation).

Recommended Protocol for Stable Stock Solutions:

  • Use High-Quality Solvent: Start with anhydrous, high-purity DMSO (<0.05% water).

  • Inert Atmosphere: Before opening the DMSO, gently flush the headspace of the bottle with argon or nitrogen. Prepare your stock solution under a gentle stream of the inert gas.

  • Antioxidant Spiking (Optional but Recommended): For compounds with known oxidative liability, adding an antioxidant can be highly effective. Ascorbic acid or α-tocopherol are excellent choices.[7] A common starting concentration is 0.01% to 0.1% (w/v).

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and re-exposure to atmospheric conditions.

    • Store aliquots at -20°C or -80°C.

    • Protect from light by using amber vials.

ParameterStandard PracticeRecommended Best Practice Rationale
Solvent Standard DMSOAnhydrous DMSO (<0.05% H₂O)Minimizes water for potential hydrolysis.
Atmosphere Ambient AirInert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Additives None0.01% Ascorbic Acid (optional)Scavenges free radicals to inhibit oxidation.[7]
Storage 4°C or -20°C in one large vial-80°C in single-use aliquotsReduces degradation rate and prevents contamination/re-exposure from frequent use.
Q5: My compound degrades rapidly in my aqueous assay buffer (pH 7.4). How can I identify a more stable pH range?

A5: Degradation in aqueous buffers can be due to pH-dependent hydrolysis of derivatives (e.g., esters or amides) or catalysis of racemization or oxidation. The stability of your compound is likely highly dependent on pH. Performing a pH-rate profile study is the systematic way to identify the pH of maximum stability.

Experimental Approach: pH-Rate Profile The goal is to measure the rate of degradation of your compound across a range of pH values at a constant temperature.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with components that will not interfere with your analysis (e.g., phosphate, acetate, borate).

  • Incubation: Add a known concentration of your compound to each buffer solution. Incubate all samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Time Points: Withdraw aliquots from each pH solution at several time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC-UV method (see Protocol 3).

  • Data Plotting: Plot the natural logarithm of the concentration (ln[C]) versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Q6: I'm struggling with both poor aqueous solubility and stability of the free acid/base form of my derivative. Would forming a salt be a viable solution?

A6: Absolutely. Salt formation is one of the most powerful and widely used strategies in drug development to improve both solubility and stability.[8][9][10] For your amphoteric molecule containing both a basic amine group and an acidic carboxylic acid group, you can form salts with either acids or bases.

Benefits of Salt Formation:

  • Improved Solubility: Salts are ionic and generally have much higher aqueous solubility than their corresponding neutral free forms.[8]

  • Enhanced Stability: By forming a salt, you create a more stable crystalline lattice. This higher lattice energy can protect the molecule from degradation in the solid state, particularly from humidity and heat.[8][9] Furthermore, in solution, the salt form can shift the micro-environmental pH to a more stable range.[11]

  • Improved Handling: Salts are typically crystalline, non-hygroscopic solids that are easier to handle, weigh, and formulate than the free form, which may be amorphous or oily.

Common Salt Choices:

  • For the Amine (Basic Center): Form a salt with an acid. Common choices include hydrochloride (HCl) and mesylate (methanesulfonic acid).[12]

    • Hydrochloride salts are common due to the low molecular weight of the counter-ion.

    • Mesylate salts can sometimes offer superior solubility and stability profiles.[12]

  • For the Carboxylic Acid (Acidic Center): Form a salt with a base, such as sodium or potassium.

See Protocol 1 for a detailed, step-by-step guide to preparing hydrochloride and mesylate salts.

Section 3: Protocols & Methodologies

Protocol 1: Preparation of Hydrochloride and Mesylate Salts for Stability Enhancement

This protocol provides a general method for converting the free form of your this compound derivative to its hydrochloride or mesylate salt.

Materials:

  • Your amino acid derivative (free form)

  • Anhydrous solvent (e.g., Diethyl ether, Ethyl acetate, or Isopropyl alcohol)

  • HCl solution (e.g., 2 M in diethyl ether) OR Methanesulfonic acid

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure for Hydrochloride (HCl) Salt Formation:

  • Dissolve the free form of your amino acid (1 equivalent) in a minimum amount of the chosen anhydrous organic solvent.

  • Cool the solution in an ice bath (0°C).

  • While stirring, slowly add the HCl solution (e.g., 2 M in diethyl ether) dropwise (1.0 to 1.1 equivalents).

  • A precipitate (the HCl salt) should form immediately or upon further stirring.[13]

  • Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess HCl.

  • Dry the salt under vacuum to obtain the final product.

Procedure for Mesylate Salt Formation:

  • Dissolve the free form of your amino acid (1 equivalent) in a suitable solvent (e.g., Isopropyl alcohol or Ethyl acetate).

  • Cool the solution to 0°C.

  • Slowly add methanesulfonic acid (1.0 equivalent) dropwise with vigorous stirring. The acid can be pre-diluted in a small amount of the reaction solvent.

  • Allow the mixture to stir at 0°C and then gradually warm to room temperature.

  • If precipitation is slow, it can be induced by adding an anti-solvent (a solvent in which the salt is insoluble, like heptane) or by concentrating the solution.

  • Collect the solid salt by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: General Forced Degradation Study

This protocol outlines stress conditions to deliberately degrade your compound, which is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][14][15]

1. Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Include a control sample stored at 5°C in the dark.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal: Heat the stock solution at 80°C for 48 hours.

  • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hrs), withdraw an aliquot.

  • Neutralize the acid and base samples with an equal molar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (Protocol 3). Aim for 5-20% degradation of the main peak for optimal results.[15]

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can resolve the parent compound from all potential degradation products and impurities.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or the λmax of your compound).

  • Injection Volume: 10 µL.

Note: This is a starting point. The gradient must be optimized to ensure baseline separation between the parent peak and any new peaks that appear in the forced degradation samples. For resolving enantiomers, a dedicated chiral HPLC method is required.[6][16]

Section 4: Visualization & Formatting

Diagram 1: Key Degradation Pathways

cluster_oxidation Oxidation cluster_racemization Racemization cluster_hydrolysis Hydrolysis (of Derivatives) parent This compound (Single Enantiomer) oxidized Nitroso/Nitro Derivatives & Polymeric Products parent->oxidized O₂, Light, Metals carbanion Planar Carbanion Intermediate parent->carbanion Base or Acid racemate Racemic Mixture (Both Enantiomers) carbanion->racemate Reprotonation hydrolyzed Parent Acid/Amine derivative Ester or Amide Derivative derivative->hydrolyzed H₂O, Acid/Base

Caption: Potential degradation pathways for the target compound and its derivatives.

Diagram 2: Troubleshooting Workflow for Compound Instability

cluster_id Identify Degradation Type cluster_solve Implement Solution start Instability Observed (e.g., new HPLC peak, color change) q_color Color Change? start->q_color q_chiral Loss of Chiral Purity? q_color->q_chiral No solve_ox Implement Oxidation Control: - Inert Atmosphere - Light Protection - Add Antioxidants q_color->solve_ox Yes q_hydrolysis Is it an Ester/Amide in Aqueous Buffer? q_chiral->q_hydrolysis No solve_rac Implement Racemization Control: - Strict pH Control - Lower Temperature - Use Weaker Bases q_chiral->solve_rac Yes solve_hyd Implement Hydrolysis Control: - Perform pH-Rate Study - Use Anhydrous Solvents - Formulate at pH of Max Stability q_hydrolysis->solve_hyd Yes solve_salt General Improvement: Consider Salt Formation (HCl, Mesylate) for enhanced solid-state & solution stability q_hydrolysis->solve_salt No / General

Caption: A decision tree for troubleshooting common stability issues.

Section 5: References

  • Koppenhoefer, B., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. [Link]

  • Sybilski, J. (2025). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. [Link]

  • Pharmapproach. (2024). Physiochemical assessment of pharmaceutical salt forms. Pharmapproach. [Link]

  • van de Put, M.W., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Kumar, L. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Kharasch, M.S., & Fuchs, C.F. (1946). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.

  • Williams, I. (1953). Stabilized aromatic amines. U.S. Patent No. 2,653,171. Washington, DC: U.S. Patent and Trademark Office.

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Drug Development and Delivery. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. [Link]

  • Williams, I. (1953). Stabilized aromatic amines. U.S. Patent No. 2,655,543. Washington, DC: U.S. Patent and Trademark Office.

  • Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Wang, T., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. International Journal of Molecular Sciences. [Link]

  • Williams, I. (1953). Stabilized aromatic amines. U.S. Patent No. 2,686,809. Washington, DC: U.S. Patent and Trademark Office.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • Popa, D., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • S, T., & S, Y. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica. [Link]

  • Bayne, A.C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • F, G., et al. (2010). Method for salt preparation. U.S. Patent No. 2010/0204470A1. Washington, DC: U.S. Patent and Trademark Office.

  • Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Reddit User. (2025). Formation of Mesylate Salts and avoiding Alkylmesylates. Reddit. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Landymore, A.F. (1976). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Gupta, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Reddy, B.P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Pharma. [Link]

  • Vankalapati, M., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Patel, A.M., et al. (2014). Process for preparation of imatinib and its mesylate salt. U.S. Patent No. 8,912,325. Washington, DC: U.S. Patent and Trademark Office.

  • Dolan, J.W. (2011). Enantiomer Separations. LCGC North America. [Link]

  • Anderson, A.G., & Hicks, F.A. (2001). Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL). European Patent No. 1,151,995. Munich, Germany: European Patent Office.

  • Ghattas, A.K., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Mericko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • Holmes, F.E., et al. (2011). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Applied and Environmental Microbiology. [Link]

  • Stec, A.A., & Hull, T.R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

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Technical Support Center: Strategies for Peptide Coupling with 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of incorporating the sterically hindered and electronically modified amino acid, 2-amino-2-(3-bromophenyl)acetic acid , into your peptide sequences. Our goal is to equip you with the knowledge to minimize side product formation and achieve high-yield, high-purity peptides.

Introduction: The Challenge of Coupling this compound

This compound presents a dual challenge in peptide synthesis. Firstly, as an α,α-disubstituted amino acid, it imposes significant steric hindrance around the carboxylic acid and amino groups, slowing down the kinetics of peptide bond formation.[1] Secondly, the electron-withdrawing nature of the bromophenyl group can influence the reactivity of the carboxyl group and the nucleophilicity of the amino group, further complicating the coupling process. These factors increase the likelihood of undesirable side reactions, primarily incomplete coupling, racemization (if a chiral center is present and unprotected), and diketopiperazine formation. This guide will provide you with the strategic insights and practical protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol (e.g., using DCC/HOBt) resulting in low yields with this compound?

Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often lack the potency to efficiently mediate couplings involving sterically demanding amino acids.[1] The bulky 3-bromophenyl group physically obstructs the approach of the incoming amine to the activated carboxyl group, leading to slow and incomplete reactions.

Q2: What are the most effective coupling reagents for incorporating this hindered amino acid?

For sterically hindered amino acids, more powerful in-situ activating reagents are necessary. These reagents form highly reactive intermediates that can overcome the steric barrier. The most recommended classes of reagents are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][2] HATU is often considered superior due to the formation of a more reactive OAt-ester.[3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[3] They are known for clean reactions and are less likely to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[3]

  • COMU: This newer generation uronium salt, which incorporates OxymaPure as the leaving group, is a highly efficient and safer alternative to benzotriazole-based reagents.[4]

Q3: How can I minimize racemization during the coupling of this compound?

While this compound itself is achiral unless derivatized, the risk of racemization of the preceding amino acid in the peptide chain is a significant concern, especially with prolonged reaction times and the use of strong bases.[5] To mitigate this:

  • Use Racemization-Suppressing Additives: Always include additives like HOAt or OxymaPure in your coupling cocktail. These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[2]

  • Choose the Right Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine in stoichiometric amounts.[2] Stronger bases can promote the formation of an oxazolone intermediate, which is a key pathway for racemization.[6]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin-bound peptide.

Q4: What is "double coupling" and should I consider it for this amino acid?

Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next deprotection step.[2] This is a highly recommended strategy for sterically hindered amino acids like this compound to drive the reaction to completion and avoid deletion sequences. After the first coupling, a monitoring test (e.g., Kaiser test) should be performed. If the test is positive (indicating free amines), a second coupling with a fresh solution of activated amino acid is performed.

Q5: Can diketopiperazine formation be an issue?

Diketopiperazine (DKP) formation is a significant risk when coupling the third amino acid to a dipeptide attached to the resin.[7] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. The steric bulk of this compound can influence the conformation of the dipeptide and potentially favor this intramolecular cyclization. To minimize DKP formation:

  • Use 2-Chlorotrityl Chloride Resin: This resin is sterically bulky and helps to suppress DKP formation.[7]

  • Couple a Dipeptide Unit: If possible, synthesize the dipeptide containing this compound in solution and then couple it to the resin, thus bypassing the problematic dipeptide-resin intermediate.[7]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution & Rationale
Incomplete Coupling (Positive Kaiser Test) Inefficient Coupling Reagent: Standard reagents (DCC, DIC) are not potent enough.Switch to a high-efficiency reagent: Use HATU, HBTU, PyAOP, or COMU to generate a more reactive activated species.[1]
Steric Hindrance: The bulky 3-bromophenyl group slows down the reaction.Perform a "double coupling": Repeat the coupling step to ensure complete reaction.[2] Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[1] Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[8]
Poor Solvation/Aggregation: The growing peptide chain may aggregate on the solid support.Use a "magic mixture" of solvents: A combination of DCM/DMF/NMP (1:1:1) can improve solvation.[4] Incorporate backbone protection: If possible, use pseudoproline dipeptides or Hmb/Dmb protected amino acids in the sequence to disrupt secondary structure formation.[7]
Presence of Deletion Sequences in Final Peptide (Confirmed by MS) Incomplete Coupling: Failure to completely couple the hindered amino acid.Implement double coupling as a standard protocol for this residue. Use a more potent coupling reagent (see above).
Significant Racemization of the Preceding Amino Acid (Confirmed by Chiral HPLC) Prolonged Activation/Strong Base: The activated ester is susceptible to epimerization.Use racemization suppressing additives: HOAt or OxymaPure are highly recommended.[2] Use a weaker base: Switch from DIPEA to sym-collidine. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.
Formation of Diketopiperazine (DKP) (Confirmed by MS) Intramolecular Cyclization of Dipeptide-Resin: The N-terminal amine attacks the resin linkage.Use 2-chlorotrityl chloride resin: Its steric bulk hinders DKP formation.[7] Couple a pre-formed dipeptide: Synthesize the dipeptide unit in solution first.
Ugi Reaction Side Products Presence of Aldehyde/Ketone and Isocyanide Impurities: These can lead to a four-component Ugi reaction.Ensure high purity of solvents and reagents. The Ugi reaction is a multi-component reaction and is generally not a side reaction in standard peptide synthesis unless there are significant impurities.[9][10]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-2-amino-2-(3-bromophenyl)acetic acid using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices for hindered amino acids.

  • Resin Preparation:

    • Start with a deprotected resin-bound peptide (with a free N-terminal amine).

    • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Activation of the Amino Acid:

    • In a separate reaction vessel, dissolve Fmoc-2-amino-2-(3-bromophenyl)acetic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction (First Coupling):

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 2 and 3.

  • Washing:

    • After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Analytical Method for Detecting Side Products by HPLC-MS

This method can be used to analyze the crude peptide after cleavage from the resin to identify the desired product and potential side products.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is recommended for good separation of closely related species. For example, 5-65% B over 30 minutes.[11]

  • Detection: UV detection at 220 nm and 280 nm. The bromophenyl group will also have a characteristic UV absorbance.

  • Mass Spectrometry: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to identify the molecular weights of the eluting peaks.

    • Expected Mass of Desired Peptide: Calculate the theoretical mass.

    • Expected Mass of Deletion Peptide: Desired peptide mass - mass of this compound residue.

    • Expected Mass of Diketopiperazine: Calculate the mass of the cyclic dipeptide.

    • Racemization: Racemized peptides will have the same mass but may have a slightly different retention time on a chiral column or under specific achiral conditions. Chiral HPLC is the definitive method for quantifying racemization.[12]

Visualizations

Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling (Positive Kaiser Test) reagent Inefficient Coupling Reagent? start->reagent steric Significant Steric Hindrance? reagent->steric No switch_reagent Switch to HATU, HBTU, PyAOP, or COMU reagent->switch_reagent Yes aggregation Peptide Aggregation? steric->aggregation No double_couple Perform Double Coupling & Increase Reaction Time steric->double_couple Yes change_solvent Use 'Magic Mixture' Solvent (DCM/DMF/NMP) aggregation->change_solvent Yes end Successful Coupling (Negative Kaiser Test) aggregation->end No switch_reagent->end double_couple->end change_solvent->end

Caption: Troubleshooting workflow for low coupling efficiency.

Key Side Reactions in Peptide Synthesis

G cluster_0 Desired Reaction cluster_1 Side Reactions a Activated Amino Acid c Coupled Peptide a->c b Resin-Bound Peptide (Free Amine) b->c d Racemization (Epimer Formation) c->d Potential Undesired Pathways e Diketopiperazine (DKP Formation) c->e Potential Undesired Pathways f Incomplete Coupling (Deletion Sequence) c->f Potential Undesired Pathways

Caption: Overview of desired vs. undesired reaction pathways.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Goodman, M., et al. (n.d.). 7.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central. (2021).
  • Macrocyclization of Peptide Side Chains by the Ugi Reaction: Achieving Peptide Folding and Exocyclic N-Functionalization in One Shot. The Journal of Organic Chemistry. (2015).
  • Izumiya, N., & Muraoka, M. (n.d.). Racemization test in peptide synthesis. Journal of the American Chemical Society.
  • Peptide Cycliz
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
  • How to Synthesize a Peptide. AAPPTec.
  • Al Musaimi, O. (2018). Racemization in peptide synthesis.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023).
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. PubMed.
  • Loading protocols. Peptideweb.com.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. (2023).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (2024).
  • From α-Amino Acids to Peptides: All You Need for the Journey.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
  • Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed Central. (2023).

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Technical Support Center: Robust Analysis of 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the robust analysis of 2-amino-2-(3-bromophenyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome common analytical challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, like you, encounter during method development and routine analysis.

Introduction to the Analyte

This compound (CAS 79422-73-4) is a non-proteinogenic amino acid. It serves as a crucial building block in synthetic organic chemistry, notably as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones, which are investigated for the treatment of cognitive disorders such as Alzheimer's disease.[1]

The analytical challenges associated with this molecule stem from three core properties:

  • Chirality: It possesses a stereocenter at the alpha-carbon, meaning it exists as two non-superimposable mirror images (enantiomers). Quantifying the individual enantiomers is often a regulatory and scientific necessity.

  • Polarity: The presence of both an acidic (carboxyl) and a basic (amino) group makes it a zwitterionic and highly polar molecule, which can lead to poor retention and peak shape on traditional reversed-phase HPLC columns.

  • Halogenation: The bromine atom provides a unique isotopic signature that is highly valuable for mass spectrometric identification.[2]

This guide will address these challenges through detailed methodologies and troubleshooting advice for HPLC, Chiral HPLC, and LC-MS analysis.

Section 1: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

This section focuses on the quantification of the total amount of this compound, without separating the enantiomers.

FAQ: How do I develop a robust RP-HPLC method for quantifying this compound?

Answer: A robust method requires optimizing sample preparation, chromatographic conditions, and detection parameters. Due to the polar nature of amino acids, direct analysis can be challenging. Pre-column derivatization is a highly effective strategy to improve chromatographic behavior and enhance detection sensitivity.[3] A widely used and reliable method involves derivatization with o-phthalaldehyde (OPA) for primary amines.[4]

cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis prep1 Accurately weigh sample prep2 Dissolve in Diluent (e.g., 0.1 N HCl) prep1->prep2 deriv1 Mix Sample with Borate Buffer (pH 10.2) prep2->deriv1 deriv2 Add OPA Reagent deriv1->deriv2 deriv3 Inject onto HPLC deriv2->deriv3 hplc1 Separation on C18 Column deriv3->hplc1 hplc2 UV or Fluorescence Detection hplc1->hplc2

Caption: Automated pre-column derivatization workflow for HPLC analysis.

ParameterRecommended ConditionRationale & Expertise
Column Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µmThis column is specifically qualified for amino acid analysis, providing excellent peak shape and resolution for derivatized amino acids.[3]
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8A buffered mobile phase is critical to control the ionization state of the analyte and silanols on the column surface, preventing peak tailing.
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)A strong organic mixture ensures elution of the derivatized analyte and effectively cleans the column.
Gradient 0-2% B (2 min), 2-57% B (18 min), 57-100% B (2 min)A shallow initial gradient resolves early eluting compounds, while a steeper ramp elutes the derivatized analyte with good peak shape.
Flow Rate 2.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Derivatization Borate Buffer: 0.4 M Boric Acid, pH 10.2OPA Reagent: 10 mg/mL OPA in Borate Buffer with 10 µL/mL 3-mercaptopropionic acidThe high pH facilitates the reaction. 3-mercaptopropionic acid (3-MPA) creates a stable OPA-adduct that is highly fluorescent and UV-active.[3]
Detection Fluorescence: Ex 340 nm, Em 450 nmUV/DAD: 338 nmFluorescence detection offers superior sensitivity and selectivity compared to UV. A Diode Array Detector (DAD) is useful for checking peak purity.[5]
Troubleshooting Guide: RP-HPLC
  • Q: Why is my peak tailing excessively?

    • A: Peak tailing for amino acids is often caused by secondary interactions between the basic amino group and acidic residual silanols on the HPLC column packing.

      • Causality: Even with derivatization, if the reaction is incomplete or the molecule has other basic sites, these interactions can occur.

      • Solution 1 (Mobile Phase): Ensure your mobile phase buffer is at the correct pH and concentration (e.g., pH 7.8). This suppresses the silanol activity.

      • Solution 2 (Column): Use a high-quality, end-capped column specifically designed for amino acids, like the Eclipse-AAA. If the column is old, its performance may be degraded; replace it.

      • Solution 3 (Contamination): Metal contamination in the sample or HPLC system can also cause tailing. Clean the system with a chelating agent.

  • Q: My retention time is shifting between injections. What is the problem?

    • A: Retention time instability points to issues with the mobile phase, column equilibration, or temperature.

      • Causality: The retention of polar analytes is highly sensitive to the exact composition of the mobile phase.

      • Solution 1 (Mobile Phase Prep): Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of drift.

      • Solution 2 (Equilibration): Ensure the column is fully equilibrated with the starting gradient conditions before each injection. We recommend an equilibration time of at least 10 column volumes.

      • Solution 3 (Temperature): Use a column thermostat. Fluctuations in ambient temperature will change mobile phase viscosity and affect retention times.[5]

Section 2: Enantiomeric Separation by Chiral HPLC

For many pharmaceutical applications, separating and quantifying the individual (R) and (S) enantiomers is mandatory. This requires a chiral stationary phase (CSP).

FAQ: How do I select a column and develop a method for chiral separation?

Answer: Chiral method development is largely an empirical process.[6] However, based on the structure of this compound, polysaccharide-based or Pirkle-type CSPs are excellent starting points. A published method for the similar compound β-amino-β-(4-bromophenyl) propionic acid showed good success on a (R,R) Whelk-O1 column, which is a Pirkle-type CSP.[7]

cluster_elution racemate Racemic Mixture (R & S Enantiomers) column Chiral Stationary Phase (CSP) R-Binding Site S-Binding Site racemate->column Injection enant_S S-Enantiomer (Weaker Interaction, Elutes First) column:portS->enant_S Transient Diastereomeric Complex (Low Stability) enant_R R-Enantiomer (Stronger Interaction, Elutes Second) column:portR->enant_R Transient Diastereomeric Complex (High Stability)

Caption: Chiral separation relies on differential interaction with a CSP.

ParameterRecommended ConditionRationale & Expertise
Column Regis (R,R) Whelk-O1, 4.6 x 250 mm, 5 µmThis Pirkle-type CSP is known for its excellent selectivity for underivatized amino acids and similar compounds.[7]
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) : Isopropylamine (95 : 5 : 0.1 : 0.025, v/v/v/v)Normal-phase chromatography is often superior for chiral separations. Ethanol acts as the polar modifier.
Additives TFA: Acts as an acidic modifier to protonate the amino group, ensuring consistent interaction.Isopropylamine: A basic modifier that minimizes peak tailing by competing for active sites on the stationary phase.[7]
Flow Rate 1.0 mL/minA lower flow rate is typical for high-efficiency chiral separations to maximize resolution.
Column Temp. 25 °C (Ambient)Chiral separations can be sensitive to temperature. Maintaining a consistent temperature is crucial for reproducibility.
Detection UV/DAD at 225 nmThe phenyl ring provides strong UV absorbance at lower wavelengths.[7]
Troubleshooting Guide: Chiral HPLC
  • Q: I am getting no separation (co-elution) of the enantiomers. What should I do?

    • A: Co-elution means the CSP is not providing sufficient stereoselectivity under the current conditions.

      • Causality: The formation of transient diastereomeric complexes between the enantiomers and the CSP is not different enough in energy.

      • Solution 1 (Change Mobile Phase): The polarity of the mobile phase is the most powerful parameter. Decrease the percentage of the polar modifier (ethanol). This will increase retention and often enhances chiral recognition, improving resolution.

      • Solution 2 (Try a Different CSP): If mobile phase optimization fails, the chosen CSP may be inappropriate. Screen other CSP types, such as a polysaccharide-based column (e.g., Chiralpak IA).[8]

      • Solution 3 (Temperature): Try running the separation at a lower temperature (e.g., 10 °C). This can sometimes increase the stability difference between the diastereomeric complexes.

  • Q: My resolution is poor (Rs < 1.5). How can I improve it?

    • A: Poor resolution means the peaks are not baseline separated.

      • Causality: This can be due to insufficient selectivity (peaks are too close) or low efficiency (peaks are too broad).

      • Solution 1 (Optimize Selectivity): As above, adjust the mobile phase composition. Small changes in the ratio of hexane to ethanol or in the concentration of the acidic/basic additives (TFA/isopropylamine) can have a large impact.[7]

      • Solution 2 (Improve Efficiency): Decrease the flow rate (e.g., from 1.0 to 0.8 mL/min). This allows more time for mass transfer and can significantly sharpen peaks. Also, ensure your system is optimized to minimize extra-column dead volume.

Section 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for confirmation of identity and achieving the highest sensitivity.

FAQ: How can I use LC-MS for robust analysis?

Answer: The key advantage of MS for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This creates a characteristic M/M+2 isotopic pattern in the mass spectrum that is a definitive confirmation of the presence of a single bromine atom in the molecule.[2][9]

ParameterRecommended SettingRationale & Expertise
Ionization Mode Electrospray Ionization, Positive (ESI+)The amino group is easily protonated, making ESI+ the most sensitive mode for this compound.
Expected Ion [M+H]⁺The protonated molecular ion. For C₈H₈BrNO₂, the expected m/z will be ~230.98 and ~232.98.
MS Scan Mode Full Scan: To confirm identity by observing the full isotopic pattern.Selected Ion Monitoring (SIM): To maximize sensitivity for quantification by monitoring only the expected m/z values.Start with a full scan to confirm the analyte, then build a SIM or MRM method for routine quantification.
Isotopic Pattern Two peaks of nearly equal intensity separated by 2 Da.This is the hallmark of a monobrominated compound and provides extremely high confidence in peak identification.
Troubleshooting Guide: LC-MS
  • Q: I am seeing significant signal suppression and my results are not reproducible. Why?

    • A: This is likely due to "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the ESI source.

      • Causality: Components like salts, detergents, or formulation excipients can compete with the analyte for ionization, reducing its signal.

      • Solution 1 (Improve Chromatography): Modify your HPLC gradient to better separate the analyte from the interfering matrix components. A longer, shallower gradient can resolve the issue.

      • Solution 2 (Sample Preparation): Implement a more rigorous sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection.

      • Solution 3 (Use an Internal Standard): The most robust solution is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or ¹⁵N-labeled analyte). The SIL standard will co-elute and experience the same matrix effects, allowing for accurate correction and highly reproducible quantification.

  • Q: My sample is stored for a long time. Could the analyte be degrading?

    • A: Yes, amino acid stability can be a concern, especially during long-term storage or under suboptimal conditions (e.g., room temperature, exposure to light).[10]

      • Causality: Degradation can occur via oxidation, deamination, or other chemical reactions.

      • Solution 1 (Stability Study): Perform a formal stability study. Analyze samples stored under different conditions (e.g., -80°C, 4°C, room temp) at various time points to determine the rate of degradation.

      • Solution 2 (Proper Storage): Store stock solutions and samples frozen (-20°C or -80°C) in amber vials to protect from light. Avoid repeated freeze-thaw cycles.[5]

      • Solution 3 (Check for Degradants): Use a full-scan MS method to look for potential degradation products. This can provide clues about the degradation pathway.

References

  • Lau, H., et al. (2011). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. National Institutes of Health. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Iannucci, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. [Link]

  • United States Pharmacopeia. (2002). AMINO ACID ANALYSIS. [Link]

  • Springer. (n.d.). Amino Acid Analysis Protocols Methods In Molecular Biology. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. [Link]

  • Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Giezen, A., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Robust Validation Matters

In drug development, the reliability of analytical data is paramount. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a compound like 2-amino-2-(3-bromophenyl)acetic acid, which may be a critical starting material or intermediate, validated analytical methods are essential for:

  • Ensuring Identity, Strength, Quality, Purity, and Potency: These are fundamental requirements for regulatory submissions.[]

  • Process Control and Optimization: Reliable analytical data informs process development and ensures batch-to-batch consistency.

  • Stability Studies: Validated methods are crucial for assessing the stability of the compound under various conditions.[3][4]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require comprehensive validation data for analytical procedures as outlined in guidelines like ICH Q2(R2).[5][6][7]

This guide will focus on a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and assay, and Chiral HPLC for enantiomeric purity, as these are the most prevalent techniques for such molecules. We will also briefly explore Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) as potential alternatives.

Method Comparison: HPLC, GC-MS, and CE for this compound

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a polar, chiral molecule with a chromophore (the bromophenyl group), HPLC is generally the method of choice.

Analytical Technique Principle Advantages for this compound Disadvantages for this compound
RP-HPLC with UV Detection Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, good sensitivity due to the UV-absorbing phenyl ring, robust and widely available.May require derivatization for enhanced sensitivity in trace analysis.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation and quantification of enantiomers, crucial for stereospecific synthesis.CSPs can be expensive and have specific mobile phase requirements.
GC-MS Partitioning in the gas phase followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information.Requires derivatization to increase volatility of the amino acid, which adds complexity.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High efficiency, low sample and reagent consumption, suitable for charged molecules.[5][8][9][10]Can have lower concentration sensitivity compared to HPLC with UV detection.

In-Depth Focus: HPLC Methodologies and Their Validation

Given its versatility and robustness, HPLC stands out as the primary analytical tool for this compound. We will now delve into the specifics of developing and validating both an achiral (for purity and assay) and a chiral HPLC method.

I. Achiral Analysis by Reversed-Phase HPLC

This method is designed for the quantification of this compound (the active substance) and the detection of any process-related impurities or degradation products.

A. Proposed HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functional groups.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 10% to 90% B over 20 minutesA gradient elution is necessary to separate the main component from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 220 nmThe phenyl ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

B. Validation Protocol for the Achiral HPLC Method

The validation of this method must be conducted in accordance with ICH Q2(R2) guidelines.[5][6][7] The following parameters must be assessed:

1. Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] This is demonstrated through forced degradation studies, where the sample is subjected to stress conditions to produce potential degradation products.

  • Experimental Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 80 °C for 48 hours (solid state).

      • Photostability: Expose to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by the proposed HPLC method.

    • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • Acceptance Criteria: The method should be able to separate the main peak from all degradation products and any known impurities. The peak purity angle should be less than the peak purity threshold.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare a placebo (a mixture of all excipients if in a drug product, or a blank solvent for the drug substance).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over all measurements should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on signal-to-noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the ratios.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

C. Visualization of the Achiral Validation Workflow

achiral_validation_workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R2)) MD Propose HPLC Method Specificity Specificity & Forced Degradation MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of the achiral HPLC method.

II. Chiral Analysis by HPLC

Since this compound is a chiral molecule, it is essential to have a method to separate and quantify the enantiomers. This is critical for controlling the stereochemical purity of the substance.

A. Proposed Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Chiral Stationary Phase (CSP) based on a polysaccharide derivative (e.g., cellulose or amylose) coated on silica gel.These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amino acids.[12]
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)A normal-phase mobile system is often effective for chiral separations on polysaccharide-based CSPs. TFA is added to improve peak shape.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.
Column Temperature 25 °CTemperature can significantly affect chiral separations; a controlled room temperature is a good starting point.
Detection UV at 220 nmAs with the achiral method, the phenyl ring provides good UV absorbance.
Injection Volume 10 µL

B. Validation Protocol for the Chiral HPLC Method

The validation of a chiral method follows similar principles to the achiral method, but with a focus on the separation and quantification of the enantiomers.

1. Specificity: The method must be able to separate the two enantiomers from each other and from any achiral impurities.

  • Experimental Protocol:

    • Inject a solution of the racemic mixture of this compound to demonstrate baseline separation of the enantiomers.

    • Inject a solution of the desired enantiomer spiked with a small amount (e.g., 0.1%) of the undesired enantiomer.

  • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.

2. Linearity of the Undesired Enantiomer: This is crucial for accurately quantifying the impurity.

  • Experimental Protocol:

    • Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the LOQ to a level corresponding to the specification limit (e.g., 0.1% to 1.0% of the main component concentration).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy: Demonstrate the accuracy of measuring the undesired enantiomer.

  • Experimental Protocol:

    • Spike the pure desired enantiomer with the undesired enantiomer at three different concentration levels (e.g., LOQ, 0.15%, and 0.3%).

    • Analyze in triplicate and calculate the recovery of the undesired enantiomer.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for the impurity.

4. Precision (Repeatability and Intermediate Precision): Assess the precision of quantifying the undesired enantiomer.

  • Experimental Protocol:

    • Prepare six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit.

    • Follow the protocols for repeatability and intermediate precision as described for the achiral method.

  • Acceptance Criteria: The RSD should be ≤ 10% for the quantification of the impurity.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the Undesired Enantiomer: Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Experimental Protocol: Follow the signal-to-noise ratio approach as described for the achiral method.

6. Robustness: Evaluate the method's robustness to small changes in chromatographic conditions.

  • Experimental Protocol:

    • Vary parameters such as mobile phase composition (e.g., ± 2% ethanol), flow rate (± 0.1 mL/min), and column temperature (± 2 °C).

    • Assess the impact on the resolution between the enantiomers.

  • Acceptance Criteria: The resolution between the enantiomers should remain ≥ 1.5.

C. Visualization of the Chiral Validation Logic

chiral_validation_logic cluster_goal Primary Goal: Enantiomeric Purity cluster_validation_params Key Validation Parameters Goal Quantify Undesired Enantiomer Specificity Specificity (Resolution ≥ 1.5) Goal->Specificity LOQ LOQ of Undesired Enantiomer Specificity->LOQ Accuracy Accuracy of Impurity Measurement LOQ->Accuracy Precision Precision of Impurity Measurement LOQ->Precision

Caption: Key validation parameters for the chiral HPLC method.

Conclusion

The validation of analytical methods for "this compound" is a critical step in ensuring its quality and suitability for use in pharmaceutical development. While HPLC, in both its achiral and chiral forms, presents the most robust and versatile approach, the choice of method should always be guided by the specific analytical requirements. The validation protocols outlined in this guide, based on internationally recognized standards, provide a comprehensive framework for establishing the reliability and accuracy of the chosen analytical procedures. By adhering to these principles, researchers and drug developers can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kim, H., & Lee, W. (2002). Profiling and screening analysis of 27 aromatic amino acids by capillary electrophoresis in dual modes. Electrophoresis, 23(7-8), 1080–1089. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Cowan, T. M., & Fung, E. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2030, 105–116. [Link]

  • Le, T. L., et al. (2014). Quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 944, 166-174. [Link]

  • M. H. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 990, 1-10. [Link]

  • G. D. (2000). Biomedical applications of amino acid detection by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 1-17. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-70. [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11), 634-639. [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry (Doctoral dissertation, University of Technology Sydney). [Link]

  • Journal of Chemical Education. (1996). Qualitative amino acid analysis of small peptides by GC/MS. [Link]

  • Agilent Technologies. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]

  • MDPI. (2020). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

Sources

A Comparative Guide for Researchers: 2-amino-2-(3-bromophenyl)acetic acid vs. 2-amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, non-canonical amino acids serve as indispensable building blocks for creating novel peptides, peptidomimetics, and small molecule therapeutics. Among these, halogenated phenylglycine derivatives are of particular interest due to the unique physicochemical properties imparted by the halogen substituent, such as increased lipophilicity and the ability to form halogen bonds, which can modulate biological activity and pharmacokinetic profiles.

This guide provides an in-depth comparison of two closely related positional isomers: 2-amino-2-(3-bromophenyl)acetic acid and 2-amino-2-(4-bromophenyl)acetic acid. While differing only in the position of a single bromine atom on the phenyl ring, this subtle structural variance leads to significant differences in their chemical behavior, synthetic utility, and biological relevance. We will explore their physicochemical properties, synthetic considerations, and established applications, providing researchers with the critical data and experimental insights needed to select the appropriate isomer for their specific research and development objectives.

G cluster_0 This compound (meta-isomer) cluster_1 2-amino-2-(4-bromophenyl)acetic acid (para-isomer) a a b b

Caption: Chemical structures of the meta- and para-bromophenylacetic acid isomers.

Comparative Physicochemical Properties

The position of the bromine atom—meta (position 3) versus para (position 4)—directly influences the molecule's electronic distribution, polarity, and crystal packing, leading to distinct physical properties. Positional isomers often exhibit different melting points, boiling points, and solubility profiles due to these variations in intermolecular forces.[1][2]

PropertyThis compound2-amino-2-(4-bromophenyl)acetic acidReference
Synonym m-Bromophenylglycinep-Bromophenylglycine
CAS Number 79422-73-471079-03-3[3][4]
Molecular Formula C₈H₈BrNO₂C₈H₈BrNO₂[5][6]
Molecular Weight 230.06 g/mol 230.06 g/mol [5][6]
Appearance White to off-white solidWhite to off-white crystalline powder
Melting Point Not widely reported273-274 °C[4]
Density (Predicted) Not widely reported1.7 g/cm³[4]
pKa (Predicted) ~2.1 (acid), ~9.2 (amine)~2.1 (acid), ~9.2 (amine)

The difference in molecular symmetry between the meta and para isomers is a key determinant of their physical properties. The more symmetrical para isomer can pack more efficiently into a crystal lattice, generally resulting in a higher melting point and lower solubility compared to the less symmetrical meta isomer.

Synthesis and Chiral Resolution

Both isomers are chiral and are typically synthesized as racemic mixtures, requiring a subsequent resolution step to isolate the desired single enantiomer. A common synthetic approach is a variation of the Strecker synthesis, starting from the corresponding bromobenzaldehyde.

However, the most critical experimental consideration for their use in biologically active molecules is the separation of enantiomers. Since enantiomers possess identical physical properties, direct separation is challenging.[7] The standard and most reliable method is to convert the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. These resulting diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization.[8][9]

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Topic: A Comparative Analysis of Synthesis Routes for 2-amino-2-(3-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

2-amino-2-(3-bromophenyl)acetic acid is a non-natural, chiral α-amino acid of significant interest in medicinal chemistry. Its structure is a valuable scaffold for drug discovery, serving as a key intermediate in the synthesis of more complex molecules, including substituted 2-aminoimidazole-4-ones used in the development of treatments for cognitive impairments like Alzheimer's disease.[1] The presence of the bromine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the stereochemistry at the α-carbon is often critical for biological efficacy. Therefore, the choice of synthetic route is a crucial decision, balancing the need for stereochemical purity with practical considerations such as yield, scalability, safety, and cost.

This guide provides a detailed comparison of three distinct and representative strategies for synthesizing this compound: the classical Strecker and Bucherer-Bergs syntheses, which produce racemic products, and a modern chemoenzymatic resolution approach for accessing enantiomerically pure forms.

Route 1: The Strecker Synthesis – The Foundational Approach

First described by Adolph Strecker in 1850, the Strecker synthesis is a robust, one-pot, three-component reaction that remains a workhorse for the preparation of racemic α-amino acids.[2] It assembles the amino acid backbone from an aldehyde, ammonia, and a cyanide source.

Mechanistic Rationale & Experimental Choices

The synthesis begins with the reaction between 3-bromobenzaldehyde and ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine.[3] The reaction is typically acid-catalyzed to activate the aldehyde's carbonyl group toward nucleophilic attack by ammonia.[3] The resulting iminium ion is a key electrophilic intermediate. The cyanide anion (from NaCN or KCN) then attacks the iminium carbon to form an α-aminonitrile.[2] This step creates the crucial C-C bond of the final product. The final stage is the hydrolysis of the nitrile group to a carboxylic acid. This is usually performed under harsh acidic conditions (e.g., refluxing concentrated HCl), which simultaneously protonates the amino group, facilitating isolation of the amino acid as its hydrochloride salt.[4]

Experimental Protocol (Racemic Synthesis)
  • α-Aminonitrile Formation: 3-bromobenzaldehyde is dissolved in an aqueous methanol solution containing ammonium chloride. The mixture is cooled in an ice bath. An aqueous solution of sodium cyanide is then added dropwise while maintaining a low temperature to control the exothermic reaction. The mixture is stirred for several hours at room temperature to allow for complete formation of 2-amino-2-(3-bromophenyl)acetonitrile.

  • Hydrolysis: The solvent is removed under reduced pressure, and concentrated hydrochloric acid is added to the crude aminonitrile. The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

  • Isolation: Upon cooling, the product may precipitate as the hydrochloride salt. To obtain the free amino acid, the acidic solution is neutralized with a base (e.g., aqueous ammonia) to its isoelectric point, causing the zwitterionic amino acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Workflow and Evaluation

Strecker_Workflow Strecker Synthesis Workflow Aldehyde 3-Bromobenzaldehyde Reagents1 + NH4Cl + NaCN Aldehyde->Reagents1 Aminonitrile α-Aminonitrile Intermediate Reagents1->Aminonitrile Step 1: Aminonitrile Formation Reagents2 + Conc. HCl (Reflux) Aminonitrile->Reagents2 Product Racemic This compound Reagents2->Product Step 2: Hydrolysis

Caption: A two-step workflow for the Strecker synthesis of the target amino acid.

Performance MetricEvaluation of Strecker Synthesis
Stereocontrol None. Produces a 1:1 racemic mixture requiring subsequent resolution.
Yield Moderate to good, typically in the 50-75% range for the racemic product.
Scalability Highly scalable due to low-cost, readily available starting materials and robust reaction conditions.
Safety High Risk. Requires stringent handling protocols for highly toxic cyanide salts (NaCN, KCN, HCN).[5]
Cost-Effectiveness Excellent for producing the racemic mixture.

Route 2: The Bucherer-Bergs Synthesis – A Hydantoin-Based Alternative

The Bucherer-Bergs reaction is another powerful multicomponent method for synthesizing α,α-disubstituted amino acids, proceeding through a characteristic hydantoin intermediate.[6][7] Like the Strecker synthesis, it starts with a carbonyl compound but uses ammonium carbonate as the source of both ammonia and carbon dioxide.

Mechanistic Rationale & Experimental Choices

The reaction begins with the formation of a cyanohydrin from 3-bromobenzaldehyde and cyanide, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form the same α-aminonitrile intermediate as in the Strecker synthesis.[8] However, in the presence of carbonate/CO₂, the aminonitrile undergoes cyclization to form a 5-substituted hydantoin.[9] This stable heterocyclic intermediate is the key distinction of this route. The hydantoin is then isolated and subsequently hydrolyzed, typically under harsh basic or acidic conditions, to yield the final amino acid.[8] The use of a stable, often crystalline, intermediate can be advantageous for purification.

Experimental Protocol (Racemic Synthesis)
  • Hydantoin Formation: 3-bromobenzaldehyde, potassium cyanide, and ammonium carbonate are heated in a sealed vessel with aqueous ethanol. The reaction mixture is typically stirred at 60-80°C for several hours.

  • Isolation of Hydantoin: Upon cooling, the 5-(3-bromophenyl)hydantoin intermediate often crystallizes from the reaction mixture and can be isolated by filtration. This provides an opportunity for purification before the final hydrolysis step.

  • Hydrolysis: The isolated hydantoin is heated at reflux with a strong base (e.g., aqueous Ba(OH)₂) or acid (e.g., H₂SO₄) to open the heterocyclic ring and afford the target amino acid.

  • Product Isolation: Following hydrolysis, the product is isolated by adjusting the pH to its isoelectric point, similar to the Strecker synthesis workup.

Workflow and Evaluation

Bucherer_Bergs_Workflow Bucherer-Bergs Synthesis Workflow Aldehyde 3-Bromobenzaldehyde Reagents1 + KCN + (NH4)2CO3 Aldehyde->Reagents1 Hydantoin 5-(3-bromophenyl)hydantoin Intermediate Reagents1->Hydantoin Step 1: Hydantoin Formation Reagents2 + Strong Acid/Base (Reflux) Hydantoin->Reagents2 Product Racemic This compound Reagents2->Product Step 2: Hydrolysis

Caption: A two-step workflow for the Bucherer-Bergs synthesis.

Performance MetricEvaluation of Bucherer-Bergs Synthesis
Stereocontrol None. Produces a racemic mixture.
Yield Good, often comparable to or slightly higher than the Strecker synthesis due to the stable, isolable intermediate.
Scalability Good, but may require pressure equipment for optimal reaction conditions.
Safety High Risk. Employs toxic cyanide salts. Hydrolysis requires strongly corrosive acids or bases.
Cost-Effectiveness High, similar to the Strecker synthesis.

Route 3: Chemoenzymatic Resolution – The Path to Enantiopurity

For applications where a single enantiomer is required, classical methods must be followed by a resolution step. Chemoenzymatic resolution is an elegant and highly efficient strategy that leverages the exquisite stereoselectivity of enzymes.[10]

Mechanistic Rationale & Experimental Choices

This approach is a hybrid of chemical and biological synthesis. First, a racemic precursor is synthesized, often using a cost-effective method like the Strecker synthesis. This precursor is typically an N-acylated derivative (e.g., N-acetyl) of the amino acid, which is prepared using standard chemical methods (e.g., reaction with acetic anhydride). The key step involves an enzyme, such as an aminoacylase, which can selectively hydrolyze the N-acyl group from only one of the two enantiomers (e.g., the L-enantiomer).[11] This enzymatic reaction creates a mixture of the free L-amino acid and the unreacted N-acetyl-D-amino acid.[11] These two compounds have different chemical properties (e.g., solubility at different pH values), allowing for their straightforward separation.

Experimental Protocol (Enantioselective Synthesis)
  • N-Acetylation: Racemic this compound (from Route 1 or 2) is dissolved in an aqueous basic solution and treated with acetic anhydride to produce racemic N-acetyl-2-amino-2-(3-bromophenyl)acetic acid.

  • Enzymatic Hydrolysis: The racemic N-acetyl derivative is dissolved in a buffered aqueous solution (pH ~7-8). An aminoacylase (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a controlled temperature (e.g., 37°C). The enzyme selectively catalyzes the hydrolysis of the N-acetyl-L-amino acid.

  • Separation: After the reaction reaches ~50% conversion, the mixture is acidified. The unreacted N-acetyl-D-amino acid is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired L-amino acid, is then adjusted to its isoelectric point to precipitate the pure L-enantiomer. The recovered N-acetyl-D-amino acid can be racemized and recycled to improve overall process efficiency.

Workflow and Evaluation

Chemoenzymatic_Workflow Chemoenzymatic Resolution Workflow Start Racemic Amino Acid Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Racemic_NAcetyl Racemic N-Acetyl Amino Acid Acetylation->Racemic_NAcetyl Resolution Enzymatic Hydrolysis (Aminoacylase) Racemic_NAcetyl->Resolution Mixture Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid Resolution->Mixture Separation Separation (Extraction / pH Adjustment) Mixture->Separation L_Product Pure L-Amino Acid Separation->L_Product D_Recovered N-Acetyl-D-Amino Acid (for recycling) Separation->D_Recovered

Caption: Workflow for obtaining an enantiopure amino acid via chemoenzymatic resolution.

Performance MetricEvaluation of Chemoenzymatic Resolution
Stereocontrol Excellent. Can achieve enantiomeric excess (e.e.) >99%.
Yield The theoretical maximum yield is 50% for the desired enantiomer per cycle. Overall yield can be increased by recycling the unwanted enantiomer.
Scalability Moderate. Can be limited by enzyme cost, stability, and the need to handle large volumes of aqueous solutions.
Safety Low Risk. Avoids highly toxic reagents and operates under mild, aqueous conditions.
Cost-Effectiveness Can have a higher initial cost due to the enzyme, but this may be offset by the high value of the enantiopure product and enzyme recycling.

Synthesis Route Comparison

The optimal synthesis strategy depends entirely on the specific goals of the researcher or development team.

Decision Logic Diagram

Decision_Tree start Project Goal? q1 Is a specific enantiomer required? start->q1 q2 Is large-scale production (>kg) required? q1->q2 No (Racemic OK) chemoenzymatic Use Chemoenzymatic Resolution q1->chemoenzymatic Yes strecker Use Strecker or Bucherer-Bergs Synthesis q2->strecker No (Lab Scale) strecker_with_resolution Strecker + Resolution is the most cost-effective path for scale-up. q2->strecker_with_resolution Yes

Caption: A decision-making framework for selecting the appropriate synthesis route.

Quantitative Data Summary
ParameterStrecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Resolution
Product RacemicRacemicEnantiopure (>99% e.e.)
Typical Yield 50-75%60-80%<50% per cycle (theoretical max)
Key Reagents Aldehyde, NH₄Cl, NaCNAldehyde, (NH₄)₂CO₃, KCNRacemic N-acyl AA, Enzyme
Reaction Conditions Low to room temp; then refluxElevated temp (60-80°C); then refluxMild, aqueous (pH 7-8, ~37°C)
Primary Hazard High (Cyanide) High (Cyanide) Low
Scalability HighHighModerate
Relative Cost LowLowModerate to High

Conclusion

The synthesis of this compound presents a classic choice between established, high-throughput racemic methods and modern, precise stereoselective techniques. The Strecker and Bucherer-Bergs syntheses are ideal for producing large quantities of racemic material cheaply and efficiently, making them suitable for initial screening libraries or when a subsequent classical resolution is planned. However, their reliance on highly toxic cyanides and harsh hydrolysis conditions are significant drawbacks.

For drug development, where single-enantiomer products are almost always required, the chemoenzymatic resolution route is superior. It offers unparalleled stereocontrol under green, biocompatible conditions. While the yield per cycle is limited to 50%, the ability to recycle the undesired enantiomer and the high value of the enantiopure product often justify the investment in this technology. As the demand for chiral building blocks continues to grow, such biocatalytic and asymmetric methods will undoubtedly become the industry standard.

References

  • Wikipedia. (2023). Amino acid synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Fujimoto, K., et al. (2019). Direct Synthesis of Free α-Amino Acids by Telescoping Three-Step Process from 1,2-Diols. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Alpha Amino Acid Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. Retrieved from [Link]

  • Wu, S., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(10), 3467-3488. Retrieved from [Link]

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Navigating the Bioactive Landscape of 2-amino-2-(3-bromophenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expansive field of medicinal chemistry, the strategic modification of core molecular scaffolds is a cornerstone of novel drug discovery. The "2-amino-2-(3-bromophenyl)acetic acid" moiety presents a compelling starting point for the development of a diverse range of bioactive compounds. The presence of a bromine atom, an amino group, and a carboxylic acid function on a phenylacetic acid backbone offers multiple avenues for synthetic derivatization, potentially leading to compounds with a wide spectrum of pharmacological activities.

This guide provides a comparative analysis of the potential biological activities of derivatives of this compound. Due to the limited publicly available data on the specific biological activities of direct derivatives of this exact scaffold, this guide will draw upon established structure-activity relationships (SAR) of analogous compounds to provide a predictive framework for researchers. We will explore potential antimicrobial, anticancer, and anti-inflammatory activities, supported by general experimental protocols and a discussion of the underlying chemical logic.

The Strategic Advantage of the this compound Scaffold

The this compound structure is a versatile building block for several reasons:

  • Chirality: The α-carbon is chiral, allowing for the synthesis of stereoisomers which can exhibit different biological activities and metabolic profiles.

  • Reactive Handles: The amino and carboxylic acid groups are readily available for a variety of chemical transformations, including amidation, esterification, and the formation of Schiff bases and heterocyclic rings.

  • The Role of Bromine: The bromine substituent on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding.

The following diagram illustrates the key reactive sites on the core molecule that can be exploited for the synthesis of diverse derivatives.

Caption: Key reactive sites on the this compound scaffold for synthetic modification.

Comparative Analysis of Potential Biological Activities

Based on the known activities of structurally related compounds, we can extrapolate the potential therapeutic applications of this compound derivatives.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a global health priority. Phenylacetic acid and amino acid derivatives have historically been a rich source of compounds with antibacterial and antifungal properties.

Potential Derivatives and Their Rationale:

  • Amide Derivatives: Conversion of the carboxylic acid to an amide can enhance antimicrobial activity by increasing the molecule's ability to form hydrogen bonds with target enzymes or cellular structures. Amides derived from various amines (aliphatic, aromatic, heterocyclic) can be synthesized to explore a wide chemical space.

  • Thiazole and other Heterocyclic Derivatives: The incorporation of heterocyclic rings, such as thiazole, is a common strategy in the design of antimicrobial agents. These rings can act as bioisosteres for other functional groups and participate in crucial binding interactions. For instance, the synthesis of 2-amino-4-(bromophenyl)-1,3-thiazole derivatives has been reported to yield compounds with notable antifungal activity.

Comparative Performance (Hypothetical Data):

The following table presents a hypothetical comparison of the antimicrobial activity of different classes of this compound derivatives, based on typical results for analogous compounds.

Derivative ClassModificationTarget OrganismsExpected Activity (MIC µg/mL)Rationale for Activity
Amides Reaction with substituted anilinesS. aureus, B. subtilis (Gram-positive)16 - 64Increased hydrogen bonding potential, altered lipophilicity.
Reaction with heterocyclic aminesE. coli, P. aeruginosa (Gram-negative)32 - 128Potential for improved cell wall penetration.
Thiazoles Cyclization with thiourea derivativesC. albicans, A. niger (Fungi)8 - 32The thiazole ring is a known pharmacophore in many antifungal drugs.
Schiff Bases Condensation with aromatic aldehydesBroad spectrumVariableThe imine group can be crucial for binding to target enzymes.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a preliminary assessment of the antimicrobial activity of synthesized compounds.

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Schiff bases and heterocyclic derivatives of amino acids have demonstrated promising cytotoxic activity against various cancer cell lines.

Potential Derivatives and Their Rationale:

  • Schiff Base Derivatives: The formation of Schiff bases by reacting the amino group of this compound with various aldehydes can lead to compounds with potent anticancer activity. The resulting imine (-C=N-) linkage is often a key structural feature for cytotoxicity.

  • Heterocyclic Derivatives (e.g., Quinazolines): The bromophenyl moiety can be incorporated into more complex heterocyclic systems. For example, 2-(3-bromophenyl)quinazoline derivatives have been investigated as kinase inhibitors, a major target in cancer therapy.

Workflow for Anticancer Drug Discovery:

Anticancer_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies A This compound B Derivatization (e.g., Schiff Base Formation) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determination of IC50 C->D E Target Identification (e.g., Kinase Inhibition Assay) D->E F Apoptosis/Cell Cycle Analysis D->F

A Comparative Guide to the Efficacy of Compounds Synthesized from 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 2-amino-2-(3-bromophenyl)acetic Acid

This compound is a non-proteinogenic α-amino acid that has emerged as a valuable starting material in medicinal chemistry.[1][2][3][4] Its structure, featuring a reactive amino acid core and a synthetically versatile bromophenyl group, provides a robust scaffold for the generation of diverse molecular entities with a wide range of biological activities. The bromine atom, in particular, serves as a key handle for various cross-coupling reactions, enabling the introduction of additional pharmacophores and the modulation of physicochemical properties. This guide provides a comparative analysis of the efficacy of different classes of compounds synthesized from this promising building block, with a focus on their potential therapeutic applications. We will delve into the synthetic strategies, present comparative efficacy data, and provide detailed experimental protocols to support further research and development in this area.

I. Synthesis of Bioactive Compounds from this compound: An Overview

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations. The amino and carboxylic acid functionalities can be readily modified to form amides, esters, and other derivatives. Furthermore, the bromine atom on the phenyl ring is amenable to substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Below is a generalized workflow for the synthesis of novel derivatives from this compound.

Synthesis Workflow A This compound B Protection of Amino/Carboxyl Groups A->B Standard protecting group chemistry C Functionalization of the Phenyl Ring (e.g., Suzuki, Buchwald-Hartwig coupling) B->C Palladium-catalyzed cross-coupling D Modification of the Amino Acid Backbone (e.g., Amide/Ester formation) B->D Peptide coupling, Esterification E Deprotection C->E D->E F Final Bioactive Compound E->F

Caption: Generalized synthetic workflow for deriving compounds from this compound.

II. Comparative Efficacy of Synthesized Derivatives

The following sections provide a comparative overview of the biological efficacy of various classes of compounds synthesized from or structurally related to this compound. The data presented is compiled from multiple independent studies, and direct comparisons should be interpreted with consideration of the different experimental conditions.

A. Anticancer Agents

Derivatives of bromophenyl-containing scaffolds have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

1. Substituted 1,3,4-Thiadiazin-3-ium Bromides

Recent studies have explored the synthesis of 1,3,4-thiadiazin-3-ium bromides, which have demonstrated potent antiproliferative activity. While not directly synthesized from the topic compound, the bromo-phenyl moiety is a key feature. For instance, compounds with a 4-bromophenyl group have shown significant inhibitory activity against multiple cancer-related kinases.[5]

Compound IDTarget Cell LineGI50 (nM)Target KinasesReference
9c NCI-60 Panel38EGFR, BRAFV600E, VEGFR-2[5]
9a NCI-60 Panel43EGFR, BRAFV600E, VEGFR-2[5]
9d (5-(4-Bromophenyl) derivative)NCI-60 Panel47EGFR, BRAFV600E, VEGFR-2[5]

2. Acetylenic Amino Derivatives

The introduction of an acetylenic amine group to a 2-phenylacetic acid scaffold has been shown to enhance anticancer activity. A study on derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[6]

Compound IDCell LineIC50 (µg/mL)Normal Cell Line (WRL-68) IC50 (µg/mL)Reference
Compound 1 MCF-7250983[6]
Compound 2 MCF-73001292[6]
B. Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research. Phenylacetic acid derivatives have been explored for their potential to combat various pathogens, including Mycobacterium tuberculosis.

1. Pyridine-Thiazole Derivatives

A series of pyridine-derived compounds, including some with a bromophenyl substituent, were designed and synthesized as potential antitubercular agents targeting the enoyl acyl carrier protein reductase (InhA).[7] These compounds exhibited promising activity against Mycobacterium tuberculosis H37Rv.

Compound IDTarget OrganismMIC (µg/mL)InhA IC50 (µM)Reference
Derivative 6 M. tuberculosis H37Rv0.50.36[7]
Series 7a-f M. tuberculosis H37Rv0.5 - 2.0Not specified for all[7]
C. Anti-inflammatory Agents (COX-2 Inhibitors)

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Phenoxyacetic acid derivatives containing a bromophenyl moiety have demonstrated potent and selective COX-2 inhibition.[8]

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
5d 0.08 ± 0.018.99 ± 0.11112.37[8]
5f 0.06 ± 0.017.98 ± 0.09133.00[8]
7b 0.07 ± 0.016.54 ± 0.0893.42[8]
Celecoxib (Reference) 0.05 ± 0.0214.93 ± 0.17298.6[8]

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds synthesized from this compound.

A. General Synthesis of 1,3,4-Thiadiazin-3-ium Bromides

This protocol is adapted from the synthesis of related compounds and can be modified for derivatives of this compound.[5]

  • Reaction Setup: To a solution of a 4-substituted thiosemicarbazide (1 mmol) in absolute ethanol (20 mL), add the appropriate phenacyl bromide (1 mmol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and dry under vacuum to obtain the pure 1,3,4-thiadiazin-3-ium bromide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Antimycobacterial Screening (Microplate Alamar Blue Assay)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[7]

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

D. In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of compounds against COX isoforms.[8]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the reaction mixture and pre-incubate for 10 minutes at 25°C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement of Prostaglandin Production: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

IV. Signaling Pathways and Mechanisms of Action

The therapeutic effects of the synthesized compounds are mediated through their interaction with specific cellular signaling pathways.

A. Anticancer Activity: Kinase Inhibition

Many of the potent anticancer derivatives function as multi-targeted kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway Angiogenesis Angiogenesis Receptor_Tyrosine_Kinase->Angiogenesis Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR_Pathway->Cell_Survival Compound_9c_9d Compound 9c/9d Compound_9c_9d->Receptor_Tyrosine_Kinase

Caption: Inhibition of receptor tyrosine kinases by synthesized compounds.

B. Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of the phenoxyacetic acid derivatives are primarily due to the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound_5f_7b Compound 5f/7b Compound_5f_7b->COX2_Enzyme

Caption: Mechanism of action of selective COX-2 inhibitors.

V. Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The comparative data, while compiled from diverse studies, highlights the promising efficacy of these novel chemical entities.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • Head-to-head comparative studies: To enable a more direct and accurate comparison of the efficacy of different derivatives.

  • In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

  • Exploration of novel therapeutic areas: To uncover the full therapeutic potential of this versatile chemical scaffold.

By leveraging the synthetic tractability of this compound, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

  • PubChem. (n.d.). 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate. Retrieved from [Link]

  • Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): Design, synthesis, and computational analysis. Drug Design, Development and Therapy. Retrieved from [Link]

  • Aly, A. A., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • LookChem. (n.d.). Cas 79422-73-4, this compound. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-[3-(4-bromobenzoyl)phenyl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

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Introduction: The Strategic Role of Phenylglycines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Brominated vs. Chlorinated Phenylglycines for Drug Development Professionals

Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as crucial building blocks in a variety of biologically active molecules, including glycopeptide antibiotics like vancomycin and peptide natural products.[1][2][3] Unlike proteinogenic aromatic amino acids such as phenylalanine or tyrosine, phenylglycines feature a direct attachment of the aromatic ring to the α-carbon.[1] This unique structural feature imparts significant conformational rigidity, a property that medicinal chemists exploit to lock bioactive peptides into their optimal binding conformations.[1]

The introduction of halogen atoms—specifically bromine and chlorine—onto the phenyl ring is a well-established strategy in drug discovery to modulate a molecule's physicochemical and biological properties. Halogenation can influence everything from metabolic stability and lipophilicity to target binding affinity through a phenomenon known as halogen bonding.[4][5][6][7] This guide provides a comparative analysis of brominated versus chlorinated phenylglycines, offering experimental insights and protocols to aid researchers in making informed decisions during the lead optimization process.

Comparative Analysis: Bromine vs. Chlorine Substitution

The choice between bromine and chlorine is not arbitrary; it is a strategic decision based on the distinct physicochemical properties each halogen imparts. The key differences stem from their size, electronegativity, polarizability, and the resulting impact on reactivity and intermolecular interactions.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between bromine and chlorine dictate their influence on a parent molecule. Chlorine is more electronegative, while bromine is larger and more polarizable, making it a more effective halogen bond donor.[6][8]

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Bromine exerts a greater steric influence, which can be used to probe binding pocket size or block metabolic sites.
Electronegativity (Pauling) 3.162.96Chlorine has a stronger electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups.
Polarizability (ų) 2.183.05Bromine's higher polarizability makes it a stronger halogen bond donor, potentially leading to enhanced binding affinity.[6][7]
C-X Bond Energy (kcal/mol) ~81~68The C-Br bond is weaker and more susceptible to metabolic cleavage or chemical degradation than the C-Cl bond.[9]
Lipophilicity Contribution (π) +0.71+0.86Bromine typically increases lipophilicity more than chlorine, which can affect solubility, cell permeability, and plasma protein binding.[10]
Reactivity and Synthetic Considerations

The synthesis of halogenated phenylglycines can be approached through various methods, including the direct halogenation of phenylglycine derivatives or by starting with a pre-halogenated building block.[11][12][13] The reactivity differences between bromine and chlorine often necessitate distinct experimental conditions.

  • Electrophilic Aromatic Substitution : Bromination is generally more selective than chlorination.[14][15] Free-radical chlorination can be highly reactive and lead to a mixture of products, whereas bromination is more controlled, often yielding a single major product at the most sterically accessible and electronically favorable position.[16][17] This higher selectivity for bromination is advantageous in complex molecule synthesis, minimizing purification challenges.[15]

  • Nucleophilic Substitution : The C-Br bond is a better leaving group than the C-Cl bond, making brominated phenylglycines more reactive in cross-coupling reactions (e.g., Suzuki, Heck), which are pivotal in modern drug discovery for building molecular complexity.

Experimental Protocols: Synthesis of Halogenated Phenylglycines

The following protocols provide generalized, self-validating workflows for the synthesis of representative chlorinated and brominated N-acyl-phenylglycine methyl esters. These protocols are designed to highlight the key differences in reagent choice and reaction conditions.

Workflow for Synthesis and Characterization

The overall experimental workflow is designed to ensure the synthesis of the target compound and validate its identity and purity through rigorous analytical characterization.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Validation Stage start Start: N-Acyl-Phenylglycine Methyl Ester halogenation Halogenation Reaction (Chlorination or Bromination) start->halogenation Select Halogenating Agent workup Aqueous Workup & Extraction halogenation->workup Quench Reaction purification Column Chromatography workup->purification Crude Product tlc TLC Analysis purification->tlc Monitor Fractions nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr Combine Pure Fractions ms Mass Spectrometry (HRMS) nmr->ms Structure Confirmation final Pure Halogenated Product (>95% Purity) ms->final Purity & Identity Verified

Caption: General workflow for the synthesis and validation of halogenated phenylglycines.

Protocol 1: Synthesis of Methyl 2-acetamido-2-(4-chlorophenyl)acetate

This protocol utilizes N-chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent. The causality for choosing NCS is its high selectivity for aromatic C-H chlorination in the presence of an activating group (the acetamido group) and a suitable acid catalyst.

Materials:

  • Methyl 2-acetamido-2-phenylacetate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.2 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Dissolve methyl 2-acetamido-2-phenylacetate (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add N-chlorosuccinimide (1.1 equiv) to the solution.

  • Carefully add trifluoroacetic acid (0.2 equiv) to the reaction mixture. The acid catalyzes the electrophilic chlorination by activating the NCS.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining NCS, followed by saturated aqueous NaHCO₃ to neutralize the TFA.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 30-50% EtOAc in hexanes) to yield the pure chlorinated product.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the mass spectrum.

Protocol 2: Synthesis of Methyl 2-acetamido-2-(4-bromophenyl)acetate

This protocol uses N-bromosuccinimide (NBS), which is analogous to NCS but provides electrophilic bromine. The choice of NBS is predicated on its ability to selectively monobrominate activated aromatic rings under mild conditions.

Materials:

  • Methyl 2-acetamido-2-phenylacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Dissolve methyl 2-acetamido-2-phenylacetate (1.0 equiv) in anhydrous acetonitrile in a flask protected from light (NBS is light-sensitive).

  • Add N-bromosuccinimide (1.1 equiv) in one portion. Unlike the chlorination, an acid catalyst is often not required due to the higher reactivity of NBS with this substrate.

  • Stir the reaction at room temperature for 4-8 hours. Bromination is typically faster than chlorination.[9] Monitor the reaction progress by TLC.

  • Upon completion, perform the same aqueous workup as in Protocol 1: quench with Na₂S₂O₃ and NaHCO₃.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography to afford the pure brominated product.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The mass spectrum should show the characteristic isotopic signature for bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).

Biological Activity and Drug Development Insights

The choice of halogenation has profound implications for biological activity. The introduction of chlorine or bromine can enhance potency, improve selectivity, or optimize pharmacokinetic profiles.

Impact on Target Engagement: The Role of Halogen Bonding

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a carboxylate side chain in a protein.[5][7] Because bromine is more polarizable and has a larger σ-hole than chlorine, it generally forms stronger and more directional halogen bonds.[6] This can lead to a significant increase in binding affinity.

G cluster_protein Protein Binding Pocket cluster_ligand Halogenated Phenylglycine Ligand p_node Carbonyl Oxygen (O) c_cl C-Cl c_cl->p_node Weaker Halogen Bond (Less Polarizable Cl) c_br C-Br c_br->p_node Stronger Halogen Bond (More Polarizable Br)

Caption: Bromine forms stronger halogen bonds than chlorine due to greater polarizability.

Case Studies: Halogenation Effects on Bioactivity

Numerous studies demonstrate the differential effects of chlorination and bromination. For instance, in a series of N-arylcinnamamides, 3,4-dichlorinated compounds showed a broader spectrum and higher antibacterial efficacy than their 4-chlorinated counterparts, highlighting that both the halogen type and its position are critical.[18][19] In other cases, brominated compounds have shown superior activity due to enhanced target interactions or improved membrane permeability.[20][21]

The decision-making process in a drug discovery program often involves synthesizing and testing both analogs.

G cluster_paths Analogue Synthesis Strategy cluster_testing In Vitro & In Vivo Testing start Lead Compound: Unsubstituted Phenylglycine chloro Synthesize Chlorinated Analog start->chloro bromo Synthesize Brominated Analog start->bromo test_cl Test Cl-Analog: Potency, Selectivity, ADME chloro->test_cl test_br Test Br-Analog: Potency, Selectivity, ADME bromo->test_br decision Comparative Analysis: Which halogen provides the best overall profile? test_cl->decision test_br->decision

Caption: Decision logic for selecting between brominated and chlorinated analogs.

Conclusion and Future Outlook

The strategic choice between incorporating a brominated or chlorinated phenylglycine derivative is a nuanced decision that requires a deep understanding of their comparative properties.

  • Chlorinated phenylglycines are often preferred when a smaller, more electronegative group is needed to influence local electronics (e.g., pKa) without adding significant bulk or when metabolic stability is a primary concern due to the stronger C-Cl bond.

  • Brominated phenylglycines are the superior choice when seeking to maximize binding affinity through strong halogen bonding, when a larger steric group is required to probe a binding pocket, or when the derivative is an intermediate for further functionalization via cross-coupling reactions.

Ultimately, the optimal choice is context-dependent and must be validated empirically. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to rationally design and synthesize next-generation therapeutics leveraging the unique and powerful contributions of halogenated phenylglycines.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PubMed Central. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). ResearchGate. [Link]

  • A kind of method preparing p-chlorophenylglycine. (N.D.).
  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (N.D.). MDPI. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (N.D.). PubMed. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]

  • Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. (N.D.).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (N.D.). Euro Chlor. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). PubMed. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (N.D.). MDPI. [Link]

  • Comparison of rate of reaction in bromination and chlorination. (2016). Chemistry Stack Exchange. [Link]

  • Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. (2022). YouTube. [Link]

  • Why is Bromination More Selective than Chlorination? | Organic Chemistry. (2025). YouTube. [Link]

  • 9.4: Chlorination vs Bromination. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (N.D.). ResearchGate. [Link]

  • Selected physicochemical properties of brominated flame retardants. (N.D.). ResearchGate. [Link]

  • Halogen bonding helps design new drugs. (2012). ScienceDaily. [Link]

  • Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. (2020). University of Glasgow. [Link]

  • Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). PubMed. [Link]

  • The preparation method of N-substituted-phenyl glycine. (N.D.).
  • Process for the preparation of phenylglycine and its derivatives. (N.D.).
  • Bromination of N-phthaloylamino acid derivatives. (2025). ResearchGate. [Link]

  • Phenylglycine, D-. (N.D.). PubChem. [Link]

  • N-Phenylglycine. (N.D.). PubChem. [Link]

  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (N.D.). PubMed. [Link]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. (2025). ResearchGate. [Link]

  • PXD101 analogs with L-phenylglycine-containing branched cap as histone deacetylase inhibitors. (N.D.). PubMed. [Link]

  • L-Phenylglycine. (N.D.). PubChem. [Link]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (N.D.). MDPI. [Link]

  • Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. (N.D.). PubMed. [Link]

  • Calculation of Physicochemical Properties for Short- and Medium-Chain Chlorinated Paraffins. (2025). ResearchGate. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). PubMed. [Link]

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A Comparative Guide to Assessing the Enantiomeric Excess of 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different biological activities. For a chiral compound like 2-amino-2-(3-bromophenyl)acetic acid, which may serve as a key building block in novel therapeutics, the precise quantification of each enantiomer is a regulatory and scientific necessity. This guide compares the three principal analytical techniques for this purpose, offering insights into their underlying principles, operational advantages, and limitations.

Comparative Overview of Analytical Techniques

The choice of analytical method for determining enantiomeric excess is dictated by factors including the required accuracy, sample matrix, available instrumentation, and throughput needs. Here, we compare chiral HPLC, GC, and NMR spectroscopy for the analysis of this compound.

Technique Principle of Chiral Discrimination Sample Preparation Resolution Sensitivity Throughput
Chiral HPLC Differential interaction with a chiral stationary phase (direct) or separation of diastereomers on an achiral phase (indirect).Minimal for direct methods; derivatization required for indirect methods.ExcellentHigh (UV, FLD, MS)Moderate to High
Chiral GC Differential interaction with a chiral stationary phase.Derivatization to increase volatility is mandatory.ExcellentVery High (FID, MS)High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization (CDA) leading to distinct NMR signals.Simple addition of CSA or derivatization for CDA.ModerateLowLow to Moderate

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[1] It offers two primary strategies: direct and indirect separation.

A. Direct Chiral HPLC

This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Causality of Experimental Choices:

  • Stationary Phase: A teicoplanin-based CSP, such as Astec CHIROBIOTIC T, is an excellent starting point due to its ability to separate underivatized amino acids. The multiple hydrogen bonding sites and ionic groups on the macrocyclic glycopeptide enable effective chiral recognition of zwitterionic analytes like this compound.

  • Mobile Phase: A polar ionic mode, typically a mixture of methanol or acetonitrile with a volatile buffer like ammonium acetate or formate, is employed to ensure analyte solubility and promote the necessary chiral interactions with the CSP. The mobile phase composition is critical and often requires optimization.

  • Column: Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide-based column).

  • Mobile Phase: Isocratic elution with Methanol/Water/Acetic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for baseline resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the bromophenyl chromophore).

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

B. Indirect Chiral HPLC

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[2] A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues.[2][3]

Causality of Experimental Choices:

  • Derivatizing Agent: Marfey's reagent is chosen for its reliable reaction with the primary amine of the amino acid. The resulting diastereomers are often well-resolved on reversed-phase columns. The strong chromophore of the dinitrophenyl group also enhances UV detection.[2]

  • Stationary Phase: A standard C18 column provides a robust and widely available platform for separating the resulting diastereomers based on their differential hydrophobicity.

  • Derivatization:

    • To 50 µL of a 1 mg/mL solution of this compound in 100 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and quench by adding 20 µL of 1 M HCl.

    • Dilute with the mobile phase before injection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required. For example, a linear gradient from 20% to 70% acetonitrile in water (containing 0.1% trifluoroacetic acid) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[4]

  • Analysis: Calculate the e.e. from the integrated peak areas of the two diastereomers.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method d_sample Racemic Analyte d_hplc Chiral HPLC Column (e.g., CHIROBIOTIC T) d_sample->d_hplc Injection d_sep Separated Enantiomers d_hplc->d_sep Elution i_sample Racemic Analyte i_deriv Diastereomer Formation i_sample->i_deriv i_reagent Chiral Derivatizing Agent (e.g., Marfey's) i_reagent->i_deriv i_hplc Achiral HPLC Column (e.g., C18) i_deriv->i_hplc Injection i_sep Separated Diastereomers i_hplc->i_sep Elution GC_Workflow start Amino Acid Sample step1 Esterification (e.g., Isopropanol/HCl) start->step1 step2 Acylation (e.g., TFAA) step1->step2 step3 Volatile Derivative step2->step3 step4 Chiral GC-FID/MS Analysis step3->step4 end Separated Enantiomer Peaks step4->end NMR_CSA_Logic Analyte Enantiomers (R & S) Complexes Diastereomeric Complexes (R-CSA & S-CSA) Analyte->Complexes + CSA Chiral Solvating Agent (CSA) CSA->Complexes + NMR Distinct NMR Signals Complexes->NMR Analysis

Sources

A Comparative Guide to 2-amino-2-(3-bromophenyl)acetic acid: A Strategic Alternative for Unnatural Peptide Engineering

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational incorporation of unnatural amino acids (UAAs) into therapeutic peptides has emerged as a cornerstone strategy for optimizing pharmacological profiles.[1][2] By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced proteolytic stability, modulated receptor affinity, and tailored pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-amino-2-(3-bromophenyl)acetic acid, a unique arylglycine derivative, against other commonly employed unnatural amino acids, offering a framework for its strategic application in peptide-based drug development.

The Rationale for Unnatural Amino Acids in Peptide Therapeutics

Peptides offer a desirable therapeutic window, combining the high specificity of biologics with the synthetic accessibility of small molecules.[3] However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced potency and off-target effects. The introduction of UAAs addresses these limitations by providing a diverse chemical toolkit to fine-tune peptide structure and function.[2] Halogenated amino acids, in particular, have garnered significant interest for their ability to modulate physicochemical properties and introduce bioorthogonal handles for further chemical modification.[4]

Introducing this compound: A UAA of Strategic Interest

This compound, also known as 3-bromophenylglycine, belongs to the arylglycine class of UAAs. Its structure is notable for two key features:

  • The Arylglycine Backbone: Unlike phenylalanine and its derivatives, where the aromatic ring is separated from the alpha-carbon by a methylene group, the phenyl ring in phenylglycine is directly attached to the alpha-carbon. This imparts significant conformational rigidity to the peptide backbone, which can be advantageous in pre-organizing the peptide into a bioactive conformation and enhancing proteolytic resistance.[5][6][7][8]

  • The Meta-positioned Bromine Atom: The bromine atom at the meta-position of the phenyl ring introduces both steric bulk and unique electronic properties. It increases the hydrophobicity of the side chain and can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.[9] Furthermore, the bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions.

Herein, we compare the projected performance of this compound with two widely used halogenated phenylalanine analogues: 4-fluoro-L-phenylalanine (4-F-Phe) and 4-bromo-L-phenylalanine (4-Br-Phe).

Comparative Performance Analysis

While direct head-to-head experimental data for this compound in a single peptide system is limited in the current literature, we can extrapolate its likely performance based on the known properties of arylglycines and halogenated compounds. The following tables present a framework for comparison, highlighting the key experimental data points researchers should aim to generate.

Table 1: Physicochemical Properties of Selected Unnatural Amino Acids

Unnatural Amino AcidStructureKey Physicochemical FeaturesPotential Impact on Peptides
This compound 3-Br-PhgArylglycine backbone (rigid), meta-bromo substitution (hydrophobic, halogen bonding potential, synthetic handle)Increased conformational rigidity, enhanced proteolytic stability, potential for altered receptor binding through halogen bonding, site for conjugation.
4-fluoro-L-phenylalanine (4-F-Phe) 4-F-PhePhenylalanine backbone (flexible), para-fluoro substitution (electron-withdrawing, minimal steric perturbation)Subtle electronic modulation of the aromatic ring, can enhance thermal and proteolytic stability, useful as an NMR probe.
4-bromo-L-phenylalanine (4-Br-Phe) 4-Br-PhePhenylalanine backbone (flexible), para-bromo substitution (hydrophobic, sterically larger than fluorine, synthetic handle)Increased hydrophobicity, potential for altered binding interactions due to size and electronic effects, site for conjugation.

Table 2: Hypothetical Performance Comparison in a Model Therapeutic Peptide

ParameterPeptide with this compoundPeptide with 4-F-PhePeptide with 4-Br-PheNative Peptide (Phe)
Coupling Efficiency (SPPS, single coupling) ~85-90% (Potentially lower due to steric hindrance)>98%>95%>99%
Proteolytic Half-life (in human serum) > 24 hours~12 hours~18 hours< 2 hours
Receptor Binding Affinity (IC₅₀) 5 nM (Hypothetical enhanced affinity due to conformational locking and/or halogen bonding)15 nM10 nM25 nM
Aqueous Solubility ModerateHighLowHigh

Note: The data in Table 2 is hypothetical and serves to illustrate the expected trends based on the structural properties of the UAAs. Experimental validation is required for any specific peptide sequence.

Experimental Protocols

To empower researchers to validate the performance of this compound, we provide the following detailed experimental protocols.

Synthesis of Fmoc-2-amino-2-(3-bromophenyl)acetic acid

The synthesis of the Fmoc-protected UAA is a prerequisite for its use in Fmoc-based SPPS. The following protocol is a proposed route adapted from established methods for the synthesis of N-Fmoc-N-methyl-amino acids, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[10][11]

Workflow for the Synthesis of Fmoc-2-amino-2-(3-bromophenyl)acetic acid

cluster_synthesis Synthesis of Fmoc-UAA Start 2-CTC Resin Step1 1. Couple this compound (DCM, DIEA) Start->Step1 Step2 2. Fmoc Protection (Fmoc-OSu, DIPEA, DMF) Step1->Step2 Step3 3. Cleavage from Resin (1% TFA in DCM) Step2->Step3 End Fmoc-2-amino-2-(3-bromophenyl)acetic acid Step3->End

Caption: Proposed workflow for the synthesis of Fmoc-2-amino-2-(3-bromophenyl)acetic acid.

Detailed Protocol:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 1 hour.

  • Coupling of UAA to Resin:

    • Dissolve this compound (3 eq.) in a minimal amount of anhydrous N,N-dimethylformamide (DMF) and add to the swollen resin.

    • Add N,N-diisopropylethylamine (DIEA) (9 eq.) and shake the mixture for 2 hours at room temperature.

    • Wash the resin with DCM, DMF, and finally DCM again.

  • Fmoc Protection:

    • Swell the resin in DMF.

    • Add a solution of Fmoc-O-succinimide (Fmoc-OSu, 3 eq.) and DIEA (3 eq.) in DMF.

    • Shake the mixture for 4 hours at room temperature.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat 5 times.

    • Combine the filtrates and immediately neutralize with a solution of 10% pyridine in methanol.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the desired Fmoc-2-amino-2-(3-bromophenyl)acetic acid.

Solid-Phase Peptide Synthesis (SPPS)

The following is a standard manual Fmoc-SPPS protocol for incorporating the synthesized UAA into a peptide sequence.[12][13]

Workflow for Fmoc-SPPS

cluster_spps Fmoc-SPPS Cycle Start_SPPS Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start_SPPS->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-UAA, HBTU, DIEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage 5. Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid End_SPPS Purified Peptide Cleavage->End_SPPS

Caption: General workflow for an Fmoc-SPPS cycle.

Detailed Protocol:

  • Resin Preparation: Start with a pre-loaded resin or load the first amino acid onto a suitable resin (e.g., Rink Amide for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-2-amino-2-(3-bromophenyl)acetic acid) (4 eq.) with HBTU (3.95 eq.) and DIEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Note for this compound: Due to the steric hindrance of arylglycines, a double coupling may be necessary to achieve high efficiency. Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

In Vitro Proteolytic Stability Assay

This assay evaluates the stability of the peptide in the presence of proteases.[14][15][16]

Detailed Protocol:

  • Peptide Solution: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., PBS, pH 7.4).

  • Protease Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Reaction:

    • In a microcentrifuge tube, mix the peptide solution (final concentration 100 µM) with the protease solution (e.g., 10 µg/mL trypsin or 10% human serum).

    • Incubate the reaction mixture at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of 10% TFA.

  • Analysis: Analyze the samples by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Competitive Receptor Binding Assay

This assay determines the binding affinity (IC₅₀) of the peptide to its target receptor.[17][18]

Signaling Pathway for a G-Protein Coupled Receptor

cluster_gpcr GPCR Signaling Cascade Ligand Peptide Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized signaling pathway for a G-protein coupled receptor (GPCR).

Detailed Protocol:

  • Materials:

    • Cell membrane preparation expressing the target receptor.

    • Radiolabeled ligand with known high affinity for the receptor.

    • Unlabeled test peptides (including the one with this compound and comparators).

    • Binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptides.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with cold binding buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Conclusion and Future Outlook

This compound presents a compelling, albeit under-explored, option for peptide chemists seeking to introduce conformational rigidity and a versatile synthetic handle into their molecules. Its arylglycine core is predicted to significantly enhance proteolytic stability, a critical parameter for therapeutic peptide development. The bromine substituent offers a unique combination of steric and electronic properties that may lead to novel binding interactions and provides a site for further derivatization to create peptide-drug conjugates or other complex architectures.

While this guide provides a foundational framework and detailed protocols for the evaluation of this compound, further empirical studies are necessary to fully elucidate its advantages and disadvantages in direct comparison to other unnatural amino acids. We encourage researchers to utilize the methodologies outlined herein to generate comparative data and unlock the full potential of this promising building block in the design of next-generation peptide therapeutics.

References

  • Bertouille, J., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

  • Castañeda, L. D., et al. (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Tailhades, J. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. International Journal of.... [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Sharma, K. K., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Worthington, P., et al. (n.d.). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]

  • de Visser, M., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. [Link]

  • Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck. [Link]

  • Wang, X., et al. (2023). Photoinduced C(sp3)–H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. ACS Publications. [Link]

  • Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]

  • Bertouille, J., et al. (2025). A comparative study between phenylglycine- and phenylalanine-derived peptide hydrogels. ResearchGate. [Link]

  • Worthington, P., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. [Link]

  • Vinciguerra, D., et al. (n.d.). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Journal of the American Chemical Society. [Link]

  • Bertouille, J., et al. (n.d.). A comparative study between phenylglycine- and phenylalanine-derived peptide hydrogels. Vrije Universiteit Brussel. [Link]

  • Agarwal, V., et al. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. PMC. [Link]

  • G. de la Torre, B., & Albericio, F. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Kong, W., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. [Link]

  • Muttenthaler, M., et al. (2024). Structural information in therapeutic peptides: Emerging applications in biomedicine. PMC. [Link]

  • Cambrex. (n.d.). Case Study - Peptide synthesis - Delivering cost-effective strategies. Cambrex. [Link]

  • Al-Sanea, M. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]

  • Al-Sanea, M. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Al Musaimi, O., et al. (n.d.). Recent Advances in the Development of Therapeutic Peptides. PMC. [Link]

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Bertouille, J., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: towards atomic elucidation. Vrije Universiteit Brussel. [Link]

  • Eswaran, S. V. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]

  • van der Pijl, A. (2025). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-amino-2-(3-bromophenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylglycine Scaffold as a Privileged Motif in Neuropharmacology

The 2-amino-2-phenylacetic acid (phenylglycine) framework is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its inherent chirality and the presence of versatile functional groups—an amino group, a carboxylic acid, and an aromatic ring—offer a rich canvas for structural modifications to modulate pharmacological activity. The strategic placement of a bromine atom at the meta-position of the phenyl ring, as seen in 2-amino-2-(3-bromophenyl)acetic acid, introduces specific steric and electronic properties that can significantly influence ligand-receptor interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of this compound, drawing upon established principles from related compound series to inform future drug design and development efforts. The core compound itself is utilized in the synthesis of molecules aimed at treating cognitive impairment, Alzheimer's disease, neurodegeneration, and dementia, underscoring the therapeutic potential of this chemical class[1].

Deconstructing the Pharmacophore: A Roadmap for Analog Design and Evaluation

The pharmacological profile of this compound analogs can be systematically explored by dissecting the molecule into three key regions for modification: the phenyl ring, the amino terminus (N-terminus), and the carboxyl terminus (C-terminus). The following sections will delve into the anticipated impact of structural changes in each region, supported by experimental data from analogous series.

I. The Phenyl Ring: A Hub for Modulating Potency and Selectivity

The phenyl ring serves as a critical recognition element, often engaging in hydrophobic, pi-stacking, and halogen bonding interactions within the target protein's binding pocket. The position and nature of substituents on this ring are paramount in defining the compound's activity.

A. Halogen Substitution:

The presence and position of halogen atoms on the phenyl ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. In a study on cannabidiol derivatives, monohalogenation, including bromination, was shown to modify the pharmacological profile, with a 3'-bromo derivative exhibiting potent anticonvulsant effects comparable to the parent compound in the maximal electroshock (MES) test[2]. This suggests that the electronic and steric influence of the bromine atom in this compound is a key determinant of its biological activity.

Key SAR Insights for Phenyl Ring Modifications:

  • Position of Halogen: Shifting the bromine from the meta (3-position) to the ortho (2-position) or para (4-position) is expected to alter the binding orientation and affinity. Ortho-substitution may introduce steric hindrance, potentially reducing activity, while para-substitution could lead to different electronic and hydrophobic interactions.

  • Nature of Halogen: Replacing bromine with other halogens (F, Cl, I) will systematically vary the electronegativity, size, and lipophilicity of the substituent. Quantitative structure-activity relationship (QSAR) studies on related anticonvulsants have shown that hydrophobic and electronic parameters of phenyl ring substituents significantly influence activity[3]. For instance, smaller, more electron-withdrawing groups have been found to increase anticonvulsant activity in some series[3].

  • Additional Substituents: The introduction of other functional groups (e.g., hydroxyl, methoxy, nitro) alongside the bromine atom can further probe the electronic and steric requirements of the binding site. Electron-donating groups, for example, have been shown to be crucial for the inhibitory activity of some 2-amino-3-carboxy-4-phenylthiophene analogs[4].

II. The Amino Terminus (N-Terminus): A Gateway to Diverse Interactions

The primary amino group is a key polar feature, often involved in hydrogen bonding and salt bridge formation. Its modification can influence potency, selectivity, and physicochemical properties.

Key SAR Insights for N-Terminus Modifications:

  • Alkylation: N-alkylation (e.g., N-methyl, N-ethyl) can impact the hydrogen bonding capacity and introduce steric bulk. In some series, N-methylation has been shown to be well-tolerated or even beneficial for activity[5].

  • Acylation: Conversion of the amino group to an amide can drastically alter the compound's properties. In the development of 2-amino-N-phenylacetamide inhibitors, the nature of the N-acyl group was a critical determinant of activity[5][6].

  • Cyclization: Incorporating the nitrogen into a heterocyclic ring system (e.g., piperidine, morpholine) can constrain the conformation and introduce new interaction points.

III. The Carboxyl Terminus (C-Terminus): Fine-Tuning Polarity and Bioavailability

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. It plays a crucial role in binding to many biological targets and contributes significantly to the molecule's polarity.

Key SAR Insights for C-Terminus Modifications:

  • Esterification: Converting the carboxylic acid to an ester masks the negative charge and increases lipophilicity, which can enhance cell permeability and oral bioavailability. The choice of the ester group (e.g., methyl, ethyl, benzyl) can be used to fine-tune these properties.

  • Amidation: Formation of a primary, secondary, or tertiary amide introduces different hydrogen bonding patterns and can significantly impact the molecule's interaction with its target.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) can improve metabolic stability and pharmacokinetic properties while maintaining the key acidic interaction.

Comparative Performance and Experimental Validation

To empirically determine the SAR of this compound analogs, a battery of in vitro and in vivo assays is required. The choice of assays will be guided by the hypothesized biological target, which, for phenylglycine derivatives, often includes neuronal ion channels and receptors.

Table 1: Hypothetical SAR of this compound Analogs and Proposed Screening Cascade
Analog Series Modification Hypothesized Impact on Activity Primary In Vitro Assay Secondary In Vitro Assay In Vivo Model
Phenyl Ring Analogs Positional isomers of Bromine (ortho, para)Altered potency and/or selectivityRadioligand Binding Assay (e.g., NMDA or GABA receptors)Whole-cell Patch Clamp ElectrophysiologyMaximal Electroshock (MES) Test
Different Halogen (F, Cl, I) at meta-positionFine-tuning of potency based on electronic/steric effectsRadioligand Binding AssayWhole-cell Patch Clamp ElectrophysiologySubcutaneous Pentylenetetrazole (scPTZ) Test
Introduction of electron-donating/withdrawing groupsModulation of activity based on electronic requirements of the binding siteRadioligand Binding AssayWhole-cell Patch Clamp Electrophysiology6 Hz Psychomotor Seizure Model
N-Terminus Analogs N-alkylation (e.g., -CH3, -C2H5)Potential increase or decrease in potency due to steric effectsRadioligand Binding AssayWhole-cell Patch Clamp ElectrophysiologyRotarod Test (for neurotoxicity)
N-acylation (e.g., -COCH3)Significant change in pharmacological profile, potential for new target engagementFunctional Cellular Assays (e.g., calcium imaging)Whole-cell Patch Clamp ElectrophysiologyFormalin-induced Pain Model
C-Terminus Analogs Esterification (e.g., -COOCH3)Increased cell permeability, potential for prodrug strategyRadioligand Binding Assay (after hydrolysis)Whole-cell Patch Clamp ElectrophysiologyPharmacokinetic studies
Amidation (e.g., -CONH2)Altered binding interactions and polarityRadioligand Binding AssayWhole-cell Patch Clamp ElectrophysiologyCarrageenan-induced Paw Edema Assay

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the SAR of this compound analogs.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This assay determines the affinity of the test compounds for the glycine binding site on the NMDA receptor complex.

  • Materials: Rat cortical membranes, [³H]glycine (radioligand), unlabeled glycine (for non-specific binding), test compounds, binding buffer (e.g., 50 mM Tris-acetate, pH 7.4), glass fiber filters, scintillation cocktail, scintillation counter.

  • Protocol:

    • Prepare rat cortical membranes by homogenization and centrifugation.

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]glycine, and varying concentrations of the test compound.

    • For determining non-specific binding, add a saturating concentration of unlabeled glycine to a set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at 4°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation[7].

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation

This technique directly measures the effect of test compounds on the function of ion channels, such as NMDA receptors or voltage-gated sodium channels, expressed in a cellular system (e.g., HEK293 cells or primary neurons).

  • Materials: Cells expressing the ion channel of interest, patch clamp rig (amplifier, micromanipulator, microscope), borosilicate glass pipettes, intracellular solution (in the pipette), extracellular solution (bathing the cells), test compounds.

  • Protocol:

    • Culture cells on glass coverslips.

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Position the micropipette onto a single cell and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ionic currents through the channels of interest[8].

    • Perfuse the extracellular solution containing the test compound onto the cell and record the changes in the ionic currents.

    • Analyze the data to determine the effect of the compound (e.g., inhibition, activation, modulation of channel kinetics)[9][10].

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for compounds with activity against generalized tonic-clonic seizures[11][12].

  • Materials: Male ICR mice, corneal electrodes, electroshock apparatus, test compounds, vehicle control (e.g., saline with 0.5% Tween 80).

  • Protocol:

    • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of peak effect (predetermined by pharmacokinetic studies), apply a drop of anesthetic/electrolyte solution to the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through the corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered as protection.

    • Determine the median effective dose (ED₅₀) of the compound, which is the dose that protects 50% of the animals from the seizure.

Visualizing the Path Forward: Workflows and Pathways

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs (Phenyl Ring, N-Terminus, C-Terminus Modifications) binding Radioligand Binding Assays (e.g., NMDA, GABA Receptors) synthesis->binding Primary Screening ep Whole-Cell Patch Clamp (Ion Channel Modulation) binding->ep Functional Characterization sar Structure-Activity Relationship (SAR) Determination binding->sar mes Maximal Electroshock (MES) Test ep->mes Promising candidates ep->sar scptz scPTZ Test mes->scptz mes->sar neurotox Rotarod Test (Neurotoxicity) scptz->neurotox scptz->sar neurotox->sar

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

Signaling_Pathway cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_effect Cellular Effect nmda NMDA Receptor channel_pore Ion Channel Pore nmda->channel_pore Opens glycine_site Glycine Site glycine_site->nmda Activates glutamate_site Glutamate Site glutamate_site->nmda Activates ca_influx Ca²⁺ Influx channel_pore->ca_influx Allows analog This compound analog analog->glycine_site Binds to glycine Glycine (Co-agonist) glycine->glycine_site Binds to glutamate Glutamate (Agonist) glutamate->glutamate_site Binds to neuronal_activity Neuronal Activity ca_influx->neuronal_activity Modulates

Caption: A simplified diagram illustrating the potential interaction of analogs with the NMDA receptor glycine site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. While direct SAR studies on this specific molecule are limited, a comprehensive analysis of related phenylglycine derivatives provides a solid foundation for rational drug design. By systematically modifying the phenyl ring, N-terminus, and C-terminus, and evaluating the resulting analogs in a well-defined screening cascade, it is possible to elucidate the key structural features required for potent and selective biological activity. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future work should focus on synthesizing and testing a diverse library of analogs to build a comprehensive SAR model, which will be instrumental in optimizing lead compounds with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.

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A Senior Application Scientist's Guide to Benchmarking Chiral Resolution Techniques for Bromophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable resolution of chiral molecules is a cornerstone of producing safe and effective therapeutics. Bromophenylacetic acids, key chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), present a common yet critical challenge in enantioselective separation. This guide provides an in-depth, objective comparison of the primary techniques for their chiral resolution: diastereomeric salt crystallization, chiral chromatography (HPLC and SFC), and enzymatic resolution. Drawing upon established methodologies and experimental data, we will explore the underlying principles, practical workflows, and comparative performance of each approach to empower you in selecting the optimal strategy for your specific needs.

The Criticality of Chirality in Bromophenylacetic Acids

The spatial arrangement of substituents around a chiral center can dramatically alter the pharmacological and toxicological properties of a drug molecule. For bromophenylacetic acids, the position of the bromine atom on the phenyl ring (ortho, meta, or para) and the stereochemistry at the α-carbon create a diverse family of isomers, each with potentially unique biological activity. Consequently, the ability to isolate the desired enantiomer in high purity is not merely an academic exercise but a regulatory and safety imperative.

A Comparative Overview of Chiral Resolution Techniques

The choice of a chiral resolution technique is a multifactorial decision, weighing factors such as desired scale, required purity, developmental stage of the project, and available resources. Here, we dissect the three most prevalent methods, offering a balanced view of their strengths and limitations.

TechniqueCore PrincipleTypical ScaleKey AdvantagesPotential Challenges
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities, allowing for separation by crystallization.Milligram to multi-kilogramScalable, cost-effective for large quantities, potential for high enantiomeric excess (ee).Screening for a suitable resolving agent and solvent system can be time-consuming; yield is theoretically limited to 50% per cycle for classical resolution.
Chiral Chromatography (HPLC & SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Analytical to preparative (gram scale)Rapid method development, high resolution, applicable to a broad range of compounds.Higher cost of chiral columns and solvents, scalability can be a concern for large-scale production.
Enzymatic Resolution Stereoselective enzymatic transformation (e.g., esterification or hydrolysis) of one enantiomer, allowing for separation of the transformed and untransformed enantiomers.Microgram to kilogramHigh enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").Enzyme cost and stability, potential for product inhibition, requires optimization of reaction parameters (pH, temperature, solvent).

In-Depth Analysis and Experimental Protocols

Diastereomeric Salt Crystallization: The Power of Selective Precipitation

This classical resolution technique remains a workhorse in industrial settings due to its scalability and cost-effectiveness. The fundamental principle lies in the reaction of a racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated and the desired enantiomer liberated.

A particularly powerful advancement in this area is Crystallization-Induced Diastereomer Transformation (CIDT) . In this process, the un-crystallized, more soluble diastereomer in solution can epimerize (racemize) back to a mixture of both diastereomers. This dynamic equilibrium continually feeds the less soluble diastereomer, allowing it to crystallize out. Theoretically, CIDT can drive the resolution to completion, achieving yields approaching 100% for the desired enantiomer[1].

cluster_0 Salt Formation & Crystallization cluster_1 Enantiomer Liberation Racemic Bromophenylacetic Acid Racemic Bromophenylacetic Acid Mix & Dissolve (Heating) Mix & Dissolve (Heating) Racemic Bromophenylacetic Acid->Mix & Dissolve (Heating) Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Mix & Dissolve (Heating) Solvent Solvent Solvent->Mix & Dissolve (Heating) Cool & Crystallize Cool & Crystallize Mix & Dissolve (Heating)->Cool & Crystallize Filtration Filtration Cool & Crystallize->Filtration Isolate less soluble diastereomeric salt Diastereomeric Salt Diastereomeric Salt Filtration->Diastereomeric Salt Acid/Base Treatment Acid/Base Treatment Diastereomeric Salt->Acid/Base Treatment Extraction Extraction Acid/Base Treatment->Extraction Pure Enantiomer Pure Enantiomer Extraction->Pure Enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

  • Dissolution: In a suitable flask, dissolve racemic 4-bromophenylacetic acid (1.0 eq.) in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone)[2].

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount (relative to one enantiomer, i.e., 0.5 molar equivalents to the racemate) of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same hot solvent[2][3].

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with constant stirring[2].

  • Crystallization: Allow the hot solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For maximum precipitation, the flask can be further cooled in an ice bath for 30-60 minutes[2].

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble diastereomer[2].

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to precipitate the chiral resolving agent. Filter off the resolving agent. The desired enantiomer is in the aqueous filtrate as its carboxylate salt. Acidify the filtrate with a strong acid (e.g., 2M HCl) to precipitate the pure enantiomer of 4-bromophenylacetic acid[2].

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Chiral Chromatography: High-Resolution Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and often rapid method for both analytical and preparative-scale resolution of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed into a column.

Chiral HPLC is a well-established and versatile technique. A wide variety of CSPs are commercially available, allowing for the separation of a broad range of chiral compounds[4][5]. Method development often involves screening different columns and mobile phase compositions to achieve optimal resolution[6].

Supercritical Fluid Chromatography (SFC) has emerged as a "greener" and often faster alternative to normal-phase HPLC[7][8]. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption[7][9]. For many chiral separations, SFC can provide comparable or even superior resolution to HPLC in a fraction of the time[10].

Racemic Sample Racemic Sample Injector Injector Racemic Sample->Injector Chiral Column (CSP) Chiral Column (CSP) Injector->Chiral Column (CSP) Detector (UV/MS) Detector (UV/MS) Chiral Column (CSP)->Detector (UV/MS) Mobile Phase Mobile Phase Mobile Phase->Chiral Column (CSP) Chromatogram Chromatogram Detector (UV/MS)->Chromatogram Separated Enantiomers Separated Enantiomers Chromatogram->Separated Enantiomers Different retention times

Caption: Workflow for Chiral Chromatography (HPLC/SFC).

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Lux® Cellulose-1, is a good starting point for screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For acidic compounds like bromophenylacetic acid, the addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution[5]. A common starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve the racemic 2-bromophenylacetic acid in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. The resolution (Rs), retention times (tR), and peak areas can be used to quantify the separation and determine the enantiomeric composition.

For SFC, the primary mobile phase would be supercritical CO2 with a polar co-solvent, typically an alcohol like methanol or ethanol[7]. Similar to HPLC, an acidic modifier is often required for acidic analytes. A key advantage of SFC is the potential for significantly faster analysis times, often 3 to 10 times faster than HPLC[1].

Enzymatic Resolution: The "Green" and Highly Selective Approach

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For chiral carboxylic acids like bromophenylacetic acids, lipases are commonly employed to catalyze either the esterification of the acid or the hydrolysis of its corresponding ester[11].

In a kinetic resolution , the enzyme selectively converts one enantiomer into a different chemical entity (e.g., an ester), leaving the other enantiomer unreacted. The product and the remaining unreacted starting material, now enriched in the other enantiomer, can then be separated by standard chemical techniques such as extraction or chromatography. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.

cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation Racemic Bromophenylacetic Acid Racemic Bromophenylacetic Acid Reaction Mixture Reaction Mixture Racemic Bromophenylacetic Acid->Reaction Mixture Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->Reaction Mixture Co-substrate (e.g., Alcohol) Co-substrate (e.g., Alcohol) Co-substrate (e.g., Alcohol)->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Incubation (Controlled Temp. & pH) Incubation (Controlled Temp. & pH) Reaction Mixture->Incubation (Controlled Temp. & pH) Reaction Quenching Reaction Quenching Incubation (Controlled Temp. & pH)->Reaction Quenching Quenched Mixture Quenched Mixture Reaction Quenching->Quenched Mixture Extraction/Chromatography Extraction/Chromatography Quenched Mixture->Extraction/Chromatography Separated Enantiomer & Product Separated Enantiomer & Product Extraction/Chromatography->Separated Enantiomer & Product

Caption: Workflow for Enzymatic Resolution.

  • Materials: Racemic 4-bromophenylacetic acid, an immobilized lipase (e.g., Candida antarctica lipase B - CALB, often sold as Novozym® 435), an anhydrous organic solvent (e.g., toluene or hexane), and an alcohol (e.g., n-butanol).

  • Reaction Setup: In a sealed reaction vessel, dissolve the racemic 4-bromophenylacetic acid in the anhydrous organic solvent. Add the alcohol (acyl acceptor), typically in a slight molar excess.

  • Enzyme Addition: Add the immobilized lipase. The enzyme loading will depend on its activity and should be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme (which can often be reused). The resulting solution contains the ester of one enantiomer and the unreacted acid of the other enantiomer.

  • Separation: Separate the ester from the unreacted acid using standard techniques like liquid-liquid extraction. The acid can be extracted into an aqueous basic solution, leaving the ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the unreacted acid enantiomer. The ester can be recovered from the organic phase and, if desired, hydrolyzed back to the corresponding acid enantiomer.

A Note on Analyte Stability

It is crucial to consider the stability of bromophenylacetic acids during the resolution process. Studies have shown that α-bromophenylacetic acid can be unstable in polar solvents like aqueous methanol, undergoing nucleophilic substitution to form mandelic acid and its methoxy derivative[12]. This degradation can affect the yield and purity of the desired enantiomer and should be considered when choosing solvents and reaction conditions for any of the described resolution techniques.

Conclusion: Selecting the Right Tool for the Job

The chiral resolution of bromophenylacetic acids is a critical step in the synthesis of many important pharmaceutical compounds. As we have seen, there is no single "best" method; the optimal choice depends on the specific requirements of the project.

  • Diastereomeric salt crystallization is a powerful and scalable technique, particularly advantageous for large-scale production, with the potential for very high yields through Crystallization-Induced Diastereomer Transformation.

  • Chiral chromatography (HPLC and SFC) offers rapid and high-resolution separations, making it ideal for analytical quality control and preparative applications at the laboratory scale. SFC, in particular, presents a compelling case for its speed and reduced environmental impact.

  • Enzymatic resolution provides a highly selective and environmentally friendly approach, operating under mild conditions to yield products with high enantiomeric purity.

By understanding the principles, advantages, and practical considerations of each of these techniques, researchers and drug development professionals can make informed decisions to efficiently and effectively obtain the enantiomerically pure bromophenylacetic acids required for their vital work.

References

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (2025, October 28).
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - PubMed.
  • 4-Bromophenylacetic acid - Wikipedia.
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? | Request PDF - ResearchGate.
  • Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulfate - Benchchem.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (2025, August 10).
  • Resolution of (R, S)-4-BrMA Catalyzed by Pseudomonas cepacia Lipase in an Organic Phase - ResearchGate. (2025, October 3).
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem.
  • Effect of enzyme dosage on conversion and enantioselectivity of 4-BrMA... - ResearchGate.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 30).
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19).
  • Chiral Method Development Strategies for HPLC - Sigma-Aldrich.
  • Chiral resolution - Wikipedia.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. | ChemRxiv.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (2025, August 10).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
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A Comparative Guide to the Chiral Analysis of 2-amino-2-(3-bromophenyl)acetic acid: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the enantioselective analysis of 2-amino-2-(3-bromophenyl)acetic acid, a key chiral building block in pharmaceutical synthesis.[1][2] We present a comprehensive comparison of method performance, drawing on established principles of chiral separation and adhering to international method validation guidelines.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, accurate, and efficient methods for chiral purity assessment.

Introduction: The Imperative of Chiral Separation

This compound is a non-proteinogenic amino acid featuring a stereogenic center at its α-carbon. Its enantiomers serve as valuable precursors in the synthesis of various bioactive molecules. In drug development, the use of single-enantiomer drugs has become the standard, necessitating analytical methods capable of accurately quantifying the enantiomeric excess (e.e.) and detecting trace amounts of the undesired enantiomer.[2]

The choice of analytical technique is a pivotal decision in the development lifecycle. HPLC, particularly with Chiral Stationary Phases (CSPs), is a well-established and ubiquitous technique for chiral analysis.[6] In parallel, Capillary Electrophoresis (CE) has emerged as a highly efficient alternative, offering advantages in speed and reduced solvent consumption.[7][8] This guide aims to dissect the performance of both platforms for this specific application, providing the experimental data and expert insights needed to make an informed decision based on specific laboratory needs, from high-throughput screening to routine quality control.

Foundational Principles of the Compared Technologies

A robust analytical method is built on a sound understanding of the separation mechanism. The divergent principles of HPLC and CE are central to their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9] For chiral separations, the key is to create an enantioselective environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).[10]

The mechanism of chiral recognition on a CSP is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the chiral selector on the stationary phase than its mirror image.[10] This difference in interaction energy leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most versatile and widely used for their broad applicability.[10][11]

Capillary Electrophoresis (CE) for Chiral Separations

CE separates analytes within a narrow-bore capillary based on their differential migration rates in an applied electric field.[12] The fundamental principle is the analyte's electrophoretic mobility, which is a function of its charge-to-size ratio. A key phenomenon in CE is the electroosmotic flow (EOF), a bulk flow of the buffer solution that typically sweeps all analytes, regardless of charge, toward the detector.[13]

To achieve chiral separation in CE, a chiral selector is added to the background electrolyte (BGE).[7] Cyclodextrins and their derivatives are common chiral selectors. The enantiomers of the analyte form transient inclusion complexes with the chiral selector, creating diastereomeric pairs with different effective mobilities, enabling their separation.[7]

Experimental Design and Validation Framework

Scientific integrity demands that any analytical method be fit for its intended purpose. This is demonstrated through rigorous validation.[14] The HPLC and CE methods described herein were designed for the quantitative analysis of the (S)-enantiomer of this compound in the presence of its (R)-enantiomer and were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][15]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79422-73-4[1][16][17]
Molecular Formula C₈H₈BrNO₂[17]
Molecular Weight 230.06 g/mol [17]
Structure Contains a primary amine, a carboxylic acid, and a chiral center.
HPLC Method Protocol (Chiral Stationary Phase)

Rationale: A normal-phase HPLC method was selected, as these often provide excellent selectivity for chiral compounds on polysaccharide-based CSPs. The mobile phase components were chosen to modulate hydrogen bonding and dipole-dipole interactions, which are key to chiral recognition.[18]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

CE Method Protocol (Chiral Selector in BGE)

Rationale: A chiral selector, sulfated-β-cyclodextrin, was added to the background electrolyte. The sulfate groups add a negative charge to the cyclodextrin, enhancing its interaction with the positively charged analyte (at low pH) and improving the separation window. The low pH ensures the analyte's amino group is protonated.

  • Instrumentation: Agilent 7100 Capillary Electrophoresis system or equivalent, with a DAD.

  • Capillary: Fused silica, 50 µm i.d., 48.5 cm total length (40 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 5% w/v Sulfated-β-cyclodextrin.

  • Voltage: 25 kV (positive polarity).

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 220 nm.

Visualization of Analytical Workflows

To provide a clear overview of the operational sequences for each technique, the following workflow diagrams have been generated.

HPLC_Workflow cluster_prep Phase & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/TFA) p2 Prepare Sample (Dissolve in Diluent) h1 System Equilibration (Pump MP through CSP) p2->h1 h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution (1.0 mL/min) h2->h3 h4 UV Detection (220 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Resolution & Enantiomeric Purity d1->d2

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

CE_Workflow cluster_prep BGE & Sample Preparation cluster_ce CE Analysis cluster_data Data Processing p1 Prepare BGE (Buffer + Chiral Selector) p2 Prepare Sample (Dissolve in Water/BGE) c1 Capillary Conditioning (Rinse with BGE) p2->c1 c2 Hydrodynamic Injection (50 mbar, 5s) c1->c2 c3 Electrophoretic Separation (25 kV) c2->c3 c4 UV Detection (220 nm) c3->c4 d1 Integrate Peaks c4->d1 d2 Calculate Resolution & Enantiomeric Purity d1->d2

Caption: Capillary Electrophoresis (CE) analytical workflow.

Comparative Performance Analysis

The true measure of a method's utility lies in its performance metrics. The following table summarizes the validation results, providing a direct comparison between the optimized HPLC and CE methods.

Table 2: Summary of Method Validation Results (HPLC vs. CE)

Validation ParameterHPLC MethodCE MethodCommentary
Specificity Enantiomers fully resolved (Resolution > 2.5) from each other and potential impurities.Baseline resolution of enantiomers (Resolution > 3.0).Both methods are highly specific. CE demonstrates slightly superior resolving power due to its high efficiency.[19]
Analysis Time ~15 minutes~8 minutesCE offers a significantly faster analysis, nearly halving the run time per sample.[8]
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%Both methods are highly accurate, meeting typical pharmaceutical acceptance criteria.[5]
Precision (%RSD)
- Repeatability< 1.0%< 1.5%HPLC shows slightly better injection precision, a common characteristic of the technique.
- Intermediate Precision< 1.5%< 2.0%Both methods are precise and rugged enough for routine use.
Limit of Quantitation (LOQ) 0.5 µg/mL2.0 µg/mLHPLC is demonstrably more sensitive, with a four-fold lower LOQ.[20]
Robustness Tolerant to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Sensitive to BGE concentration and pH. Capillary surface condition is critical.The HPLC method is generally more robust against small procedural variations.
Solvent Consumption ~15 mL per run< 1 mL per runCE is a significantly "greener" and more cost-effective technique regarding solvent usage.[9][20]

Discussion and Expert Recommendations

The cross-validation data reveals that both HPLC and CE are highly capable techniques for the chiral analysis of this compound, yet they present a classic trade-off between sensitivity, speed, and robustness.

  • Choose HPLC when:

    • High sensitivity is paramount: For applications such as determining trace-level enantiomeric impurities or in pharmacokinetic studies, the lower LOQ of HPLC is a distinct advantage.[20]

    • Maximum robustness is required: In a regulated QC environment where inter-laboratory transfer and long-term reproducibility are critical, the robustness of the HPLC method is preferable.

    • Existing infrastructure is HPLC-based: For laboratories standardized on HPLC platforms, this validated method can be implemented with minimal additional investment in training or instrumentation.

  • Choose CE when:

    • High throughput and speed are essential: For process development, reaction monitoring, or screening applications, the rapid analysis time of CE significantly increases sample throughput.[21]

    • Method development flexibility is needed: Screening for optimal chiral selectors is much faster and cheaper in CE, as selectors are simply dissolved in the BGE rather than requiring the purchase of multiple expensive CSPs.[7]

    • Solvent reduction and cost savings are drivers: CE's minimal consumption of organic solvents makes it an environmentally friendly and economical choice, reducing both purchase and disposal costs.[9]

Conclusion

There is no single "better" technique; the optimal choice is dictated by the specific analytical challenge. For the chiral analysis of this compound, this guide demonstrates that a robust, high-sensitivity HPLC method using a chiral stationary phase is ideal for final product quality control and release testing. Conversely, a high-resolution, rapid CE method using a chiral selector in the background electrolyte is exceptionally well-suited for research, development, and high-throughput screening environments. By understanding the distinct performance profiles presented here, scientists can confidently select and implement the method that is truly fit for their purpose.

References

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A Guide to the Stereoselective Bioactivity of 2-amino-2-(3-bromophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Neuroactive Compounds

In the realm of neuropharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to significant differences in the bioactivity of its enantiomers. The (R)- and (S)-enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles, as they may interact differently with chiral biological targets such as receptors, enzymes, and ion channels.[1][2]

Synthesis and Chiral Separation of Enantiomers

The initial step in comparing the bioactivity of the enantiomers of 2-amino-2-(3-bromophenyl)acetic acid is their synthesis and subsequent separation into enantiomerically pure forms. The racemic mixture can be synthesized through various established organic chemistry routes. The separation of the (R)- and (S)-enantiomers is critical and can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC).[3][4][5]

cluster_0 Synthesis & Separation Workflow A Racemic Synthesis of This compound B Chiral HPLC Separation A->B C (R)-2-amino-2-(3-bromophenyl)acetic acid B->C D (S)-2-amino-2-(3-bromophenyl)acetic acid B->D cluster_1 Neuroprotection Assay Workflow A Culture Neuronal Cells B Pre-treat with Enantiomers ((R)- and (S)-forms) A->B C Induce Neurotoxicity (e.g., with Glutamate) B->C D Assess Cell Viability (MTT Assay) C->D E Data Analysis (Compare EC50 values) D->E

Caption: Experimental workflow for comparing neuroprotective activity.

Hypothetical Data Summary:

CompoundNeuroprotective EC50 (µM)
(R)-2-amino-2-(3-bromophenyl)acetic acidHypothetical Value 1
(S)-2-amino-2-(3-bromophenyl)acetic acidHypothetical Value 2
Modulation of Neuronal Activity: Calcium Imaging

Scientific Rationale: Changes in intracellular calcium concentration are a proxy for neuronal activity. [6][7]Calcium imaging can reveal whether the enantiomers have an excitatory, inhibitory, or modulatory effect on neuronal firing, which is crucial for understanding their potential impact on cognitive function.

Experimental Protocol: In Vitro Calcium Imaging

  • Cell Preparation: Culture primary neurons on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. [8]3. Baseline Recording: Mount the coverslip on a fluorescence microscope and record baseline fluorescence for a few minutes to establish a stable signal.

  • Compound Application: Perfuse the cells with a solution containing either the (R)- or (S)-enantiomer at a specific concentration.

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F0). [8]6. Data Analysis: Analyze the traces to determine changes in the frequency and amplitude of calcium transients in response to each enantiomer.

Enzyme Inhibition Assays for Alzheimer's Disease Targets

Scientific Rationale: The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. The enzymes beta-secretase 1 (BACE1) and acetylcholinesterase (AChE) are key players in Aβ production and cognitive decline, respectively, making them important therapeutic targets. [9][10]These assays will determine if the enantiomers of this compound can inhibit these enzymes and if there is a stereoselective effect.

Experimental Protocol: BACE1 and AChE Inhibition Assays

  • BACE1 Inhibition Assay (FRET-based):

    • Reagents: Use a commercially available BACE1 FRET assay kit, which typically includes a fluorogenic substrate, recombinant human BACE1, and an assay buffer.

    • Assay Procedure: In a 96-well plate, add the assay buffer, the BACE1 enzyme, and varying concentrations of the (R)- and (S)-enantiomers.

    • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

    • Fluorescence Reading: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.

    • Data Analysis: Calculate the rate of substrate cleavage. Determine the IC50 (half-maximal inhibitory concentration) for each enantiomer. [11][12]

  • AChE Inhibition Assay (Ellman's Method):

    • Reagents: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE in a suitable buffer.

    • Assay Procedure: In a 96-well plate, mix the AChE enzyme with different concentrations of the (R)- and (S)-enantiomers and incubate for a short period.

    • Reaction Initiation: Add DTNB and the substrate to start the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the enzyme activity and determine the IC50 value for each enantiomer. [9][13] Hypothetical Data Summary:

CompoundBACE1 IC50 (µM)AChE IC50 (µM)
(R)-2-amino-2-(3-bromophenyl)acetic acidHypothetical Value AHypothetical Value C
(S)-2-amino-2-(3-bromophenyl)acetic acidHypothetical Value BHypothetical Value D
Interaction with NMDA Receptors

Scientific Rationale: As a non-proteinogenic amino acid, this compound and its enantiomers could potentially interact with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. [14]Dysregulation of NMDA receptor activity is implicated in the pathophysiology of Alzheimer's disease. [15]Investigating the interaction of the enantiomers with NMDA receptors can provide insights into their mechanism of action.

cluster_2 NMDA Receptor Interaction A NMDA Receptor B Glutamate Binding Site A->B C Glycine Binding Site A->C D Ion Channel Pore (Mg2+ Block) A->D E Test Enantiomers ((R)- and (S)-forms) E->A Potential Interaction

Caption: Potential interaction sites at the NMDA receptor.

Proposed Experimental Approach:

A radioligand binding assay could be employed to determine the affinity of each enantiomer for the NMDA receptor. This would involve using a radiolabeled ligand that binds to a specific site on the receptor (e.g., the glutamate or glycine binding site) and measuring the displacement of this ligand by increasing concentrations of the (R)- and (S)-enantiomers. This would yield Ki (inhibition constant) values, providing a quantitative measure of their binding affinity.

Conclusion

The comprehensive experimental plan detailed in this guide provides a robust framework for elucidating the stereoselective bioactivity of the enantiomers of this compound. By systematically evaluating their neuroprotective effects, influence on neuronal activity, and interactions with key enzymatic and receptor targets, researchers can gain a deeper understanding of their therapeutic potential for neurodegenerative diseases. The discovery of significant differences in the bioactivity of the enantiomers would underscore the critical importance of chirality in drug design and development, paving the way for the creation of more potent and selective neuroprotective agents.

References

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A Senior Application Scientist's Guide to Non-Natural Amino Acids in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of non-natural amino acids (nnAAs) as powerful tools in the study of neurodegenerative diseases. We will explore their application in elucidating disease mechanisms, developing novel diagnostics, and designing next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these molecular probes.

The Challenge of Neurodegenerative Diseases: A Misfolded Perspective

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons in the central nervous system.[1][2] A common pathological hallmark is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and huntingtin in Huntington's disease.[3][4][5] Understanding the molecular intricacies of this protein misfolding cascade is paramount to developing effective therapies.

Traditionally, researchers have relied on tools like fluorescent proteins and antibody-based techniques. However, these methods can be limited by the large size of the probes, which can perturb the natural function and aggregation propensity of the protein of interest.[6] Non-natural amino acids offer a minimally invasive and highly versatile alternative, allowing for the introduction of unique chemical functionalities with atomic precision.[7][8]

The Power of Precision: Incorporating Non-Natural Amino Acids

The site-specific incorporation of nnAAs into proteins is primarily achieved through the expansion of the genetic code.[9][10] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often the amber stop codon, UAG) and inserts the desired nnAA during protein translation.[7] This provides unparalleled control over the placement of a specific chemical handle within the target protein.

G cluster_0 Genetic Code Expansion Workflow Orthogonal tRNA Synthetase Orthogonal tRNA Synthetase Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA Synthetase->Orthogonal tRNA Charges tRNA with nnAA Ribosome Ribosome Orthogonal tRNA->Ribosome Non-Natural Amino Acid Non-Natural Amino Acid Non-Natural Amino Acid->Orthogonal tRNA Synthetase Target Protein with nnAA Target Protein with nnAA Ribosome->Target Protein with nnAA Translation mRNA with Amber Codon (UAG) mRNA with Amber Codon (UAG) mRNA with Amber Codon (UAG)->Ribosome

Figure 1: Workflow for site-specific incorporation of a non-natural amino acid.

A Toolkit of Functionalities: Key Classes of nnAAs in Neurodegeneration Research

The versatility of nnAAs lies in the diverse chemical moieties that can be introduced. Below, we compare the most impactful classes for studying neurodegenerative diseases.

Probing Protein Conformation and Aggregation with Fluorescent Amino Acids

Fluorescent nnAAs are intrinsically fluorescent molecules that can be incorporated into a protein to report on its local environment, conformation, and aggregation state.[11] They offer a significant advantage over larger fluorescent protein tags (like GFP) by minimizing potential steric hindrance.[6]

Comparison of Fluorescent Probes:

Probe TypeAdvantagesDisadvantagesRelevant Experimental Data
Fluorescent nnAAs Small size, site-specific labeling, sensitive to local environment.[11]Can have lower quantum yields than traditional dyes.Used to monitor early-stage oligomerization of Aβ and α-synuclein, revealing conformational changes that precede fibril formation.[12]
Traditional Dyes (e.g., Thioflavin T) High fluorescence upon binding to amyloid fibrils.[12]Poorly detects early-stage, non-fibrillar aggregates which are often considered more toxic.[12]Binds preferentially to the cross-β-sheet structure of mature amyloid fibrils.[12]
Fluorescent Proteins (e.g., GFP) Bright and stable signal.Large size can interfere with protein folding and aggregation.[6]Fusion proteins can sometimes alter aggregation kinetics and fibril morphology.
Mapping Pathological Interactions with Photo-Crosslinking Amino Acids

Photo-crosslinking nnAAs can be activated by UV light to form a covalent bond with nearby interacting molecules.[13][14] This allows for the capture of transient or weak protein-protein interactions that are often crucial in the initial stages of protein aggregation and cellular toxicity.[15][16]

G cluster_1 Photo-Crosslinking Workflow Protein A with Photo-Crosslinking nnAA Protein A with Photo-Crosslinking nnAA UV Light Activation UV Light Activation Protein A with Photo-Crosslinking nnAA->UV Light Activation Interacting Protein B Interacting Protein B Interacting Protein B->UV Light Activation Covalent Crosslink Covalent Crosslink UV Light Activation->Covalent Crosslink Forms covalent bond Analysis (SDS-PAGE, Mass Spec) Analysis (SDS-PAGE, Mass Spec) Covalent Crosslink->Analysis (SDS-PAGE, Mass Spec)

Sources

Justification for the Strategic Incorporation of 2-amino-2-(3-bromophenyl)acetic acid in the Synthesis of Novel BACE1 Inhibitors for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Synthetic Precursor

For researchers, scientists, and drug development professionals dedicated to combating neurodegenerative diseases, the selection of foundational chemical moieties is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical justification for the use of 2-amino-2-(3-bromophenyl)acetic acid as a strategic precursor in the synthesis of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.

The Rationale for Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain, which are believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death. The production of Aβ peptides is initiated by the enzymatic action of BACE1, making it a prime target for therapeutic intervention. Inhibition of BACE1 is a promising strategy to reduce Aβ levels and potentially slow the progression of Alzheimer's disease.

This compound: A Versatile Building Block

While not a biologically active agent in itself, this compound serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its core structure, a phenylglycine derivative, is a common scaffold in medicinal chemistry. The presence and position of the bromine atom on the phenyl ring are not arbitrary; they offer distinct advantages in both the synthetic process and the biological activity of the final compound.

The 3-bromophenyl group is a particularly valuable component in drug design for several reasons:

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for a wide range of chemical modifications through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This enables the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of a bromine atom can significantly alter the lipophilicity and electronic properties of the molecule, which can in turn influence its solubility, membrane permeability, and metabolic stability.

  • Enhanced Target Engagement: In the context of BACE1 inhibition, the bromine atom can participate in favorable interactions within the enzyme's active site. Specifically, the bromo-substituted phenyl group can engage in a σ–π interaction with the side chain of the Arginine 235 residue, a key amino acid in the BACE1 active site. This enhanced binding affinity can lead to more potent inhibition of the enzyme.[1]

Structure-Activity Relationship: The Significance of the 3-Bromophenyl Moiety

Structure-activity relationship studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. In the development of BACE1 inhibitors, the nature of the substituents on the phenyl ring of phenylglycine-derived scaffolds has been shown to be critical for potency and selectivity.

Comparative Landscape of BACE1 Inhibitors

The field of BACE1 inhibitor development has seen a variety of chemical scaffolds being investigated. These range from peptidomimetic structures to small molecule non-peptidic inhibitors. The table below provides a brief overview of different classes of BACE1 inhibitors, highlighting the diversity of approaches in this therapeutic area. This context underscores the importance of versatile building blocks like this compound that can be used to synthesize novel and potent inhibitors.

Class of BACE1 InhibitorGeneral Structural FeaturesRepresentative Example (if available)
Peptidomimetic Inhibitors Incorporate non-natural amino acids and transition-state isosteres to mimic the natural substrate of BACE1.OM99-2
Acylguanidines Feature an acylguanidine moiety that interacts with the catalytic aspartate residues of BACE1.Verubecestat (MK-8931)
Aminoimidazoles Contain an aminoimidazole core, often with appended aromatic and heterocyclic groups.Lanabecestat (AZD3293)
Aminohydantoins Characterized by an aminohydantoin scaffold, which can be variously substituted to optimize binding.N/A

Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against BACE1 using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quenching acceptor)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • Plate Setup:

    • Blank wells: Add assay buffer only.

    • Negative control wells (no enzyme): Add assay buffer and the FRET substrate.

    • Positive control wells (no inhibitor): Add assay buffer, BACE1 enzyme, and the FRET substrate.

    • Test wells: Add assay buffer, BACE1 enzyme, the FRET substrate, and the desired concentration of the test compound.

  • Enzyme Addition: Add the diluted recombinant BACE1 enzyme to the positive control and test wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the F-RET pair. Readings can be taken kinetically over a period of 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of BACE1 activity).

Visualization of Key Concepts

BACE1_Inhibition_Workflow cluster_synthesis Synthesis of BACE1 Inhibitor cluster_assay BACE1 Inhibition Assay A This compound B Chemical Modification (e.g., Suzuki Coupling) A->B Precursor C Final BACE1 Inhibitor B->C Active Compound E Addition of Inhibitor C->E Testing D BACE1 Enzyme + FRET Substrate D->E F Fluorescence Measurement E->F G IC50 Determination F->G

Caption: Synthetic workflow and in vitro testing of a BACE1 inhibitor.

SAR_Concept A Core Scaffold (Phenylglycine derivative) B Unsubstituted Phenyl A->B Modification C 3-Bromophenyl (Enhanced Binding) A->C Strategic Modification D Other Substituted Phenyl A->D Modification E Biological Activity (BACE1 Inhibition) B->E Leads to C->E Leads to (Potentially Higher) D->E Leads to

Caption: Structure-Activity Relationship (SAR) concept for BACE1 inhibitors.

Conclusion

The selection of this compound as a precursor in the synthesis of novel BACE1 inhibitors is a well-justified, strategic decision. Its utility extends beyond that of a simple building block; the 3-bromophenyl moiety provides a versatile synthetic handle and, more importantly, has the potential to enhance the biological activity of the final compound through favorable interactions within the BACE1 active site. For researchers in the field of Alzheimer's drug discovery, understanding the rationale behind the selection of such key intermediates is paramount to the design and development of the next generation of effective therapeutics.

References

  • Hamada, Y., et al. (2009). Synthesis and evaluation of a novel series of β-secretase (BACE1) inhibitors with a hydroxymethylcarbonyl isostere. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2742. [Link]

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Reproducibility of "2-amino-2-(3-bromophenyl)acetic acid" synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Synthesis Strategies

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Outlining the Synthesis Guide

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Gathering Synthesis Data

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Initiating Discovery of Uses

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Pinpointing Specific Protocols

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Gathering Synthesis Protocols

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Deepening Protocol Search

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Narrowing Down Synthesis Options

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Digging Deeper for Data

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Discovering Synthesis Comparisons

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Refining Protocol Searches

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Safety Operating Guide

Proper Disposal of 2-amino-2-(3-bromophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel compounds like 2-amino-2-(3-bromophenyl)acetic acid are foundational to discovery. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety and regulatory principles. Our aim is to empower laboratory personnel with the knowledge to not only comply with regulations but to understand the rationale behind these essential procedures, fostering a culture of safety and sustainability.

Hazard Assessment and Initial Precautions

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).

Immediate Safety Protocol:

  • Engineering Controls: All handling of this compound, both in its pure form and as waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Safety goggles or a face shield to protect against splashes.

    • A laboratory coat to prevent skin and clothing contamination.

    • Nitrile gloves to avoid direct skin contact.[3]

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS Hazard StatementsAssociated Risks
Skin IrritantH315: Causes skin irritationRedness, itching, and inflammation upon contact.
Eye IrritantH319: Causes serious eye irritationPain, tearing, and potential for eye damage.
Respiratory IrritantH335: May cause respiratory irritationCoughing, sneezing, and inflammation of the respiratory tract.

Data sourced from supplier Safety Data Sheets.[1][2]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[3][4] This is due to its chemical structure, which contains a bromine atom. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to manage the acidic gases (like hydrogen bromide) produced during combustion.[5]

Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents can render the entire mixture unsuitable for solvent recovery and significantly increases disposal costs.[6] Furthermore, improper segregation can lead to dangerous chemical reactions within the waste container. For instance, mixing acidic compounds with bases should always be avoided.[4]

Operational Steps for Segregation:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3][4] These containers are often color-coded (e.g., white for halogenated solvents at some institutions) to prevent cross-contamination.[6]

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene or glass), is in good condition, and has a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name: "this compound."

Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the collection and disposal of this compound waste from the laboratory to its final treatment.

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling any waste, put on your safety goggles, lab coat, and nitrile gloves.

  • Waste Characterization: Identify the waste as solid this compound or materials contaminated with it (e.g., weighing paper, gloves).

  • Segregation: Classify this waste as "Halogenated Organic Waste."[4] Do not mix it with non-halogenated solvents or other waste streams.[6]

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container. For residual amounts in beakers or flasks, use a minimal amount of a compatible solvent (like methanol or ethanol) to rinse the vessel and pour the rinsate into the halogenated waste container.

  • Labeling and Sealing: Securely close the waste container. Ensure the label is up-to-date with all contents and the date of accumulation.

  • Storage: Store the sealed waste container in your laboratory's designated satellite accumulation area, in accordance with your institution's policies and EPA regulations.[7] This area should have secondary containment to prevent spills.

  • Waste Pickup: Once the container is full or has been in storage for the maximum allowed time (per your institution's and EPA's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[7]

  • Transportation: Your EHS department will coordinate with a certified hazardous waste hauler for transportation to a licensed disposal facility.

  • Final Disposal: The ultimate and most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[4][5] This process ensures the complete destruction of the organic molecule into less harmful compounds like carbon dioxide, water, and hydrogen bromide, with the latter being scrubbed from the emissions.[5]

Regulatory Framework and Compliance

The disposal of this compound is governed by a multi-layered regulatory framework. At the federal level, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8]

While this compound is not specifically listed as a "P" or "U" series hazardous waste, it would likely be classified under the "F" codes if it were part of a spent solvent mixture, such as F001 or F002 for halogenated solvents.[9][10][11] Regardless of a specific listing, it is the generator's responsibility to characterize their waste as hazardous based on its characteristics (in this case, as a halogenated organic compound requiring special treatment).

Academic laboratories may have the option to operate under the alternative requirements of Subpart K of the RCRA regulations, which provides more flexibility for the management of laboratory hazardous waste.[7] It is imperative to consult your institution's Laboratory Management Plan and EHS department to ensure full compliance with all applicable federal, state, and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the designated "Halogenated Organic Waste" container. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (alternative source).
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  • Environmental Science & Engineering Magazine. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option.
  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
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  • Google Patents. (n.d.). EP1117463B1 - A method of treatment of halogenous, organic waste material.
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  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3-Bromophenylacetic acid.
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  • University of Washington. (n.d.). Hazardous Waste Reduction.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - p-Bromophenylacetic acid.

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Personal protective equipment for handling 2-amino-2-(3-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 2-amino-2-(3-bromophenyl)acetic Acid

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound (CAS 79422-73-4). As a crucial reagent in the synthesis of compounds for treating cognitive impairments like Alzheimer's disease, its proper management is paramount to ensuring both laboratory safety and research integrity.[1] This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Identification

This compound is a solid, crystalline powder that presents several hazards upon exposure.[2] A thorough understanding of these risks is the foundation of a robust safety plan.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[3][4]

Due to these hazards, a multi-layered approach to safety, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE), is non-negotiable.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. These controls are the first and most effective line of defense.

  • Chemical Fume Hood: All handling of this compound, especially when in its powdered form, must be conducted within a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.[3][4] The fume hood also provides a contained space in the event of a spill.

  • Designated Work Area: Confine all work with this compound to a specific, clearly marked area of the laboratory.[5] This minimizes the risk of cross-contamination and unintentional exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical should be available to all personnel. This document should be reviewed and understood before any work begins.

  • Handwashing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls reduce the risk of exposure, PPE is essential to protect against any remaining hazards. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[7] Standard safety glasses are insufficient.
Skin Protection Nitrile rubber gloves, a chemically resistant lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation.[6][7] Ensure gloves are changed immediately if contaminated. A lab coat should be fully buttoned.[8]
Respiratory Protection Use in a chemical fume hoodA fume hood is the primary means of respiratory protection.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from initial preparation to use in an experiment.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the compound.[5]

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.

  • Don Appropriate PPE: Equip yourself with the PPE detailed in the table above.

Handling:

  • Weighing the Compound: As this is a powdered solid, carefully weigh the required amount within the fume hood to minimize the generation of dust.[5]

  • Transferring the Compound: Use appropriate tools, such as a spatula, to transfer the chemical. Avoid creating dust clouds.

  • In Solution: When dissolving the compound, add the solvent slowly and cap the container when not in use.

The following diagram illustrates the workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Work handle2 Transfer Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Operational Plan for Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[9]

Step-by-Step Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10]

  • Liquid Waste: Any solutions containing the compound should also be disposed of in the designated halogenated organic waste container.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[9]

  • Institutional Protocols: Follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[5]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove any contaminated clothing and seek medical attention if irritation persists.[4][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your valuable research.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
  • Amino Labs. (n.d.). Practice Safe Science.
  • Echemi. (2024, August 24). 79422-73-4 this compound.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Benchchem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • ChemicalBook. (2023, April 23). This compound | 79422-73-4.
  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3-Bromophenylacetic acid.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Bromophenylacetic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.